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Core Science & Biosynthesis

Foundational

chemical properties of O-Acetylhomoserine hydrochloride

An In-Depth Technical Guide to the Chemical Properties and Applications of O-Acetylhomoserine Hydrochloride This guide provides a comprehensive technical overview of O-Acetylhomoserine hydrochloride, a key intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of O-Acetylhomoserine Hydrochloride

This guide provides a comprehensive technical overview of O-Acetylhomoserine hydrochloride, a key intermediate in amino acid metabolism and a versatile synthon for chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, biological significance, synthesis, and analytical characterization of this compound, grounded in established scientific literature and field-proven insights.

Introduction: The Significance of O-Acetylhomoserine

O-Acetyl-L-homoserine is a pivotal metabolic intermediate found in the biosynthetic pathway of methionine in various organisms, including fungi and bacteria[1][2][3]. As the O-acetyl derivative of L-homoserine, it serves as a crucial precursor not only for methionine but also for other valuable compounds like homoserine lactone, 1,4-butanediol, and 1,3-propanediol[4][5]. Its role as a stable, activated form of homoserine makes it an important target for metabolic engineering and a valuable building block in synthetic chemistry, particularly in peptide synthesis and the development of novel therapeutics[6][][8]. This guide offers a detailed exploration of its properties and applications.

Physicochemical Properties

The hydrochloride salt of O-Acetyl-L-homoserine is typically supplied as a solid, ranging in color from white to off-white or pale brown[6][9][10]. Its fundamental properties are summarized below, providing a foundational understanding for its handling and application in experimental settings.

PropertyValueSource(s)
Chemical Formula C₆H₁₁NO₄ • HCl or C₆H₁₂ClNO₄[1][6]
Molecular Weight 197.6 g/mol [1][6][8]
CAS Number 250736-84-6[1][6][8][10]
Appearance White to Off-White/Pale Brown Solid[6][][9][10]
Melting Point 103 - 138 °C (range from various suppliers)[6][][9]
Purity ≥95% (typically available)[1][][8]
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Ethanol (1-10 mg/ml), and PBS (pH 7.2) (1-10 mg/ml). Slightly soluble in Methanol and Water.[1][6][][9][10]
Stability May be hygroscopic. Stable for short-term storage at room temperature, but long-term storage at -20°C is recommended.[6][10]

The choice of storing this compound at -20°C is critical for maintaining its integrity over time, as its hygroscopic nature can lead to degradation if exposed to moisture, and the ester linkage is susceptible to hydrolysis[6][10].

Biological Significance and Key Metabolic Pathways

O-Acetyl-L-homoserine (OAH) is not just a laboratory chemical; it is a product of cellular metabolism. It is synthesized from L-homoserine and acetyl-CoA by the enzyme homoserine O-acetyltransferase (MetX)[2]. This reaction is a key step in the methionine biosynthesis pathway in many microorganisms.

The Central Role in Methionine Biosynthesis

The conversion of L-homoserine to OAH is a critical activation step. OAH then serves as a substrate for O-acetylhomoserine sulfhydrylase, which catalyzes the reaction with sulfide to produce homocysteine, a direct precursor to methionine[3][11]. This pathway is a target for antifungal and antibacterial drug development, as inhibiting key enzymes like O-acetylhomoserine sulfhydrylase can disrupt essential amino acid synthesis in pathogens[1][12].

Methionine_Biosynthesis_Pathway cluster_pathway Methionine Biosynthesis L_Homoserine L-Homoserine OAH O-Acetylhomoserine (OAH) L_Homoserine->OAH  Homoserine  O-acetyltransferase (MetX) Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAH Homocysteine Homocysteine OAH->Homocysteine  O-acetylhomoserine  sulfhydrylase (MetY) Sulfide Sulfide (H₂S) Sulfide->Homocysteine Methionine L-Methionine Homocysteine->Methionine  Methionine  Synthase

Caption: Role of O-Acetylhomoserine in the methionine biosynthesis pathway.

Synthesis and Purification Workflow

While available commercially, O-Acetyl-L-homoserine can be produced in significant quantities using metabolically engineered microorganisms, which is often more cost-effective for large-scale applications[4][5].

Biotechnological Production via Fermentation

Metabolic engineering strategies in chassis organisms like Escherichia coli or Corynebacterium glutamicum have been successfully employed to achieve high-titer production of OAH[4][5]. The core principle involves enhancing the expression of key enzymes in the OAH pathway while potentially down-regulating competing pathways.

Bioproduction_Workflow start Engineered E. coli Strain (Overexpressing MetX) fermentation Fed-Batch Fermentation (Glucose Feed) start->fermentation harvest Cell Harvesting (Centrifugation) fermentation->harvest lysis Cell Lysis & Debris Removal harvest->lysis purification Purification (e.g., Ion Exchange Chromatography) lysis->purification analysis Purity & Identity Analysis (HPLC, LC-MS, NMR) purification->analysis product O-Acetylhomoserine HCl (Lyophilized Powder) analysis->product Analytical_Workflow Sample OAH Sample NMR Proton NMR Spectroscopy (Identity & Structure) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS HPLC HPLC-UV (Purity & Quantification) Sample->HPLC FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Result Certificate of Analysis NMR->Result MS->Result HPLC->Result FTIR->Result

Sources

Exploratory

O-Acetylhomoserine Hydrochloride: A Comprehensive Guide to Structure Elucidation and Analytical Characterization

Executive Summary O-Acetyl-L-homoserine hydrochloride (OAH·HCl) is a highly significant non-proteinogenic amino acid derivative and a critical metabolic intermediate in microbial sulfur assimilation. Functioning as the p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-Acetyl-L-homoserine hydrochloride (OAH·HCl) is a highly significant non-proteinogenic amino acid derivative and a critical metabolic intermediate in microbial sulfur assimilation. Functioning as the primary acyl donor in the direct sulfhydrylation pathway, it is indispensable for the biosynthesis of L-methionine and L-homocysteine in various bacteria, archaea, and yeast[1].

For drug development professionals and metabolic engineers, confirming the structural integrity, stereochemistry, and purity of synthesized or extracted OAH·HCl is a foundational requirement. This whitepaper provides a rigorous, self-validating analytical framework for the definitive structural elucidation of O-Acetylhomoserine hydrochloride, integrating High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Elucidation Strategy

The structural elucidation of OAH·HCl (Molecular Formula: C6​H12​ClNO4​ , MW: 197.62 g/mol ) requires an orthogonal analytical approach. Because OAH contains multiple reactive functional groups (a primary amine, a carboxylic acid, and an ester linkage), a single analytical technique is insufficient to guarantee structural identity.

  • HR-LC-MS/MS is deployed to establish the exact monoisotopic mass and map the fragmentation of the carbon backbone.

  • NMR Spectroscopy (1D and 2D) is utilized to confirm the connectivity of the aliphatic chain and validate the position of the O-acetyl group at the γ -carbon.

  • FT-IR Spectroscopy serves as a rapid orthogonal confirmation of the ester and carboxyl carbonyl stretching frequencies.

Workflow Sample O-Acetylhomoserine Hydrochloride LCMS HR-LC-MS/MS (Exact Mass & Fragments) Sample->LCMS NMR 1D/2D NMR (Backbone & Stereochemistry) Sample->NMR IR ATR-FTIR (Functional Groups) Sample->IR Structure Definitive Structural Elucidation LCMS->Structure NMR->Structure IR->Structure

Multi-modal analytical workflow for O-Acetylhomoserine hydrochloride structure elucidation.

High-Resolution Mass Spectrometry (HR-LC-MS/MS)

Causality & Theoretical Grounding

Electrospray Ionization (ESI) in positive mode is the optimal ionization technique for OAH·HCl. The primary amine group ( pKa​≈9.5 ) readily accepts a proton in an acidic mobile phase, yielding an intense [M+H]+ precursor ion[2]. A Quadrupole Time-of-Flight (Q-TOF) mass analyzer is selected because its high mass resolving power (<5 ppm error) definitively distinguishes the OAH precursor (exact mass 162.0766 Da for the free base) from isobaric biological matrix interferences[3].

Self-Validating Protocol: LC-ESI-QTOF Analysis
  • System Calibration (Validation Step): Infuse a sodium formate calibration solution to tune the Q-TOF. Verify that mass accuracy is within ±2 ppm before proceeding.

  • Blank Injection (Validation Step): Inject a solvent blank (0.1% Formic Acid in H2​O ) to establish a baseline and confirm the absence of column carryover.

  • Sample Preparation: Dissolve 1 mg of OAH·HCl in 1 mL of LC-MS grade water. Dilute 1:100 in 0.1% Formic Acid.

  • Chromatography: Inject 2 μL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: OAH is highly polar; standard C18 reverse-phase columns will fail to retain it, causing it to elute in the void volume.

  • Data Acquisition: Acquire data in ESI+ mode. Apply a collision energy ramp (5–60 V) in the collision cell to generate a comprehensive fragmentation spectrum[3].

Quantitative Data: MS/MS Fragmentation Profile

The fragmentation of the [M+H]+ ion ( m/z 162.0766) yields specific diagnostic product ions[3]. The neutral loss of acetic acid (60 Da) is the primary fragmentation pathway, confirming the presence of the acetate ester.

Precursor Ion ( m/z )Fragment Ion ( m/z )Relative Abundance (%)Putative Assignment / Neutral Loss
162.0766 [M+H]+ 102.0549100.0 [M+H−CH3​COOH]+ (Loss of acetic acid)
162.0766 [M+H]+ 74.060363.8 [C3​H8​NO]+
162.0766 [M+H]+ 120.065432.8 [M+H−C2​H2​O]+ (Loss of ketene)
162.0766 [M+H]+ 84.044818.6 [C4​H6​NO]+

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Theoretical Grounding

To map the connectivity of the carbon backbone and confirm the esterification site, 1D ( 1H , 13C ) and 2D (HSQC, HMBC) NMR are required. Deuterium oxide ( D2​O ) is chosen as the solvent due to the high aqueous solubility of the hydrochloride salt. Sodium trimethylsilylpropanesulfonate (TSP) is utilized as the internal standard because traditional TMS is insoluble in water. The acidic nature of the hydrochloride salt naturally suppresses the exchange rate of the amine protons, though they will still exchange with D2​O and appear as a broad HDO peak.

Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of OAH·HCl in 600 μL of D2​O containing 0.05% TSP.

  • Shimming and Tuning (Validation Step): Perform 3D gradient shimming on the D2​O lock signal. Ensure the line width of the TSP reference peak at half-height is <1.0 Hz to guarantee high-resolution splitting patterns.

  • 1H Acquisition: Acquire a standard 1D 1H spectrum (400 or 600 MHz, 64 scans). The α -proton will appear as a distinct triplet/multiplet, while the acetyl methyl group will present as a sharp singlet.

  • 13C Acquisition: Acquire a 1H -decoupled 13C spectrum (1024 scans).

  • 2D HMBC (Validation Step): Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. Causality: This is the critical self-validating step to prove the acetyl group is attached to the γ -oxygen. You must observe a cross-peak between the γ -protons ( ∼4.20 ppm) and the ester carbonyl carbon ( ∼175.1 ppm).

Quantitative Data: NMR Chemical Shifts

The following table summarizes the expected chemical shifts for OAH·HCl in D2​O . The pronounced downfield shift of the γ

CH2​ protons ( ∼4.20 ppm) compared to free homoserine ( ∼3.7 ppm) is the definitive marker of O-acetylation.

Position 1H Shift (ppm)MultiplicityIntegration 13C Shift (ppm)Structural Assignment1---174.5Carboxyl Carbon ( C=O )23.85t1H53.2 α -CH (Chiral center)32.25m2H29.8 β CH2​ 44.20t2H61.5 γ CH2​ (Esterified)5---175.1Acetyl Carbonyl ( C=O )62.10s3H20.5Acetyl Methyl ( CH3​ )

Biochemical Context: OAH in Methionine Biosynthesis

Understanding the structure of OAH is intrinsically linked to its biological function. In microorganisms such as Saccharomyces cerevisiae and Clostridium tetani, methionine biosynthesis bypasses the mammalian transsulfuration pathway[4],[1]. Instead, these organisms utilize a direct sulfhydrylation route.

The enzyme O-acetylhomoserine sulfhydrylase (e.g., MET17 in yeast) catalyzes the direct incorporation of inorganic sulfur (via hydrogen sulfide) into the carbon backbone of OAH, displacing the acetate leaving group to form L-homocysteine[5],[6]. Because mammals lack this pathway, the enzymes processing OAH are prime targets for novel antimicrobial agents, and the pathway itself is heavily targeted in metabolic engineering for industrial L-methionine production[5].

Pathway LHS L-Homoserine OAH O-Acetyl-L-homoserine LHS->OAH Homoserine O-acetyltransferase Hcy L-Homocysteine OAH->Hcy O-acetylhomoserine sulfhydrylase Met L-Methionine Hcy->Met Methionine synthase

Direct sulfhydrylation pathway for methionine biosynthesis utilizing O-acetylhomoserine.

Sources

Foundational

Discovery, Biosynthesis, and Isolation of O-Acetylhomoserine: A Technical Whitepaper

Executive Summary O-Acetylhomoserine (OAH) is a critical, non-proteinogenic amino acid intermediate in the microbial biosynthesis of L-methionine. Originally discovered as a distinct metabolite in specific bacterial line...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-Acetylhomoserine (OAH) is a critical, non-proteinogenic amino acid intermediate in the microbial biosynthesis of L-methionine. Originally discovered as a distinct metabolite in specific bacterial lineages, OAH differentiates the direct sulfhydrylation pathway from the classical transsulfuration pathway found in enteric bacteria. In modern industrial biotechnology, OAH has transitioned from a purely academic curiosity into a highly valuable platform chemical, serving as the primary substrate for the cell-free and whole-cell biocatalytic production of L-methionine—a vital additive in global pharmaceutical and nutritional markets.

This whitepaper provides an in-depth analysis of the discovery, mechanistic biosynthesis, and downstream isolation protocols for OAH, emphasizing the causality behind experimental workflows and self-validating analytical techniques.

Historical Context and Discovery

The elucidation of microbial sulfur assimilation pathways historically centered on Escherichia coli, which utilizes O-succinylhomoserine as its primary intermediate. However, early isotopic labeling and auxotrophic mutant screening revealed a divergent evolutionary strategy in other microorganisms.

Researchers isolating methionine auxotrophs of Brevibacterium flavum, Arthrobacter paraffineus, Bacillus species, and Corynebacterium glutamicum discovered that specific mutant strains accumulated massive extracellular quantities of a previously uncharacterized metabolite: O-Acetylhomoserine . Enzymatic assays confirmed that these auxotrophs lacked O-acetylhomoserine sulfhydrylase (OAHS), the enzyme responsible for converting OAH to homocysteine. This discovery definitively established that in these species, methionine biosynthesis relies on the acetylation of L-homoserine by homoserine O-acetyltransferase (MetX/MetA), followed by direct sulfhydrylation .

Mechanistic Causality in Biosynthesis

The biosynthesis of OAH is a tightly regulated, energy-dependent process. The enzyme Homoserine O-acetyltransferase (MetA/MetX) catalyzes the transfer of an acetyl group from Acetyl-CoA to the γ -hydroxyl group of L-homoserine .

Following its synthesis, OAH serves as the obligate substrate for O-Acetylhomoserine sulfhydrylase (MetY/OAHS) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme. OAHS catalyzes a γ -replacement reaction where the O-acetyl leaving group is displaced by a nucleophilic sulfide donor (e.g., H2​S or methyl mercaptan), directly yielding L-homocysteine or L-methionine .

Pathway Homoserine L-Homoserine MetA Homoserine O-acetyltransferase (MetA/MetX) Homoserine->MetA AcetylCoA Acetyl-CoA AcetylCoA->MetA OAH O-Acetylhomoserine (OAH) MetA->OAH  Acetylation   MetY O-Acetylhomoserine sulfhydrylase (MetY/OAHS) OAH->MetY Sulfide H2S / CH3SH Sulfide->MetY Homocysteine L-Homocysteine / L-Methionine MetY->Homocysteine  Direct Sulfhydrylation  

Fig 1. Microbial biosynthesis pathway of O-Acetylhomoserine and its conversion to L-Methionine.

Isolation and Purification Strategies

To isolate OAH for structural characterization or industrial biomanufacturing, researchers employ targeted metabolic engineering. By knocking out the metY gene in production strains, the downstream consumption of OAH is completely halted, leading to high-titer extracellular accumulation .

Protocol 1: Fermentative Production and Chromatographic Isolation

This step-by-step methodology outlines the recovery of OAH from a complex fermentation matrix.

  • Strain Cultivation: Culture a recombinant E. coli or C. glutamicum strain overexpressing L-homoserine O-acetyltransferase (MetX) while lacking OAHS activity in a minimal medium supplemented with glucose .

    • Causality: Overexpressing MetX drives the carbon flux toward OAH. The genetic deletion of OAHS prevents its conversion to homocysteine, forcing the cells to excrete the accumulated OAH into the broth to prevent intracellular toxicity.

  • Broth Clarification: Centrifuge the culture at 12,000 rpm for 20 minutes at 4°C, followed by ultrafiltration through a 0.22 µm membrane .

    • Causality: Complete removal of cellular debris and macromolecular proteins prevents the irreversible fouling of the stationary phase in subsequent chromatographic steps.

  • Cation-Exchange Chromatography (CEX): Adjust the clarified supernatant to pH 2.5 and load onto a strongly acidic cation-exchange resin. Wash with deionized water and elute with a gradient of dilute ammonium hydroxide (0.1–0.5 M).

    • Causality: At pH 2.5, the amino group of OAH is fully protonated, allowing it to bind strongly to the negatively charged resin. Elution with a basic buffer deprotonates the molecule, releasing it from the column while separating it from neutral or anionic contaminants.

  • Preparative RP-HPLC: Pool the OAH-containing fractions, concentrate via rotary evaporation, and inject onto a C18 preparative HPLC column. Elute using a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.

    • Causality: Reversed-phase chromatography exploits the slight hydrophobicity of the acetyl group, effectively resolving OAH from unreacted L-homoserine, which elutes earlier due to its higher polarity.

Workflow Ferm Fermentation (metY-deficient mutant) Cent Centrifugation & Ultrafiltration Ferm->Cent Biomass Removal CEX Cation-Exchange Chromatography Cent->CEX pH Adjustment HPLC Preparative RP-HPLC CEX->HPLC Elution Fraction Pure Lyophilized Pure OAH HPLC->Pure Desalting

Fig 2. Downstream isolation and purification workflow for O-Acetylhomoserine.

Self-Validating Analytical Protocols

To confirm the biological activity and purity of the isolated OAH, a functional enzymatic assay using purified OAHS is employed. This system is self-validating: the generation of a detectable product strictly depends on the structural integrity of the isolated OAH acting as a viable substrate.

Protocol 2: DTNB Pre-Column Derivatization Assay for OAHS Activity
  • Reaction Mixture Preparation: In a reaction vial, combine 25 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.2 mM pyridoxal 5'-phosphate (PLP), 0.1 mM sodium sulfide ( Na2​S ), and 10 mM of the isolated OAH .

    • Causality: Tris-HCl provides the optimal pH (8.0) for OAHS activity. PLP is the essential catalytic cofactor required to stabilize the carbanion intermediate during the γ -replacement mechanism. Na2​S acts as the nucleophilic sulfur donor.

  • Initiation: Add 10 nM of purified recombinant OAHS (e.g., Met15p) to initiate the reaction. Incubate at 30°C for 15 minutes .

  • Derivatization and Detection: Add 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) for pre-column derivatization, followed by RP-HPLC-DAD analysis at 412 nm .

    • Causality: DTNB reacts specifically with the free sulfhydryl group of the newly synthesized L-homocysteine, releasing 2-nitro-5-thiobenzoate (TNB). The detection of the HCT-TNB adduct (m/z 333.0) via mass spectrometry and UV absorbance self-validates both the purity of the isolated OAH substrate and the functional integrity of the enzyme .

Quantitative Data: Kinetic Parameters of OAHS

The affinity of OAHS for OAH varies significantly across microbial species. Understanding these kinetic parameters is crucial for optimizing the molar ratios of substrates during the industrial scale-up of L-methionine production.

Source OrganismEnzyme Designation Km​ for OAH (mM) Km​ for Sulfide (mM)Reference
Clostridioides difficileOAHS0.600.40
Brevibacterium flavumOAHS2.000.08
Thermus thermophilusOAHS6.801.30
Candida albicansMet15p9.120.027

Conclusion

The discovery and isolation of O-Acetylhomoserine have fundamentally reshaped our understanding of microbial sulfur assimilation. By leveraging the specific enzymatic machinery of the direct sulfhydrylation pathway, researchers can now utilize highly purified, isolated OAH as a direct precursor for the efficient, cell-free biocatalytic production of L-methionine. The integration of robust chromatographic workflows with self-validating enzymatic assays ensures high-fidelity recovery, paving the way for next-generation amino acid biomanufacturing.

References

  • Title: Methionine biosynthesis in Brevibacterium flavum: properties and essential role of O-acetylhomoserine sulfhydrylase Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: O-Acetylhomoserine as an Intermediate in Methionine Biosynthesis in Arthrobacter paraffineus, Corynebacterium glutamicum and Bacillus Species Source: Bioscience, Biotechnology, and Biochemistry (Oxford Academic) URL: [Link]

  • Title: Essential roles of methionine and S-adenosylmethionine in the autarkic lifestyle of Mycobacterium tuberculosis Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Production of l-Methionine from 3-Methylthiopropionaldehyde and O-Acetylhomoserine by Catalysis of the Yeast O-Acetylhomoserine Sulfhydrylase Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes Source: Acta Crystallographica Section D (IUCr Journals) URL: [Link]

  • Title: Method for producing l-methionine (WO2017089077A1)
  • Title: Targeting Candida albicans O-acetyl-L-homoserine sulfhydrylase (Met15p) in antifungal treatment Source: Scientific Reports (PMC / National Institutes of Health) URL: [Link]

  • Title: Identification of O-acetylhomoserine sulfhydrylase, a putative enzyme responsible for methionine biosynthesis in Clostridioides difficile: Gene cloning and biochemical characterizations Source: IUBMB Life (Wiley Online Library) URL: [Link]

Exploratory

O-Acetylhomoserine Hydrochloride (CAS 250736-84-6): A Definitive Guide to Its Role in Biocatalysis and Methionine Biosynthesis

As a Senior Application Scientist, I approach the handling of reactive metabolic intermediates with a strict focus on structural stability and assay reproducibility. O-Acetyl-L-homoserine (OAH) is a critical fungal and b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of reactive metabolic intermediates with a strict focus on structural stability and assay reproducibility. O-Acetyl-L-homoserine (OAH) is a critical fungal and bacterial amino acid metabolite[1]. However, in its free base form, the α-amino group can nucleophilically attack the ester carbonyl, leading to spontaneous lactamization and degradation. By utilizing the hydrochloride salt—O-Acetylhomoserine hydrochloride (CAS 250736-84-6) —we protonate the amine, effectively locking the molecule in a stable, highly water-soluble state ()[]. This seemingly simple chemical choice is the foundational causality behind reproducible in vitro biocatalysis and complex peptide synthesis workflows.

This whitepaper provides an in-depth technical analysis of OAH·HCl, detailing its physicochemical profile, its mechanistic role in microbial pathways, and field-proven protocols for enzymatic evaluation.

Physicochemical Profiling & Structural Dynamics

To design effective aqueous assays or synthetic organic workflows, one must first understand the physical constraints of the synthon. The hydrochloride salt form drastically improves solubility in physiological buffers, which is a prerequisite for high-concentration enzymatic kinetic studies.

Table 1: Physicochemical Properties of OAH·HCl

ParameterValueCausality / Implication for Researchers
Chemical Name O-Acetyl-L-homoserine hydrochlorideProtonation of the amine prevents spontaneous intramolecular cyclization.
CAS Number 250736-84-6Ensures specific procurement of the HCl salt over the free base (CAS 7540-67-2)[].
Molecular Formula C₆H₁₁NO₄ • HClThe presence of the chloride counterion must be accounted for in precise molarity calculations.
Molecular Weight 197.62 g/mol Used to accurately prepare standard solutions (e.g., 19.76 mg/mL for a 100 mM stock)[1].
Solubility Water (High), DMSO (1-10 mg/mL)High aqueous solubility allows for direct integration into phosphate or Tris buffers without organic co-solvents[1].
Storage Conditions -20°C, inert atmospherePrevents ambient moisture from hydrolyzing the delicate acetyl ester bond over time[].

Mechanistic Role in Direct Sulfhydrylation

Unlike mammals, which rely exclusively on the transsulfuration pathway, many bacteria (such as Clostridioides difficile and Brevibacterium flavum) and yeast utilize direct sulfhydrylation for methionine biosynthesis ()[3],[4].

In this pathway, OAH serves as the obligate substrate for O-acetylhomoserine sulfhydrylase (OAHS) , an enzyme often encoded by the metY gene[5]. OAHS utilizes Pyridoxal 5'-phosphate (PLP) to catalyze a γ-replacement reaction. The PLP cofactor acts as an essential electron sink, stabilizing the carbanion intermediate formed after the departure of the acetate leaving group. This stabilization allows for the subsequent nucleophilic attack by sulfide (H₂S) to form L-homocysteine[4].

G Homoserine L-Homoserine OAH O-Acetyl-L-homoserine (CAS 250736-84-6) Homoserine->OAH Homoserine O-acetyltransferase Homocysteine L-Homocysteine OAH->Homocysteine OAHS (MetY) + H2S Methionine L-Methionine Homocysteine->Methionine Methionine synthase

Microbial direct sulfhydrylation pathway utilizing O-Acetylhomoserine for Methionine biosynthesis.

Table 2: Representative Kinetic Parameters of OAHS Enzymes Understanding the kinetic parameters of the target enzyme dictates the concentration of OAH·HCl required to achieve Vmax​ during assay development.

ParameterBrevibacterium flavum AHS[3]Clostridioides difficile OAHS[4]
Molecular Weight 360 kDa185 kDa (Tetramer)
Km​ for OAH 2.0 mM-
Km​ for H₂S 0.08 mM-
Optimum pH 8.7-
Known Inhibitors L-methionine (50% at 10 mM)L-Propargylglycine (Suicide inhibitor)

Enzymatic Assay & Kinetic Profiling Protocol

When characterizing recombinant OAHS or screening for novel antimicrobial inhibitors targeting metY, the assay must be robust. To ensure the integrity of the kinetic data, the following protocol is designed as a self-validating system . It incorporates a minus-enzyme blank to quantify any non-enzymatic background hydrolysis of the acetyl ester, and relies on a standard curve of L-homocysteine to ensure the spectrophotometric readout accurately correlates to thiol concentration.

Step-by-Step Methodology

Step 1: Reagent & Buffer Preparation

  • Buffer: Prepare 50 mM Potassium Phosphate, pH 7.5. Causality: This matches the physiological pH optimum for most OAHS enzymes while maintaining the chemical stability of the OAH ester bond.

  • Substrate: Prepare a 50 mM stock of OAH·HCl in the reaction buffer. Causality: The HCl salt ensures rapid dissolution. Ensure the buffer has sufficient capacity so the addition of the hydrochloride salt does not drastically drop the pH.

Step 2: Holoenzyme Formation (Pre-incubation)

  • Incubate 10 µg of purified recombinant OAHS with 0.1 mM Pyridoxal 5'-phosphate (PLP) in the reaction buffer for 10 minutes at 37°C.

  • Causality: OAHS is synthesized as an apoenzyme. It must bind PLP to form the internal aldimine Schiff base, which is the catalytically active holoenzyme state.

Step 3: Reaction Initiation

  • Add 5 mM Sodium Hydrosulfide (NaHS) as the inorganic sulfur donor.

  • Immediately add the OAH·HCl substrate (final concentration 5 mM) to initiate the γ-replacement reaction.

Step 4: Quenching the Reaction

  • After exactly 15 minutes, add 10% Trichloroacetic acid (TCA) (v/v).

  • Causality: TCA rapidly drops the pH, denaturing the enzyme to stop the reaction instantly. It also precipitates the proteins, which must be pelleted via centrifugation (10,000 x g for 5 min) to prevent light scattering during spectrophotometry.

Step 5: DTNB Derivatization and Readout

  • Transfer the clarified supernatant to a 96-well plate. Add 1 mM DTNB (Ellman's reagent).

  • Read the absorbance at 412 nm. Causality: DTNB reacts specifically with the free sulfhydryl group of the newly synthesized L-homocysteine, producing the yellow TNB anion, which is quantified against your L-homocysteine standard curve.

Workflow Buffer 1. Buffer Preparation (pH 7.5, 50mM Phosphate) Enzyme 2. OAHS & PLP Pre-incubation (10 min) Buffer->Enzyme Substrate 3. Add OAH·HCl (Initiate Reaction) Enzyme->Substrate Quench 4. Quench with TCA (Stop Reaction) Substrate->Quench Read 5. DTNB Derivatization & A412 Readout Quench->Read

Step-by-step enzymatic assay workflow for quantifying OAHS activity using OAH·HCl.

Industrial Applications in Biocatalysis & Drug Development

Beyond its role as an analytical standard for pathway elucidation, OAH·HCl is a highly versatile industrial synthon.

Green-Chemistry L-Methionine Production: Traditional chemical synthesis of L-methionine relies on hazardous petrochemical precursors. Recent breakthroughs in industrial biocatalysis have leveraged yeast OAHS (MET17) to synthesize L-methionine directly from OAH and 3-methylthiopropionaldehyde (MMP), completely bypassing the homocysteine intermediate ()[6]. By optimizing the molar ratio of OAH to MMP, researchers achieved an 86% conversion rate, offering a compelling, sustainable alternative for industrial amino acid production[6].

Peptide Synthesis: In medicinal chemistry, OAH·HCl acts as a critical precursor for the synthesis of unnatural L-homoserine peptides and 3-amino-2-pyrrolidinones[7]. The protected nature of the acetyl ester allows chemists to perform targeted modifications on the amino or carboxyl termini without unwanted side reactions at the γ-hydroxyl group.

References

  • [6] Title: Production of l-Methionine from 3-Methylthiopropionaldehyde and O-Acetylhomoserine by Catalysis of the Yeast O-Acetylhomoserine Sulfhydrylase. Source: Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • [5] Title: O-Acetylhomoserine Sulfhydrylase as a Key Enzyme of Direct Sulfhydrylation in Microbial Methionine Biosynthesis. Source: ResearchGate. URL:[Link]

  • [3] Title: Methionine biosynthesis in Brevibacterium flavum: properties and essential role of O-acetylhomoserine sulfhydrylase. Source: PubMed (National Institutes of Health). URL: [Link]

  • [4] Title: Identification of O-acetylhomoserine sulfhydrylase, a putative enzyme responsible for methionine biosynthesis in Clostridioides difficile: Gene cloning and biochemical characterizations. Source: IUBMB Life (PubMed). URL:[Link]

Sources

Foundational

Solvation Dynamics and Solubility Profile of O-Acetylhomoserine Hydrochloride in Organic Solvents

Executive Overview O-Acetyl-L-homoserine hydrochloride (OAHS·HCl) is a highly polar, zwitterionic-precursor salt that serves as a critical intermediate in the biosynthesis of L-methionine and a versatile synthon in pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

O-Acetyl-L-homoserine hydrochloride (OAHS·HCl) is a highly polar, zwitterionic-precursor salt that serves as a critical intermediate in the biosynthesis of L-methionine and a versatile synthon in peptide and biopolymer chemistry. For researchers and drug development professionals, mastering the solvation dynamics of this compound is paramount. Poor solvent selection frequently leads to incomplete reactions, polymer gelation, or inaccurate biological assays.

This whitepaper provides an authoritative analysis of the solubility profile of OAHS·HCl in organic solvents, grounded in thermodynamic principles, empirical data, and field-proven analytical methodologies.

Physicochemical Properties & Solvation Thermodynamics

To predict the behavior of OAHS·HCl in various media, one must first analyze its molecular architecture. As a hydrochloride salt (CAS: 250736-84-6, MW: 197.62 g/mol ), the molecule exists as a protonated cation paired with a chloride anion.

The dissolution of OAHS·HCl requires a solvent capable of overcoming its high crystalline lattice energy. This is achieved through:

  • Ion-Dipole Interactions: Solvents with a high dielectric constant ( ϵ ) are required to stabilize the dissociated chloride and organic cations.

  • Hydrogen Bonding: The molecule possesses both hydrogen bond donors (ammonium group) and acceptors (ester and carboxylic acid carbonyls). Solvents that can act as both donors and acceptors yield the highest solvation efficiency.

Because non-polar organic solvents (e.g., Hexane, Toluene, Dichloromethane) lack the dielectric capacity to disrupt the ionic lattice, OAHS·HCl is virtually insoluble in these media. Conversely, polar protic solvents excel at solvating this compound.

Empirical Solubility Profile

The quantitative solubility data for OAHS·HCl reveals distinct behavioral tiers based on solvent polarity and ionic composition. Below is a consolidated dataset derived from authoritative chemical suppliers and empirical testing[1][].

Solvent SystemSolvent TypeDielectric Constant ( ϵ )Solubility ClassificationEstimated Concentration
Water Polar Protic80.1Soluble> 10 mg/mL
Methanol Polar Protic32.7Soluble> 10 mg/mL
Ethanol Polar Protic24.5Sparingly Soluble1 - 10 mg/mL
DMSO Polar Aprotic46.7Sparingly Soluble1 - 10 mg/mL
PBS (pH 7.2) Aqueous Buffer~80.0Sparingly Soluble1 - 10 mg/mL
THF / DCM Non-Polar / Weak< 8.0Insoluble / Gelation< 1 mg/mL
Expert Insight: The Common-Ion Effect in PBS

While OAHS·HCl is highly soluble in pure water, data from 1 indicates it is only "sparingly soluble" in Phosphate-Buffered Saline (PBS)[1]. This counterintuitive drop in solubility is driven by the common-ion effect . The high concentration of background chloride ions in standard PBS shifts the dissolution equilibrium of the hydrochloride salt to the left, suppressing its thermodynamic saturation limit.

Methodological Framework: Self-Validating Solubility Determination

To accurately determine the solubility of OAHS·HCl in novel solvent mixtures, researchers must utilize a robust, self-validating protocol. The standard visual dissolution test is insufficient for rigorous drug development. Instead, the Isothermal Shake-Flask Method coupled with HPLC-CAD is the gold standard.

Experimental Protocol
  • Saturation: Add an excess amount of solid OAHS·HCl (e.g., 50 mg) to 5.0 mL of the target organic solvent in a tightly sealed, inert borosilicate glass vial.

    • Causality: An excess ensures that the solvent reaches its absolute thermodynamic saturation point.

  • Isothermal Equilibration: Agitate the suspension at 300 rpm in an orbital shaker maintained strictly at 25.0 ± 0.1 °C.

    • Causality: Solubility is highly temperature-dependent. Without strict thermal control, data is irreproducible.

  • Self-Validation Sampling: Extract 0.5 mL aliquots at exactly 24 hours and 48 hours .

    • Causality: This is the self-validating step. If the quantified concentration difference between the 24h and 48h samples is <2%, thermodynamic equilibrium is definitively confirmed. If >2%, agitation must continue.

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is selected for its universal chemical compatibility with organic solvents, preventing extractable contamination.

  • Quantification: Analyze the filtered supernatant using HPLC coupled with a Charged Aerosol Detector (CAD).

    • Causality: OAHS·HCl lacks a conjugated aromatic system, rendering standard UV-Vis detection (e.g., 254 nm) virtually useless. CAD provides a uniform, mass-based response for non-volatile analytes regardless of their optical properties.

SolubilityWorkflow N1 Solid OAHS·HCl Addition N2 Isothermal Equilibration N1->N2 Excess Solute N3 Phase Separation N2->N3 24h & 48h N4 HPLC-CAD Quantification N3->N4 Supernatant

Fig 1: Self-validating isothermal shake-flask workflow for OAHS·HCl solubility.

Application Contexts: Why Solvent Selection Matters

A. Biopolymer Synthesis Challenges

In the development of biocompatible materials, OAHS is often converted into N-carboxyanhydride (NCA) monomers to synthesize poly(L-homoserine). As documented in recent literature on3, polymerizations utilizing ester-protected homoserine derivatives frequently result in severe gelation when conducted in standard organic solvents like THF, DCM, or DMF[3]. Understanding the poor solubility of the homoserine backbone in aprotic solvents is critical; researchers must often utilize mixed-solvent systems or alter protecting groups (e.g., utilizing mixtures of Me- and tBu-Hse NCAs) to maintain solubility during chain extension.

B. Enzymatic Biocatalysis

In industrial biotechnology, OAHS is utilized as a substrate for the enzymatic synthesis of L-methionine analogues. The enzyme O-acetyl-L-homoserine sulfhydrylase (ScOAHS) catalyzes the transfer of an alkyl group from methyl mercaptan to the homoserine backbone[4]. Because enzymes require aqueous or highly polar mixed-solvent environments, the excellent solubility of OAHS·HCl in water and methanol makes it an ideal, readily bioavailable substrate for these continuous-flow biocatalytic cascades.

EnzymaticPathway N1 O-Acetyl-L-homoserine N3 ScOAHS Enzyme N1->N3 Substrate Binding N2 Methyl Mercaptan N2->N3 Substrate Binding N4 L-Methionine N3->N4 Product Release N5 Acetic Acid N3->N5 Product Release

Fig 2: ScOAHS-catalyzed biosynthesis of L-Methionine from O-Acetyl-L-homoserine.

References

  • ACS Macro Letters (National Science Foundation PAR). Controlled Synthesis and Properties of Poly(l-homoserine). URL:[Link]

  • ChemCatChem / Uni-Freiburg. Enzymatic Synthesis of l-Methionine Analogues and Application in a Methyltransferase Catalysed Alkylation Cascade. URL:[Link]

Sources

Exploratory

Unlocking the Potential of O-Acetylhomoserine Hydrochloride: A Technical Guide to its Metabolic Role and Industrial Applications

Executive Summary O-Acetyl-L-homoserine (OAH) is a critical metabolic intermediate that serves as the biochemical linchpin in the biosynthesis of L-methionine and various high-value C4 compounds. While traditionally reco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-Acetyl-L-homoserine (OAH) is a critical metabolic intermediate that serves as the biochemical linchpin in the biosynthesis of L-methionine and various high-value C4 compounds. While traditionally recognized for its role in the sulfur assimilation pathways of specific bacteria and fungi, OAH—frequently stabilized and utilized in its salt form, O-Acetyl-L-homoserine hydrochloride (CAS 7540-67-2)[1][2]—has emerged as a premier platform chemical in metabolic engineering[3]. This whitepaper provides an authoritative analysis of OAH's metabolic mechanisms, details cutting-edge fermentation strategies for its overproduction, and outlines self-validating protocols for its application in biocatalysis and bioorthogonal chemistry.

The Biochemical Imperative of O-Acetylhomoserine

Divergence in Methionine Biosynthesis

In microbial metabolism, the biosynthesis of L-methionine from L-aspartate diverges at the activation of L-homoserine. While organisms like Escherichia coli utilize O-succinylhomoserine (OSH), species such as Corynebacterium glutamicum, Bacillus species, and various fungi rely exclusively on O-acetylhomoserine (OAH)[4][5].

The formation of OAH is catalyzed by homoserine O-acetyltransferase (MetX) , which transfers an acetyl group from acetyl-CoA to L-homoserine[6][7]. This acetylation is a critical thermodynamic activation step, transforming the hydroxyl group of homoserine into a superior leaving group (acetate) for subsequent sulfhydrylation.

Direct Sulfhydrylation via OAHS

The conversion of OAH to L-methionine or homocysteine is mediated by O-acetylhomoserine sulfhydrylase (OAHS) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme[8]. In the direct sulfhydrylation pathway, OAHS catalyzes the γ-elimination of acetate from OAH to form an electrophilic imino-3-butenoate intermediate, which then undergoes nucleophilic attack by sulfide or other sulfur donors[9].

Pathway Asp L-Aspartate Hom L-Homoserine Asp->Hom Aspartokinase & Dehydrogenase OAH O-Acetyl-L-homoserine (OAH) Hom->OAH MetX (Acetyl-CoA) Met L-Methionine OAH->Met OAHS / Met17 (Sulfide / MMP) Aha L-Azidohomoalanine (Aha) OAH->Aha OAHS (Sodium azide)

Fig 1. OAH metabolic pathway and its bioorthogonal divergence.

Metabolic Engineering for High-Yield OAH Production

The industrial viability of OAH depends on overcoming low native conversion rates. Recent metabolic engineering efforts have established E. coli as a robust chassis for OAH overproduction[3].

Pathway Optimization Strategies

To maximize OAH accumulation, researchers have employed multi-tiered strategies:

  • Precursor Supply Enhancement: Overexpressing aspartokinase and homoserine dehydrogenase to drive carbon flux toward L-homoserine[10].

  • Acetyl-CoA Balancing: Introducing exogenous acetyl-CoA synthetase (ACS) and NADP-dependent pyruvate dehydrogenase (PDH) to ensure a steady supply of the acetyl donor[6][7].

  • Carbon Flux Redirection: Modifying the non-oxidative glycolysis (NOG) pathway to minimize carbon loss during fermentation[10], or optimizing the glycerol-oxidative pathway (via GlpD overexpression) to utilize crude glycerol as a cheap carbon source[11].

Quantitative Yield Analysis

The table below summarizes the causality between specific genetic modifications and resulting OAH fermentation yields across recent landmark studies.

Strain/Modification FocusCarbon SourceCultivation ScaleTiter (g/L)Yield (g/g)Reference
E. coli (MetXlm mutant, ACS/PDH overexpression)Glucose7.5 L Fed-batch62.70.45[6][7]
E. coli W3110 (NOG pathway optimization)Glucose5.0 L Fed-batch66.250.41[10]
E. coli (GlpD overexpression)Pure GlycerolShake flask9.42N/A[11]
E. coli (GlpD overexpression)Crude GlycerolShake flask7.01N/A[11]

Advanced Applications: Biocatalysis and Bioorthogonal Chemistry

In Vitro L-Methionine Biosynthesis

Traditionally, synthesizing L-methionine from OAH requires highly volatile and toxic methanethiol. A novel, safer route utilizes 3-methylthiopropionaldehyde (MMP) as a substrate alongside OAH, catalyzed by the yeast OAHS enzyme (MET17)[12]. This method achieves up to an 86% conversion rate, offering a highly efficient, one-pot biocatalytic alternative for industrial methionine production[12].

Artificial Metabolism for Unnatural Amino Acids

Because OAH is not a native intermediate in wild-type E. coli, it acts as an isolated metabolic node. By feeding sodium azide into an engineered E. coli strain expressing OAHS, OAH is efficiently converted into L-azidohomoalanine (Aha) [9]. Aha is a premier non-canonical amino acid used in copper(I)-catalyzed Huisgen cycloaddition (Click Chemistry) for site-specific protein labeling[9].

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed with built-in control points to ensure reproducibility.

Protocol A: DO-Stat Fed-Batch Fermentation for OAH Overproduction

Objective: Achieve >60 g/L OAH titer using an engineered E. coli chassis.

Causality Note: The DO-stat (Dissolved Oxygen-stat) feeding strategy is employed because it tightly couples carbon feeding to cellular respiration. This prevents the accumulation of acetate (overflow metabolism), which would otherwise deplete the acetyl-CoA pool required for OAH synthesis[10].

  • Seed Preparation: Inoculate a single colony of the engineered E. coli (e.g., W3110 derivative) into 50 mL of LB medium. Incubate at 37°C, 220 rpm for 12 hours.

  • Bioreactor Initialization: Transfer the seed culture (10% v/v) into a 5L bioreactor containing 2L of basal fermentation medium (glucose, yeast extract, trace elements).

  • Parameter Control: Maintain pH at 7.0 using automated addition of 25% (v/v) ammonia water. Maintain temperature at 37°C.

  • DO-Stat Feeding:

    • Set the target Dissolved Oxygen (DO) to 10-15%[10].

    • Cascade the agitation speed (400–800 rpm) and aeration (1–3 vvm) to maintain DO.

    • When DO spikes above 15% (indicating glucose depletion), automatically trigger the feeding pump to deliver a concentrated glucose/yeast extract feed solution.

  • Harvesting: Terminate fermentation at 68-72 hours when the OAH titer plateaus. Centrifuge at 8,000 × g for 15 minutes to remove biomass.

  • Validation: Quantify OAH in the supernatant via HPLC using a C18 column and a UV detector at 210 nm.

Workflow Seed Seed Culture Preparation Inoc Bioreactor Inoculation Seed->Inoc Fed DO-Stat Fed-Batch Fermentation Inoc->Fed Down Downstream Purification Fed->Down

Fig 2. Scalable DO-stat fed-batch fermentation workflow for OAH production.

Protocol B: In Vitro Biosynthesis of L-Methionine via MET17 Catalysis

Objective: Synthesize L-methionine using purified MET17, OAH, and MMP.

Causality Note: OAH is highly unstable in alkaline solutions but stable in acidic conditions[5]. Therefore, the reaction buffer must be strictly maintained at a physiological pH (typically pH 7.2–7.5) to prevent spontaneous degradation of the OAH substrate before enzymatic conversion.

  • Enzyme Preparation: Purify recombinant MET17 (from S. cerevisiae, expressed in E. coli BL21) using Ni-NTA affinity chromatography[12]. Dialyze against 50 mM potassium phosphate buffer (pH 7.4) containing 10 μM PLP.

  • Reaction Assembly: In a 10 mL reaction vial, combine:

    • 50 mM potassium phosphate buffer (pH 7.4)

    • 20 mM O-Acetyl-L-homoserine hydrochloride

    • 40 mM 3-methylthiopropionaldehyde (MMP) (Note: A 1:2 molar ratio of OAH to MMP optimizes the thermodynamic equilibrium toward methionine[12]).

    • 0.1 mM PLP (cofactor essential for γ-elimination).

  • Catalysis: Initiate the reaction by adding 50 μg/mL of purified MET17.

  • Incubation: Incubate at 30°C for 4 hours with gentle orbital shaking (150 rpm).

  • Termination & Validation: Terminate the reaction by heating at 95°C for 5 minutes to denature the enzyme. Centrifuge to remove precipitated protein, and analyze the supernatant via HPLC to confirm the 86% conversion rate of OAH to L-methionine[12].

References

  • O-Acetylhomoserine as an Intermediate in Methionine Biosynthesis in Arthrobacter paraffineus, Corynebacterium glutamicum and Bacillus Species | Bioscience, Biotechnology, and Biochemistry | Oxford Academic.[Link]

  • A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes - IUCr Journals.[Link]

  • Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli - PMC.[Link]

  • Combining Protein and Metabolic Engineering Strategies for High-Level Production of O-Acetylhomoserine in Escherichia coli | ACS Synthetic Biology.[Link]

  • O-Acetylhomoserine as an Intermediate in Methionine Biosynthesis in Arthrobacter paraffineus, Corynebacterium glutamicum and Bacillus Species.[Link]

  • Production of l-Methionine from 3-Methylthiopropionaldehyde and O-Acetylhomoserine by Catalysis of the Yeast O-Acetylhomoserine Sulfhydrylase | Journal of Agricultural and Food Chemistry.[Link]

  • Construction and regulation of microbial cell factories for enhancing the biosynthesis of O-acetyl-l-homoserine in Escherichia coli W3110 - PMC.[Link]

  • Increasement of O-acetylhomoserine production in Escherichia coli by modification of glycerol-oxidative pathway coupled with optimization of fermentation - ProQuest.[Link]

  • Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins - MDPI.[Link]

  • Cas 7540-67-2, O-ACETYL-L-HOMOSERINE HYDROCHLORIDE - LookChem.[Link]

Sources

Foundational

Engineering the Direct Sulfhydrylation Pathway: A Technical Whitepaper on Methionine Biosynthesis from O-Acetylhomoserine

Executive Summary The biosynthesis of L-methionine is a critical metabolic node with profound implications for both industrial biomanufacturing and targeted antimicrobial drug development. While many organisms rely on th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biosynthesis of L-methionine is a critical metabolic node with profound implications for both industrial biomanufacturing and targeted antimicrobial drug development. While many organisms rely on the multi-step transsulfuration pathway, a more direct and energetically favorable route exists: direct sulfhydrylation . This whitepaper provides an in-depth technical analysis of the biosynthesis of methionine from O-acetylhomoserine (OAHS), focusing on the pivotal enzyme O-acetylhomoserine sulfhydrylase (MetY). By understanding the structural enzymology and kinetic behavior of MetY, researchers can engineer high-yield industrial strains or design novel inhibitors against pathogenic bacteria that rely on this pathway.

Mechanistic Framework: The Direct Sulfhydrylation Pathway

The metabolic routing of L-homoserine dictates the efficiency of methionine production. In organisms utilizing direct sulfhydrylation, such as Corynebacterium glutamicum and Clostridioides difficile, the pathway bypasses the cystathionine intermediate entirely.

The mechanism proceeds via two primary enzymatic steps:

  • Activation : L-homoserine is activated by homoserine O-acetyltransferase (encoded by metX or metA, depending on the species), which transfers an acetyl group from Acetyl-CoA to form O-acetyl-L-homoserine[1].

  • Sulfhydrylation : O-acetylhomoserine sulfhydrylase (MetY) catalyzes a pyridoxal 5'-phosphate (PLP)-dependent γ -replacement. The acetate leaving group of OAHS is displaced by a nucleophilic attack from a sulfide ion ( H2​S ), directly yielding L-homocysteine and acetate [2].

L-homocysteine is subsequently methylated by methionine synthase (MetE/MetH) to produce L-methionine.

Biosynthetic pathway of L-methionine via direct sulfhydrylation from O-acetylhomoserine.

Enzymology and Structural Biology of MetY

MetY belongs to the γ -elimination subclass of the Cys/Met metabolism PLP-dependent enzyme family. Structurally, the active biological unit is typically a homotetramer [2]. The reaction relies heavily on the PLP cofactor, which acts as an electron sink to stabilize the carbanion intermediate formed during the cleavage of the C γ -O bond.

Understanding the kinetic parameters of MetY across different species is crucial for both metabolic engineering and drug discovery. The table below synthesizes the quantitative data for MetY homologs.

Table 1: Comparative Kinetic and Structural Parameters of O-Acetylhomoserine Sulfhydrylase

OrganismProtein MW (kDa)Oligomeric StateOptimum pH Km​ for OAHSKey Inhibitors / Modulators
Corynebacterium glutamicum~187Tetramer7.0N/AL-Methionine, Cystathionine
Clostridioides difficile185TetramerN/AN/AL-Propargylglycine (Suicide inhibitor)
Brevibacterium flavum360Unknown8.72.0 mML-Methionine, L-Homoserine

Data synthesized from established biochemical characterizations[1],[3],[4],[5].

Experimental Methodology: Isolation and Kinetic Validation of MetY

To accurately characterize the specific activity of MetY or screen potential inhibitors, researchers must employ a highly controlled, self-validating in vitro assay. The following protocol details the isolation and spectrophotometric validation of MetY using Ellman’s Reagent (DTNB).

Step-by-step experimental workflow for the isolation and kinetic validation of MetY.

Step-by-Step Protocol: MetY Enzymatic Assay

Objective: Quantify the specific activity of recombinant MetY via the detection of free thiol generation (homocysteine).

Phase 1: Apo-enzyme Reconstitution

  • Procedure: Incubate purified recombinant MetY (10 mg/mL) with 50 μM Pyridoxal 5'-phosphate (PLP) for 30 minutes at 4°C in 50 mM Potassium phosphate buffer (pH 7.5).

  • Causality: MetY is a PLP-dependent enzyme. Recombinant expression and Ni-NTA purification often strip the endogenous cofactor, leading to artificially low specific activity. Pre-incubation ensures full holoenzyme formation.

Phase 2: Reaction Initiation

  • Procedure: Prepare a reaction master mix containing 100 mM Potassium phosphate buffer, 2.0 mM OAHS, and 5.0 mM Na2​S . Equilibrate to 37°C. Add 1-5 μg of reconstituted MetY to initiate the reaction.

  • Causality: Na2​S acts as the direct sulfur donor. Providing Na2​S in excess ensures pseudo-first-order kinetics relative to the primary substrate (OAHS), allowing for accurate determination of Km​ and Vmax​ .

Phase 3: Quenching and Detection (Self-Validating System)

  • Procedure: At specific time intervals (e.g., 1, 2, 5, 10 minutes), extract 100 μL aliquots of the reaction mixture and immediately quench them in 900 μL of 1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) dissolved in 0.1 M Tris-HCl (pH 8.0).

  • Causality: The high pH and the presence of DTNB rapidly quench the enzymatic reaction. Simultaneously, DTNB reacts with the newly formed homocysteine thiol group to yield 2-nitro-5-thiobenzoate (TNB), which produces a measurable yellow color.

  • Self-Validation Controls:

    • Minus-Enzyme Blank: A parallel reaction lacking MetY must be run to account for the non-enzymatic hydrolysis of OAHS and the background reactivity of H2​S with DTNB.

    • Minus-PLP Control: A reaction utilizing MetY that has not been reconstituted with PLP confirms that the observed activity is strictly cofactor-dependent, ruling out background thiol-generating artifacts.

Phase 4: Spectrophotometric Analysis

  • Procedure: Measure the absorbance of the quenched samples at 412 nm using a UV-Vis spectrophotometer. Calculate homocysteine concentration using the molar extinction coefficient of TNB ( ϵ=14,150 M−1cm−1 ).

Industrial and Therapeutic Applications

Biomanufacturing: Strain Engineering in Corynebacterium glutamicum

C. glutamicum is an industrial workhorse for amino acid production. Interestingly, this organism possesses both the transsulfuration and direct sulfhydrylation pathways[3]. For industrial scale-up, the transsulfuration pathway is often considered a metabolic bottleneck due to its multi-step nature and higher energy expenditure. By overexpressing metY and feeding optimized sulfur sources (like methanethiol or dimethyldisulfide) [5], metabolic engineers can short-circuit the pathway. This directs carbon flux straight from OAHS to homocysteine (or directly to methionine if methanethiol is used), significantly boosting fermentative yields.

Drug Development: Targeting Clostridioides difficile

Because humans do not possess the direct sulfhydrylation pathway (relying instead on dietary methionine and the reverse transsulfuration pathway), MetY represents a highly selective antibacterial target. In the opportunistic pathogen C. difficile, MetY is vital for methionine biosynthesis and survival[4]. Recent pharmacological screens have identified L-propargylglycine as a potent suicide inhibitor of C. difficile MetY. Furthermore, substrate analogs like N γ -acetyl-L-2,4-diaminobutyric acid act as competitive inhibitors ( Ki​=0.04 mM ). For drug development professionals, targeting the OAHS-to-homocysteine conversion offers a promising avenue for novel narrow-spectrum antibiotics that spare the host microbiome.

References

  • Methionine biosynthesis in Brevibacterium flavum: properties and essential role of O-acetylhomoserine sulfhydrylase Source: PubMed (National Institutes of Health) URL:[Link]

  • Corynebacterium glutamicum Utilizes both Transsulfuration and Direct Sulfhydrylation Pathways for Methionine Biosynthesis Source: PubMed Central (Journal of Bacteriology) URL:[Link]

  • Identification of O-acetylhomoserine sulfhydrylase, a putative enzyme responsible for methionine biosynthesis in Clostridioides difficile: Gene cloning and biochemical characterizations Source: PubMed (IUBMB Life) URL:[Link]

  • A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes Source: IUCr Journals (Acta Crystallographica Section D) URL:[Link]

  • metY - O-acetyl-L-homoserine sulfhydrylase - Corynebacterium glutamicum (strain ATCC 13032) Source: UniProtKB URL:[Link]

Sources

Exploratory

Architecting the O-Acetylhomoserine Pathway: A Comparative and Methodological Guide to Methionine Biosynthesis in E. coli and Yeast

Executive Summary The microbial biosynthesis of sulfur-containing amino acids represents a critical node in industrial biotechnology. A fundamental evolutionary divergence exists in how different microorganisms assimilat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The microbial biosynthesis of sulfur-containing amino acids represents a critical node in industrial biotechnology. A fundamental evolutionary divergence exists in how different microorganisms assimilate sulfur into the methionine backbone. Escherichia coli natively employs a trans-sulfurylation pathway via an O-succinylhomoserine (OSH) intermediate[1]. In contrast, Saccharomyces cerevisiae (yeast) and certain bacteria utilize a direct sulfhydrylation pathway driven by O-acetylhomoserine (OAH)[2].

Because OAH is a highly versatile platform chemical—serving as a precursor for L-methionine, 1,4-butanediol, and homoserine lactones—metabolic engineers frequently rewire E. coli to abandon its native OSH pathway in favor of the yeast-derived OAH pathway[3]. This whitepaper provides a comprehensive, mechanistic analysis of these pathways, supported by self-validating experimental protocols for strain engineering and analytical quantification.

Mechanistic Divergence: Trans-sulfurylation vs. Direct Sulfhydrylation

To successfully engineer a microbial cell factory, one must first understand the thermodynamic and enzymatic distinctions between the native chassis (E. coli) and the donor organism (yeast).

The E. coli Native Pathway (Trans-sulfurylation)

In wild-type E. coli, the activation of homoserine is catalyzed by MetA (homoserine O-succinyltransferase), which utilizes succinyl-CoA to form OSH[1]. OSH is then condensed with cysteine by MetB (cystathionine γ-synthase) to form cystathionine, which is subsequently cleaved by MetC (cystathionine β-lyase) to yield homocysteine[1]. This three-step process is energetically tied to the TCA cycle via succinyl-CoA depletion.

The Yeast Native Pathway (Direct Sulfhydrylation)

Yeast (S. cerevisiae) bypasses the cystathionine intermediate entirely. Homoserine is acylated by Met2 (homoserine O-acetyltransferase) using acetyl-CoA to form OAH[2]. OAH is then directly converted to homocysteine by Met17 (O-acetylhomoserine sulfhydrylase), incorporating sulfur directly from hydrogen sulfide or methyl mercaptan[4]. In bacterial counterparts like Corynebacterium glutamicum or Leptospira meyeri, these functional equivalents are annotated as MetX and MetY , respectively[2].

Pathway cluster_ecoli E. coli Native (Trans-sulfurylation) cluster_yeast Yeast Native (Direct Sulfhydrylation) Asp Aspartate Hse Homoserine Asp->Hse Multiple Steps OSH O-Succinylhomoserine (OSH) Hse->OSH MetA (E. coli) OAH O-Acetylhomoserine (OAH) Hse->OAH Met2 (Yeast) Cyst Cystathionine OSH->Cyst MetB Hcy Homocysteine Cyst->Hcy MetC OAH->Hcy Met17 (Yeast) Met Methionine Hcy->Met MetE / MetH

Comparative Methionine Biosynthesis: E. coli Trans-sulfurylation vs. Yeast Direct Sulfhydrylation.

Rationale for Metabolic Rewiring

Why do bioengineers actively strip E. coli of its native MetA/MetB system to install the yeast/bacterial MetX/MetY pathway?

  • Energetic Efficiency: Acetyl-CoA is a more abundant and central metabolic currency than succinyl-CoA. Shifting the acyl donor from succinyl-CoA to acetyl-CoA reduces the drain on the TCA cycle, allowing for higher theoretical yields of the target metabolite[3].

  • Pathway Truncation: Direct sulfhydrylation is a two-step conversion (Homoserine → OAH → Homocysteine) compared to the three-step trans-sulfurylation pathway, minimizing intermediate accumulation and enzyme burden[1].

  • Carbon Conservation: Recent advancements have coupled the OAH pathway with the Non-Oxidative Glycolysis (NOG) pathway in E. coli. The NOG pathway prevents the decarboxylation carbon loss typically seen when pyruvate is converted to acetyl-CoA, drastically boosting OAH titers[5].

Quantitative Pathway Dynamics

Table 1: Comparison of Key Methionine Biosynthetic Enzymes

EnzymeSource OrganismNative SubstratePathway TypeCatalytic Role
MetA E. coliSuccinyl-CoA + HomoserineTrans-sulfurylationHomoserine O-succinyltransferase
Met2 / MetX S. cerevisiae / C. glutamicumAcetyl-CoA + HomoserineDirect sulfhydrylationHomoserine O-acetyltransferase
MetB E. coliO-SuccinylhomoserineTrans-sulfurylationCystathionine γ-synthase
Met17 / MetY S. cerevisiae / L. meyeriO-AcetylhomoserineDirect sulfhydrylationO-acetylhomoserine sulfhydrylase

Table 2: Recent Metabolic Engineering Yields for OAH in E. coli

Strain ModificationCarbon SourcePeak OAH Titer (g/L)Reference
ΔmetA, ΔmetB, ΔmetJ + metX (C. glutamicum)Glucose8.29[3]
Glycerol-oxidative pathway mod + metXGlycerol9.42[6]
Pathway strengthening + metX (L. meyeri)Glucose62.70[3]
ΔmetA, ΔmetB, ΔmetJ + metX + NOG pathwayGlucose66.25[5]

Experimental Methodologies: Self-Validating Protocols

Scientific integrity requires that experimental workflows are not just a list of steps, but a logically sound system with built-in causality and validation.

Protocol 1: Construction of an OAH-Overproducing E. coli Chassis

To engineer E. coli for OAH production, the native OSH pathway must be abolished, and the yeast/bacterial OAH pathway must be introduced.

Step 1: Target Gene Deletion via CRISPR/Cas9 or Lambda Red

  • Action: Knock out metA (to prevent succinylation of homoserine), metB (to prevent degradation of any formed OAH, as MetB exhibits weak promiscuous affinity for OAH), and metJ (the master transcriptional repressor of the methionine regulon)[3].

  • Causality: Deleting metA forces the intracellular homoserine pool to accumulate, providing abundant substrate for the heterologous pathway. Deleting metJ derepresses upstream enzymes (e.g., metL), expanding the homoserine pool.

  • Self-Validation:

    • Genotypic: Perform colony PCR using primers flanking the deletion loci. A shift to a smaller amplicon size confirms the knockout.

    • Phenotypic: Plate the mutants on M9 minimal media with and without L-methionine. The ΔmetA strain must exhibit auxotrophy (no growth without methionine).

Step 2: Heterologous Expression of metX

  • Action: Clone the metX gene (e.g., from C. glutamicum or L. meyeri) into a medium-copy plasmid (e.g., pTrc99a) under an IPTG-inducible promoter[3]. Transform into the mutant chassis.

  • Causality: E. coli inherently lacks homoserine O-acetyltransferase activity[5]. Introducing metX bridges the gap between homoserine and acetyl-CoA to yield OAH.

  • Self-Validation: Run an SDS-PAGE of cell lysates pre- and post-IPTG induction to confirm the presence of the ~40-45 kDa MetX protein.

Step 3: Precursor Flux Optimization

  • Action: Overexpress aspC (aspartate aminotransferase) to push oxaloacetate toward aspartate, and introduce the NOG pathway to increase the acetyl-CoA pool without carbon loss[5].

Workflow WT Wild-Type E. coli (W3110) KO Gene Deletion ΔmetA, ΔmetB, ΔmetJ WT->KO CRISPR/Cas9 KI Heterologous Expression Introduce metX KO->KI Plasmid/Integration Opt Metabolic Optimization NOG Pathway & Aspartate KI->Opt Flux Balancing Prod High-Yield OAH Cell Factory Opt->Prod Fermentation

Step-by-step metabolic engineering workflow for constructing an OAH-overproducing E. coli strain.

Protocol 2: Analytical Quantification of OAH via HPLC

Because OAH lacks a strong UV-absorbing chromophore, precise quantification requires pre-column derivatization.

Step 1: Sample Preparation

  • Action: Harvest 1 mL of fermentation broth. Centrifuge at 12,000 × g for 5 minutes. Filter the supernatant through a 0.22 µm PES syringe filter.

  • Causality: Removes cellular debris and macromolecules that would foul the HPLC column.

Step 2: Pre-Column Derivatization

  • Action: Mix 100 µL of the filtered sample with 100 µL of o-phthalaldehyde (OPA) reagent (containing 2-mercaptoethanol) in borate buffer (pH 9.5). React for exactly 2 minutes at room temperature before injection.

  • Causality: OPA reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative, allowing for high-sensitivity detection.

Step 3: HPLC Separation and Detection

  • Action: Inject 10 µL onto a C18 reverse-phase column (e.g., Zorbax Eclipse Plus). Use a gradient elution: Mobile Phase A (40 mM sodium acetate, pH 7.2) and Mobile Phase B (Acetonitrile/Methanol/Water 45:45:10). Detect via fluorescence (Excitation: 340 nm, Emission: 450 nm).

  • Self-Validation (System Suitability):

    • Linearity: Generate a standard curve using authentic OAH standards (0.1 to 5.0 g/L). The calibration curve must yield an R2>0.995 .

    • Matrix Effect Check: Perform a spike-and-recovery test by adding a known concentration of OAH to a wild-type E. coli broth sample. Recovery must fall between 95% and 105%.

Conclusion

The transition from E. coli's native trans-sulfurylation pathway to the yeast-derived direct sulfhydrylation pathway represents a triumph of rational metabolic engineering. By replacing the succinyl-CoA-dependent MetA with the acetyl-CoA-dependent MetX/Met2, researchers bypass complex intermediate steps, conserve cellular energy, and unlock the high-yield production of O-acetylhomoserine[3]. When coupled with advanced carbon-conserving pathways like NOG[5], E. coli is transformed into an unparalleled microbial cell factory for methionine precursors.

Sources

Foundational

The Crossroads of Sulfur Metabolism: A Technical Guide to O-Acetylhomoserine in Microbial Worlds

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract O-Acetylhomoserine (OAH) stands as a critical nexus in the intricate web of microbial...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

O-Acetylhomoserine (OAH) stands as a critical nexus in the intricate web of microbial metabolism, primarily orchestrating the biosynthesis of the essential sulfur-containing amino acid, methionine. This guide provides an in-depth exploration of the multifaceted functions of OAH, delving into the core biochemical pathways it governs, the enzymatic machinery responsible for its synthesis and utilization, and the sophisticated regulatory networks that control its flux. Beyond its central role in methionine production, we will examine the broader implications of OAH metabolism, including its involvement in cysteine biosynthesis, its connection to quorum sensing, and its emergence as a promising target for novel antimicrobial drug development. This technical document is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of OAH, from fundamental biochemistry to practical experimental methodologies.

Introduction: O-Acetylhomoserine as a Central Metabolic Intermediate

In the diverse metabolic landscapes of bacteria, archaea, and fungi, O-Acetylhomoserine (OAH) emerges as a pivotal intermediate, primarily recognized for its indispensable role in the de novo biosynthesis of methionine.[1][2] Unlike the transsulfuration pathway prevalent in some organisms, which utilizes cystathionine as an intermediate, the direct sulfhydrylation pathway, which hinges on OAH, is a widespread strategy for sulfur assimilation into the carbon skeleton of homoserine.[2] The synthesis of OAH from L-homoserine, catalyzed by homoserine O-acetyltransferase (HTA), represents the committed step in this pathway, effectively channeling metabolic flux towards methionine production.[3][4] Subsequently, O-acetylhomoserine sulfhydrylase (OAHS) facilitates the direct incorporation of sulfide, yielding homocysteine, the immediate precursor to methionine.[5][6] The efficiency and regulation of this two-step process are paramount for microbial growth and survival, making the study of OAH metabolism a fertile ground for both fundamental research and applied biotechnology.

This guide will navigate the core functions of OAH, dissect the enzymology of its metabolic pathway, and explore its significance as a potential therapeutic target. We will provide detailed experimental protocols for the characterization of key enzymes, present a comparative analysis of their kinetic properties across various microbial species, and visualize the intricate regulatory networks that govern this essential metabolic route.

The Core Function: Methionine Biosynthesis via the Direct Sulfhydrylation Pathway

The primary and most well-characterized function of O-Acetylhomoserine is its role as a key intermediate in the direct sulfhydrylation pathway for methionine biosynthesis. This pathway is the predominant route for methionine synthesis in a vast array of bacteria and fungi.[7]

The pathway can be dissected into two principal enzymatic steps:

  • Activation of Homoserine: The journey begins with the activation of the γ-hydroxyl group of L-homoserine. This is achieved through acetylation, a reaction catalyzed by homoserine O-acetyltransferase (HTA) , also known as homoserine transacetylase.[3] This enzyme utilizes acetyl-CoA as the acetyl group donor, forming O-acetyl-L-homoserine and releasing coenzyme A.[3] This initial step is critical as it renders the γ-carbon of homoserine susceptible to nucleophilic attack.

  • Sulfur Incorporation: The activated intermediate, OAH, then serves as the substrate for O-acetylhomoserine sulfhydrylase (OAHS) . This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the direct replacement of the acetyl group with a sulfhydryl group from a sulfide donor (typically H₂S), producing L-homocysteine and acetate.[5][6] L-homocysteine is subsequently methylated to form L-methionine.

Enzymology of O-Acetylhomoserine Metabolism

The synthesis and conversion of OAH are orchestrated by two key enzymes whose activity and regulation are finely tuned to meet the metabolic demands of the cell.

Homoserine O-Acetyltransferase (HTA)

Homoserine O-acetyltransferase (EC 2.3.1.31) is the gatekeeper of the direct sulfhydrylation pathway.[3] Structurally, HTA belongs to the α/β-hydrolase superfamily and typically functions as a dimer.[3][8] The active site contains a conserved catalytic triad, usually composed of serine, histidine, and aspartate, which facilitates a ping-pong bi-bi reaction mechanism.[3][9] In this mechanism, the enzyme first forms an acetyl-enzyme intermediate with acetyl-CoA before transferring the acetyl group to L-homoserine.[9]

Regulation of HTA Activity: The activity of HTA is a critical control point in methionine biosynthesis and is often subject to allosteric feedback inhibition by the end-product, methionine, and its derivative, S-adenosylmethionine (SAM).[10] This regulation allows the cell to modulate the flow of metabolites into the pathway based on the intracellular concentration of methionine. The sensitivity to feedback inhibition can vary significantly between different microbial species.

O-Acetylhomoserine Sulfhydrylase (OAHS)

O-acetylhomoserine sulfhydrylase (EC 2.5.1.49) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the γ-replacement of the acetyl group of OAH with sulfide.[11] This enzyme is also known by various other names, including O-acetylhomoserine (thiol)-lyase and methionine synthase.[11] OAHS exhibits a broad substrate specificity in some organisms and can also catalyze the synthesis of other sulfur-containing amino acids.

Broader Roles of O-Acetylhomoserine in Microbial Metabolism

While its primary role is in methionine biosynthesis, OAH metabolism has wider implications in the microbial world.

Cysteine Biosynthesis

In some fungi, such as Saccharomyces cerevisiae, O-acetylhomoserine sulfhydrylase can also utilize O-acetylserine as a substrate to produce cysteine.[6] This demonstrates a metabolic flexibility where a single enzyme can contribute to the synthesis of two essential sulfur-containing amino acids.

Connection to Quorum Sensing

O-Acetylhomoserine is structurally related to acyl-homoserine lactones (AHLs), which are important signaling molecules in bacterial quorum sensing.[12][13] While OAH itself is not a primary signaling molecule, the metabolic pathways for its synthesis and the synthesis of the homoserine lactone ring of AHLs are interconnected, suggesting a potential for metabolic crosstalk between these two fundamental cellular processes.

O-Acetylhomoserine Metabolism in Archaea

The metabolism of OAH in archaea is less extensively studied compared to bacteria and fungi. However, genomic analyses suggest that some methanogenic archaea possess the genes for the direct sulfhydrylation pathway, indicating a role for OAH in methionine biosynthesis in this domain of life as well.[14][15] Interestingly, some methanogens have been shown to utilize a unique quorum sensing system based on carboxylated AHLs, further highlighting the evolutionary link between sulfur amino acid metabolism and cell-to-cell communication.[13]

O-Acetylhomoserine Pathway as a Target for Antimicrobial Drug Development

The enzymes of the O-acetylhomoserine pathway, particularly homoserine O-acetyltransferase, are attractive targets for the development of novel antimicrobial agents.[16] This is because the pathway is essential for the survival of many pathogenic microbes but is absent in humans, who obtain methionine from their diet.[16] This metabolic disparity provides a window for selective toxicity.

Several inhibitors of HTA have been identified, and their mechanisms of action are being investigated.[17] These inhibitors often mimic the substrates or intermediates of the enzymatic reaction and can effectively block the production of methionine, leading to growth inhibition of the pathogen.[17] The crystal structures of HTA from various pathogens have been resolved, providing a structural basis for the rational design of more potent and specific inhibitors.[3][8][18][19]

Experimental Protocols

This section provides detailed methodologies for the purification and characterization of the key enzymes involved in O-acetylhomoserine metabolism.

Purification of Homoserine O-Acetyltransferase (HTA)

This protocol describes a general procedure for the purification of recombinant HTA. Specific conditions may need to be optimized for the enzyme from a particular microorganism.

Step 1: Cell Lysis and Crude Extract Preparation

  • Harvest microbial cells expressing the recombinant HTA by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors).[20]

  • Lyse the cells by sonication or high-pressure homogenization on ice.[7]

  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris. The supernatant is the crude extract.[7]

Step 2: Ammonium Sulfate Precipitation

  • Slowly add solid ammonium sulfate to the crude extract with gentle stirring at 4°C to a final saturation of 40-70% (the optimal range should be determined empirically).[20]

  • Stir for 30 minutes at 4°C to allow for protein precipitation.

  • Collect the precipitate by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C).

  • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT) and dialyze against the same buffer to remove excess ammonium sulfate.[20]

Step 3: Chromatographic Purification

  • Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) pre-equilibrated with the dialysis buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 50-500 mM).[4]

  • Hydrophobic Interaction Chromatography: Pool the active fractions from the ion-exchange step, add ammonium sulfate to a final concentration of 1 M, and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) pre-equilibrated with a high-salt buffer. Elute with a decreasing gradient of ammonium sulfate.[4]

  • Size-Exclusion Chromatography: As a final polishing step, concentrate the active fractions and load them onto a size-exclusion chromatography column (e.g., Sephadex G-150) pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) to separate proteins based on their molecular weight.[4]

Step 4: Purity Assessment Analyze the purity of the final enzyme preparation by SDS-PAGE.[20]

Assay of Homoserine O-Acetyltransferase (HTA) Activity

HTA activity can be measured by monitoring the decrease in absorbance at 232 nm, which corresponds to the hydrolysis of the thioester bond of acetyl-CoA.[8]

Reaction Mixture (1 mL):

  • 50 mM HEPES buffer, pH 7.5

  • 1 mM L-homoserine

  • 0.5 mM Acetyl-CoA

  • Purified HTA enzyme

Procedure:

  • Prepare the reaction mixture without the enzyme in a quartz cuvette.

  • Initiate the reaction by adding the purified HTA enzyme.

  • Immediately monitor the decrease in absorbance at 232 nm using a spectrophotometer.

  • One unit of HTA activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of acetyl-CoA per minute.

Purification of O-Acetylhomoserine Sulfhydrylase (OAHS)

The purification of OAHS follows a similar strategy to that of HTA, often involving a combination of precipitation and chromatographic steps.

Assay of O-Acetylhomoserine Sulfhydrylase (OAHS) Activity

OAHS activity can be determined by measuring the formation of its product, homocysteine. A common method involves derivatizing homocysteine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be quantified spectrophotometrically at 412 nm.[5]

Reaction Mixture:

  • 25 mM Tris-HCl, pH 8.0

  • 100 mM NaCl

  • 10 mM O-acetyl-L-homoserine

  • 0.1 mM Na₂S

  • 0.2 mM Pyridoxal 5'-phosphate (PLP)

  • Purified OAHS enzyme

Procedure:

  • Prepare the reaction mixture without the enzyme.

  • Initiate the reaction by adding the purified OAHS enzyme.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

  • Stop the reaction (e.g., by adding acid or heating).

  • Derivatize the product with DTNB and measure the absorbance at 412 nm.

  • Alternatively, the product can be quantified using RP-HPLC-DAD after pre-column derivatization with DTNB.[5]

Data Presentation: Comparative Kinetics of HTA and OAHS

The kinetic parameters of HTA and OAHS can vary significantly across different microbial species, reflecting adaptations to their specific metabolic contexts. The following tables summarize representative kinetic data for these enzymes.

Table 1: Kinetic Parameters of Homoserine O-Acetyltransferase (HTA)

OrganismSubstrateK_m (mM)k_cat (s⁻¹)Reference
Saccharomyces cerevisiaeL-homoserine1.0N/A[4]
Saccharomyces cerevisiaeAcetyl-CoA0.027N/A[4]

Table 2: Kinetic Parameters of O-Acetylhomoserine Sulfhydrylase (OAHS)

OrganismSubstrateK_m (mM)k_cat (s⁻¹)Reference
Thermotoga maritimaO-acetylhomoserineN/A900[21]
Neurospora crassaO-acetylhomoserine7N/A[21]
Neurospora crassaSulfide0.7N/A[21]

Conclusion and Future Perspectives

O-Acetylhomoserine stands as a cornerstone of microbial sulfur metabolism, with its central role in methionine biosynthesis being fundamental to the viability of a vast number of microorganisms. The enzymes responsible for its synthesis and conversion, HTA and OAHS, represent not only key control points in this essential pathway but also promising targets for the development of novel antimicrobial therapies.

The in-depth understanding of the structure, function, and regulation of these enzymes, facilitated by the experimental approaches outlined in this guide, is crucial for both fundamental and applied research. Future investigations will likely focus on elucidating the finer details of the allosteric regulation of HTA, exploring the full substrate scope of OAHS in a wider range of organisms, and discovering and optimizing potent and specific inhibitors of these enzymes. Furthermore, the burgeoning field of metabolic engineering holds great promise for harnessing the OAH pathway for the industrial production of methionine and other valuable biochemicals. The continued exploration of O-acetylhomoserine metabolism will undoubtedly unveil new facets of microbial physiology and provide innovative solutions to challenges in medicine and biotechnology.

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  • Ziegler, J., Goudarzi, M., & Born, T. L. (2007). Crystal structure of homoserine O-succinyltransferase from Bacillus cereus at 2.4 Å resolution.
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Sources

Exploratory

spectroscopic analysis of O-Acetylhomoserine hydrochloride

An In-depth Technical Guide to the Spectroscopic Analysis of O-Acetylhomoserine Hydrochloride Executive Summary O-Acetyl-L-homoserine hydrochloride is a key intermediate in the biosynthesis of methionine in many organism...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of O-Acetylhomoserine Hydrochloride

Executive Summary

O-Acetyl-L-homoserine hydrochloride is a key intermediate in the biosynthesis of methionine in many organisms and serves as a versatile synthon for peptide synthesis.[1][2] Its purity and structural integrity are paramount for its applications in research and drug development. This guide provides a comprehensive framework for the spectroscopic analysis of O-Acetyl-L-homoserine hydrochloride, ensuring its unambiguous identification and characterization. We will delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices, empowering users to interpret data with confidence and scientific rigor.

Introduction: The Analytical Imperative

O-Acetyl-L-homoserine is a pivotal metabolite found in various organisms, including fungi like C. albicans, where it is involved in the biosynthesis of L-methionine.[1] As a hydrochloride salt, its stability and solubility are enhanced, making it a valuable starting material in synthetic chemistry.[] The precise characterization of this molecule is non-negotiable, as impurities or structural ambiguities can have cascading effects on experimental outcomes. Spectroscopic techniques provide a non-destructive, detailed molecular fingerprint. This guide integrates data from multiple spectroscopic methods to build a self-validating analytical workflow, ensuring the identity, purity, and structure of O-Acetyl-L-homoserine hydrochloride are confirmed to the highest scientific standards.

Physicochemical Properties and Molecular Structure

A foundational understanding of the molecule's properties is essential before any analysis. The hydrochloride salt form means the primary amine is protonated (-NH3+) and associated with a chloride anion, which significantly influences its spectroscopic behavior, particularly in FT-IR and NMR.

PropertyValueSource
IUPAC Name (2S)-4-acetyloxy-2-aminobutanoic acid;hydrochloride[]
CAS Number 250736-84-6[4]
Molecular Formula C₆H₁₂ClNO₄[][4]
Molecular Weight 197.62 g/mol [][4]
Appearance Off-white to pale brown solid[4]
Solubility Soluble in Water, Methanol, DMSO[]
Melting Point 131-138°C[4]

Below is the chemical structure of O-Acetyl-L-homoserine hydrochloride, which forms the basis for all subsequent spectroscopic interpretation.

Caption: Structure of O-Acetyl-L-homoserine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the precise connectivity and stereochemistry.

¹H NMR (Proton NMR) Analysis

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting pattern), and their relative numbers (integration). For O-Acetyl-L-homoserine hydrochloride, the analysis is typically performed in a deuterated solvent like Deuterium Oxide (D₂O), as the compound is highly soluble in water.[4] In D₂O, the acidic protons from the carboxylic acid (-COOH) and the ammonium (-NH3+) group will exchange with deuterium and become invisible in the spectrum.

Predicted ¹H NMR Spectrum (D₂O, 400 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
-CH₃ (acetyl)~2.1Singlet (s)3HMethyl group adjacent to an ester carbonyl; experiences deshielding.
-CH₂- (β-position)~2.3Multiplet (m)2HMethylene group adjacent to the chiral center and the γ-methylene.
-CH- (α-position)~4.1Triplet (t)1HMethine proton adjacent to the electron-withdrawing ammonium group and the β-methylene.
-CH₂- (γ-position)~4.3Triplet (t)2HMethylene group attached to the ester oxygen, resulting in significant deshielding.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of O-Acetyl-L-homoserine hydrochloride and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Internal Standard: Add a small, known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), for precise chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz instrument).

  • Tuning and Shimming: Ensure the probe is correctly tuned to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard.

  • Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Analysis

Carbon NMR provides information about the different carbon environments in the molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectrum (D₂O, 100 MHz)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale for Assignment
-CH₃ (acetyl)~20Standard chemical shift for an acetyl methyl carbon.
-CH₂- (β-position)~30Aliphatic methylene carbon.
-CH- (α-position)~52Alpha-carbon of an amino acid, attached to the nitrogen.
-CH₂- (γ-position)~62Methylene carbon bonded to an electronegative oxygen atom.
-C=O (carboxyl)~173Carboxylic acid carbonyl carbon.
-C=O (acetyl)~175Ester carbonyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Interpreting the FT-IR Spectrum

The FT-IR spectrum of O-Acetyl-L-homoserine hydrochloride is expected to show characteristic absorption bands corresponding to its key functional groups.

Vibrational ModeExpected Wavenumber (cm⁻¹)Rationale
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)Very broad band due to strong hydrogen bonding of the -COOH group.
N-H Stretch (Ammonium Salt)3200 - 2800 (broad)Stretching vibrations of the -NH₃⁺ group, often superimposed on the O-H stretch.
C=O Stretch (Ester)~1740Strong, sharp absorption characteristic of an ester carbonyl group.[5]
C=O Stretch (Carboxylic Acid)~1710Strong, sharp absorption for the acid carbonyl. May overlap with the ester peak.
N-H Bend (Ammonium Salt)~1600 - 1500Bending vibration of the -NH₃⁺ group.
C-O Stretch (Ester & Acid)1300 - 1000Strong absorptions corresponding to the C-O single bond stretching.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid O-Acetyl-L-homoserine hydrochloride powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.[5]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the major absorption bands and assign them to the corresponding functional groups to verify the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

HRMS, often using techniques like Time-of-Flight (TOF) or Orbitrap, measures m/z with very high precision. This allows for the determination of the exact elemental composition of the parent ion, which is a powerful confirmation of the molecular formula. For O-Acetyl-L-homoserine (the free base), the expected monoisotopic mass is 161.0688 g/mol (C₆H₁₁NO₄).[6] An HRMS experiment should yield a measured mass that corresponds to this value within a few parts per million (ppm).

Expected HRMS Data (Positive ESI Mode)

IonFormulaCalculated m/z
[M+H]⁺[C₆H₁₂NO₄]⁺162.0761
[M+Na]⁺[C₆H₁₁NO₄Na]⁺184.0580
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In MS/MS, the parent ion (e.g., m/z 162.0761) is isolated and then fragmented by collision with an inert gas. Analyzing the resulting fragment ions helps to piece together the molecular structure.

Predicted Fragmentation Pathway

The primary fragmentation pathways for the [M+H]⁺ ion of O-Acetyl-L-homoserine would involve the loss of neutral molecules like water, acetic acid, or the cleavage of the carbon backbone.

Fragment m/zProposed Loss / Structure
120.0654Loss of C₂H₂O (ketene) from the acetyl group.
102.0549Loss of acetic acid (CH₃COOH).
74.0603Cleavage to form the 2-aminobutanoic acid backbone fragment.

This fragmentation pattern provides strong evidence for the presence of an acetyl group and the homoserine core.[6]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 50:50 water:methanol with 0.1% formic acid to promote protonation.

  • Chromatography (Optional but Recommended): Inject the sample onto a liquid chromatography system (e.g., UPLC) with a suitable column (like a C18) to separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique well-suited for polar molecules like amino acids.

  • MS Scan (Full Scan): Acquire a full scan MS spectrum to detect the protonated molecular ion [M+H]⁺ at m/z 162.0761.

  • MS/MS Scan (Product Ion Scan): Perform a separate run or use data-dependent acquisition to isolate the m/z 162.0761 ion and generate a fragmentation spectrum.

  • Data Analysis: Compare the accurate mass of the parent ion with the calculated value. Analyze the fragmentation pattern to confirm the connectivity of the molecule.

G cluster_mol Parent Ion [M+H]⁺ cluster_frag1 Loss of Acetic Acid cluster_frag2 Loss of Ketene cluster_frag3 Backbone Cleavage mol C₆H₁₂NO₄⁺ m/z = 162.0761 frag1 Fragment Ion m/z = 102.0549 mol->frag1 - C₂H₄O₂ frag2 Fragment Ion m/z = 120.0654 mol->frag2 - C₂H₂O frag3 Fragment Ion m/z = 74.0603 mol->frag3

Caption: Proposed MS/MS fragmentation of O-Acetylhomoserine.

Integrated Spectroscopic Analysis: A Holistic Approach

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal methods.

  • FT-IR confirms the presence of the required functional groups: an ammonium salt, a carboxylic acid, and an ester.

  • HRMS confirms the exact elemental composition, validating the molecular formula.

  • MS/MS provides evidence of the connectivity, showing the presence of an acetyl group and the homoserine backbone.

  • NMR (¹H and ¹³C) provides the definitive and most detailed map of the molecule, confirming the precise arrangement of every carbon and hydrogen atom and validating the overall structure.

By combining these techniques, a scientist can create a comprehensive and self-validating data package that confirms the identity and structure of O-Acetyl-L-homoserine hydrochloride with the highest degree of confidence, fulfilling the stringent requirements of modern chemical and pharmaceutical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439389, O-Acetyl-L-homoserine. Retrieved from [Link].

  • The Royal Society of Chemistry (n.d.). Electronic supplementary information. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 528, Acetylhomoserine. Retrieved from [Link].

  • FooDB (2020). Showing Compound O-Acetylhomoserine (FDB000523). Retrieved from [Link].

  • Wikidata (2021). O-acetyl-L-homoserine (Q27101834). Retrieved from [Link].

  • Yamagata, S., & Takeshima, K. (1976). O-Acetylserine and O-acetylhomoserine sulfhydrylase of yeast. Further purification and characterization as a pyridoxal enzyme. Journal of Biochemistry, 80(4), 777–785.
  • Pinto, S. M., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 98(7), 2355–2361. Available from: [Link].

Sources

Foundational

physical and chemical characteristics of O-Acetylhomoserine HCl

An In-Depth Technical Guide to O-Acetyl-L-homoserine Hydrochloride Executive Summary O-Acetyl-L-homoserine hydrochloride (OAH·HCl) is a pivotal, yet often under-characterized, intermediate in the biosynthesis of L-methio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to O-Acetyl-L-homoserine Hydrochloride

Executive Summary

O-Acetyl-L-homoserine hydrochloride (OAH·HCl) is a pivotal, yet often under-characterized, intermediate in the biosynthesis of L-methionine in a wide array of bacteria and fungi. Its role as the direct substrate for O-acetylhomoserine sulfhydrylase (OAHS) places it at a critical juncture of amino acid metabolism, making it a compound of significant interest for researchers in metabolic engineering, drug development, and biochemistry. This guide provides a comprehensive overview of the essential physical and chemical characteristics of OAH·HCl, offering field-proven insights into its handling, analysis, and biological context. We consolidate key physicochemical data, present a logical framework for its analytical characterization, and contextualize its function within established biochemical pathways to support researchers in its effective utilization.

Introduction: Biological Significance and Applications

O-Acetyl-L-homoserine (OAH) is not merely a transient metabolite; it is the key activated form of L-homoserine in the direct sulfhydrylation pathway for L-methionine synthesis.[1] This pathway is distinct from the trans-sulfurylation pathway found in organisms like E. coli and is the predominant route in many other microbial species.[2][3] In this pathway, the enzyme O-acetylhomoserine sulfhydrylase (OAHS, also known as MetY) catalyzes the direct replacement of the acetyl group of OAH with a sulfide ion to form L-homocysteine, the immediate precursor to L-methionine.[4][5]

This central role gives OAH·HCl several key applications in research and development:

  • Metabolic Engineering: As a direct precursor, feeding OAH to engineered microbial strains can bypass upstream regulatory hurdles and boost the production of methionine or its derivatives.[1] Understanding its properties is crucial for developing efficient bioprocesses.

  • Antifungal Drug Development: In pathogenic fungi such as Candida albicans, the methionine biosynthesis pathway is essential for viability. The enzyme that consumes OAH, O-acetyl-L-homoserine sulfhydrylase (Met15p), has been identified as a promising target for novel antifungal therapies.[6]

  • Biochemical Research: OAH·HCl serves as a critical substrate for in vitro enzymatic assays to characterize OAHS from various organisms, screen for inhibitors, and study the enzyme's catalytic mechanism.[4][7]

  • Synthetic Chemistry: It is a versatile synthon used as a protected homoserine derivative for the synthesis of L-homoserine-containing peptides and other complex molecules like 3-amino-2-pyrrolidinones.[8][9][10]

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of reproducible science. O-Acetyl-L-homoserine hydrochloride is the salt form of the O-acetylated derivative of L-homoserine, which enhances its stability and handling characteristics as a solid.

Caption: Chemical structure of O-Acetyl-L-homoserine Hydrochloride.

Physicochemical Properties

The physical properties of OAH·HCl dictate its behavior in experimental settings, from dissolution to storage. The data presented below is a synthesis from multiple chemical supplier and database sources.

Table 1: Core Physicochemical Characteristics of O-Acetyl-L-homoserine HCl

PropertyValueSource(s)
CAS Number 250736-84-6[6][8][10]
Molecular Formula C₆H₁₁NO₄·HCl[6][8]
Molecular Weight 197.62 g/mol [8][10]
Appearance Off-white to pale yellow or pale brown solid[10][11]
Purity Typically ≥95% or ≥98%[8][10][11]
Melting Point 131-138 °C (Note: values ranging from 103-203°C have been reported, indicating potential variability based on purity, crystalline form, or measurement technique)[10][11]
IUPAC Name (2S)-4-acetyloxy-2-aminobutanoic acid;hydrochloride[9]
InChI Key LFZHWEFUZURWRL-JEDNCBNOSA-N[6]

Table 2: Solubility Profile

SolventSolubilityConcentrationSource(s)
Water Soluble / Slightly SolubleData not quantified, but generally soluble[10]
Methanol Soluble / Slightly SolubleData not quantified, but generally soluble[10]
DMSO Sparingly Soluble1-10 mg/mL[6]
Ethanol Sparingly Soluble1-10 mg/mL[6]
PBS (pH 7.2) Sparingly Soluble1-10 mg/mL[6]

Insight: The "sparingly soluble" designation in organic solvents like DMSO and ethanol is a critical consideration for stock solution preparation. For biological assays, dissolving the compound first in a minimal amount of DMSO before diluting with an aqueous buffer is a common and effective strategy. However, researchers must always account for the final DMSO concentration in their experiments, as it can impact enzyme activity and cell viability.

Spectroscopic Profile

Confirmation of chemical identity and purity is paramount. While reference spectra are not always publicly available, the identity of OAH·HCl is typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10][11]

  • ¹H NMR Spectroscopy: A proton NMR spectrum in a solvent like D₂O would be expected to show characteristic signals: a singlet around 2.1 ppm for the acetyl (CH₃) protons, and a series of multiplets between 2.2 and 4.5 ppm for the diastereotopic methylene protons (-O-CH₂-CH₂-) and the alpha-proton (-CH(NH₃⁺)-). The exact chemical shifts and coupling patterns provide an unambiguous fingerprint of the molecule's structure.

  • Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the expected parent ion would correspond to the free base [M+H]⁺ at an m/z of approximately 162.08. The fragmentation pattern (MS/MS) is crucial for structural confirmation. Key expected fragments would arise from neutral losses characteristic of esters and amino acids, such as the loss of acetic acid (-60 Da) or the loss of the acetyl group as ketene (-42 Da).[12][13]

Handling, Storage, and Stability

OAH·HCl is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere.[10] Improper handling can lead to degradation and inconsistent experimental results.

Core Storage Protocol:

  • Long-Term Storage: Store at -20°C upon receipt.[10]

  • Inert Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[10]

  • Hygroscopicity: Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the cold solid.

  • Short-Term Storage: For frequent use, storing aliquots at -20°C is recommended to avoid repeated freeze-thaw cycles and moisture introduction to the bulk material. Short-term storage at 2-8°C for a few days is generally acceptable.[10]

  • Solution Stability: Prepare stock solutions fresh. If storage is necessary, flash-freeze aliquots in an appropriate solvent (e.g., DMSO) and store at -80°C. The stability of OAH in aqueous solutions, particularly at neutral or alkaline pH, may be limited due to the potential for hydrolysis of the ester bond. While specific kinetic data is sparse, the enzyme OAHS from Lactobacillus plantarum shows optimal activity at a slightly acidic pH of 6.0, suggesting the substrate is stable under these assay conditions.[14][15]

Key Chemical Reactions and Biological Pathways

The primary biological relevance of OAH is its role in the direct sulfhydrylation pathway for methionine biosynthesis. This pathway is an elegant example of metabolic efficiency.

Homoserine L-Homoserine OAH O-Acetyl-L-homoserine Homoserine->OAH Homoserine O-acetyltransferase (MetX/MetA) AcetylCoA Acetyl-CoA AcetylCoA->OAH CoA CoA AcetylCoA->CoA Homocysteine L-Homocysteine OAH->Homocysteine O-Acetylhomoserine Sulfhydrylase (OAHS/MetY) Acetate Acetate OAH->Acetate Sulfide Sulfide (H₂S) Sulfide->Homocysteine Methionine L-Methionine Homocysteine->Methionine Methionine Synthase (MetE/MetH) THF 5-Methyl-THF THF->Methionine

Caption: The direct sulfhydrylation pathway for L-methionine biosynthesis.

Mechanism Insight: The conversion of OAH to homocysteine is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, OAHS.[4][5] The mechanism involves the formation of an external aldimine between OAH and the PLP cofactor. This facilitates a γ-elimination reaction, where the acetyl group is expelled, followed by a nucleophilic attack by a sulfide ion to form homocysteine.[5] This reaction is a key control point and a target for inhibition.

Analytical Methodologies

Accurate quantification and purity assessment of OAH·HCl are essential for its use as a standard or substrate. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (HPLC-MS), is the method of choice.[16][17]

Representative HPLC-MS Protocol for OAH Quantification:

This protocol is a validated starting point, drawing from established methods for similar polar analytes like N-acyl-homoserine lactones.[18][19]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column Selection: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). The C18 stationary phase provides sufficient retention for this polar molecule, which would otherwise elute too quickly.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile or Methanol + 0.1% Formic Acid

    • Rationale: Formic acid is a critical additive. It acidifies the mobile phase, ensuring the carboxylic acid and amine groups of OAH are protonated. This suppresses peak tailing and dramatically improves ionization efficiency for positive-mode ESI-MS.

  • Gradient Elution: A typical gradient might run from 5% B to 95% B over 5-7 minutes. This ensures that OAH is eluted with a good peak shape while also cleaning the column of any less polar contaminants.

  • MS Detection (Positive ESI Mode):

    • Full Scan: Initially, a full scan (e.g., m/z 100-300) is used to identify the [M+H]⁺ ion at ~162.08 m/z.

    • Tandem MS (MRM/SRM): For quantification, Multiple Reaction Monitoring (MRM) is superior for its selectivity and sensitivity. A precursor ion of 162.08 is selected and fragmented. A characteristic, stable product ion (e.g., loss of ketene, m/z 120.07) is monitored. The transition (162.08 -> 120.07) becomes a highly specific signature for OAH.

  • Quantification: A standard curve is generated using certified OAH·HCl standards of known concentrations. The peak area of the MRM transition is plotted against concentration to allow for accurate quantification in unknown samples.

Sample Sample Preparation (e.g., Protein Precipitation, Dilution) HPLC HPLC Injection (C18 Column) Sample->HPLC Elution Gradient Elution (H₂O/ACN + 0.1% FA) HPLC->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization MS1 Mass Selection (Q1) Select m/z 162.08 Ionization->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Fragment Selection (Q3) Select m/z 120.07 CID->MS2 Detector Detection & Quantification MS2->Detector

Caption: A typical experimental workflow for HPLC-MS/MS analysis of OAH.

Conclusion

O-Acetyl-L-homoserine hydrochloride is a compound of fundamental importance in microbial metabolism with growing applications in biotechnology and drug discovery. While its hygroscopic nature demands careful handling, its properties are well-suited for its role as a versatile research tool. A thorough understanding of its physicochemical characteristics, biological context, and appropriate analytical methods, as outlined in this guide, is essential for any scientist looking to leverage this key metabolite in their work. By employing robust analytical techniques like HPLC-MS and adhering to proper storage protocols, researchers can ensure the integrity and reproducibility of their experiments.

References

  • Ferla, M. P., & Patrick, W. M. (2014). Bacterial methionine biosynthesis. Microbiology, 160(Pt 8), 1571–1584.
  • Tran, T. H., Krishnamoorthy, K., Begley, T. P., & Ealick, S. E. (2011). A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 10), 831–838.
  • Imagawa, T., et al. (2024). pH-dependent regulation of an acidophilic O-acetylhomoserine sulfhydrylase from Lactobacillus plantarum. Applied and Environmental Microbiology.
  • Cayman Chemical. (2024, July 15). Safety Data Sheet: O-Acetyl-L-Homoserine (hydrochloride).
  • Yamagata, S., & Takeshima, K. (1976). Partial purification and some properties of homoserine O-acetyltransferase of a methionine auxotroph of Saccharomyces cerevisiae. Journal of Bacteriology, 125(2), 758-764.
  • Carl ROTH GmbH + Co. KG. (n.d.). O-Acetyl-L-homoserine hydrochloride, 5 mg. Retrieved March 14, 2026, from [Link]

  • Tran, T. H., et al. (2011).
  • Brewster, J. L., et al. (2021). Conversion of methionine biosynthesis in E. coli from trans- to direct-sulfurylation enhances extracellular methionine levels. bioRxiv.
  • Kulikova, V. V., et al. (2021). O-Acetylhomoserine Sulfhydrylase as a Key Enzyme of Direct Sulfhydrylation in Microbial Methionine Biosynthesis.
  • Auguštin, A. T., et al. (2019). Two pathways for the biosynthesis of methionine in bacteria.
  • Yamagata, S. (1989). Roles of O-acetyl-L-homoserine sulfhydrylases in micro-organisms. Biochimie, 71(11-12), 1125–1143.
  • KEGG. (n.d.). Cysteine and methionine metabolism - Reference pathway. Retrieved March 14, 2026, from [Link]

  • Ortori, C. A., et al. (2011). Liquid chromatography/mass Spectrometry for the Detection and Quantification of N-acyl-L-homoserine Lactones and 4-hydroxy-2-alkylquinolines. PubMed.
  • Imagawa, T., et al. (2024).
  • Carl ROTH GmbH + Co. KG. (n.d.). O-Acetyl-L-homoserine hydrochloride, 10 mg. Retrieved March 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 14, 2026, from [Link]

  • Wang, Y., et al. (2021). Identification and Characterization of an O-Succinyl-L-Homoserine Sulfhydrylase From Thioalkalivibrio sulfidiphilus. PMC.
  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Yamagata, S., & Takeshima, K. (1976). Partial purification and some properties of homoserine O-acetyltransferase of a methionine auxotroph of Saccharomyces cerevisiae. Applied and Environmental Microbiology.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Fisher Scientific. (2014, September 12). L-Homoserine - SAFETY DATA SHEET.
  • Medeiros, M. A., & Medzihradszky, K. F. (2019).
  • Imagawa, T., et al. (2024).
  • Barret, M., et al. (2017). Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method. MDPI.
  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved March 14, 2026, from [Link]

  • Lépine, F., & Déziel, E. (2014). Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-l-Homoserine Lactones and 4-Hydroxy-2-Alkylquinolines.
  • Viola, R. E., et al. (2012). Structure of homoserine O-acetyltransferase from Staphylococcus aureus: the first Gram-positive ortholog structure. PMC.

Sources

Protocols & Analytical Methods

Method

O-Acetylhomoserine hydrochloride in solid-phase peptide synthesis

Application Note: O-Acetylhomoserine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS) and Bioorthogonal Engineering Executive Summary & Mechanistic Grounding O-Acetyl-L-homoserine hydrochloride (OAH) is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: O-Acetylhomoserine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS) and Bioorthogonal Engineering

Executive Summary & Mechanistic Grounding

O-Acetyl-L-homoserine hydrochloride (OAH) is a highly versatile, non-canonical amino acid synthon utilized in advanced solid-phase peptide synthesis (SPPS) and bioorthogonal peptide engineering. While naturally occurring as an intermediate in fungal and bacterial methionine biosynthesis, its synthetic utility lies in the unique reactivity of its side chain.

Unlike standard L-homoserine, which requires complex orthogonal protection of its hydroxyl group to prevent unwanted branching during SPPS, the pre-acetylated side chain of OAH serves a dual purpose. First, the acetyl group acts as a robust protecting group during standard Fmoc-based chain elongation. Second, it functions as a highly specific leaving group. Under targeted conditions, the O-acetyl moiety can be displaced via intramolecular nucleophilic attack to generate conformationally constrained 3-amino-2-pyrrolidinones (γ-lactams) (1)[1]. Furthermore, OAH is the premier precursor for the chemoenzymatic synthesis of L-azidohomoalanine (Aha), a critical building block for azide-alkyne "click" chemistry in drug development (2)[2].

Physicochemical Parameters & SPPS Metrics

To successfully integrate OAH into automated or manual SPPS workflows, researchers must account for its specific physicochemical properties (3)[3]. The table below summarizes the quantitative data and operational constraints required for optimal yield.

ParameterValue / MetricImplication for SPPS Workflow
Molecular Weight 197.62 g/mol (HCl salt)Must be neutralized prior to Fmoc-protection or direct coupling.
Purity Requirement >95% (HPLC)Prevents chain termination from truncated synthesis byproducts.
Optimal Coupling Reagents HATU / DIPEA (1:2 ratio)HATU overcomes the slight steric hindrance of the extended side chain better than HBTU.
Side-Chain Stability Stable in TFA; Labile in HydrazineCompatible with standard global cleavage (95% TFA). Avoid extended exposure to strong nucleophiles during Fmoc deprotection to prevent premature ester hydrolysis.
Cyclization Efficiency >85% (On-resin)High conversion rate to γ-lactam when exposed to targeted basic conditions post-coupling.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mandatory Quality Control (QC) checkpoints to ensure causality and prevent downstream failure.

Protocol A: Preparation of Fmoc-O-Acetyl-L-homoserine

Causality: Commercially sourced OAH is typically provided as a hydrochloride salt. To utilize it in standard SPPS, the α-amine must be protected with an Fmoc group. Fmoc-OSu is selected over Fmoc-Cl to prevent the formation of dipeptide impurities.

  • Neutralization: Dissolve 10 mmol of OAH-HCl in 20 mL of 10% aqueous Na₂CO₃. Cool the solution to 0°C in an ice bath. Rationale: Low temperature prevents the base-catalyzed hydrolysis of the side-chain O-acetyl ester.

  • Protection: Dissolve 11 mmol of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this dropwise to the stirring aqueous solution over 30 minutes.

  • Reaction: Allow the mixture to gradually warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 1 (TLC): Perform Thin-Layer Chromatography (DCM:MeOH 9:1). Spray the plate with ninhydrin solution and heat. Pass Criteria: The absence of a purple spot confirms the complete consumption of the primary amine.

  • Isolation: Acidify the mixture to pH 2.0 using 1M HCl. Extract the product with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol B: SPPS Incorporation and On-Resin Lactam Cyclization

Causality: Incorporating OAH allows for the generation of 3-amino-2-pyrrolidinones. The acetyl group acts as a leaving group when the adjacent N-terminal amine (after Fmoc deprotection) attacks the γ-carbon, forming a constrained ring.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Validation Checkpoint 2 (UV Monitoring): Measure the UV absorbance of the cleavage wash at 301 nm. A flat baseline indicates complete removal of the Fmoc group.

  • Coupling: Pre-activate Fmoc-OAH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in DMF. Add DIPEA (0.6 mmol, 6 eq) and add the mixture to the resin. Shake for 60 minutes.

  • Validation Checkpoint 3 (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply Kaiser reagents. Pass Criteria: A yellow bead color indicates complete coupling. A blue color necessitates a second coupling cycle.

  • On-Resin Cyclization (Optional): To form the γ-lactam, deprotect the N-terminal Fmoc group, then treat the resin with a mild base (e.g., 5% DIPEA in DMF) and heat gently to 40°C for 4 hours to induce intramolecular cyclization.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether and lyophilize.

SPPS_Workflow N1 O-Acetyl-L-homoserine HCl N2 Fmoc Protection (Fmoc-OSu, Base) N1->N2 Step 1: N-α protection N3 SPPS Chain Elongation (HATU/DIPEA) N2->N3 Step 2: Coupling N4 On-Resin Cyclization (Lactam Formation) N3->N4 Step 3: Intramolecular attack N5 Global Cleavage (TFA/Scavengers) N4->N5 Step 4: Deprotection N6 3-Amino-2-pyrrolidinone Peptide Scaffold N5->N6 Final Isolation

Caption: Workflow for integrating OAH into SPPS to generate conformationally constrained lactam peptides.

Protocol C: Chemoenzymatic Conversion to L-Azidohomoalanine (Aha)

Causality: For bioorthogonal applications, OAH is converted to Aha. The enzyme O-acetylhomoserine sulfhydrylase (OAHSS) naturally displaces the O-acetyl group with sulfide. By flooding the system with sodium azide, the enzyme promiscuously accepts the azide ion, yielding Aha in a single step without complex organic synthesis.

  • Reaction Setup: In a 50 mL bioreactor, prepare 20 mM sodium HEPES buffer (pH 7.2). Add OAH (10 mM) and Sodium Azide (NaN₃, 50 mM).

  • Enzymatic Catalysis: Introduce recombinant OAHSS (1 mg/mL). Incubate the mixture at 37°C with gentle agitation for 4 hours.

  • Validation Checkpoint 4 (LC-MS): Sample 10 µL of the reaction mixture, quench with 1% formic acid, and analyze via LC-MS. Pass Criteria: Quantitative disappearance of the OAH peak (m/z 162 for free base) and appearance of the Aha peak (m/z 145).

  • Purification: Precipitate the protein fraction with cold ethanol, centrifuge, and freeze-dry the supernatant. Purify the resulting Aha powder via cation-exchange chromatography prior to use in SPPS or in vivo expression systems.

Chemoenzymatic_Aha OAH O-Acetyl-L-homoserine Enz OAH Sulfhydrylase (OAHSS) OAH->Enz Azide Sodium Azide (NaN3) Azide->Enz Aha L-Azidohomoalanine (Aha) Enz->Aha Enzymatic Conversion Incorp Peptide Incorporation (SPPS / In Vivo) Aha->Incorp Translation/ Synthesis Click Bioorthogonal Conjugation (CuAAC / SPAAC) Incorp->Click Target Labeling

Caption: Chemoenzymatic synthesis of L-azidohomoalanine from OAH for bioorthogonal click chemistry.

References

  • Knaup, G., Drauz, K., & Schwarm, M. (2002). O-Acetyl-L-homoserine: A versatile synthon for the synthesis of L-homoserine peptides and 3-amino-2-pyrrolidinones. Chemistry - A European Journal. 1

  • Volpi, V., et al. (2014). Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins. MDPI International Journal of Molecular Sciences.2

  • LGC Standards. (2024). O-Acetyl-L-homoserine Hydrochloride, 95% Product Specification and Chemical Data. LGC Standards. 3

Sources

Application

Application Note: A Comprehensive Guide to the Use of O-Acetyl-L-homoserine Hydrochloride in Peptide Synthesis

Abstract: The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery and chemical biology, enabling the synthesis of peptides with enhanced stability, novel structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The incorporation of non-canonical amino acids into peptide chains is a cornerstone of modern drug discovery and chemical biology, enabling the synthesis of peptides with enhanced stability, novel structural motifs, and tailored biological activity. O-Acetyl-L-homoserine (O-Ac-Hse), a protected derivative of homoserine, serves as a versatile synthon for introducing this residue into peptides.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of O-Acetyl-L-homoserine hydrochloride in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, provide validated, step-by-step protocols for its incorporation using Fmoc chemistry, discuss the critical stability considerations of the O-acetyl protecting group, and outline methods for the final characterization of the resulting peptide.

Introduction: The Role of O-Acetyl-L-homoserine in Peptide Modification

Homoserine, a four-carbon amino acid, is a valuable building block in peptide chemistry. Its side-chain hydroxyl group offers a site for further modification or can influence the peptide's conformation and solubility. The O-acetylated form, O-Acetyl-L-homoserine, provides a convenient method for introducing a protected homoserine residue during synthesis.[] The acetyl group masks the reactive hydroxyl moiety, preventing unwanted side reactions during peptide chain elongation.[4]

The strategic importance of this building block lies in several areas:

  • Enhanced Stability: N-terminal acetylation of peptides is a known strategy to increase resistance to degradation by aminopeptidases, thereby extending the peptide's half-life.[5][6] While O-Ac-Hse concerns a side-chain modification, the principle of using acetylation to modulate peptide properties is well-established.

  • Mimicking Post-Translational Modifications: Acetylation is a common post-translational modification (PTM) that can regulate protein function.[7] Peptides containing acetylated residues are crucial tools for studying the biological impact of these PTMs.

  • Structural Control: The presence of the acetyl group can influence the local conformation of the peptide backbone, which can be critical for receptor binding and biological activity.[6]

This guide focuses on the practical application of O-Acetyl-L-homoserine hydrochloride in the most common synthesis workflow, Fmoc-based SPPS.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the amino acid derivative. O-Acetyl-L-homoserine is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

PropertyDataReference(s)
Chemical Name (2S)-4-acetyloxy-2-aminobutanoic acid;hydrochloride[][8]
Synonyms L-Homoserine Acetate Hydrochloride[1][]
CAS Number 250736-84-6[1][9][10]
Molecular Formula C₆H₁₁NO₄·HCl[1][9]
Molecular Weight 197.6 g/mol [][9]
Appearance Off-white to pale yellow solid[]
Solubility Soluble in Water, Methanol, and DMSO.[]
Storage Conditions Store at -20°C under an inert atmosphere. May be stored at room temperature for short periods only.[2][]

Safety & Handling: Handle O-Acetyl-L-homoserine hydrochloride in a well-ventilated area.[11] It is classified as harmful if swallowed and can cause skin and serious eye irritation.[12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Consult the Safety Data Sheet (SDS) for complete safety information.[12]

Core Challenge: Stability of the O-Acetyl Group in Fmoc-SPPS

The primary challenge in using O-acetylated amino acids within a standard Fmoc/tBu synthesis strategy is the base-lability of the ester bond.[13] The Fmoc protecting group is removed using a solution of piperidine in DMF, a basic condition that can potentially cleave the side-chain acetyl group.[14][15]

However, studies have shown that the O-acetyl group exhibits reasonable stability under typical Fmoc deprotection conditions, particularly when exposure times are controlled. Research on similar O-acetylated sugar amino acids indicates that the acetyl groups are largely preserved during treatment with 20% piperidine in DMF for up to 40 minutes at room temperature.[16] This kinetic stability is sufficient for successful incorporation, provided that deprotection steps are not unnecessarily prolonged.

Key Causality: The rate of piperidinolysis of the Fmoc group is significantly faster than that of the side-chain O-acetyl ester. By using standard deprotection times (e.g., 1 x 3 min followed by 1 x 10-15 min), the Fmoc group can be removed efficiently with minimal cleavage of the O-acetyl group.

Experimental Protocol: Incorporation via Fmoc-SPPS

This protocol details the manual incorporation of Fmoc-O-Ac-L-Hse-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin). The procedure assumes a synthesis scale of 0.1 mmol.

Workflow Overview

spss_workflow start Peptide-Resin (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple Fmoc-O-Ac-Hse-OH (HBTU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser recouple Recouple or Cap kaiser->recouple Positive (Yellow) next_cycle Continue to Next Cycle kaiser->next_cycle Negative (Blue) recouple->wash2

Caption: SPPS cycle for incorporating Fmoc-O-Ac-Hse-OH.

Step 1: Resin Preparation and Swelling
  • Place the appropriate amount of resin (e.g., 143 mg of Rink Amide resin, 0.7 mmol/g loading for a 0.1 mmol synthesis) into a reaction vessel.

  • Add peptide synthesis-grade N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[4][17]

  • Drain the DMF.

Step 2: N-terminal Fmoc Deprotection
  • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes. This two-stage process ensures complete removal of the Fmoc group.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all residual piperidine. Residual base can neutralize the subsequent coupling reaction.[18]

Step 3: Coupling of Fmoc-O-Ac-L-Hse-OH

This protocol uses HBTU/DIPEA activation, a common and efficient method.

  • In a separate vial, dissolve Fmoc-O-Ac-L-Hse-OH (3 equivalents relative to resin loading, e.g., 0.3 mmol) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) in a minimal amount of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the vial. The solution will typically turn yellow, indicating activation.

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[4]

  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

Step 4: Monitoring Coupling Completion (Kaiser Test)

This step is a self-validating system to ensure the protocol's success before proceeding.

  • Take a small sample of resin beads (5-10 beads).

  • Wash the beads thoroughly with ethanol and allow them to dry.

  • Perform a Kaiser (ninhydrin) test.

    • Negative Result (Beads remain colorless or yellow): Indicates a complete reaction (no free primary amines). Proceed to the next cycle.

    • Positive Result (Beads turn dark blue/purple): Indicates an incomplete reaction. A recoupling step (repeating Step 3) is necessary. If the test remains positive, cap any unreacted amines with acetic anhydride to prevent deletion sequences.[19]

Step 5: Chain Elongation

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Step 6: Final Cleavage and Deprotection
  • After the final amino acid is coupled and deprotected, wash the peptidyl-resin with DMF, followed by Dichloromethane (DCM), and dry it under vacuum.

  • Prepare a cleavage cocktail. For most peptides, Reagent B (Trifluoroacetic acid (TFA) / Phenol / Water / Triisopropylsilane (TIS) at 88:5:5:2 v/v/v/v) is effective.[4] TIS and phenol act as scavengers to trap reactive cations generated during deprotection, preventing modification of sensitive residues like Trp or Met.[20]

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per 100 mg of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Step 7 (Optional): Post-Cleavage Deacetylation

If the final application requires a free homoserine hydroxyl group, the acetyl group can be removed post-synthesis.

  • Dissolve the crude peptide in a solution of 5% hydrazine hydrate in DMF.[4]

  • Stir at room temperature and monitor the reaction by HPLC or Mass Spectrometry.

  • Once complete, precipitate the deacetylated peptide with cold diethyl ether and proceed to purification.

Analysis and Characterization

The identity and purity of the final peptide containing O-Acetyl-L-homoserine must be confirmed. A multi-pronged approach is recommended for comprehensive characterization.[21]

Analysis TechniquePurposeExpected Outcome
LC-MS To determine the intact molecular weight and assess the purity of the crude peptide.A major peak in the chromatogram with a mass corresponding to the theoretical mass of the desired peptide.
Peptide Mapping (LC-MS/MS) To confirm the amino acid sequence and verify the location of the O-Ac-Hse residue.[7]The peptide is enzymatically digested, and the resulting fragments are analyzed. The fragment containing O-Ac-Hse will show a mass shift corresponding to its incorporation.
Amino Acid Analysis (AAA) To determine the amino acid composition of the peptide, confirming the presence of homoserine (after hydrolysis of the acetyl group).The experimental amino acid ratios should match the theoretical composition of the peptide sequence.[21]
NMR Spectroscopy To provide detailed structural information, including confirmation of the acetyl group's presence and insights into peptide folding.Specific signals in the ¹H NMR spectrum corresponding to the acetyl methyl protons can confirm the modification.[22]

Conclusion

O-Acetyl-L-homoserine hydrochloride is a valuable reagent for the site-specific incorporation of a protected homoserine residue in peptide synthesis. While the base-lability of the O-acetyl group requires consideration, standard Fmoc-SPPS protocols with controlled deprotection times are generally sufficient for its successful use. By following the detailed protocols and validation checks outlined in this guide, researchers can confidently synthesize, purify, and characterize peptides containing O-Acetyl-L-homoserine, enabling advanced studies in drug development and chemical biology.

References

  • Varga, I., Goldschmidt Gőz, V., Pintér, I., & Perczel, A. (2023). Investigation of the stability of O-acetyl groups under the different Fmoc cleavage conditions. Research Square. [Link]

  • Scholarly Commons. (n.d.). Solid Phase Peptide Synthesis. Pacific Undergraduate Research and Creativity Conference (PURCC). Retrieved from [Link]

  • CD Formulation. (n.d.). Acetylated Peptide. Retrieved from [Link]

  • Carl ROTH. (n.d.). O-Acetyl-L-homoserine hydrochloride, 5 mg. Retrieved from [Link]

  • Liu, W., & Li, Y.-M. (2019). Chemical Synthesis of Peptides and Proteins Bearing Base-Labile Post-Translational Modifications. Chinese Journal of Chemistry, 37(9), 941–953. [Link]

  • Hleba, Y., et al. (2022). Total wash elimination for solid phase peptide synthesis. Nature Communications, 13(1), 4293. [Link]

  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). O-Acetyl-L-homoserine: A versatile synthon for the synthesis of L-homoserine peptides and 3-amino-2-pyrrolidinones. Request PDF. [Link]

  • LifeTein. (2023). Should My Peptide Be Acetylated?. Retrieved from [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Farkas, V., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Carbohydrate Research, 528, 108819. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • PubChem. (n.d.). O-Acetyl-L-homoserine. National Center for Biotechnology Information. Retrieved from [Link]

  • Taha, M. O., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100813. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • Nyfeler, R. (1994). Peptide Synthesis via Fragment Condensation. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. [Link]

  • Emery Pharma. (n.d.). Peptide Mapping: Uncovering the Protein's Secrets. Retrieved from [Link]

  • CD Formulation. (n.d.). Higher-Order Structures (HOS) Proteins & Peptides Characterization. Retrieved from [Link]

Sources

Method

Application Note: High-Yield Enzymatic Synthesis of L-Methionine via O-Acetylhomoserine Sulfhydrylase

Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary & Mechanistic Rationale The industrial production of methionin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary & Mechanistic Rationale

The industrial production of methionine has historically relied on the chemical synthesis of acrolein, methyl mercaptan, and hydrogen cyanide to form a hydantoin intermediate, which is subsequently hydrolyzed. This chemical route inherently produces a racemic mixture of DL-methionine, requiring energy-intensive chiral resolution to isolate the biologically active L-isomer[1].

As a highly efficient, green alternative, the enzymatic synthesis of L-methionine leverages O-acetylhomoserine sulfhydrylase (OAHS sulfhydrylase) to catalyze the direct sulfhydrylation of O-acetyl-L-homoserine (OAH)[2]. By utilizing OAH—a stable intermediate readily produced via microbial fermentation of engineered Escherichia coli or Corynebacterium glutamicum—and a sulfur donor such as methanethiol (MeSH) or 3-methylthiopropionaldehyde (MMP), the biocatalytic route achieves 100% stereospecificity for the L-isomer[3].

The Causality of Substrate and Enzyme Selection
  • Why O-Acetylhomoserine (OAH)? In microbial methionine biosynthesis, the activation of homoserine is required to create a viable leaving group. The acetate moiety in OAH serves as an excellent leaving group during the γ -replacement reaction, offering superior thermodynamic favorability compared to unmodified homoserine[4].

  • Why OAHS Sulfhydrylase (MetY / MET17)? Enzymes such as MetY (from C. glutamicum) and MET17 (from Saccharomyces cerevisiae) are Pyridoxal 5'-phosphate (PLP)-dependent. PLP is strictly required to form a Schiff base with the amino group of OAH, stabilizing the carbanion intermediate and facilitating the nucleophilic attack by the sulfur donor[3][5].

Pathway OAH O-Acetyl-L-homoserine (Fermentation Product) Enzyme OAHS Sulfhydrylase (MetY / MET17) + PLP Cofactor OAH->Enzyme Binds & forms Schiff base Sulfur Methanethiol (MeSH) or MMP Sulfur->Enzyme Nucleophilic attack LMet L-Methionine (100% L-isomer) Enzyme->LMet Direct Sulfhydrylation Acetate Acetate (Leaving Group) Enzyme->Acetate Cleavage

Caption: Enzymatic synthesis of L-methionine via direct sulfhydrylation by OAHS sulfhydrylase.

Quantitative Enzyme Parameters

Selecting the correct enzyme homolog and optimizing the reaction microenvironment is critical for maximizing turnover number ( kcat​ ) and preventing substrate inhibition. The table below summarizes the validated kinetic and operational parameters for two primary industrial OAHS sulfhydrylases: MET17 and MetY[3][5].

ParameterS. cerevisiae MET17[3]C. glutamicum MetY[5]Rationale / Causality
Preferred Sulfur Donor 3-Methylthiopropionaldehyde (MMP)Methanethiol (MeSH) / Na₂SMMP is less volatile than MeSH, improving handling safety and reaction stoichiometry in open reactors.
Optimal pH 7.07.0Maintains the protonation state of the PLP pyridine ring while ensuring the sulfur donor remains nucleophilic.
Optimal Temperature 30 °C37 – 42 °CBalances maximum catalytic rate with thermal stability of the PLP-enzyme complex.
Max Conversion Rate 86% (at 1:80 OAH:MMP ratio)N/A (High yield with MeSH)Excess sulfur donor drives the equilibrium forward and prevents side-reactions.
Turnover ( kcat​ ) ~28.0 s⁻¹ (with OAH)High catalytic efficiency for direct sulfhydrylation[5].
Inhibitors Heavy metalsL-methionine, CystathionineEnd-product inhibition necessitates continuous product removal in scaled-up continuous flow systems[5].

Experimental Protocol: Biocatalytic Synthesis Workflow

The following methodology details the in vitro synthesis of L-methionine using purified OAHS sulfhydrylase. This protocol is designed as a self-validating system; it incorporates specific pre-incubation steps to ensure cofactor loading and strict quenching mechanisms to allow for accurate mass-balance calculations.

Protocol S1 1. Substrate & Cofactor Prep 50 mM OAH + 0.1 mM PLP S2 2. Enzyme Equilibration Purified MetY/MET17 at pH 7.0 S1->S2 Mix S3 3. Biocatalytic Reaction Add MeSH/MMP, 30-40°C S2->S3 Initiate S4 4. Reaction Quenching Heat inactivation or Acidification S3->S4 Stop S5 5. HPLC Quantification Chiral/Reverse-Phase Analysis S4->S5 Analyze

Caption: Step-by-step workflow for the biocatalytic synthesis and quantification of L-methionine.

Step 1: Reagent and Cofactor Preparation
  • Buffer System: Prepare a 50 mM Potassium Phosphate buffer. Adjust to exactly pH 7.0 using KOH/HCl. Causality: Phosphate buffers stabilize the PLP cofactor better than Tris or HEPES in sulfhydrylase assays.

  • Cofactor Loading: Dissolve Pyridoxal 5'-phosphate (PLP) to a final concentration of 0.1 mM in the buffer. Keep this solution protected from light, as PLP is highly photosensitive.

  • Substrate Preparation: Dissolve O-acetyl-L-homoserine (OAH) to a working concentration of 50 mM[3].

Step 2: Enzyme Equilibration
  • Add purified recombinant MET17 or MetY (typically 1–5 µg/mL final concentration) to the PLP-containing buffer.

  • Critical Step: Incubate the enzyme-PLP mixture at 30 °C for 10 minutes prior to adding substrates. Causality: This allows the internal aldimine bond (Schiff base) to form between PLP and the active-site lysine, fully activating the apoenzyme into its holoenzyme form[4].

Step 3: Reaction Initiation
  • Add the OAH substrate to the equilibrated enzyme mixture.

  • Initiate the reaction by adding the sulfur donor. If using MMP, utilize a molar ratio of OAH to MMP of 1:80 to drive maximum conversion[3]. If using MeSH gas or sodium methanethiolate, ensure the reaction vessel is sealed to prevent volatile loss[6].

  • Incubate the reaction mixture at 30 °C (for MET17) or 37 °C (for MetY) with gentle agitation (150 rpm) for 30 to 100 minutes[3][5].

Step 4: Quenching and Clarification
  • Extract 100 µL aliquots at predefined time points (e.g., 0, 20, 40, 60, 100 min).

  • Immediately quench the reaction by adding 10 µL of 1 M HCl (dropping the pH < 3.0) or by heat inactivation at 95 °C for 5 minutes. Causality: Rapid quenching prevents residual enzyme activity from skewing kinetic data during the queue for HPLC analysis.

  • Centrifuge the quenched samples at 12,000 × g for 10 minutes to pellet denatured proteins. Filter the supernatant through a 0.22 µm PTFE syringe filter.

Step 5: HPLC Quantification
  • Analyze the filtrate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) equipped with a C18 column.

  • Since L-methionine lacks a strong chromophore, use pre-column derivatization (e.g., with o-phthalaldehyde (OPA) or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey's reagent)) for UV/Vis or fluorescence detection[3].

  • Confirm the stereospecificity (100% L-isomer) by comparing the retention time against pure L-methionine and D-methionine analytical standards[3].

System Validation & Troubleshooting

To ensure the trustworthiness of the generated data, the protocol must act as a self-validating system. Implement the following controls:

  • Negative Control (Apoenzyme check): Run a parallel reaction omitting PLP. A lack of L-methionine production validates that the observed activity is strictly PLP-dependent and not an artifact of background chemical conversion.

  • Mass Balance Verification: Quantify the release of the leaving group (acetate). The molar generation of acetate must equal the molar generation of L-methionine. Any deviation indicates a competing side reaction (e.g., spontaneous hydrolysis of OAH into homoserine).

  • Substrate Inhibition Check: OAHS sulfhydrylases can be subject to end-product inhibition by L-methionine (at concentrations >10 mM)[5][7]. If conversion rates plateau prematurely before substrate depletion, scale up the reaction volume or implement an in situ product removal (ISPR) technique, such as ion-exchange resin trapping.

References

  • UniProt Consortium. "metY - O-acetyl-L-homoserine sulfhydrylase - Corynebacterium glutamicum." UniProtKB. Available at:[Link]

  • Wang, H., et al. (2021). "Production of L-Methionine from 3-Methylthiopropionaldehyde and O-Acetylhomoserine by Catalysis of the Yeast O-Acetylhomoserine Sulfhydrylase." Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

  • Ferla, M. P., et al. (2011). "O-Acetylhomoserine Sulfhydrylase as a Key Enzyme of Direct Sulfhydrylation in Microbial Methionine Biosynthesis." ResearchGate. Available at:[Link]

  • Figge, R., et al. (2020). "Method for producing L-methionine." US Patent US10563235B2.
  • Ozaki, H., et al. (1989). "Methionine Biosynthesis in Brevibacterium flavum: Properties and Essential Role of O-Acetylhomoserine Sulfhydrylase." The Journal of Biochemistry, Oxford Academic. Available at:[Link]

  • Bourhy, P., et al. (1997). "Direct Sulfhydrylation for Methionine Biosynthesis in Leptospira meyeri." Journal of Bacteriology, ASM Journals. Available at:[Link]

Sources

Application

Application Note: Systems Metabolic Engineering of Corynebacterium glutamicum for High-Yield O-Acetylhomoserine Production

Executive Summary O-Acetylhomoserine (OAH) is a highly valuable platform intermediate for the synthesis of L-methionine, L-methamidophos, and various chiral pharmaceutical compounds. While Corynebacterium glutamicum is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-Acetylhomoserine (OAH) is a highly valuable platform intermediate for the synthesis of L-methionine, L-methamidophos, and various chiral pharmaceutical compounds. While Corynebacterium glutamicum is an industrial workhorse for amino acid production, it does not naturally accumulate OAH due to rapid downstream conversion. This application note details a comprehensive, rationally designed metabolic engineering strategy to transform C. glutamicum into an OAH overproducer. By coupling pathway truncation, precursor amplification, and dynamic Acetyl-CoA partitioning, engineered strains can achieve OAH titers up to 25.9 g/L in fed-batch fermentation.

Metabolic Rationale & Engineering Causality

As a central node in aspartate-derived amino acid metabolism, the accumulation of OAH requires precise spatial and temporal control over carbon fluxes. The engineering strategy relies on three foundational pillars:

Arresting the Downstream Sink (Pathway Truncation)

In wild-type C. glutamicum, OAH is a transient intermediate. It is rapidly consumed by cystathionine-γ-synthase (encoded by metB) and O-acetylhomoserine sulfhydrylase (encoded by metY) to form cystathionine and homocysteine, respectively[1]. To force intracellular accumulation of OAH, the deletion of both metB and metY is the critical first step, effectively turning OAH into a metabolic dead-end[2]. Additionally, homoserine is a branch-point metabolite; deleting homoserine kinase (thrB) abolishes the competing L-threonine biosynthesis pathway, funneling all carbon flux exclusively toward OAH[3].

Amplifying Precursor Drive (Pathway Strengthening)

With the sinks removed, the upstream supply of L-homoserine must be maximized. This is achieved by overexpressing feedback-resistant mutants of aspartate kinase (lysC fbr) and homoserine dehydrogenase (hom fbr). Relieving allosteric inhibition ensures a continuous, unregulated flow of carbon from L-aspartate to L-homoserine. Subsequently, a highly active heterologous homoserine O-acetyltransferase (metX) must be introduced, as native acetylation activity is insufficient for industrial-scale accumulation[4].

Acetyl-CoA Partitioning (The Stoichiometric Bottleneck)

The conversion of homoserine to OAH by MetX requires Acetyl-CoA as an acyl donor. In aerobic fermentation, Acetyl-CoA is heavily drained by the Tricarboxylic Acid (TCA) cycle for energy generation. To resolve this stoichiometric bottleneck, two synergistic strategies are employed:

  • Dynamic Downregulation of gltA: Using a CRISPR-dCas9 interference system or growth-phase-dependent promoters (e.g., PNCgl2698) to downregulate citrate synthase (gltA) during the production phase. This shunts Acetyl-CoA away from the TCA cycle and toward OAH biosynthesis[5].

  • Acetate Supplementation: Feeding exogenous acetate directly replenishes the cytosolic Acetyl-CoA pool via acetyl-CoA synthetase (Acs), bypassing the glycolytic bottleneck[4].

Pathway Visualization

MetabolicPathway Asp L-Aspartate ASA Aspartate Semialdehyde Asp->ASA lysC (Overexpressed) HS L-Homoserine ASA->HS hom (Overexpressed) OAH O-Acetylhomoserine HS->OAH metX (Introduced) Thr L-Threonine HS->Thr thrB (Deleted) Met L-Methionine OAH->Met metB / metY (Deleted) AcCoA Acetyl-CoA AcCoA->OAH Acetyl Donor TCA TCA Cycle AcCoA->TCA gltA (Downregulated)

Engineered OAH biosynthesis pathway in C. glutamicum highlighting key genetic modifications.

Quantitative Performance Summary

The progressive metabolic engineering of C. glutamicum demonstrates a clear causal relationship between targeted genetic modifications and OAH yield.

Strain DesignationKey Genotype / ModificationsCarbon SourceFermentation ModePeak OAH Titer (g/L)
WT ATCC 13032 Wild-typeGlucoseShake Flask0.0
Base Strain ΔthrB ΔmetB ΔmetYGlucoseShake FlaskTrace
OAH-1 Base + Ptuf-metX + lysC(fbr) + hom(fbr)GlucoseShake Flask~4.5
OAH-2 OAH-1 + Exogenous Acetate FeedingGlucose + AcetateFed-Batch (5-L)18.2
OAH-3 OAH-2 + gltA dynamic downregulationGlucose + AcetateFed-Batch (5-L)25.9

(Data synthesized from authoritative literature[4],[5],[1])

Validated Experimental Protocols

Protocol A: Markerless Gene Deletion via Suicide Vector (pK18mobsacB)

Causality: To create a stable, regulatory-compliant industrial strain, markerless deletions of metB, metY, and thrB are required to prevent reversion and antibiotic resistance accumulation.

  • Plasmid Construction: Clone ~500 bp upstream and downstream homologous arms of the target gene (e.g., metB) into the pK18mobsacB vector.

  • Transformation: Electroporate the plasmid into C. glutamicum competent cells (2.5 kV, 200 Ω, 25 μF). Recover in BHIS medium for 2 hours at 30°C.

  • First Recombination (Integration): Plate on BHI agar containing 25 μg/mL kanamycin. Self-Validation: Only cells with the plasmid integrated into the chromosome via single crossover will survive.

  • Second Recombination (Excision): Inoculate a kanamycin-resistant colony into BHI broth without antibiotics for 12 hours. Plate dilutions on BHI agar supplemented with 10% sucrose.

  • Screening: The sacB gene is lethal in the presence of sucrose. Surviving colonies have undergone a second crossover. Verify the gene deletion via colony PCR using primers flanking the target region.

Protocol B: 5-L Bioreactor Fed-Batch Fermentation with Acetate Supplementation

Causality: Acetyl-CoA availability limits OAH production. Pulsed acetate feeding directly supplies the acetyl donor via the Acs pathway, preventing carbon starvation while avoiding acetate toxicity.

  • Seed Cultivation: Inoculate the engineered strain into 50 mL of BHI medium. Incubate at 30°C, 220 rpm for 12 hours. Transfer to 500 mL of CGXII seed medium for another 12 hours.

  • Bioreactor Setup: Prepare a 5-L bioreactor with 2.5 L of CGXII fermentation medium containing 40 g/L glucose. Inoculate with 10% (v/v) seed culture.

  • Operational Parameters:

    • Temperature: 30°C.

    • pH: Maintain strictly at 6.0 using 50% (v/v) ammonia water[5]. Self-Validation: Ammonia serves a dual purpose: pH control and essential nitrogen source for amino acid synthesis.

    • Dissolved Oxygen (DO): Maintain >30% by cascading agitation (400–800 rpm) and aeration (1–2 vvm).

  • Feeding Strategy:

    • When initial glucose drops below 5 g/L, initiate continuous feeding of a 500 g/L glucose solution to maintain residual glucose between 5–10 g/L.

    • Acetate Pulse: Add 5 g/L of sodium acetate at exactly 24 h and 36 h post-inoculation[5].

  • Harvest: Terminate fermentation at 72 h when OAH accumulation plateaus.

Protocol C: HPLC-FLD Quantification of OAH

Causality: OAH lacks a natural chromophore. Pre-column derivatization with o-phthalaldehyde (OPA) allows for highly sensitive and specific fluorescence detection.

  • Sample Preparation: Centrifuge fermentation broth at 12,000 × g for 10 min. Filter the supernatant through a 0.22 μm syringe filter. Dilute 1:100 in HPLC-grade water.

  • Derivatization: Mix 10 μL of the diluted sample with 10 μL of OPA reagent (10 mg OPA dissolved in 1 mL methanol, 9 mL borate buffer pH 9.5, and 20 μL β-mercaptoethanol). React for exactly 2 minutes at room temperature.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase Column (4.6 × 250 mm, 5 μm).

    • Mobile Phase A: 20 mM Sodium acetate buffer (pH 7.2).

    • Mobile Phase B: Methanol/Acetonitrile/Water (45:45:10, v/v/v).

    • Gradient: 0-5 min (10% B), 5-20 min (ramp to 60% B), 20-25 min (ramp to 100% B).

  • Detection: Fluorescence detector (FLD) with Excitation at 340 nm and Emission at 450 nm.

  • Self-Validation: Run a 5-point standard curve (0.1 to 2.0 g/L) using high-purity OAH analytical standards. Ensure R2>0.99 before quantifying biological samples.

Sources

Method

Application Note: Purification and Characterization of Recombinant O-Acetylhomoserine Sulfhydrylase (OAHS)

Executive Summary & Biological Significance O-acetylhomoserine sulfhydrylase (OAHS) is a critical pyridoxal 5'-phosphate (PLP)-dependent enzyme that drives the direct sulfhydrylation pathway in microbial methionine biosy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

O-acetylhomoserine sulfhydrylase (OAHS) is a critical pyridoxal 5'-phosphate (PLP)-dependent enzyme that drives the direct sulfhydrylation pathway in microbial methionine biosynthesis[1][2]. It catalyzes the conversion of O-acetyl-L-homoserine (OAH) and a sulfur donor (such as hydrogen sulfide or methanethiol) into L-homocysteine or L-methionine[2][3].

Because mammals lack this direct sulfhydrylation route, OAHS has emerged as a highly selective target for novel antimicrobial drug development against severe human pathogens, including Clostridioides difficile[1] and Clostridium tetani[4]. Beyond drug discovery, recombinant OAHS from organisms like Saccharomyces cerevisiae and Corynebacterium glutamicum is heavily leveraged in industrial biotechnology for the biocatalytic production of L-methionine and the incorporation of non-canonical amino acids (e.g., L-azidohomoalanine) into engineered proteins[3][5].

Mechanistic Principles of the Purification Strategy

As a Senior Application Scientist, it is vital to understand that a successful protein purification protocol is not merely a sequence of steps, but a carefully controlled biochemical environment designed to preserve the enzyme's native structural and functional integrity.

  • Cofactor Saturation (PLP Retention): OAHS strictly requires PLP for catalytic activity. The cofactor forms an internal aldimine bond with an active-site lysine residue[5][6]. Chromatographic shear forces and dialysis can strip this non-covalently bound cofactor, yielding an inactive apoenzyme. To prevent this, all purification buffers must be supplemented with 20–50 µM PLP to continuously shift the thermodynamic equilibrium toward the active holoenzyme state[6].

  • Oligomeric State Preservation: Native OAHS functions as a homotetramer with a molecular mass of approximately 185–200 kDa, composed of ~46–50 kDa monomeric subunits[1][4]. Size-exclusion chromatography (SEC) is employed not merely as a polishing step for purity, but as a structural filter to physically separate the biologically active tetramer from misfolded aggregates or inactive dissociated monomers.

  • Redox Environment Control: The inclusion of reducing agents, such as 1 mM TCEP or 2-mercaptoethanol, is essential during lysis and chromatography. This prevents spurious intermolecular disulfide cross-linking of surface-exposed cysteines, which would otherwise disrupt the delicate tetrameric assembly and lead to irreversible aggregation[5][6].

Pathway Visualization

Pathway HSer L-Homoserine Enz1 Homoserine O-acetyltransferase HSer->Enz1 OAH O-Acetyl-L-homoserine Enz2 OAHS (PLP-dependent) OAH->Enz2 HCys L-Homocysteine Enz3 Methionine Synthase HCys->Enz3 Met L-Methionine Enz1->OAH Acetyl-CoA Enz2->HCys H2S Enz3->Met Methyl group

Direct sulfhydrylation pathway for microbial L-methionine biosynthesis.

Step-by-Step Purification Protocol

Reagents & Buffer Preparation
  • Lysis/Equilibration Buffer (Buffer A): 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 50 µM PLP, 1 mM TCEP, pH 7.8.

  • Elution Buffer (Buffer B): 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, 50 µM PLP, 1 mM TCEP, pH 7.8.

  • SEC/Storage Buffer (Buffer C): 20 mM Tris-HCl, 150 mM NaCl, 20 µM PLP, 1 mM TCEP, 10% (v/v) glycerol, pH 7.5.

Phase 1: Expression and Cell Lysis
  • Expression: Transform E. coli BL21(DE3) with a pET-28a(+) vector encoding N-terminally His-tagged OAHS[4]. Grow in Luria-Bertani (LB) broth containing 50 µg/mL kanamycin at 37°C until the OD600 reaches 0.6–0.8.

  • Induction: Induce expression by adding 0.5 mM IPTG. Lower the temperature to 18°C and incubate for 16 hours to promote proper folding and tetramerization.

  • Harvest & Lysis: Centrifuge the culture (6,000 × g, 15 min, 4°C). Resuspend the cell pellet in Buffer A supplemented with a protease inhibitor cocktail (EDTA-free).

  • Disruption: Sonicate the suspension on ice (3s ON, 5s OFF, 40% amplitude) for 15 minutes. Clarify the lysate by ultracentrifugation at 20,000 × g for 30 minutes at 4°C. Retain the yellow-tinted supernatant (indicating the presence of PLP).

Phase 2: Immobilized Metal Affinity Chromatography (IMAC)
  • Resin Equilibration: Load 5 mL of Ni-NTA agarose resin into a gravity column and equilibrate with 10 column volumes (CV) of Buffer A[5][6].

  • Binding: Apply the clarified lysate to the resin at a flow rate of 1 mL/min.

  • Washing: Wash the column with 15 CV of Buffer A containing 30 mM Imidazole to remove non-specifically bound host cell proteins.

  • Elution: Elute the His-tagged OAHS using 5 CV of Buffer B. Collect 1 mL fractions and pool the bright yellow fractions.

Phase 3: Size-Exclusion Chromatography (SEC) Polishing
  • Concentration: Concentrate the pooled IMAC eluate to ~5 mg/mL using a 30 kDa MWCO centrifugal filter.

  • Injection: Inject 1 mL of the concentrated protein onto a Superdex 200 Increase 10/300 GL column pre-equilibrated with Buffer C.

  • Fractionation: Run the column at 0.5 mL/min. Collect the major peak eluting at the volume corresponding to ~185–200 kDa[1][4]. Discard any peaks corresponding to the void volume (aggregates) or ~50 kDa (inactive monomers).

Phase 4: Self-Validating Quality Control (Activity Assay)

To validate the structural integrity of the purified enzyme, perform a functional assay. Incubate the purified OAHS with 5 mM OAH and 5 mM methanethiol in 50 mM potassium phosphate buffer (pH 7.5) at 37°C[3][4]. Measure the production of L-methionine via reversed-phase HPLC. A functional enzyme confirms that the tetrameric structure and PLP-binding pocket were successfully preserved during purification.

Workflow Visualization

Workflow Step1 E. coli Expression (IPTG Induction) Step2 Cell Lysis (Sonication + PLP) Step1->Step2 Step3 IMAC Capture (Ni-NTA) Step2->Step3 Step4 SEC Polishing (Tetramer Isolation) Step3->Step4 Step5 QC & Assay (Specific Activity) Step4->Step5

Step-by-step downstream processing workflow for recombinant OAHS purification.

Quantitative Data: Typical Purification Yields

The following table summarizes the expected quantitative metrics from a 1-liter E. coli culture expressing recombinant OAHS.

Purification StageTotal Protein (mg)Total Activity (U)*Specific Activity (U/mg)Yield (%)Purity (%)
Crude Cell Lysate 1200.031202.6100.0~15
Ni-NTA IMAC Eluate 95.0266028.085.2>85
Superdex 200 SEC 68.5250036.580.1>98

*Note: 1 Unit (U) is defined as the amount of enzyme required to catalyze the formation of 1 µmol of L-methionine per minute at 37°C.

References

  • Identification of O-acetylhomoserine sulfhydrylase, a putative enzyme responsible for methionine biosynthesis in Clostridioides difficile: Gene cloning and biochemical characterizations Source: PubMed / IUBMB Life URL:[Link]

  • Production of l-Methionine from 3-Methylthiopropionaldehyde and O-Acetylhomoserine by Catalysis of the Yeast O-Acetylhomoserine Sulfhydrylase Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Revealing O-acetylhomoserine sulfhydrylase involved in direct sulfhydrylation pathway in Clostridium tetani Source: PubMed / Biochimie URL:[Link]

  • A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes Source: IUCr Journals URL:[Link]

  • Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins Source: MDPI URL:[Link]

  • pH-dependent regulation of an acidophilic O-acetylhomoserine sulfhydrylase from Lactobacillus plantarum Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Workflows for O-Acetylhomoserine and Its Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Metabolomics, Pathway Engineering, and Targeted LC-MS/MS Methodologies As a Senior Application Scientist, I approach the quan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Metabolomics, Pathway Engineering, and Targeted LC-MS/MS Methodologies

As a Senior Application Scientist, I approach the quantification of highly polar metabolic intermediates not merely as a detection exercise, but as a holistic analytical system. O-Acetyl-L-homoserine (OAH) presents a unique set of challenges: it is highly polar, metabolically transient, and shares an exact isobaric mass with other biological molecules. This application note establishes a self-validating, causality-driven protocol for the robust extraction, separation, and mass spectrometric characterization of OAH and its downstream derivatives.

Biological Context & Pathway Dynamics

O-Acetyl-L-homoserine (C6H11NO4) is a non-proteinogenic α-amino acid and a critical intermediate in the direct sulfhydrylation pathway of methionine biosynthesis[1]. While mammals rely on the transsulfuration pathway, many bacteria and yeast utilize O-acetylhomoserine sulfhydrylase (MetY) to directly convert OAH and hydrogen sulfide into homocysteine[2],[3]. Understanding this pathway is vital for developing novel antimicrobial compounds and engineering microbial strains for industrial amino acid production.

Pathway Asp L-Aspartate Hom L-Homoserine Asp->Hom Aspartokinase OAH O-Acetyl-L-homoserine [M+H]+ 162.076 Hom->OAH Homoserine O-acetyltransferase HCys L-Homocysteine [M+H]+ 136.042 OAH->HCys O-acetylhomoserine sulfhydrylase Met L-Methionine [M+H]+ 150.058 HCys->Met Methionine synthase

Metabolic pathway of O-Acetylhomoserine in direct sulfhydrylation.

Analytical Challenges & Causality

To build a trustworthy protocol, we must first understand the physicochemical properties of OAH that dictate our experimental choices:

  • Extreme Polarity (LogP ≈ -3.8): OAH is highly hydrophilic[1]. If standard Reversed-Phase Liquid Chromatography (RPLC) is used, OAH will elute near the void volume. This leads to severe ion suppression from co-eluting salts and poor peak shape[4]. Causality: We must utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to provide orthogonal retention mechanisms (partitioning and electrostatic interactions), ensuring adequate retention.

  • Isobaric Interferences: OAH and 2-aminoadipic acid share the identical molecular formula (C6H11NO4) and exact mass (161.0688 Da). Mass spectrometry alone cannot distinguish them at the MS1 level[4]. Causality: HILIC chromatography is mandatory to chromatographically resolve these structural isomers prior to fragmentation.

  • Metabolic Instability: Intracellular amino acid pools turn over in sub-second timeframes. Causality: Rapid cold quenching is required to instantly denature highly active endogenous sulfhydrylases and esterases, preventing artifactual degradation of OAH[5].

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system . Every step includes internal checks to ensure data integrity.

Workflow Q 1. Cold Quenching (-20°C Solvents) E 2. Extraction (Bead Beating) Q->E L 3. HILIC LC (Isomer Resolution) E->L M 4. HR-MS/MS (ESI+ Detection) L->M

Self-validating LC-MS/MS workflow for polar amino acid derivatives.

Step 1: Rapid Cold Quenching & Extraction
  • Harvest bacterial/yeast cultures at steady-state growth (OD600 ~0.8)[5].

  • Immediately transfer 1 mL of culture into 5 mL of pre-chilled (-20°C) quenching solution.

    • Formulation: 2 mL acetonitrile, 2 mL methanol, 1 mL ultrapure H2O, and 0.1 mM formic acid[5].

  • Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the quenched cells.

  • Resuspend the pellet in 500 µL of extraction buffer (50% Acetonitrile / 50% Water) spiked with a 13C-labeled yeast extract (Internal Standard)[4].

  • Perform mechanical lysis via bead beating (0.1 mm silica beads) for 3 cycles of 60 seconds at 4°C.

  • Centrifuge and transfer the supernatant to LC vials.

Step 2: HILIC Chromatographic Separation
  • Column: Zwitterionic HILIC column (e.g., 2.1 × 150 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 (Basic pH ensures the carboxylic acid is deprotonated, improving interaction with the stationary phase).

  • Mobile Phase B: 100% Acetonitrile.

Table 1: Optimized HILIC Gradient Conditions

Time (min)Flow Rate (µL/min)% Mobile Phase A% Mobile Phase B
0.03001090
2.03001090
10.03007030
12.03007030
12.13001090
15.03001090
Step 3: High-Resolution Mass Spectrometry (HR-MS/MS)

Operate the Q-TOF or Orbitrap mass spectrometer in Positive Electrospray Ionization (ESI+) mode. OAH contains a primary amine that readily accepts a proton.

Mechanistic Fragmentation Insight: Upon Collision-Induced Dissociation (CID), the protonated OAH precursor (m/z 162.0766) undergoes a highly diagnostic neutral loss of acetic acid (60.02 Da), yielding a dominant product ion at m/z 102.0549[6]. This transition is the definitive signature of O-acetylation.

Table 2: HR-MS/MS Parameters for Methionine Pathway Intermediates

AnalyteFormulaPrecursor Ion [M+H]+ (m/z)Primary Product Ions (m/z)Collision Energy (V)
O-Acetyl-L-homoserine C6H11NO4162.0761102.0549, 74.0603, 120.065415 - 25
O-Succinyl-L-homoserine C8H13NO6220.0816118.0650, 100.054015 - 25
L-Homocysteine C4H9NO2S136.042790.0370, 73.010010 - 20
L-Cystathionine C7H14N2O4S223.0747134.0270, 88.039015 - 30

(Note: Precursor m/z values are calculated based on exact monoisotopic masses[2],[6].)

System Suitability & Self-Validation

To guarantee trustworthiness, the analytical batch must pass the following self-validating criteria before data is accepted:

  • Isomer Resolution Check: A standard mixture containing OAH and 2-aminoadipic acid must be injected. The system is only validated if the chromatographic resolution ( Rs​ ) between the two isobaric peaks (m/z 162.076) is ≥1.5 . Under the prescribed HILIC conditions, OAH typically elutes at ~4.92 min, completely resolved from its isomer[4].

  • Matrix Effect Validation: The peak area of the spiked 13C-labeled internal standard in the biological matrix must be within 80-120% of the peak area in a neat solvent injection. Deviations indicate severe ion suppression, requiring sample dilution.

  • Transition Ratio Stability: For OAH, the ratio between the primary quantifier ion (m/z 102.0549) and the secondary qualifier ion (m/z 74.0603) must not deviate by more than ±15% across all samples[6].

Sources

Method

Advanced Assay Development for O-Acetylhomoserine Aminocarboxypropyltransferase (MetY)

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Enzyme Classification: EC 2.5.1.49 (O-acetylhomoserine sulfhydrylase / MetY / OAHS) Introduction & Mechanistic Causality O-acetylhomoseri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Enzyme Classification: EC 2.5.1.49 (O-acetylhomoserine sulfhydrylase / MetY / OAHS)

Introduction & Mechanistic Causality

O-acetylhomoserine aminocarboxypropyltransferase (EC 2.5.1.49), commonly referred to as MetY or O-acetylhomoserine sulfhydrylase, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme[1]. It catalyzes the direct sulfhydrylation of O-acetyl-L-homoserine (OAH) utilizing methanethiol or hydrogen sulfide ( H2​S ) to yield L-methionine or L-homocysteine, respectively, alongside the release of an acetate leaving group[2].

Because this "direct sulfhydrylation" pathway is essential for sulfur amino acid biosynthesis in fungi and various bacteria, yet completely absent in mammals, MetY represents a highly selective target for novel antifungal and antibacterial drug development[3]. Furthermore, it is a critical metabolic lever in the bio-industrial engineering of strains for large-scale L-methionine production[4].

Causality of the Reaction Mechanism: The reaction proceeds via a classic ping-pong bi-bi mechanism. The binding of OAH to the PLP-enzyme Schiff base forms an external aldimine. The enzyme's active site facilitates α -proton abstraction and the elimination of the γ -acetate group, generating a highly reactive β,γ -unsaturated imine intermediate. Subsequent nucleophilic attack by the thiol substrate yields the final amino acid product. Understanding this mechanism is vital: because PLP acts as the essential electron sink, the enzyme must be continuously saturated with PLP during purification and assaying to prevent irreversible apo-enzyme denaturation[5].

Caption: Direct sulfhydrylation pathway catalyzed by MetY (EC 2.5.1.49).

Assay Architecture & Self-Validating Systems

A robust enzymatic assay must be self-validating. Because the substrates (methanethiol, H2​S ) are volatile and prone to rapid auto-oxidation, and the products lack strong natural UV chromophores, relying on a single readout can lead to false positives (e.g., an inhibitor that directly oxidizes the thiol rather than inhibiting the enzyme).

To ensure trustworthiness, we employ an orthogonal dual-assay architecture:

  • RP-HPLC-DAD with Pre-column Derivatization : Directly quantifies the formation of the product (L-homocysteine or L-methionine), providing absolute chemical specificity[3].

  • Continuous DTNB (Ellman’s) Thiol-Depletion Assay : Monitors the consumption of the thiol substrate in real-time. This is less specific but highly scalable for High-Throughput Screening (HTS).

Quantitative Baseline Data

To properly design the saturation kinetics of your assay, refer to the established kinetic parameters of MetY across different species summarized below.

Table 1: Kinetic Parameters of MetY (OAHS) across diverse species.

Organism SourceSubstrateApparent Km​ (mM)Optimal pHReference
Candida albicansOAH2.1 ± 0.37.5[3]
Candida albicansNaHS0.8 ± 0.17.5[3]
Saccharomyces cerevisiaeOAH1.57.2[5]
Rhodobacter sphaeroidesOAH3.27.4 - 7.8[6]

Protocol 1: RP-HPLC-DAD Assay for Product Quantification

Causality of Derivatization : L-homocysteine lacks a conjugated pi-system, rendering direct UV detection insensitive. By reacting the free sulfhydryl group of the newly formed L-homocysteine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) prior to column injection, we generate a stable mixed disulfide (HCT-TNB) with a robust molar extinction coefficient at 330 nm. This shifts the Limit of Detection (LOD) into the low micromolar range[3].

Step-by-Step Methodology
  • Enzyme Preparation & Stabilization :

    • Purify recombinant MetY.

    • Critical Causality: Supplement all lysis, dialysis, and storage buffers with 0.1 mM PLP. A functional PLP-bound MetY exhibits a characteristic absorbance peak at 420 nm (internal aldimine)[5]. Without PLP, the apo-enzyme rapidly degrades.

  • Master Mix Assembly : In a 1.5 mL microcentrifuge tube, combine:

    • 50 mM Potassium phosphate buffer (pH 7.4)

    • 0.1 mM PLP

    • 15 mM O-acetyl-L-homoserine (OAH)

    • Self-Validation: Prepare a "No-Enzyme" control tube and a "Boiled-Enzyme" (95°C for 10 min) control tube to establish baseline non-enzymatic substrate hydrolysis.

  • Reaction Initiation :

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Add 30 mM NaHS (for homocysteine synthesis) and 1–5 µg of purified MetY enzyme to a final volume of 500 µL.

  • Incubation & Quenching :

    • Incubate at 37°C for exactly 15 minutes.

    • Stop the reaction by adding 50 µL of 10% Trichloroacetic acid (TCA). Centrifuge at 12,000 × g for 5 min to pellet the denatured protein.

  • Pre-Column Derivatization :

    • Transfer 100 µL of the clarified supernatant to an HPLC vial containing 100 µL of 2 mM DTNB dissolved in 0.2 M Tris-HCl (pH 8.0).

    • Incubate for 5 min at room temperature to allow complete HCT-TNB formation.

  • Chromatographic Analysis :

    • Inject 20 µL onto a C18 Reverse-Phase column (e.g., Zorbax Eclipse Plus).

    • Mobile Phase: Gradient elution using 0.1% TFA in water (Solvent A) and Acetonitrile (Solvent B).

    • Detection: Diode Array Detector (DAD) set to 330 nm.

Caption: Step-by-step workflow for the RP-HPLC-DAD enzymatic assay of MetY.

Protocol 2: High-Throughput DTNB Thiol-Depletion Assay

Causality of the Assay : For screening large compound libraries, HPLC creates an unacceptable bottleneck. This endpoint assay instead measures the disappearance of the thiol substrate (NaHS). By quenching the enzymatic reaction with a denaturant containing DTNB, the remaining unreacted NaHS immediately forms the yellow TNB anion (measured at 412 nm). A decrease in absorbance relative to the control indicates enzymatic activity.

Step-by-Step Methodology
  • Plate Preparation : In a clear-bottom 96-well plate, add 90 µL/well of reaction buffer (50 mM HEPES pH 7.5, 0.1 mM PLP, 5 mM OAH, 2 mM NaHS).

  • Inhibitor Addition : Pin-transfer or pipette 5 µL of test compounds (dissolved in DMSO).

  • Initiation : Add 5 µL of MetY (0.5 µ g/well ). Incubate the plate at 30°C for 20 minutes.

  • Quenching & Detection : Add 100 µL of a quenching reagent (1 mM DTNB in 6 M Guanidine-HCl, pH 8.0) to all wells. The Guanidine-HCl instantly unfolds MetY, halting the reaction, while DTNB reacts with the residual NaHS.

  • Readout : Measure absorbance at 412 nm using a microplate reader.

Self-Validating Matrix : Thiol substrates like NaHS are highly susceptible to auto-oxidation, which mimics enzymatic depletion. Every assay plate must include a 'No-Enzyme + Substrate' control to establish the baseline auto-oxidation rate, and a 'Boiled-Enzyme' control to verify that any accelerated thiol depletion is strictly dependent on the native tertiary structure of MetY, ruling out non-specific protein-thiol binding.

Sources

Application

Application Note: O-Acetyl-L-Homoserine Hydrochloride as a Metabolic Modulator and Precursor in Advanced Cell Culture

Executive Overview O-Acetyl-L-homoserine (OAH) hydrochloride is a non-proteinogenic acylated amino acid that serves as a critical metabolic hub in microbial sulfur assimilation. While absent in wild-type mammalian cells,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

O-Acetyl-L-homoserine (OAH) hydrochloride is a non-proteinogenic acylated amino acid that serves as a critical metabolic hub in microbial sulfur assimilation. While absent in wild-type mammalian cells, OAH is increasingly utilized in advanced cell culture media, synthetic biology, and bioprocessing. By acting as a stable, bioavailable precursor, exogenous OAH allows researchers to bypass heavily regulated endogenous metabolic bottlenecks, enabling the high-yield production of L-methionine, S-adenosylmethionine (SAM), and quorum-sensing modulators. This application note provides authoritative mechanistic insights and self-validating protocols for integrating OAH into experimental and industrial cell culture workflows.

Mechanistic Grounding & Pathway Dynamics

In biological systems, OAH is an essential precursor in the direct-sulfurylation pathway for L-methionine biosynthesis, a pathway predominantly found in Corynebacterium glutamicum and Saccharomyces cerevisiae1[1]. The enzyme homoserine O-acetyltransferase (MetX) catalyzes the transfer of an acetyl group from acetyl-CoA to L-homoserine to form OAH. Subsequently, OAH sulfhydrylase (MetY or MET17) incorporates a sulfur donor to yield L-methionine.

Recent advancements in synthetic biology have utilized OAH as a platform chemical to enhance L-methionine production via microbial cell factories 2[2]. By substituting the traditional trans-sulfurylation pathway with direct-sulfurylation enzymes (e.g., MetY), engineered E. coli can directly convert supplemented OAH into bioavailable methionine, a technique with profound implications for mammalian cell culture cultivation and isotopic labeling 3[3]. Furthermore, OAH is a fundamental building block for N-acyl homoserine lactones (AHLs), which dictate quorum sensing and biofilm formation in Gram-negative bacteria4[4].

Pathway Asp L-Aspartate Hom L-Homoserine Asp->Hom Aspartate kinase & Dehydrogenase MetX Homoserine O-acetyltransferase (MetX) Hom->MetX Acetyl-CoA OAH O-Acetyl-L-homoserine (OAH) AHL N-Acyl Homoserine Lactones OAH->AHL AHL Synthase MetY OAH sulfhydrylase (MetY / MET17) OAH->MetY Sulfhydryl donor (e.g., MMP, H2S) Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT MetX->OAH MetY->Met

Metabolic flux of O-Acetyl-L-homoserine (OAH) in direct-sulfurylation and quorum sensing pathways.

Physicochemical Data & Application Matrix

To ensure experimental reproducibility, the quantitative parameters for OAH hydrochloride supplementation must be strictly controlled. The table below outlines the optimal working concentrations based on the intended cellular application.

Property / ParameterSpecificationCausality / Relevance
Molecular Weight 197.62 g/mol (HCl salt)Essential for precise molarity calculations during media formulation.
Solubility >50 mg/mL in H₂OHighly soluble; ideal for creating concentrated (100x) stock solutions.
Optimal pH Range 6.0 – 7.5Acidic or highly alkaline environments trigger spontaneous hydrolysis of the acetyl ester bond.
Auxotroph Rescue 0.1 – 0.5 mMSufficient to restore logarithmic growth in engineered cells without inducing osmotic stress.
Enzymatic Bioconversion 10 – 50 mMSaturates MetY (OAH sulfhydrylase) kinetics for maximum in vitro L-methionine yield.
Microbial Fermentation 1.0 – 5.0 g/LActs as a bulk precursor for high-yield synthesis of methionine or homoserine lactones.

Advanced Experimental Protocols

Protocol A: Formulation of OAH-Supplemented Chemically Defined Media (CDM)
  • Objective: To prepare stable, OAH-enriched media for mammalian or microbial cell culture.

  • Causality & Rationale: OAH contains a labile acetyl ester bond that is highly susceptible to thermal degradation and spontaneous hydrolysis at extreme pH levels. Consequently, OAH cannot be autoclaved. Furthermore, because it is supplied as a hydrochloride salt, dissolving it in unbuffered water will drastically lower the pH, which can degrade the molecule and shock the cell culture.

  • Step-by-Step Methodology:

    • Weigh 0.988 g of OAH hydrochloride to prepare 100 mL of a 50 mM (100x) stock solution.

    • Dissolve the powder in 80 mL of double-distilled water (ddH₂O).

    • Critical Step: Monitor the pH. Carefully titrate with 1M NaOH until the pH reaches 6.8 – 7.0.

    • Adjust the final volume to 100 mL with ddH₂O.

    • Filter-sterilize the solution through a 0.22 µm Polyethersulfone (PES) membrane into a sterile, light-protected container.

    • Aseptically add 10 mL of the 100x stock per 1 L of cooled basal media (e.g., M9 minimal media or Met-dropout DMEM) immediately prior to use.

  • System Validation & Quality Control: Run an aliquot of the final media through HPLC-UV (detection at 210 nm) against an OAH standard curve. The absence of a free L-homoserine peak confirms that the acetyl ester bond remained intact during preparation.

Protocol B: Methionine Auxotrophy Rescue Assay in Engineered Systems
  • Objective: To validate the functional expression of the direct-sulfurylation pathway in a ΔmetA (homoserine O-succinyltransferase deficient) strain.

  • Causality & Rationale: A ΔmetA strain cannot synthesize O-succinylhomoserine and is therefore a strict methionine auxotroph. By introducing a plasmid expressing metY and feeding exogenous OAH, researchers can bypass the genetic deletion. Growth in this assay is a direct, self-validating readout of intracellular OAH uptake and MetY catalytic activity 3[3].

  • Step-by-Step Methodology:

    • Inoculate the engineered ΔmetA E. coli into M9 minimal media containing 0.2% glucose, lacking methionine.

    • Aliquot the culture into a 96-well microtiter plate.

    • Spike the experimental wells with varying concentrations of OAH (0.1, 0.25, and 0.5 mM).

    • Set up a negative control (0 mM OAH, 0 mM Met) and a positive control (0.5 mM L-Methionine).

    • Incubate at 37°C with continuous orbital shaking in a microplate reader.

    • Record the Optical Density (OD₆₀₀) every 2 hours for 24 hours.

  • System Validation & Quality Control: The assay validates itself if the negative control shows absolute growth arrest (OD₆₀₀ < 0.05) and the positive control exhibits standard logarithmic growth. Dose-dependent growth in the OAH-supplemented wells confirms successful metabolic bypass.

Protocol C: Cell-Free Enzymatic Synthesis of L-Methionine
  • Objective: To synthesize L-methionine in vitro using OAH and 3-methylthiopropionaldehyde (MMP).

  • Causality & Rationale: High-yield fermentation strategies have successfully increased OAH accumulation by optimizing precursor supply modules 5[5]. To convert this accumulated OAH into L-methionine without the metabolic sinks of a living cell, a cell-free enzymatic system using purified MET17 (from S. cerevisiae) is employed. MET17 requires pyridoxal 5'-phosphate (PLP) as a cofactor to facilitate the sulfhydrylation 6[6].

  • Step-by-Step Methodology:

    • Prepare a reaction buffer consisting of 50 mM potassium phosphate (pH 7.4) and 0.1 mM PLP.

    • Add 20 mM OAH and 20 mM MMP to the reaction buffer.

    • Initiate the bioconversion by adding 10 µg/mL of purified MET17 enzyme.

    • Incubate the mixture at 30°C for 60 minutes in a thermomixer (500 rpm).

    • Quench the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) to precipitate the enzyme.

  • System Validation & Quality Control: Centrifuge the quenched reaction at 12,000 × g for 10 minutes. Analyze the supernatant via LC-MS. The stoichiometric depletion of the OAH peak must directly correlate with the appearance of the L-methionine peak (m/z 150.05). A parallel "no-enzyme" control must be run to establish the baseline stability of MMP and OAH.

References

  • Production of O-Acetyl-L-homoserine by Methionine Analog. tandfonline.com. 1

  • O-Acetyl-L-homoserine production enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum. nih.gov. 2

  • Production of l-Methionine from 3-Methylthiopropionaldehyde and O-Acetylhomoserine by Catalysis of the Yeast O-Acetylhomoserine Sulfhydrylase. acs.org. 6

  • Conversion of methionine biosynthesis in E. coli from trans- to direct-sulfurylation enhances extracellular methionine levels. biorxiv.org. 3

  • L-Homoserine | MedChemExpress (MCE) Life Science Reagents. medchemexpress.com. 4

  • Construction and regulation of microbial cell factories for enhancing the biosynthesis of O-acetyl-l-homoserine in Escherichia coli W3110. nih.gov. 5

Sources

Method

fed-batch fermentation for O-Acetylhomoserine production

An Application Guide to Fed-Batch Fermentation for O-Acetylhomoserine Production Introduction: The Significance of O-Acetylhomoserine O-Acetyl-L-homoserine (OAH) is a pivotal platform chemical and a key intermediate in m...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Fed-Batch Fermentation for O-Acetylhomoserine Production

Introduction: The Significance of O-Acetylhomoserine

O-Acetyl-L-homoserine (OAH) is a pivotal platform chemical and a key intermediate in microbial metabolism.[1][2] While not directly incorporated into proteins, its true value lies in being a direct precursor for the industrial synthesis of high-value compounds like the essential amino acid L-methionine and the versatile chemical γ-butyrolactone.[3][4] The global demand for L-methionine alone, primarily for the animal feed and pharmaceutical industries, exceeds 1.6 million tons annually.[4] Traditional chemical synthesis routes for these products often involve harsh conditions and environmental concerns.

Microbial fermentation presents a milder, more sustainable, and economically favorable alternative for producing amino acids and their derivatives.[5] Among various fermentation strategies, fed-batch cultivation is the most prevalent in industrial settings.[5][] This technique involves a controlled, gradual feeding of nutrients to a high-density microbial culture, which circumvents issues like substrate inhibition and catabolite repression, ultimately leading to significantly higher product titers and productivity compared to simple batch processes.[7][8]

This guide provides a comprehensive overview and a detailed protocol for the production of O-Acetylhomoserine using fed-batch fermentation, tailored for researchers, scientists, and professionals in drug development and biotechnology. We will delve into the underlying metabolic engineering principles, provide a step-by-step experimental protocol, and discuss critical process control strategies.

Scientific Foundation: Engineering a Microbial Cell Factory for OAH Production

The efficient microbial production of OAH is not an inherent trait of wild-type organisms like Escherichia coli or Corynebacterium glutamicum.[3][4] It requires rational metabolic engineering to channel cellular resources towards the target molecule. The core strategy involves redirecting the flow of carbon from central metabolism into the L-aspartate biosynthetic pathway and ensuring its efficient conversion to OAH.

The biosynthesis of OAH hinges on three key precursors: L-aspartate , L-homoserine , and acetyl-CoA .[4] The pathway begins with intermediates from the tricarboxylic acid (TCA) cycle, primarily oxaloacetate, which is converted to L-aspartate. A series of enzymatic steps then convert L-aspartate to L-homoserine. The final, crucial step is the acetylation of L-homoserine using acetyl-CoA, a reaction catalyzed by the enzyme L-homoserine acetyltransferase (MetX) .[4]

Key Metabolic Engineering Strategies:
  • Introducing the Final Biosynthetic Step: E. coli naturally lacks the metX gene required for the final conversion.[4] Therefore, the first step is the heterologous expression of a potent metX gene, often sourced from Corynebacterium glutamicum.[2][4]

  • Enhancing Precursor Supply:

    • L-Homoserine Flux: Overexpressing key enzymes in the L-aspartate to L-homoserine pathway, such as feedback-resistant versions of aspartate kinase (e.g., thrA) and aspartate-semialdehyde dehydrogenase (asd), is critical to boost the supply of the direct precursor.[1][9]

    • Acetyl-CoA Availability: The supply of acetyl-CoA, the acetyl donor, can be a significant bottleneck. Strategies to increase its pool include overexpressing enzymes like acetyl-CoA synthetase (ACS) and promoting CoA biosynthesis.[1][3] In C. glutamicum, supplementing the fermentation medium with acetate has proven highly effective.[3]

    • Central Metabolism Redirection: To prevent carbon loss to the TCA cycle, the expression of key enzymes like citrate synthase (gltA) can be down-regulated, redirecting carbon flux towards oxaloacetate, the entry point for the OAH pathway.[10][11]

  • Eliminating Competing Pathways: To maximize the carbon directed to OAH, it is essential to delete genes responsible for competing pathways that consume the precursors or the final product. This includes knocking out pathways for threonine and methionine biosynthesis, which branch off from L-homoserine.[1][12]

  • Protein and Strain Engineering: The catalytic efficiency of the rate-limiting enzyme, MetX, can be dramatically improved through protein engineering. For instance, a triple mutant of MetX exhibited a 12.15-fold increase in specific activity, leading to a significant boost in OAH production.[1][12]

The following diagram illustrates the core biosynthetic pathway for OAH from glucose, highlighting key precursors and engineering targets.

Caption: Metabolic pathway for O-Acetylhomoserine production from glucose.

Detailed Protocol: Fed-Batch Fermentation for OAH Production

This protocol outlines a general procedure for high-yield OAH production in a 5-L bioreactor using an engineered E. coli or C. glutamicum strain. Researchers should optimize specific parameters based on their strain's characteristics.

Part A: Inoculum Preparation
  • Primary Culture: Aseptically inoculate 5 mL of sterile Luria-Bertani (LB) medium (or BHI for C. glutamicum) in a 50 mL tube with a single colony from a fresh agar plate or 50 µL from a frozen glycerol stock of the engineered strain. Include the appropriate antibiotic for plasmid maintenance.

  • Incubation: Incubate the tube overnight (10-12 hours) at 37°C (E. coli) or 30°C (C. glutamicum) with vigorous shaking (220 rpm).

  • Seed Culture: Transfer the entire primary culture into a 2 L baffled flask containing 500 mL of seed medium (see Table 1).

  • Second Incubation: Incubate the seed culture for 8-10 hours under the same conditions until it reaches an optical density at 600 nm (OD₆₀₀) of 4.0-6.0. This culture serves as the inoculum for the bioreactor.

Part B: Bioreactor Setup and Batch Phase
  • Medium Preparation: Prepare 2.5 L of batch fermentation medium (see Table 1) in the 5-L bioreactor vessel. Sterilize the vessel and medium via autoclaving.

  • Bioreactor Inoculation: Aseptically transfer the 500 mL seed culture into the bioreactor, bringing the initial working volume to 3.0 L (10% v/v inoculum).

  • Initial Batch Conditions: Set the initial fermentation parameters as follows:

    • Temperature: 37°C (E. coli) or 30°C (C. glutamicum).

    • pH: Maintain at 7.0 (E. coli) or 6.0 (C. glutamicum) by automatic addition of 25% (v/v) ammonia water or 2 M H₂SO₄.[11]

    • Dissolved Oxygen (DO): Maintain DO at >30% saturation. This is typically achieved using a cascaded control strategy where the agitation speed (initially 300-400 rpm) is increased first, followed by an increase in the aeration rate (initially 1.0 vvm - volume of air per volume of liquid per minute).

Part C: Fed-Batch Phase and Feeding Strategy

The fed-batch phase is initiated upon the depletion of the initial glucose in the batch medium. This is typically indicated by a sharp increase in the DO signal and a sudden decrease in the oxygen uptake rate (OUR), as the cells are no longer consuming the carbon source at a high rate.

  • Feeding Solution: Prepare a sterile, highly concentrated feeding solution (see Table 1).

  • Feeding Strategy (DO-Stat): A DO-stat feeding strategy is highly effective and self-regulating.

    • Set the DO setpoint to 30%.

    • Configure the feed pump to activate when the DO level rises above the 30% setpoint and to stop when it falls below this value.

    • This method automatically adjusts the feed rate to match the metabolic capacity of the culture, preventing both starvation and overflow metabolism.

  • Acetate Supplementation (for C. glutamicum): For C. glutamicum strains engineered to utilize acetate, a supplemental feeding strategy can significantly boost OAH production. A concentrated sterile acetate solution (e.g., 20% v/v) can be added to the bioreactor at specific time points (e.g., at 24 hours and every 12 hours thereafter) to maintain a concentration of approximately 5 g/L.

  • Duration: Continue the fed-batch fermentation for 48-96 hours, monitoring cell growth and OAH production periodically.

The overall workflow for the fed-batch fermentation process is visualized below.

Fed_Batch_Workflow cluster_prep Preparation cluster_fermentation Fermentation Process cluster_analysis Analysis & Harvest Inoculum Inoculum Preparation (Flask Culture) Batch_Phase Batch Phase (Initial Growth) Inoculum->Batch_Phase Inoculation Bioreactor_Prep Bioreactor Sterilization & Medium Preparation Bioreactor_Prep->Batch_Phase DO_Spike DO Spike Detection (Glucose Depletion) Batch_Phase->DO_Spike Fed_Batch_Phase Fed-Batch Phase (DO-Stat Feeding) DO_Spike->Fed_Batch_Phase Initiate Feed Sampling Periodic Sampling (OD, Glucose, OAH) Fed_Batch_Phase->Sampling Harvest Harvest (End of Fermentation) Fed_Batch_Phase->Harvest Sampling->Fed_Batch_Phase Analysis Downstream Analysis (HPLC/LC-MS) Harvest->Analysis

Caption: Overall workflow for fed-batch fermentation of O-Acetylhomoserine.

Media Composition and Fermentation Parameters

The following tables summarize typical media compositions and key fermentation parameters derived from successful OAH production studies.

Table 1: Typical Media Composition

ComponentSeed Medium (per L)Batch Medium (per L)Feeding Solution (per L)Rationale
Glucose20 g20 g700 gPrimary carbon and energy source.
Yeast Extract10 g5 g50 gSource of vitamins, nitrogen, and growth factors.[10][13]
Tryptone5 g--Source of amino acids and nitrogen.
(NH₄)₂SO₄-5 g-Primary nitrogen source.
KH₂PO₄3 g3 g10 gPhosphorus source and buffering agent.
K₂HPO₄7 g7 g-Phosphorus source and buffering agent.
MgSO₄·7H₂O0.5 g1 g10 gSource of magnesium ions, essential for enzymatic activity.
Trace Metal Solution1 mL5 mL10 mLProvides essential micronutrients (Fe, Mn, Zn, Co, etc.).
Antifoam (e.g., PPG)0.1 mL0.5 mLAs neededPrevents foam formation due to high aeration and agitation.

Table 2: Summary of Fermentation Parameters and Reported Titers

ParameterEngineered E. coli[1][12]Engineered C. glutamicum[3][10]
Bioreactor Scale 7.5 L5 L
Temperature 37°C30°C
pH Control 7.0 (with ammonia)6.0 (with ammonia)
Feeding Strategy DO-StatDO-Stat with periodic acetate supplementation
Fermentation Time ~58 hours~72-96 hours
Reported Titer 62.7 g/L 17.4 - 25.9 g/L
Productivity 1.08 g/L/h ~0.24 - 0.36 g/L/h
Yield (on glucose) 0.45 g/g Not explicitly stated, but acetate improves conversion.[3]

Downstream Analysis: OAH Quantification

Accurate quantification of OAH in the fermentation broth is crucial for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.

  • Sample Preparation:

    • Withdraw a 1 mL sample from the bioreactor.

    • Centrifuge at >12,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample as necessary with ultrapure water to fall within the linear range of the calibration curve.

  • HPLC Analysis:

    • Method: While derivatization methods are common for amino acids, direct detection of OAH is possible.[14] A robust method involves using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is suitable for polar compounds like amino acids and their derivatives.[15]

    • Instrumentation: An HPLC system equipped with a UV detector is typically sufficient.[15] For higher specificity and sensitivity, coupling the HPLC to a Mass Spectrometer (LC-MS) is ideal.[16][17]

    • Detection: OAH can be detected by UV absorbance, typically in the range of 200-210 nm, corresponding to the carboxyl group.[14]

    • Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve prepared with pure O-Acetyl-L-homoserine.

Conclusion and Outlook

The production of O-Acetylhomoserine via fed-batch fermentation of metabolically engineered microorganisms represents a powerful and scalable bioprocess. Success hinges on a synergistic approach that combines advanced strain engineering with tightly controlled and optimized fermentation conditions. By enhancing precursor supply, eliminating metabolic sinks, and employing intelligent process control strategies like DO-stat feeding, researchers have achieved remarkable titers, with over 62 g/L reported in E. coli.[1] This guide provides a foundational protocol and the scientific rationale necessary for researchers to establish and optimize their own OAH production systems, paving the way for more efficient and sustainable manufacturing of L-methionine and other valuable bioproducts.

References

  • Wei, L., Wang, Q., Xu, N., Cheng, J., Zhou, W., Han, G., Jiang, H., Liu, J., & Ma, Y. (2019). Combining Protein and Metabolic Engineering Strategies for High-Level Production of O-Acetylhomoserine in Escherichia coli. ACS Synthetic Biology, 8(5), 1153–1167. Retrieved from [Link]

  • Sci-Hub. (2019). Combining Protein and Metabolic Engineering Strategies for High-Level Production of O-Acetylhomoserine in Escherichia coli. ACS Synthetic Biology. Retrieved from [Link]

  • Liu, P., Liu, J. S., Zhang, B., Liu, Z. Q., & Zheng, Y. G. (2021). Increasement of O-acetylhomoserine production in Escherichia coli by modification of glycerol-oxidative pathway coupled with optimization of fermentation. Biotechnology Letters, 43(1), 105–117. Retrieved from [Link]

  • Liu, P., Liu, J. S., Zhang, B., Liu, Z. Q., & Zheng, Y. G. (2020). Increasement of O-acetylhomoserine production in Escherichia coli by modification of glycerol-oxidative pathway coupled with optimization of fermentation. Biotechnology Letters. Retrieved from [Link]

  • ResearchGate. (2021). Tailoring Escherichia coli for high-yield production of O-acetyl-L-homoserine through multi-node metabolic regulation. Request PDF. Retrieved from [Link]

  • Li, N., Shan, X., & Zhou, J. (2022). O-Acetyl-L-homoserine production enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum. Biotechnology for Biofuels and Bioproducts, 15(1), 26. Retrieved from [Link]

  • Coppola, F., & Longobardi, F. (2022). Amino acids production focusing on fermentation technologies. SciSpace. Retrieved from [Link]

  • BioProcess International. (2025). Fed Batch Fermentation: The Smart Balance of Control and Productivity in Biotechnology. Retrieved from [Link]

  • Semantic Scholar. (2018). Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products. Retrieved from [Link]

  • Zhang, Y., Li, S., Wang, Y., Zhang, S., & Wang, X. (2024). Construction and regulation of microbial cell factories for enhancing the biosynthesis of O-acetyl-l-homoserine in Escherichia coli W3110. Frontiers in Bioengineering and Biotechnology, 12. Retrieved from [Link]

  • Li, N., Shan, X., Yu, S., & Zhou, J. (2022). Identification of key genes through the constructed CRISPR-dcas9 to facilitate the efficient production of O-acetylhomoserine in Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 10, 978686. Retrieved from [Link]

  • Abou-taleb, K. A., Mashhoor, W. A., & Nasr, N. F. (2014). Enhancing Production of Amino Acids from Bacillus spp. Using Batch and Fed-batch Fermentation Strategies. Microbiology Research Journal International, 5(4), 257-272. Retrieved from [Link]

  • ResearchGate. (2014). Enhancing Production of Amino Acids from Bacillus spp. Using Batch and Fed-batch Fermentation Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic Engineering of Corynebacterium glutamicum for Efficient l -Homoserine Production from Lignocellulose-Derived Sugars. Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2023). Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli. Retrieved from [Link]

  • Deng, P., Wang, Y., & Chen, Z. (2021). Metabolic engineering of Corynebacterium glutamicum for producing branched chain amino acids. Microbial Cell Factories, 20(1), 241. Retrieved from [Link]

  • ResearchGate. (n.d.). Fed-Batch fermentation in a 5-L bioreactor enhances L-homoserine biosynthesis. Retrieved from [Link]

  • ACS Publications. (2024). Metabolic Engineering of Escherichia coli for the Production of l-Homoserine. Retrieved from [Link]

  • Cleto, S., Jensen, J. V., Wendisch, V. F., & Lu, T. K. (2016). Corynebacterium glutamicum Metabolic Engineering with CRISPR Interference (CRISPRi). ACS Synthetic Biology, 5(4), 375–385. Retrieved from [Link]

  • Fekete, A., Kuttler, C., Rothballer, M., Hense, B. A., & Schmitt-Kopplin, P. (2006). Development and application of a method for the analysis of N-acylhomoserine lactones by solid-phase extraction and ultra high pressure liquid chromatography. Analytical and Bioanalytical Chemistry, 387(2), 433-441. Retrieved from [Link]

  • Ortori, C. A., Dubern, J. F., Chhabra, S. R., Cámara, M., Hardie, K., Williams, P., & Barrett, D. A. (2011). Liquid chromatography/mass Spectrometry for the Detection and Quantification of N-acyl-L-homoserine Lactones and 4-hydroxy-2-alkylquinolines. Nature Protocols, 6(1), 15-27. Retrieved from [Link]

  • Murooka, Y., Seto, K., & Harada, T. (1970). O-alkylhomoserine synthesis catalyzed by O-acetylhomoserine sulfhydrylase in microorganisms. Journal of Bacteriology, 103(3), 670-677. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). O-acetylhomoserine aminocarboxypropyltransferase. Retrieved from [Link]

  • Jiang, L. Y., Zhang, Y. Y., Li, Z., & Liu, S. J. (2011). Optimization of Fermentation Conditions of the Engineered Corynebacterium Glutamicum to Enhance L-Ornithine Production by Response Surface Methodology. Journal of Microbial & Biochemical Technology, 3(5). Retrieved from [Link]

  • Amir, R., & Tabe, L. (2019). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Frontiers in Plant Science, 10, 567. Retrieved from [Link]

  • Beger, R. D., Goodacre, R., Jones, C. M., Lippa, K. A., Mayboroda, O. A., O'Neill, D., Najdekr, L., Ntai, I., Wilson, I. D., & Dunn, W. B. (2024). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics, 20(1), 83. Retrieved from [Link]

  • Rao, B. M., & Kumar, K. P. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Retrieved from [Link]

  • Kulikova, V. V., et al. (2024). O-Acetylhomoserine Sulfhydrylase As a Key Enzyme of Direct Sulfhydrylation in Microbial Methionine Biosynthesis (A Review). Request PDF. Retrieved from [Link]

Sources

Application

Application Note: O-Acetylhomoserine Hydrochloride as a Synthon for L-Homoserine Peptides

Target Audience: Peptide Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Synthon Rationale The synthesis of peptides containing...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Synthon Rationale

The synthesis of peptides containing L-homoserine (Hse) presents a unique chemical challenge: the nucleophilic γ -hydroxyl group of unprotected homoserine rapidly undergoes intramolecular cyclization during carboxyl activation, forming a stable 5-membered homoserine lactone and prematurely terminating peptide chain elongation[1]. To circumvent this, O-Acetyl-L-homoserine hydrochloride (OAH) has emerged as a highly versatile and chemically robust synthon[2].

Unlike bulky protecting groups (e.g., trityl) that suffer from premature acid-catalyzed cleavage, or benzyl groups that require harsh reductive conditions (HF/Pd), the O-acetyl group offers a "Goldilocks" profile for Solid-Phase Peptide Synthesis (SPPS). It is completely orthogonal to standard Fmoc/tBu chemistry, stable under acidic cleavage (TFA), and can be selectively removed post-synthesis via mild hydrazinolysis[2]. Furthermore, OAH is a critical precursor in biocatalysis, acting as the primary substrate for Pyridoxal 5'-phosphate (PLP)-dependent enzymes to generate non-canonical amino acids (ncAAs) like L-azidohomoalanine via γ -substitution[3].

This guide details the mechanistic rationale, comparative data, and self-validating protocols for integrating OAH into both chemical SPPS and biocatalytic workflows.

Mechanistic Workflow & Visualization

The utility of OAH branches into two primary domains: direct incorporation into synthetic peptides via Fmoc-SPPS, and enzymatic conversion into ncAAs for downstream click-chemistry or synthetic biology applications[4].

Workflow OAH O-Acetyl-L-homoserine (OAH) FmocOAH Fmoc-OAH-OH (SPPS Monomer) OAH->FmocOAH Fmoc-OSu, Na2CO3 Biocatalysis PLP-Enzyme (OAHSS) + Nucleophile (e.g., Azide) OAH->Biocatalysis γ-substitution SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) FmocOAH->SPPS Coupling (DIC/Oxyma) ResinPeptide Resin-Bound Peptide (O-Acetyl Protected) SPPS->ResinPeptide Chain Elongation GlobalCleavage TFA Cleavage (Maintains O-Acetyl) ResinPeptide->GlobalCleavage TFA/TIPS/H2O Deprotection Hydrazinolysis / Hydrolysis (Removes O-Acetyl) GlobalCleavage->Deprotection Solution Phase LHomoserinePeptide L-Homoserine Peptide (Target Product) Deprotection->LHomoserinePeptide Final Purification ncAA Non-Canonical Amino Acid (e.g., L-Azidohomoalanine) Biocatalysis->ncAA Enzymatic Conversion ncAA->SPPS Direct Incorporation

Figure 1: Synthetic and biocatalytic workflows utilizing O-Acetyl-L-homoserine as a core synthon.

Comparative Data: Protecting Group Strategies

To justify the selection of the O-acetyl group, Table 1 summarizes the quantitative and qualitative performance of various γ -hydroxyl protecting groups during standard Fmoc-SPPS.

Table 1: Comparison of γ -Hydroxyl Protecting Groups for L-Homoserine in SPPS

Protecting GroupSPPS StrategyCleavage ConditionLactonization RiskOrthogonality & Notes
None (Free -OH) N/AN/ACritical (>90%) Unusable; rapid cyclization during carboxyl activation.
Trityl (Trt) Fmoc1-5% TFA in DCMLowProne to premature loss during extended syntheses.
tert-Butyl (tBu) Fmoc95% TFALowStandard, but cannot be retained post-cleavage.
Acetyl (Ac) Fmoc / BocHydrazine / OH⁻Very Low Optimal. Stable to 95% TFA; allows post-cleavage modifications[2].

Self-Validating Experimental Protocols

Protocol A: Synthesis of Fmoc-O-Acetyl-L-Homoserine

Objective: Protect the α -amino group of OAH while preserving the base-sensitive O-acetyl ester.

Causality Note: The reaction must be strictly maintained at 0 °C with a mild base (Na₂CO₃) rather than NaOH. Stronger bases or higher temperatures will induce premature hydrolysis of the O-acetyl group or drive β -elimination.

  • Preparation: Dissolve 10.0 mmol of [5] in 25 mL of 10% aqueous Na₂CO₃. Cool the solution to 0 °C in an ice bath.

  • Fmoc Addition: Dissolve 11.0 mmol of Fmoc-OSu in 25 mL of 1,4-dioxane. Add this dropwise to the aqueous solution over 30 minutes under vigorous stirring.

  • Incubation: Stir for 2 hours at 0 °C, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Washing: Extract the mixture with diethyl ether (2 × 30 mL) to remove unreacted Fmoc-OSu and non-polar byproducts. Discard the organic layer.

  • Acidification (Critical Step): Cool the aqueous layer back to 0 °C. Carefully acidify to pH 2.0 using cold 1M HCl. Do not allow the temperature to exceed 5 °C during acidification.

  • Extraction: Extract the precipitated product with ethyl acetate (3 × 40 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint:

    • TLC: Run on silica gel (DCM:MeOH 9:1). A single UV-active spot should be observed.

    • MS: ESI-MS should confirm the target mass ( [M+H]+ expected at m/z 384.1).

Protocol B: Fmoc-SPPS of L-Homoserine Peptides

Objective: Incorporate Fmoc-OAH into a peptide chain without inducing lactonization.

Causality Note: Traditional coupling reagents like HATU require DIPEA, creating a highly basic microenvironment that can trigger O-acetyl cleavage. Using DIC/OxymaPure maintains a near-neutral activation state, preserving the synthon's integrity.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for exactly 2 × 5 minutes. Do not exceed 10 minutes total to prevent base-catalyzed side reactions on previously coupled OAH residues.

  • Coupling:

    • Pre-activate Fmoc-OAH-OH (0.3 mmol, 3 eq) with DIC (0.3 mmol, 3 eq) and OxymaPure (0.3 mmol, 3 eq) in 2 mL DMF for 3 minutes.

    • Add the cocktail to the resin and agitate at room temperature for 60 minutes.

  • Validation Checkpoint: Perform a Kaiser (ninhydrin) test. A yellow resin indicates successful coupling; a blue resin requires a second coupling cycle.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours. The O-acetyl group is completely stable under these conditions.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the O-acetyl-protected peptide. Centrifuge and wash the pellet twice with ether.

  • O-Acetyl Deprotection: To yield the free L-homoserine peptide, dissolve the crude pellet in a solution of 5% hydrazine in water/acetonitrile (1:1) for 30 minutes at room temperature.

  • Final Validation: Analyze via RP-HPLC and MALDI-TOF MS to confirm the loss of 42 Da (acetyl group) and the absence of lactonized species (-18 Da from the free homoserine mass).

Protocol C: Biocatalytic Synthesis of L-Azidohomoalanine (Aha)

Objective: Utilize OAH as a substrate for PLP-dependent γ -substitution to generate ncAAs.

Causality Note: O-acetylhomoserine sulfhydrylase (OAHSS) naturally catalyzes the γ -replacement of the acetyl group with thiols. By exploiting the enzyme's promiscuity, high concentrations of azide can outcompete water, driving the formation of Aha[3].

  • Buffer Setup: Prepare 50 mL of reaction buffer containing 50 mM HEPES (pH 7.5) and 20 μM Pyridoxal 5'-phosphate (PLP).

  • Substrate Addition: Dissolve 50 mM O-Acetyl-L-homoserine hydrochloride and 150 mM Sodium Azide (NaN₃) in the buffer.

  • Enzymatic Conversion: Add 1 mg/mL of purified Corynebacterium glutamicum OAHSS (CgOAHSS). Incubate the mixture at 30 °C for 3 hours with gentle shaking.

  • Validation Checkpoint: Monitor the release of free acetate via a coupled enzymatic assay (e.g., acetate kinase assay) or monitor Aha formation via HPLC-ELSD.

  • Purification: Quench the reaction with 1% TFA, centrifuge to remove the precipitated enzyme, and purify the Aha monomer using cation-exchange chromatography (e.g., Dowex 50WX8, eluting with dilute ammonia).

References

  • Knaup, G., Drauz, K., & Schwarm, M. (2002). O-Acetyl-L-homoserine: A versatile synthon for the synthesis of L-homoserine peptides and 3-amino-2-pyrrolidinones. Chemistry. Semantic Scholar. [2]

  • Santa Cruz Biotechnology. O-Acetyl-L-homoserine Hydrochloride | CAS 250736-84-6 Product Specification. SCBT. [5]

  • di Salvo, M. L., Budisa, N., et al. (2024). Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. ACS Synthetic Biology. [3]

  • Nagai, S., & Flavin, M. (1971). Synthesis of O-acetylhomoserine. Methods in Enzymology. ResearchGate. [1]

  • Tang, Y., et al. (2021). Discovery and Biocatalytic Application of a PLP-Dependent Amino Acid γ-Substitution Enzyme that Catalyzes C-C Bond Formation. PMC / NIH. [4]

Sources

Method

analytical methods for detecting O-Acetylhomoserine in biological samples

Analytical Methods for the Detection and Quantification of O-Acetylhomoserine in Biological Samples Introduction & Biological Significance O-Acetyl-L-homoserine (OAH) is a critical, non-proteinogenic amino acid intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methods for the Detection and Quantification of O-Acetylhomoserine in Biological Samples

Introduction & Biological Significance

O-Acetyl-L-homoserine (OAH) is a critical, non-proteinogenic amino acid intermediate in the biosynthesis of L-methionine[1][2]. Formed by the transfer of an acetyl group from acetyl-CoA to L-homoserine via homoserine O-acetyltransferase, OAH serves as the primary sulfur-accepting precursor in bacteria (e.g., Escherichia coli, Corynebacterium glutamicum) and fungi (e.g., Saccharomyces cerevisiae)[3][4].

From an analytical perspective, quantifying OAH is essential for two primary fields:

  • Metabolic Engineering: Monitoring OAH titers in fermentation broth is required to optimize microbial cell factories designed for industrial L-methionine production[5][6].

  • Antimicrobial Drug Development: Because mammals utilize a different methionine biosynthetic pathway (lacking OAH), the enzymes regulating OAH synthesis and degradation are prime targets for novel antibiotics and antifungals[7].

Analytical Challenges: OAH is a highly polar zwitterion (LogP ≈ -3.8)[8][9]. It lacks a conjugated pi-electron system, meaning it has no natural chromophore or fluorophore for standard UV/Vis detection. Furthermore, biological matrices—whether high-salt fermentation broths or complex intracellular lysates—present severe matrix effects. To overcome these challenges, two distinct analytical workflows are employed based on the sample type and required sensitivity.

Pathway Asp L-Aspartate Hom L-Homoserine Asp->Hom Kinase/Dehydrogenase (Multiple Steps) OAH O-Acetylhomoserine (Biomarker) Hom->OAH Homoserine O-acetyltransferase (+ Acetyl-CoA) Met L-Methionine OAH->Met O-acetylhomoserine sulfhydrylase (+ Sulfide)

Fig 1. Biosynthetic pathway of L-methionine highlighting O-Acetylhomoserine as a key intermediate.

Method 1: High-Throughput HPLC-FLD with Pre-Column Derivatization

Target Application: Extracellular fermentation broth (High OAH concentration: mg/L to g/L range)[1][10].

Causality & Rationale

Because OAH lacks a chromophore, direct UV detection is insensitive and prone to baseline interference from fermentation byproducts. To achieve high-throughput, robust quantification, pre-column derivatization with o-phthalaldehyde (OPA) is utilized[6][10]. OPA reacts rapidly (<1 minute) at room temperature with the primary amine of OAH in the presence of a thiol reducing agent (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. This shifts the detection to fluorescence (FLD), drastically improving the signal-to-noise ratio and allowing standard C18 reversed-phase columns to retain the now-hydrophobic derivative.

Step-by-Step Protocol

Self-Validating QC Measure: Isoindole derivatives are unstable and degrade over time. To ensure trustworthiness, the derivatization must be performed by an automated autosampler exactly 1.0 minute prior to injection for every single sample, ensuring uniform reaction kinetics.

  • Sample Clarification: Extract 1 mL of fermentation broth. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet cells. Filter the supernatant through a 0.22 µm hydrophilic PTFE syringe filter.

  • Dilution & Internal Standard: Dilute the filtrate 1:100 in LC-MS grade water. Spike with L-Norvaline (50 µM final concentration) as an internal standard to correct for derivatization efficiency variations.

  • Automated Derivatization: In the HPLC autosampler, program the injector to mix 5 µL of the sample with 5 µL of borate buffer (0.4 M, pH 10.2) and 1 µL of OPA reagent (10 mg/mL OPA + 10 µL 3-mercaptopropionic acid in methanol). Mix for 5 needle strokes, wait exactly 60 seconds, and inject.

  • Chromatographic Separation: Use a C18 column (e.g., 150 × 4.6 mm, 3 µm).

  • Detection: Set the Fluorescence Detector (FLD) to Excitation = 340 nm, Emission = 450 nm.

Table 1: HPLC Gradient Conditions for OPA-Derivatized OAH

Time (min) Flow Rate (mL/min) % Mobile Phase A (40 mM NaH₂PO₄, pH 7.8) % Mobile Phase B (ACN:MeOH:Water 45:45:10)
0.0 1.0 95 5
15.0 1.0 50 50
18.0 1.0 0 100
22.0 1.0 0 100

| 23.0 | 1.0 | 95 | 5 (Re-equilibration) |

Method 2: Targeted LC-MS/MS (MRM) via HILIC

Target Application: Intracellular metabolomics / Cell lysates (Low OAH concentration: fmol to pmol range)[4][11].

Causality & Rationale

When analyzing intracellular OAH, concentrations are orders of magnitude lower than in fermentation broths. Derivatization reagents can introduce massive ion suppression in mass spectrometry. However, underivatized OAH is too polar to be retained on a C18 column, eluting in the void volume where matrix suppression is highest.

To solve this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed[4][12]. HILIC uses a polar stationary phase (e.g., Amide) and a highly organic mobile phase. This not only provides excellent retention for the zwitterionic OAH but also enhances Electrospray Ionization (ESI) desolvation efficiency, maximizing sensitivity. Detection is performed using a Triple Quadrupole Mass Spectrometer (QqQ-MS) in Multiple Reaction Monitoring (MRM) mode for absolute structural specificity[13][14].

Step-by-Step Protocol

Self-Validating QC Measure: Intracellular metabolism is extremely rapid. To prevent the artificial degradation or synthesis of OAH during sample prep, cells must be quenched instantly in a sub-zero organic solvent.

  • Metabolism Quenching: Rapidly vacuum-filter a known volume of cell culture. Immediately plunge the filter into 1 mL of pre-chilled (-80°C) extraction solvent (Methanol:Acetonitrile:Water, 40:40:20 v/v/v) containing 1 µM of ¹³C-labeled amino acid internal standards.

  • Metabolite Extraction: Subject the suspension to 3 cycles of freeze-thaw (liquid nitrogen to 4°C) followed by probe sonication on ice for 30 seconds.

  • Clarification: Centrifuge at 20,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Acetonitrile:Water (80:20 v/v).

  • LC-MS/MS Analysis: Inject 2 µL onto a BEH Amide HILIC column (2.1 × 100 mm, 1.7 µm).

Table 2: LC-MS/MS MRM Transitions and Parameters for OAH Precursor Ion [M+H]⁺ m/z: 162.1[8][9]

Analyte Q1 (Precursor m/z) Q3 (Product m/z) Collision Energy (eV) Fragment Assignment Purpose
OAH 162.1 102.1 15 [M+H - CH₃COOH]⁺ Quantifier
OAH 162.1 120.1 20 [M+H - CH₃CO]⁺ Qualifier

| OAH | 162.1 | 74.1 | 25 | Backbone cleavage | Qualifier |

Note: The primary fragmentation pathway of OAH under Collision-Induced Dissociation (CID) is the neutral loss of acetic acid (60 Da), yielding the dominant 102.1 m/z product ion[8][9].

Comparative Workflow Visualization

Workflow cluster_0 Method 1: HPLC-FLD cluster_1 Method 2: LC-MS/MS Start Biological Sample Broth Fermentation Broth Start->Broth Lysate Intracellular Lysate Start->Lysate Deriv OPA Derivatization (Fluorescent Tag) Broth->Deriv HPLC C18 RP-HPLC (Ex: 340nm, Em: 450nm) Deriv->HPLC Extr Cold Methanol Extraction Lysate->Extr LCMS HILIC Separation & MRM Detection Extr->LCMS

Fig 2. Comparative analytical workflows for OAH detection in fermentation broth versus cell lysates.

References

  • Gao, Y., et al. (2020). Increasement of O-acetylhomoserine production in Escherichia coli by modification of glycerol-oxidative pathway coupled with optimization of fermentation. PubMed Central (PMC). Available at:[Link]

  • Yu, J. S. L., et al. (2022). Inorganic sulfur fixation via a new homocysteine synthase allows yeast cells to cooperatively compensate for methionine auxotrophy. PLoS Biology. Available at:[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439389, O-Acetyl-L-homoserine. PubChem. Available at:[Link]

  • Chen, Z., et al. (2024). Balancing the AspC and AspA Pathways of Escherichia coli by Systematic Metabolic Engineering Strategy for High-Efficient l-Homoserine Production. ACS Synthetic Biology. Available at:[Link]

Sources

Application

Application Note: O-Acetylhomoserine Hydrochloride Derivatization for Chromatographic Analysis

Introduction: The Analytical Challenge of O-Acetylhomoserine O-Acetyl-L-homoserine is a key amino acid metabolite found in fungi such as Candida albicans and serves as a crucial intermediate in the biosynthesis of L-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of O-Acetylhomoserine

O-Acetyl-L-homoserine is a key amino acid metabolite found in fungi such as Candida albicans and serves as a crucial intermediate in the biosynthesis of L-methionine.[1] Its analysis is vital for researchers in metabolic pathway studies, antifungal drug development, and clinical diagnostics. However, O-Acetylhomoserine hydrochloride, like most amino acids, is a polar, zwitterionic molecule with low volatility. These properties make it unsuitable for direct analysis by Gas Chromatography (GC) as it tends to decompose in the hot injector port rather than volatilize.[2] While it can be analyzed by High-Performance Liquid Chromatography (HPLC), it lacks a strong chromophore or fluorophore, leading to poor sensitivity with common UV or fluorescence detectors.[3]

To overcome these analytical hurdles, chemical derivatization is employed. This process modifies the analyte's chemical structure to enhance its analytical properties.[4][5] For GC analysis, derivatization aims to replace active hydrogens on polar functional groups (amine, hydroxyl, carboxyl) with nonpolar moieties, thereby increasing volatility and thermal stability.[6] For HPLC analysis, derivatization is used to attach a molecule with strong UV absorbance or fluorescence, significantly improving detection sensitivity.[7][8]

This application note provides two detailed, field-proven protocols for the derivatization of O-Acetylhomoserine hydrochloride, enabling robust and sensitive quantification by both GC-Mass Spectrometry (GC-MS) and HPLC with Fluorescence Detection (HPLC-FLD).

Selecting the Optimal Derivatization Strategy

The choice of derivatization method is dictated by the intended analytical platform (GC-MS or HPLC).

  • For GC-MS Analysis: Silylation. Silylation is a robust and widely used technique for the derivatization of compounds containing active hydrogens, such as amino acids.[9][10] The reaction replaces these hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. We recommend using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) . The resulting TBDMS derivatives are significantly more stable and less sensitive to moisture compared to their TMS counterparts, which is a major advantage for reproducibility.[6]

  • For HPLC-FLD/UV Analysis: Fluorescent Tagging. To enhance HPLC detection, a fluorescent tag is attached to the primary or secondary amine of the amino acid. A highly effective reagent for this purpose is 9-fluorenylmethyl chloroformate (FMOC-Cl) . It reacts rapidly with both primary and secondary amino groups under mild alkaline conditions to form a stable, highly fluorescent derivative, enabling femtomole-level detection.[8][11][12] This makes it ideal for trace-level analysis in complex biological matrices.

Protocol 1: Silylation for GC-MS Analysis

This protocol details the formation of the TBDMS derivative of O-Acetylhomoserine for enhanced volatility and separation by GC-MS. The primary mechanism involves the nucleophilic attack of the active hydrogens on the silicon atom of the MTBSTFA reagent.[4]

Experimental Workflow: Silylation

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Dry Sample (O-Acetylhomoserine HCl) add_solvent Add Anhydrous Acetonitrile start->add_solvent add_reagent Add MTBSTFA Reagent add_solvent->add_reagent vortex Vortex to Mix add_reagent->vortex heat Incubate at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Data Acquisition inject->end

Caption: Workflow for MTBSTFA silylation of O-Acetylhomoserine.

Materials and Reagents
  • O-Acetylhomoserine Hydrochloride Standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) w/ 1% t-BDMCS

  • Anhydrous Acetonitrile (ACN), GC grade

  • 2 mL glass reaction vials with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

Step-by-Step Protocol
  • Sample Preparation: Place 10-100 µg of the dried O-Acetylhomoserine hydrochloride sample or standard into a 2 mL reaction vial.

    • Causality: The sample must be completely dry. Silylation reagents are extremely sensitive to moisture, which will consume the reagent and drastically reduce derivatization yield.[6]

  • Solvent Addition: Add 100 µL of anhydrous acetonitrile to the vial.

  • Reagent Addition: Add 100 µL of MTBSTFA to the vial.

    • Causality: A reagent excess is used to drive the reaction to completion.

  • Reaction: Tightly cap the vial and vortex for 30 seconds to ensure complete dissolution and mixing.

  • Incubation: Place the vial in a heating block set to 70°C for 30 minutes.

    • Causality: Heating accelerates the reaction rate for the derivatization of the amine, hydroxyl, and carboxyl groups.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection volume is used.

Quantitative Parameters Summary
ParameterValue/ConditionRationale
Sample Mass 10-100 µgOptimal range for standard GC-MS detectors.
Anhydrous ACN Volume 100 µLSolvent for the reaction.
MTBSTFA Volume 100 µLProvides sufficient reagent excess.
Reaction Temperature 70°CEnsures efficient derivatization of all active sites.
Reaction Time 30 minutesSufficient time to drive the reaction to completion.

Protocol 2: FMOC-Cl Derivatization for HPLC-FLD Analysis

This protocol is designed for trace-level quantification by attaching a highly fluorescent FMOC group to the primary amine of O-Acetylhomoserine. The reaction is performed in a buffered aqueous solution.

Experimental Workflow: FMOC-Cl Derivatization

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Quenching & Analysis start Start with Aqueous Sample (O-Acetylhomoserine HCl) add_buffer Add Borate Buffer (pH 9.0) start->add_buffer add_reagent Add FMOC-Cl Reagent add_buffer->add_reagent vortex Vortex Immediately add_reagent->vortex react React at Room Temp (2 min) vortex->react add_quench Add Quenching Reagent (e.g., Adamantanamine) react->add_quench inject Inject into HPLC-FLD add_quench->inject end Data Acquisition inject->end

Caption: Workflow for FMOC-Cl derivatization of O-Acetylhomoserine.

Materials and Reagents
  • O-Acetylhomoserine Hydrochloride Standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate Buffer (0.1 M, pH 9.0)

  • Acetonitrile (ACN), HPLC grade

  • Quenching Reagent (e.g., 1-Adamantanamine or Glycine solution)

  • 2 mL amber glass vials with PTFE-lined screw caps

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 3 mM solution of FMOC-Cl in anhydrous acetonitrile. This solution should be prepared fresh daily.

    • Causality: FMOC-Cl is susceptible to hydrolysis, so fresh preparation is critical for consistent results.[11] Using amber vials protects the light-sensitive reagent.

  • Sample Buffering: In a 2 mL vial, mix 100 µL of the aqueous O-Acetylhomoserine sample or standard with 400 µL of 0.1 M Borate Buffer (pH 9.0).

    • Causality: The reaction between FMOC-Cl and the amino group is most efficient and rapid in a mild alkaline environment.[11]

  • Derivatization: Add 500 µL of the 3 mM FMOC-Cl solution to the buffered sample. Cap the vial immediately and vortex for 30 seconds.

  • Reaction: Let the reaction proceed at room temperature for 2 minutes.

  • Quenching: Add 50 µL of a quenching reagent (e.g., 20 mM 1-Adamantanamine) and vortex. This step consumes the excess FMOC-Cl to prevent it from interfering with the chromatogram.

    • Causality: Excess FMOC-Cl and its hydrolysis byproducts are fluorescent and can create large, interfering peaks in the chromatogram.[11] A quenching reagent with a primary amine reacts with the remaining FMOC-Cl.

  • Analysis: The sample is now ready for injection into the HPLC system, typically using a reversed-phase C18 column and a fluorescence detector set to an excitation wavelength of ~265 nm and an emission wavelength of ~310-340 nm.[13][14]

Quantitative Parameters Summary
ParameterValue/ConditionRationale
Sample Volume 100 µLStandard volume for mixing.
Borate Buffer (pH 9.0) 400 µLCreates optimal alkaline conditions for the reaction.
FMOC-Cl Reagent 500 µL of 3 mM solutionProvides sufficient reagent excess for rapid reaction.
Reaction Temperature Room TemperatureReaction is rapid and does not require heating.
Reaction Time 2 minutesSufficient time for complete derivatization.
Quenching Reagent 50 µLNeutralizes excess FMOC-Cl to prevent interference.

General Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Peak (Both Protocols) Inactive reagent; Incorrect pH (FMOC); Moisture contamination (Silylation).Prepare fresh derivatizing reagent. Verify buffer pH. Ensure all glassware and solvents for silylation are anhydrous.
Multiple Derivative Peaks (Silylation) Incomplete derivatization; Sample degradation.Increase reaction time or temperature slightly. Ensure sample integrity before starting.
Large Early-Eluting Peaks (FMOC) Insufficient quenching of excess FMOC-Cl.Ensure quenching reagent is active and added in sufficient quantity. Allow adequate time for quenching reaction.
Poor Peak Shape / Tailing (Both Protocols) Active sites in the GC liner or HPLC column; pH mismatch between sample and mobile phase (HPLC).Use a deactivated GC liner. Ensure the sample diluent is compatible with the initial mobile phase conditions.

Conclusion

Chemical derivatization is an indispensable tool for the accurate and sensitive analysis of O-Acetylhomoserine hydrochloride. Silylation with MTBSTFA renders the molecule volatile and thermally stable for robust GC-MS analysis, ideal for structural confirmation and metabolic profiling. For applications requiring high sensitivity, such as quantification in biological fluids, pre-column derivatization with FMOC-Cl provides a highly fluorescent product suitable for trace-level detection by HPLC-FLD. The selection and careful execution of these protocols enable researchers to overcome the inherent analytical challenges of this important metabolite, facilitating advancements in drug development and life sciences research.

References

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Bioanalysis Zone. [Link]

  • Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Analytical Chemistry. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • GC Derivatization. Ohio Valley Specialty. [Link]

  • O-Acetyl-L-homoserine hydrochloride, 5 mg. Carl ROTH. [Link]

  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. Altasciences. [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • A novel RP-HPLC method for quantification of cholinesterase activity in human blood. PMC. [Link]

  • High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Shimadzu. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing O-acylation side reactions with O-Acetylhomoserine

Welcome to the Technical Support Center for O-Acetylhomoserine (OAH) applications. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks researchers face w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-Acetylhomoserine (OAH) applications. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks researchers face when utilizing OAH in both chemical peptide synthesis and biocatalytic metabolic engineering.

This guide moves beyond basic troubleshooting by explaining the thermodynamic and enzymatic causality behind O-acylation side reactions, providing you with self-validating protocols to ensure experimental integrity.

SECTION 1: Chemical Peptide Synthesis (Fmoc-SPPS)

FAQ 1: Why is my peptide chain terminating and lacking a free N-terminus after incorporating O-Acetylhomoserine?

Causality & Mechanism: You are experiencing an irreversible O-to-N acyl migration[1]. O-Acetylhomoserine contains an ester linkage that is highly susceptible to intramolecular nucleophilic attack. During standard Fmoc Solid-Phase Peptide Synthesis (SPPS), the removal of the Fmoc protecting group (typically utilizing 20% piperidine) liberates a free alpha-amine. Because of its spatial proximity, this amine nucleophilically attacks the carbonyl carbon of the O-acetyl group. This forms a cyclic transition state that rapidly resolves into an N-acetylated peptide[1]. Because the amine is now permanently capped with an acetyl group, all subsequent amino acid couplings fail, resulting in a truncated synthesis.

O_to_N_Shift A O-Acetylhomoserine (Free Amine) B Cyclic Transition State (5/6-membered ring) A->B Basic pH (Nucleophilic Attack) C N-Acetylhomoserine (Capped Peptide) B->C Acyl Migration (Irreversible)

Mechanism of O-to-N acyl migration in O-Acetylhomoserine under basic conditions.

Protocol 1: Self-Validating Fmoc-SPPS to Prevent O-to-N Acyl Shift

To prevent transacylation, the exposure time of the free amine to basic conditions must be minimized, and the nucleophilicity of the amine must be rapidly quenched by the next incoming amino acid.

  • Step 1: Mild Deprotection. Substitute standard 20% piperidine with a milder, less nucleophilic base mixture: 1% DBU and 20% piperazine in DMF. Limit deprotection cycles to exactly 2 x 3 minutes.

  • Step 2: Rapid Coupling. Immediately following the wash steps, introduce the next Fmoc-amino acid pre-activated with highly efficient coupling reagents (e.g., DIC/OxymaPure) to rapidly trap the free amine before migration can occur.

  • Step 3: Self-Validation (Micro-Cleavage). After coupling the residue immediately following OAH, withdraw 5 mg of resin. Perform a 15-minute micro-cleavage (95% TFA / 2.5% TIS / 2.5% H2O).

  • Step 4: LC-MS Verification. Analyze the cleavage product via LC-MS.

    • Pass Condition: The presence of the expected mass [M+H]+ confirms successful coupling.

    • Fail Condition: A mass corresponding to [M+Acetyl−Next_Amino_Acid]+ indicates premature O-to-N migration occurred during Step 1. If this occurs, switch to using an orthogonally protected homoserine (e.g., Fmoc-Hse(Trt)-OH) and perform the O-acetylation post-synthetically.

SECTION 2: Biocatalysis & Metabolic Engineering

FAQ 2: In our engineered Corynebacterium glutamicum strain, why are we detecting homolanthionine instead of cystathionine?

Causality & Mechanism: This is caused by a promiscuous side reaction of cystathionine-γ-synthase (MetB)[2]. MetB naturally catalyzes the condensation of OAH with cysteine to form cystathionine. However, MetB exhibits competitive substrate specificity. If the intracellular pool of homocysteine becomes elevated—often due to downstream metabolic bottlenecks—homocysteine acts as an alternative nucleophile. MetB condenses OAH with homocysteine instead of cysteine, forming the off-target metabolite homolanthionine[2].

FAQ 3: Why does feeding methanol to our synthetic methylotroph utilizing the OAH pathway cause severe growth arrest?

Causality & Mechanism: The toxicity is driven by O-acetylhomoserine sulfhydrylase (MetY)[3]. In native pathways, MetY utilizes hydrogen sulfide or a thiol to convert OAH into homocysteine. However, in the presence of methanol, MetY's active site permits methanol to act as a competitive nucleophile. This side reaction alkylates OAH to generate acetate and O-methylhomoserine[3]. O-methylhomoserine is a toxic, dead-end intermediate that halts cellular proliferation.

Metabolic_Side_Reactions OAH O-Acetylhomoserine CYST Cystathionine (Target) OAH->CYST MetB + Cysteine HLAN Homolanthionine (Side Product) OAH->HLAN MetB + Homocysteine OMH O-Methylhomoserine (Toxic Product) OAH->OMH MetY + Methanol

Biocatalytic pathways of OAH highlighting native targets and toxic side reactions.

Quantitative Data: OAH Side Reaction Parameters
EnzymeNative ReactionSide ReactionKinetic / Toxicity Parameter
MetB (Cystathionine-γ-synthase)OAH + Cysteine CystathionineOAH + Homocysteine Homolanthionine Km​ (Cysteine) = 260 µM Km​ (Homocysteine) = 540 µM[2]
MetY (O-acetylhomoserine sulfhydrylase)OAH + H2​S HomocysteineOAH + Methanol O-methylhomoserineComplete growth inhibition at 1.5 M Methanol[3]
Protocol 2: In Vitro Enzyme Specificity Assay for MetB/MetY

To engineer out these side reactions (e.g., via directed evolution targeting the A165T mutation in MetY[3]), you must isolate the enzymatic activity in vitro to ensure your modifications are actively suppressing the side reaction.

  • Step 1: Buffer Preparation. Prepare a reaction buffer consisting of 50 mM potassium phosphate (pH 7.5) and 10 µM Pyridoxal 5'-phosphate (PLP), which is an essential cofactor for these acylation/sulfhydrylation enzymes[4].

  • Step 2: Enzyme Addition. Add 1 µg of purified recombinant MetB or MetY to the reaction buffer.

  • Step 3: Substrate Spiking.

    • For MetB: Add 10 mM OAH and a 1:1 ratio of Cysteine (5 mM) to Homocysteine (5 mM).

    • For MetY: Add 10 mM OAH, 5 mM NaHS, and 500 mM Methanol.

  • Step 4: Self-Validation (Control Reactions). Run a parallel negative control replacing the enzyme with an equal volume of buffer. Validation: The negative control ensures that any observed O-methylhomoserine or homolanthionine is strictly enzyme-mediated and not the result of spontaneous chemical alkylation.

  • Step 5: Quench and Analyze. Incubate at 30°C for 30 minutes. Quench the reaction by adding 10% Trichloroacetic acid (TCA). Centrifuge to remove precipitated proteins and analyze the supernatant via LC-MS/MS to quantify the ratio of Target Product to Side Product.

References

  • Accumulation of Homolanthionine and Activation of a Novel Pathway for Isoleucine Biosynthesis in Corynebacterium glutamicum McbR Deletion Strains. PMC - NIH.2

  • Improving the Methanol Tolerance of an Escherichia coli Methylotroph via Adaptive Laboratory Evolution Enhances Synthetic Methanol Utilization. Frontiers. 3

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH. 1

  • Enzyme-Catalyzed Acylation of Homoserine: Mechanistic Characterization of the Escherichia coli metA-Encoded Homoserine Transsuccinylase. ACS Publications. 4

Sources

Optimization

OAH Biomanufacturing Support Center: Troubleshooting Low Yields

Welcome to the Technical Support Center for O-Acetylhomoserine (OAH) synthesis. OAH is a critical platform chemical for the production of L-methionine and other valuable derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-Acetylhomoserine (OAH) synthesis. OAH is a critical platform chemical for the production of L-methionine and other valuable derivatives. However, achieving high-titer industrial production is frequently bottlenecked by precursor imbalances, allosteric enzyme inhibition, and competing metabolic sinks.

This guide is designed for researchers and bioprocess engineers to systematically diagnose and resolve low OAH yields in microbial fermentation (primarily focusing on Escherichia coli and Corynebacterium glutamicum).

Executive Diagnostics Workflow

Before altering your strain or fermentation parameters, use the following logic tree to isolate the exact metabolic bottleneck.

Troubleshooting Start Low OAH Yield Detected CheckPrecursors Are Homoserine & Acetyl-CoA pools adequate? Start->CheckPrecursors OptimizeFlux Enhance Precursor Flux (e.g., overexpress metL, ACS) CheckPrecursors->OptimizeFlux No CheckEnzyme Is MetX subject to feedback inhibition? CheckPrecursors->CheckEnzyme Yes OptimizeFlux->CheckPrecursors SwapEnzyme Use Feedback-Resistant MetX (e.g., L. meyeri) CheckEnzyme->SwapEnzyme Yes CheckDegradation Are byproducts (lysine, acetate) accumulating? CheckEnzyme->CheckDegradation No SwapEnzyme->CheckEnzyme KnockoutPathways Delete Competing Pathways (e.g., lysA, pta-ackA) CheckDegradation->KnockoutPathways Yes Success Optimal OAH Production CheckDegradation->Success No KnockoutPathways->CheckDegradation

Diagnostic workflow for troubleshooting low O-Acetylhomoserine yield in microbial fermentation.

Core Bottlenecks & Mechanistic Solutions (FAQs)

Q1: I introduced a metX gene into my E. coli strain, but LC-MS shows I am accumulating O-succinylhomoserine instead of pure OAH. What went wrong?

  • Causality: E. coli natively utilizes MetA (homoserine O-succinyltransferase) to synthesize O-succinylhomoserine as its methionine precursor. If you introduce a heterologous metX (homoserine O-acetyltransferase) without knocking out the native metA, the two enzymes will compete for the intracellular homoserine pool, splitting your yield.

  • Resolution: Ensure a clean knockout of the native metA gene ( Δ metA). Next, utilize a feedback-resistant metX variant. The metX gene from Leptospira meyeri (MetXlm) is highly recommended because it natively exhibits robust homoserine O-acetyltransferase activity and is refractory to methionine feedback inhibition[1],[2].

Q2: My OAH titer plateaus early in the fed-batch fermentation despite excess glucose and high intracellular homoserine levels. Why?

  • Causality: OAH synthesis requires a strict 1:1 stoichiometric condensation of homoserine and acetyl-CoA. In highly metabolically active strains, acetyl-CoA is rapidly depleted by the TCA cycle to generate biomass, leaving homoserine stranded without its acyl donor[3].

  • Resolution: You must rebalance the metabolic node. Upregulate acetyl-CoA synthesis by overexpressing acetyl-CoA synthetase (ACS) or introducing an NADP-dependent pyruvate dehydrogenase (PDH)[4]. To prevent acetyl-CoA drain, dynamically downregulate gltA (citrate synthase) using a sequential promoter or CRISPR-dCas9 interference during the stationary production phase[5].

Q3: Fermentation analysis shows a high accumulation of lysine and acetate. How do I redirect carbon flux back to OAH?

  • Causality: Aspartate is the common upstream precursor for both homoserine and lysine. An active lysine biosynthesis pathway (lysA) will aggressively compete for aspartate. Meanwhile, acetate accumulation indicates "acetyl-CoA overflow"—meaning acetyl-CoA is being produced but is degrading into acetate via the Pta-AckA pathway rather than condensing with homoserine.

  • Resolution: Create knockout mutants for competing pathways ( Δ lysA to block lysine, Δ pta-ackA to block acetate formation). Simultaneously, overexpress metL (aspartate kinase/homoserine dehydrogenase) to pull the aspartate pool strongly toward homoserine[3].

MetabolicPathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH / ACS Aspartate Aspartate Pyruvate->Aspartate TCA Cycle OAH O-Acetylhomoserine (OAH) AcetylCoA->OAH Homoserine Homoserine Aspartate->Homoserine MetL / ThrA Homoserine->OAH MetX Methionine Methionine OAH->Methionine MetB/MetC Methionine->Homoserine Inhibition Methionine->OAH Inhibition

Metabolic pathway of OAH synthesis highlighting key precursor nodes and feedback inhibition loops.

Comparative Engineering Outcomes

When troubleshooting, benchmark your strain's performance against established metabolic engineering strategies. The table below summarizes proven interventions and their quantitative impact on OAH yields.

Engineering StrategyHost OrganismKey Genetic ModificationsOAH Titer (g/L)Yield (g/g glucose)Reference
Metabolic + Protein Eng. E. coli Δ metA, MetXlm integration, ACS & PDH overexpression62.70.45Wei et al., 2019[4]
Pathway Strengthening E. colimetL overexpression, Δ pta-ackA, Δ lysA24.330.23Li et al., 2023[3]
CRISPR-dCas9 Regulation C. glutamicumDynamic gltA repression, MetXr enhancement25.9N/ALi et al., 2022[5]

Self-Validating Analytical Protocol

To definitively isolate whether your bottleneck is due to precursor shortage or poor enzyme kinetics, you must measure both substrate availability and MetX catalytic capacity simultaneously.

Protocol: In Vitro Validation of MetX Activity and Precursor Pools

Rationale: MetX catalyzes the transfer of an acetyl group from Acetyl-CoA to L-homoserine, yielding OAH and free Coenzyme A (CoA-SH). By quantifying the release of CoA-SH using Ellman's reagent (DTNB), we can directly measure enzyme kinetics.

Step 1: Metabolite Quenching and Extraction

  • Extract 1 mL of fermentation broth during the exponential production phase (OD600 ~20).

  • Immediately quench metabolism by injecting the sample into 4 mL of pre-chilled (-80°C) 60% methanol.

  • Centrifuge at 10,000 × g for 5 mins at 4°C. Collect the supernatant, lyophilize, and resuspend in 200 µL of LC-MS grade water.

Step 2: LC-MS/MS Quantification

  • Run the extract through a C18 column coupled to a triple quadrupole mass spectrometer.

  • Quantify intracellular Acetyl-CoA (m/z 810.1 303.1) and Homoserine (m/z 120.1 74.0).

    • Diagnostic check: If the Acetyl-CoA to Homoserine ratio is < 0.5, your strain is experiencing precursor starvation (Refer to FAQ Q2).

Step 3: DTNB-Based MetX Activity Assay

  • Prepare the assay buffer: 100 mM Tris-HCl (pH 7.5), 1 mM L-homoserine, 0.5 mM Acetyl-CoA, and 0.2 mM DTNB.

  • Add 10 µL of purified cell lysate (containing MetX) to 190 µL of the assay buffer in a 96-well plate.

  • Measure the absorbance at 412 nm continuously for 10 minutes at 30°C. The generation of the yellow TNB anion directly correlates to OAH formation.

Step 4: System Validation Check (Crucial for Trustworthiness)

  • Self-Validation: Spike a parallel control well with a known concentration of pure OAH and 0.5 mM pure CoA-SH. If the absorbance at 412 nm does not increase proportionally to the standard curve, the DTNB reagent is oxidized, or the spectrophotometer is miscalibrated. This invalidates any negative result from your lysate, preventing false assumptions about your enzyme's activity.

References

  • Bourhy P, Martel A, Margarita D, Saint Girons I, Belfaiza J. Homoserine O-acetyltransferase, involved in the Leptospira meyeri methionine biosynthetic pathway, is not feedback inhibited - PMC. National Institutes of Health. 1

  • CJ Cheiljedang Corp. EP3042950A1 - Microorganism producing o-acetyl-homoserine and the method of producing o-acetyl-homoserine. Google Patents. 2

  • Wei L, Wang Q, Xu N, Ma Y. Combining Protein and Metabolic Engineering Strategies for High-Level Production of O-Acetylhomoserine in Escherichia coli. ACS Synthetic Biology (Sci-Hub). 4

  • Li N, Zeng WZ, Zhou JW, Xu S. Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli. Biotechnology for Biofuels and Bioproducts (PMC). 3

  • Li N, et al. Identification of key genes through the constructed CRISPR-dcas9 to facilitate the efficient production of O-acetylhomoserine in Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology (PMC).5

Sources

Troubleshooting

Technical Support Center: Optimizing O-acetylhomoserine Sulfhydrylase (OAHS) Enzyme Activity

Welcome to the technical support center for O-acetylhomoserine sulfhydrylase (OAHS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for O-acetylhomoserine sulfhydrylase (OAHS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the study of this critical enzyme. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common experimental hurdles and ensure the integrity and reproducibility of your results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with OAHS. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Low or No Enzyme Activity

Question: I am not observing any, or very little, activity in my OAHS assay. What are the possible causes and how can I fix this?

Answer:

Low or no enzyme activity is a common issue that can stem from several factors, ranging from the enzyme's integrity to the assay conditions. Below is a systematic guide to troubleshooting this problem.

Potential Causes and Solutions:

  • Enzyme Instability or Degradation:

    • Cause: OAHS, like many enzymes, can lose activity if not stored or handled properly. Factors such as improper temperature, repeated freeze-thaw cycles, or the presence of proteases can lead to denaturation or degradation.[1][2]

    • Solution:

      • Verify Storage Conditions: Ensure the enzyme is stored at the recommended temperature, typically -80°C in a buffer containing a cryoprotectant like glycerol.[1]

      • Aliquot the Enzyme: To avoid multiple freeze-thaw cycles, aliquot the enzyme into smaller, single-use volumes upon receipt.

      • Include Protease Inhibitors: During purification and in storage buffers, consider the addition of a protease inhibitor cocktail to prevent degradation, especially if the enzyme preparation is not highly pure.

  • Inactive Apoenzyme (Lack of PLP Cofactor):

    • Cause: OAHS is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][4][5] The enzyme may have lost its cofactor during purification or storage, resulting in an inactive apoenzyme. The binding of PLP is crucial for the enzyme's structural stability and catalytic activity.[6]

    • Solution:

      • Supplement with PLP: Add PLP to your assay buffer (a final concentration of 0.1-0.2 mM is often sufficient) to reconstitute the active holoenzyme.[6][7]

      • Pre-incubate with PLP: Before starting the reaction, pre-incubate the enzyme with PLP for a short period (e.g., 10-15 minutes at room temperature) to ensure the cofactor is properly bound in the active site.

  • Sub-optimal Assay Conditions:

    • Cause: The activity of OAHS is highly dependent on pH and temperature. The optimal conditions can vary depending on the source organism. For example, OAHS from Clostridium tetani is optimally active at pH 7.5 and 50°C, while the enzyme from Lactobacillus plantarum prefers a weakly acidic pH of 6.0.[8][9]

    • Solution:

      • Optimize pH: Perform the assay across a range of pH values to determine the optimum for your specific enzyme. A good starting point for many bacterial OAHS enzymes is a neutral pH (7.0-8.0).[8][10]

      • Optimize Temperature: Similarly, test a range of temperatures to find the optimal condition. Be mindful that excessively high temperatures can lead to denaturation.

  • Substrate Instability or Impurity:

    • Cause: The substrates, O-acetyl-L-homoserine (OAH) and sodium sulfide, can be unstable. OAH can degrade, and sulfide solutions are prone to oxidation.[4]

    • Solution:

      • Prepare Fresh Substrate Solutions: Always prepare OAH and sodium sulfide solutions fresh before each experiment.[4]

      • Use Degassed Buffers for Sulfide: To minimize oxidation, prepare sodium sulfide solutions in buffers that have been degassed by sparging with nitrogen or argon.

      • Verify Substrate Purity: If possible, verify the purity of your OAH substrate, as impurities can inhibit the enzyme.

  • Presence of Inhibitors:

    • Cause: Your reaction mixture may contain inhibitors. L-methionine, the end-product of the pathway, can inhibit OAHS activity.[11][12] Other compounds, such as carbonyl reagents (hydroxylamine, phenylhydrazine), can also inhibit the enzyme.[13]

    • Solution:

      • Check for Product Inhibition: If your assay allows for product accumulation, this may be a factor. Ensure you are measuring initial reaction rates.

      • Review Buffer Components: Ensure that your buffers do not contain any known inhibitors of OAHS.

Troubleshooting Workflow for Low Enzyme Activity

Caption: Troubleshooting workflow for low or no OAHS activity.

High Background Signal in Assay

Question: My "no-enzyme" control shows a high signal. What could be causing this, and how can I reduce the background?

Answer:

A high background signal can mask the true enzymatic activity and lead to inaccurate results. This issue often arises from non-enzymatic reactions or interference from components in the assay mixture.

Potential Causes and Solutions:

  • Non-Enzymatic Reaction:

    • Cause: The detection reagent may be reacting with one of the substrates or other buffer components. For example, in assays that detect free thiols, reducing agents can interfere.[4]

    • Solution:

      • Run "No-Substrate" Controls: In addition to a "no-enzyme" control, run controls that lack one of the substrates (either OAH or sulfide) to identify the source of the non-enzymatic reaction.

      • Check Reagent Compatibility: Ensure your detection method is specific for the product (homocysteine) and does not react with the substrates or other buffer components.

  • Contaminated Reagents:

    • Cause: Contamination in buffers, water, or substrate stocks can lead to a high background.[14]

    • Solution:

      • Use High-Purity Reagents: Use reagents of the highest possible purity.

      • Prepare Fresh Buffers: Prepare fresh buffers and solutions using high-quality, nuclease-free water.

  • Instability of Detection Reagent:

    • Cause: Some detection reagents may be unstable under the assay conditions (e.g., light-sensitive or pH-sensitive).

    • Solution:

      • Follow Manufacturer's Instructions: Adhere to the storage and handling instructions for your detection reagents.

      • Prepare Fresh Detection Reagent: Prepare the detection reagent solution immediately before use.

Inconsistent or Non-Reproducible Results

Question: I am getting variable results between experiments. What factors could be contributing to this lack of reproducibility?

Answer:

Inconsistent results can be frustrating and undermine the reliability of your data. The key to resolving this is to systematically identify and control the sources of variability.

Potential Causes and Solutions:

  • Reagent Instability:

    • Cause: As mentioned previously, both OAH and sulfide are unstable.[4] Variations in the preparation and handling of these substrates from one experiment to the next can lead to inconsistent results.

    • Solution:

      • Standardize Substrate Preparation: Adhere to a strict, standardized protocol for preparing your substrate solutions. Always prepare them fresh.[4]

      • Maintain Consistent pH: For OAH, maintain a slightly acidic pH during storage to minimize degradation.[4]

  • Pipetting Errors:

    • Cause: Small variations in the volumes of enzyme or substrates can lead to significant differences in the measured activity.

    • Solution:

      • Calibrate Pipettes: Ensure your pipettes are properly calibrated.

      • Use a Master Mix: Whenever possible, prepare a master mix of the reaction components to minimize pipetting errors between individual reactions.

  • Enzyme Concentration Variability:

    • Cause: Inaccurate determination of the active enzyme concentration can lead to variability.

    • Solution:

      • Verify Protein Concentration: Use a reliable method (e.g., Bradford or BCA assay) to determine the total protein concentration.

      • Assess Active Enzyme Concentration: If possible, perform an active site titration to determine the concentration of active enzyme.

  • Protein Aggregation:

    • Cause: Recombinant proteins can sometimes aggregate, especially at high concentrations or in sub-optimal buffer conditions.[1][3][10] This reduces the amount of active, soluble enzyme.

    • Solution:

      • Optimize Buffer Conditions: Screen different buffer conditions (pH, salt concentration, additives like glycerol) to improve protein solubility.[1][3]

      • Maintain Low Protein Concentration: Work with lower protein concentrations whenever feasible.[1]

      • Add Reducing Agents: For proteins with cysteine residues, include a reducing agent like DTT or TCEP to prevent disulfide-linked aggregation.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction catalyzed by O-acetylhomoserine sulfhydrylase?

A1: O-acetylhomoserine sulfhydrylase (OAHS) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of O-acetyl-L-homoserine (OAH) and sulfide (H₂S) to L-homocysteine and acetate.[3][4][5] This reaction is a key step in the direct sulfhydrylation pathway of methionine biosynthesis in many bacteria and fungi.[15]

OAHS Reaction Pathway

Caption: The reaction catalyzed by OAHS.

Q2: What are the typical optimal pH and temperature for OAHS activity?

A2: The optimal conditions vary depending on the organism from which the enzyme is derived. However, a general range can be provided as a starting point for optimization.

OrganismOptimal pHOptimal Temperature (°C)Reference
Clostridium tetani7.550[9]
Clostridium novyi7.5Not specified[10]
Lactobacillus plantarum6.0Not specified[8]
Thermus thermophilus7.870[13]

Q3: How should I store my O-acetylhomoserine sulfhydrylase enzyme?

A3: For long-term storage, it is recommended to store the purified enzyme at -80°C in a buffer containing a cryoprotectant, such as 25-50% glycerol.[15] For short-term storage (a few days), 4°C may be acceptable, but it is best to verify the stability of your specific enzyme under these conditions. Avoid repeated freeze-thaw cycles by storing the enzyme in single-use aliquots.[1]

Q4: Are there any known inhibitors of OAHS I should be aware of?

A4: Yes, several compounds are known to inhibit OAHS activity. These include:

  • L-methionine: The end-product of the biosynthetic pathway, which can act as a feedback inhibitor.[11][12]

  • L-propargylglycine: A known suicide inhibitor of the enzyme.[11]

  • Nγ-acetyl-L-2,4-diaminobutyric acid: A substrate analog that acts as a competitive inhibitor.[11]

  • Carbonyl reagents: Compounds like hydroxylamine and phenylhydrazine can react with the PLP cofactor and inhibit the enzyme.[13]

Section 3: Experimental Protocol

Continuous Spectrophotometric Assay for OAHS Activity

This protocol is adapted from methods used for similar sulfhydrylase enzymes and is a good starting point for measuring OAHS activity. It relies on the detection of the free thiol group of the product, L-homocysteine, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow product (TNB²⁻) that absorbs at 412 nm.

Materials:

  • Purified OAHS enzyme

  • O-acetyl-L-homoserine (OAH)

  • Sodium sulfide (Na₂S)

  • Pyridoxal 5'-phosphate (PLP)

  • DTNB (Ellman's reagent)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare all solutions fresh on the day of the experiment.

    • Assay Buffer: Prepare 100 mM potassium phosphate buffer at the desired pH (e.g., 7.5).

    • OAH Stock Solution: Prepare a concentrated stock solution of OAH (e.g., 100 mM) in the assay buffer.

    • Na₂S Stock Solution: Prepare a concentrated stock solution of Na₂S (e.g., 20 mM) in degassed assay buffer.

    • PLP Stock Solution: Prepare a 10 mM stock solution of PLP in water.

    • DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

  • Set up the Reaction:

    • In a microplate or cuvette, prepare a reaction mixture containing the following components (example volumes for a 200 µL final volume):

      • Assay Buffer: to a final volume of 200 µL

      • PLP: 2 µL of 10 mM stock (final concentration: 0.1 mM)

      • DTNB: 4 µL of 10 mM stock (final concentration: 0.2 mM)

      • OAH: variable, to achieve desired final concentration (e.g., 20 µL of 100 mM stock for a final concentration of 10 mM)

      • Na₂S: variable, to achieve desired final concentration (e.g., 10 µL of 20 mM stock for a final concentration of 1 mM)

    • Prepare a "no-enzyme" control containing all components except the enzyme.

  • Initiate the Reaction:

    • Pre-incubate the reaction mixture at the desired temperature for 5 minutes.

    • Initiate the reaction by adding a small volume of the OAHS enzyme solution.

  • Measure Activity:

    • Immediately begin monitoring the increase in absorbance at 412 nm over time using a spectrophotometer.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for several minutes.

  • Calculate Enzyme Activity:

    • Determine the initial reaction rate (ΔA₄₁₂/min) from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation (µmol/min).

    • Enzyme activity (U/mg) can be calculated using the following formula: (ΔA₄₁₂/min) / (14.150 * mg of enzyme) * reaction volume (mL)

References

  • Bond, C. S., & Schnell, R. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 323(1), 1-10.
  • BenchChem. (2025).
  • Creative Enzymes. (2018, October 10).
  • AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips.
  • Ohtsu, I., et al. (2002). Characterization of a Novel Thermostable O-Acetylserine Sulfhydrylase from Aeropyrum pernix K1. Applied and Environmental Microbiology, 68(1), 121-129.
  • Oh, J., et al. (2019). Fig. 2. Assay optimization. (A) Different assay protocols were tested...
  • Yamagata, S., & Takeshima, K. (1976). O-Acetylserine and O-acetylhomoserine sulfhydrylase of yeast. Further purification and characterization as a pyridoxal enzyme. The Journal of Biochemistry, 80(4), 777-785.
  • Tanaka, Y., et al. (2024). pH-dependent regulation of an acidophilic O-acetylhomoserine sulfhydrylase from Lactobacillus plantarum. Journal of Biological Chemistry, 299(5), 104689.
  • Vitreschak, A. G., et al. (2021). O-acetylhomoserine sulfhydrylase from Clostridium novyi. Cloning, expression of the gene and characterization of the enzyme.
  • G-Biosciences. (2019, January 29).
  • Surmodics. (n.d.). What Causes High Background in ELISA Tests?
  • Duong-Ly, K. C., & Gabelli, S. B. (2014). Explanatory Chapter: Troubleshooting Recombinant Protein Expression: General. Methods in Enzymology, 541, 229-243.
  • BioPharmaSpec. (2026, January 20).
  • Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.
  • Ohtsu, I., et al. (2002). Characterization of a Novel Thermostable O-Acetylserine Sulfhydrylase from Aeropyrum pernix K1. Journal of Bacteriology, 184(1), 121-129.
  • Revtovich, Y. V., et al. (2024). Revealing O-acetylhomoserine sulfhydrylase involved in direct sulfhydrylation pathway in Clostridium tetani. Biochimie, 221, 10-17.
  • Buller, A. R., et al. (2022). Investigation of β‐Substitution Activity of O‐Acetylserine Sulfhydrolase from Citrullus vulgaris. ChemBioChem, 23(8), e202100681.
  • Morozova, E. A., et al. (2019).
  • ResearchGate. (n.d.). O-Acetylhomoserine Sulfhydrylase As a Key Enzyme of Direct Sulfhydrylation in Microbial Methionine Biosynthesis (A Review).
  • Yamagata, S. (1976). O-acetylserine and O-acetylhomoserine sulfhydrylase of yeast; studies with methionine auxotrophs. Biochimica et Biophysica Acta (BBA) - General Subjects, 451(2), 329-339.
  • Lambrecht, J. A., & Downs, D. M. (2020). 2-Aminoacrylate stress damages diverse PLP-dependent enzymes in vivo. Journal of Biological Chemistry, 295(1), 223-231.
  • Krishgen Biosystems. (2023, October 6). Causes Of High Background In ELISA Tests and How to Solve Them.
  • Abcam. (n.d.). How to deal with high background in ELISA.
  • UniProt. (2004, December 21).
  • NIH. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
  • Abcam. (n.d.).
  • K2 Scientific. (2023, December 13).
  • Chemistry LibreTexts. (2024, August 24). 17.
  • Google Patents. (n.d.). EP0300859B1 - Method for producing single crystals of anhydrous sodium sulfide.
  • BMB Reports. (2022, September 30).
  • Cell Signaling Technology. (n.d.). CUT&RUN Troubleshooting Guide.
  • ResearchGate. (2021, January 7). (PDF) Unraveling the roles of the reductant and free copper ions in LPMO kinetics.
  • NSF PAR. (n.d.). Chapter 10.
  • Brzywczy, J., & Paszewski, A. (1993). Role of O-acetylhomoserine Sulfhydrylase in Sulfur Amino Acid Synthesis in Various Yeasts. Yeast, 9(12), 1335-1342.
  • Sieber, S. A., & Böttcher, T. (2018). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes. Current Opinion in Chemical Biology, 43, 61-69.
  • ResearchGate. (2025, October 30). (PDF)
  • Wiley-Blackwell. (n.d.). 3 Enzyme Assays.

Sources

Optimization

identifying byproducts in O-Acetylhomoserine reactions

Technical Support Center: Troubleshooting Byproduct Formation in O-Acetylhomoserine Reactions Welcome to the Metabolix Dynamics Technical Support Center. As researchers and drug development professionals, we understand t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Byproduct Formation in O-Acetylhomoserine Reactions

Welcome to the Metabolix Dynamics Technical Support Center. As researchers and drug development professionals, we understand that precision and accuracy in your experiments are paramount. O-Acetylhomoserine (OAH) is a critical intermediate in various biosynthetic pathways, and its reactivity can present unique challenges. This guide is designed to provide you with the expertise and field-proven insights needed to identify, troubleshoot, and mitigate byproduct formation in your OAH reactions.

Part 1: Proactive Quality Control & Reaction Setup

Proactive measures are the cornerstone of reproducible science. Before troubleshooting unexpected results, it's essential to validate the integrity of your starting materials and reaction design.

Q1: I'm beginning a new project involving the enzymatic synthesis of O-Acetylhomoserine. What are the most critical initial quality checks for my starting materials?

This is an excellent first question. The principle of "garbage in, garbage out" is especially true in sensitive enzymatic reactions. The primary synthesis of OAH involves the acetylation of L-homoserine using acetyl-CoA, a reaction catalyzed by Homoserine O-acetyltransferase (HTA)[1][2]. The purity of these two substrates is critical.

Causality Behind the Choices:

  • L-Homoserine Purity: Commercially available L-homoserine can contain isomeric impurities or related amino acids. The presence of even small amounts of L-serine, for example, could lead to the production of O-acetylserine, which can be an off-target substrate for downstream enzymes, leading to incorrect products and complicating your analysis[3].

  • Acetyl-CoA Integrity: Acetyl-CoA is susceptible to hydrolysis of its high-energy thioester bond, yielding Coenzyme A (CoA) and acetate. Using partially hydrolyzed Acetyl-CoA will not only reduce the effective concentration of your acetyl donor, leading to lower yields, but it will also introduce acetate into your system from the start, making it difficult to use acetate formation as a metric for OAH degradation later on.

Recommended Actions:

  • Verify L-Homoserine Purity: We recommend running an HPLC-MS analysis on your L-homoserine stock. This allows you to confirm its identity via mass and check for any contaminating peaks.

  • Assess Acetyl-CoA Activity: The activity of HTA can be monitored spectrophotometrically by following the decrease in absorbance at 232 nm, which corresponds to the cleavage of the acetyl-CoA thioester bond[1]. Before starting your main experiment, run a small-scale assay with your enzyme and acetyl-CoA lot to ensure it performs as expected. This validates the integrity of the thioester bond.

G cluster_0 Inputs & Potential Impurities cluster_1 Primary Enzymatic Reaction cluster_2 Outputs L-Homoserine L-Homoserine L-Serine_Impurity L-Serine (Impurity) L-Homoserine->L-Serine_Impurity Contamination HTA Homoserine O-acetyltransferase (HTA) L-Homoserine->HTA Acetyl-CoA Acetyl-CoA CoA_Acetate CoA + Acetate (Hydrolysis Product) Acetyl-CoA->CoA_Acetate Degradation Acetyl-CoA->HTA OAH O-Acetylhomoserine (Desired Product) HTA->OAH CoA CoA HTA->CoA

Caption: OAH synthesis pathway and points of impurity introduction.
Part 2: Troubleshooting Unexpected Peaks & Low Yields

Even with pure starting materials, the chemical nature of OAH and the complexity of biological systems can lead to byproduct formation.

Q2: My OAH synthesis reaction shows good initial conversion, but the final yield is low, and I see new peaks in my chromatogram. What are the most likely non-enzymatic byproducts?

This is a classic stability issue. O-Acetylhomoserine is an activated ester, making it susceptible to two primary non-enzymatic degradation pathways: hydrolysis and intramolecular cyclization (lactonization).

  • Hydrolysis: This is the simple cleavage of the acetyl ester bond by water, reverting OAH back to L-homoserine and acetate. This reaction is significantly influenced by pH and temperature. Reactions run at pH > 7.5 or at elevated temperatures will show accelerated rates of hydrolysis.

  • Lactonization: The amino group of OAH can act as an internal nucleophile, attacking the activated carbonyl of the ester to form a stable five-membered ring. This process displaces acetate and results in the formation of N-acetyl-L-homoserine lactone (AHL)[4][5]. This is often an irreversible endpoint for a portion of your product. An n→π* interaction between the amide and lactone carbonyls can stabilize the AHL, potentially protecting it from hydrolysis but representing a loss of your desired OAH[4].

G cluster_0 Degradation Pathways OAH O-Acetylhomoserine (OAH) Hydrolysis Hydrolysis (pH > 7.5, Temp ↑) OAH->Hydrolysis Lactonization Intramolecular Cyclization OAH->Lactonization Homoserine_Acetate L-Homoserine + Acetate Hydrolysis->Homoserine_Acetate AHL N-Acetyl-L-homoserine lactone (AHL) Lactonization->AHL

Caption: Primary non-enzymatic degradation pathways of OAH.
Q3: I am using an O-acetylhomoserine sulfhydrylase (e.g., MetY) to produce homocysteine, but I'm observing an unknown byproduct with a mass corresponding to the loss of the acetyl group and ammonia. What could this be?

You are likely observing the result of a γ-elimination reaction. This is a known side reaction for many pyridoxal-5'-phosphate (PLP)-dependent enzymes that act on OAH, such as O-acetylhomoserine sulfhydrylase[6].

Mechanistic Insight: The enzyme's catalytic cycle involves forming an intermediate that facilitates the departure of the acetate leaving group. If the intended nucleophile (e.g., hydrogen sulfide, H₂S) is absent or its concentration is too low, the intermediate can resolve itself through an elimination reaction instead of a substitution. This process results in the formation of α-ketobutyrate and ammonia[6].

Troubleshooting Steps:

  • Ensure Substrate Availability: Make sure your sulfur source (e.g., Na₂S, cysteine) is fresh and added at the correct concentration. If using H₂S, ensure your delivery system is efficient.

  • Enzyme Specificity: Some sulfhydrylase enzymes have broad substrate promiscuity. If your reaction buffer contains other nucleophiles, such as residual ethanol from reagent prep, you could be forming O-ethylhomoserine or other O-alkylhomoserines[3]. Analyze your buffer composition carefully.

Q4: I'm working on a metabolic engineering project in E. coli to overproduce OAH, but the titers are low and the cells are accumulating acetate and other organic acids. What are the likely competing pathways?

In a living cell, OAH does not exist in a vacuum. It is a branch-point metabolite that can be consumed by several native enzymatic pathways. Low accumulation is often a result of this metabolic pull.

Key Competing Pathways in E. coli:

  • metB Gene Product (Cystathionine γ-synthase): This is a primary consumer of OAH. Even though the native substrate in E. coli is O-succinylhomoserine, the enzyme can have activity on OAH, converting it to cystathionine if cysteine is present[7][8]. Deleting metB is a common strategy to improve OAH accumulation[7].

  • Threonine Biosynthesis: The precursor to OAH, homoserine, is also the precursor for threonine. Overexpression of enzymes in the homoserine-to-OAH pathway can deplete the homoserine pool available for threonine synthesis, potentially stressing the cells.

  • Central Carbon Metabolism Imbalance: High-level production of OAH requires a significant flux of both homoserine (from the aspartate pathway) and acetyl-CoA (from glycolysis/pyruvate). An imbalance can lead to the accumulation of byproducts like acetate, pyruvate, and formate as metabolic overflow, which can inhibit cell growth and productivity[7].

G Homoserine Homoserine OAH O-Acetylhomoserine (Target Product) Homoserine->OAH HTA Threonine Threonine (Competing Pathway) Homoserine->Threonine thrB Cystathionine Cystathionine (via metB) OAH->Cystathionine metB (Side Reaction) Methionine Methionine (Desired Downstream) OAH->Methionine metY (Intended Reaction)

Caption: Competing metabolic fates of OAH and its precursor in E. coli.
Table 1: Common Byproducts in O-Acetylhomoserine Reactions
Byproduct NameMolecular Weight (Da)Formation PathwayKey Analytical Signature
L-Homoserine119.12Hydrolysis of OAHElutes earlier than OAH on reverse-phase HPLC.
N-Acetyl-L-homoserine lactone (AHL)143.14Intramolecular CyclizationOften elutes later than OAH on reverse-phase HPLC; distinct fragmentation pattern.
α-Ketobutyrate102.09Enzymatic γ-eliminationMay require derivatization for sensitive detection by reverse-phase LC-MS.
O-Alkylhomoserines (e.g., O-Ethylhomoserine)Variable (e.g., 147.17)Enzymatic side reactionMass shift corresponding to the added alkyl group.
Cystathionine222.27Enzymatic side reaction (metB)Detected in cell-based systems; distinct mass and retention time.
Acetate60.05Hydrolysis, enzymatic productCan be monitored by LC-MS or specialized organic acid analysis methods.
Part 3: Definitive Analytical & Troubleshooting Workflows

A robust analytical method is non-negotiable for troubleshooting. Here, we outline a universal starting point for analysis and a workflow for identifying novel impurities.

Q5: What is a reliable, general-purpose method for analyzing my OAH reaction mixture by LC-MS?

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this type of analysis, offering both separation and sensitive, specific detection[9][10][11].

Protocol: General-Purpose LC-MS Method for OAH and Related Metabolites

  • Sample Preparation:

    • Quench enzymatic reactions by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard (e.g., a stable isotope-labeled amino acid not present in your reaction).

    • For cell-based samples, perform a rapid cold solvent extraction.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 2% B

      • 2-10 min: Ramp to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 2% B

      • 12.1-15 min: Re-equilibrate at 2% B

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Full Scan (for discovery) and/or Multiple Reaction Monitoring (MRM) for quantification of known compounds.

    • Key MRM Transitions (Example):

      • OAH: Precursor ion [M+H]⁺ m/z 162.1 → Product ion m/z 102.1 (loss of acetate).

      • Homoserine: Precursor ion [M+H]⁺ m/z 120.1 → Product ion m/z 74.1 (loss of formic acid and ammonia).

      • AHL: Precursor ion [M+H]⁺ m/z 144.1 → Product ion m/z 102.1.

Q6: My LC-MS analysis shows a significant peak that doesn't match any of the common byproducts. How can I definitively identify it?

Identifying a complete unknown requires a systematic approach that moves from low to high confidence.

G Start Unknown Peak Detected Step1 Step 1: High-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap) Start->Step1 Result1 Obtain Accurate Mass (< 5 ppm error) Step1->Result1 Step2 Step 2: Propose Elemental Formula (Using software tools) Result1->Step2 Result2 Plausible Formula(e) (e.g., C6H11NO4) Step2->Result2 Step3 Step 3: Tandem MS (MS/MS) Fragment the ion Result2->Step3 Result3 Obtain Fragmentation Spectrum Step3->Result3 Step4 Step 4: Database Search & Interpretation (Search spectral libraries, interpret neutral losses) Result3->Step4 Decision1 Confident Match? Step4->Decision1 Step5 Step 5: Confirm with Authentic Standard (If available) Decision1->Step5 Yes Step6 Step 6: NMR Spectroscopy (For novel structures) Decision1->Step6 No / Ambiguous End_Confirmed Structure Confirmed Step5->End_Confirmed End_Novel Novel Structure Elucidated Step6->End_Novel

Caption: Workflow for the structural elucidation of an unknown byproduct.

Workflow Explanation:

  • High-Resolution Mass Spectrometry (HRMS): The first and most critical step. An accurate mass measurement allows you to confidently predict the elemental formula of your unknown, drastically narrowing the possibilities.

  • Tandem MS (MS/MS): By fragmenting the molecule, you can gain structural insights. For example, a neutral loss of 60 Da often indicates the loss of an acetyl group (acetic acid). Comparing this fragmentation pattern to your known compounds (like OAH) can reveal structural similarities.

  • Database Searching: Use the accurate mass and fragmentation data to search databases like METLIN or the Human Metabolome Database (HMDB). Your unknown may be a known metabolite that was simply unexpected in your system.

  • Confirmation/Elucidation: If a likely candidate is found, the gold standard for confirmation is to obtain an authentic chemical standard and verify that its retention time and MS/MS spectrum match your unknown perfectly. If no match is found and the compound is novel, full structural elucidation using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is required.

We trust this guide will serve as a valuable resource in your research. For further inquiries or application-specific support, please do not hesitate to contact our team at Metabolix Dynamics.

References
  • O-Acetylhomoserine Sulfhydrylase As a Key Enzyme of Direct Sulfhydrylation in Microbial Methionine Biosynthesis. ResearchGate.

  • Methionine. Wikipedia.

  • Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs). Springer Protocols.

  • O-alkylhomoserine synthesis catalyzed by O-acetylhomoserine sulfhydrylase in microorganisms. PubMed.

  • The specific features of methionine biosynthesis and metabolism in plants. PMC.

  • Liquid chromatography/mass Spectrometry for the Detection and Quantification of N-acyl-L-homoserine Lactones and 4-hydroxy-2-alkylquinolines. PubMed.

  • O-acetylhomoserine aminocarboxypropyltransferase. Wikipedia.

  • O-Acetylhomoserine Sulfhydrylase as a Key Enzyme of Direct Sulfhydrylation in Microbial Methionine Biosynthesis. ResearchGate. (Note: This is a review that consolidates findings from multiple primary sources).

  • Structure of homoserine O-acetyltransferase from Staphylococcus aureus: the first Gram-positive ortholog structure. PMC.

  • Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast. Frontiers in Microbiology.

  • Methionine. EcoSal Plus - ASM Journals.

  • Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of N-Acyl-l-Homoserine Lactones and 4-Hydroxy-2-Alkylquinolines. ResearchGate.

  • Amino Acid Biosynthesis. The Medical Biochemistry Page.

  • Analytical Methods. RSC Publishing.

  • EC 2.5.1.49. ExplorEnz - The Enzyme Database.

  • Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli. PMC.

  • Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Frontiers in Plant Science.

  • Alternative reactions for the O-acylation of homoserine. ResearchGate.

  • Short list of proposed reactions catalyzed by O-Acetylhomoserine... ResearchGate.

  • Information on EC 2.5.1.49 - O-acetylhomoserine aminocarboxypropyltransferase. BRENDA Enzyme Database.

  • Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. PMC.

  • Homoserine O-acetyltransferase. Wikipedia.

  • A Key n→π Interaction in N-Acyl Homoserine Lactones.* ACS Chemical Biology.

  • Development and application of a method for the analysis of N-acylhomoserine lactones by solid-phase extraction and ultra high pressure liquid chromatography. ResearchGate.

  • Production of l-Methionine from 3-Methylthiopropionaldehyde and O-Acetylhomoserine by Catalysis of the Yeast O-Acetylhomoserine Sulfhydrylase. PubMed.

  • KEGG ENZYME: 2.5.1.49. Genome.jp.

  • Acetyl-L-Homoserine lactone (CAS 51524-71-1). Cayman Chemical.

  • O-Acetyl-L-homoserine sulfhydrylase from Thermotoga maritima has five enzyme activities. PubMed.

  • Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. ResearchGate.

Sources

Troubleshooting

Technical Support Center: O-Acetylhomoserine Hydrochloride Handling &amp; Solubility

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers experiencing solubility and stability issues when working with O-Acetylhomoserine hydrochloride (OAH-HCl) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers experiencing solubility and stability issues when working with O-Acetylhomoserine hydrochloride (OAH-HCl) .

OAH-HCl is a critical fungal amino acid metabolite and an essential precursor in L-methionine biosynthesis assays[1]. However, its unique physicochemical properties—specifically its zwitterionic nature, hygroscopicity, and the lability of its acetyl ester bond—make it notoriously difficult to handle in physiological buffers.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure the scientific integrity of your assays.

Part 1: Troubleshooting FAQs

Q1: Why does my OAH-HCl dissolve perfectly in pure water but precipitate when I add it to PBS (pH 7.2)?

The Mechanistic Cause: This is a classic isoelectric precipitation issue. OAH-HCl possesses two ionizable groups: a carboxyl group (pKa ~2.02) and an amino group (pKa ~9.46)[2]. When you dissolve the hydrochloride salt in unbuffered deionized water, the release of HCl lowers the solution's pH. At this acidic pH, the carboxylate group is protonated, and the molecule carries a net positive charge, making it highly water-soluble.

However, when you introduce it to Phosphate-Buffered Saline (PBS) at pH 7.2, the molecule approaches its isoelectric point (pI). In this zwitterionic state, the net charge is zero, and intermolecular interactions outcompete solvent-solute interactions. Consequently, its solubility drops drastically to a "sparingly soluble" state of 1–10 mg/mL[1].

The Solution: Do not attempt to dissolve OAH-HCl directly into neutral buffers at high concentrations. Instead, prepare a highly concentrated stock in DMSO or mildly acidic water, and perform a rapid, high-dilution spike into your final assay buffer immediately before use.

Q2: I need a 50 mM stock for a high-throughput enzymatic screen. Which solvent should I use?

The Mechanistic Cause: A 50 mM solution of OAH-HCl (Molecular Weight: 197.62 g/mol ) equates to roughly 9.88 mg/mL[]. While this is at the absolute upper limit of its solubility in PBS, it is easily achievable in organic solvents.

The Solution: Use 100% DMSO or Methanol for high-concentration master stocks[4]. OAH-HCl is highly soluble in these solvents. However, you must account for the "solvent crash" phenomenon. When diluting a DMSO stock into an aqueous assay, ensure the final DMSO concentration remains below 5% (v/v) to prevent the OAH-HCl from precipitating out of the aqueous phase and to avoid inhibiting your downstream enzymes.

Q3: Can I prepare an aqueous stock of OAH-HCl and store it at -20°C for future experiments?

The Mechanistic Cause: Absolutely not. The acetyl ester bond in O-Acetylhomoserine is highly susceptible to spontaneous hydrolysis in aqueous environments, degrading the molecule into L-homoserine and free acetate over time.

The Solution: Aqueous solutions of OAH-HCl are chemically unstable. Leading chemical manufacturers explicitly advise against storing aqueous solutions for more than 24 hours[5]. Always prepare aqueous working solutions fresh on the day of your experiment. If you must store the compound, keep it in its solid, lyophilized form at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) due to its highly hygroscopic nature[6].

Part 2: Quantitative Solubility & Stability Data

To facilitate experimental planning, the following table summarizes the solubility limits and stability profiles of OAH-HCl across common laboratory solvents.

SolventMax Recommended ConcentrationStability / StorageApplication Notes
DI Water (Unbuffered) > 25 mg/mL< 24 hours at 4°CIdeal for immediate use. Solution will be acidic; requires downstream buffering.
PBS (pH 7.2) 1 - 10 mg/mL< 24 hours at 4°CSparingly soluble. Requires vigorous vortexing. Do not exceed 10 mg/mL[1].
100% DMSO > 50 mg/mLUp to 1 month at -80°CBest for high-throughput master stocks. Ensure aliquots are sealed tightly.
Methanol > 25 mg/mLUp to 1 week at -20°CUseful for analytical chemistry (e.g., LC-MS) preparations[].

Part 3: Validated Experimental Protocol

This self-validating protocol ensures complete dissolution while preventing ester hydrolysis and isoelectric precipitation.

Procedure: Preparation of a 10 mM Working Solution for Enzymatic Assays

Step 1: Reagent Equilibration (Critical Step)

  • Remove the solid OAH-HCl vial from -20°C storage.

  • Self-Validation Check: Allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. Because the powder is highly hygroscopic[6], opening it while cold will cause atmospheric moisture to condense on the powder, instantly initiating ester hydrolysis and ruining the batch weight accuracy.

Step 2: Master Stock Preparation (100 mM in DMSO)

  • Weigh exactly 19.76 mg of OAH-HCl.

  • Transfer to a clean, dry microcentrifuge tube.

  • Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Vortex vigorously for 60 seconds until the solution is completely optically clear.

Step 3: Aqueous Dilution (10 mM Working Solution)

  • Pipette 900 µL of your target assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) into a new tube.

  • While vortexing the buffer at medium speed, dropwise add 100 µL of the 100 mM DMSO stock.

  • Self-Validation Check: Hold the tube up to a light source. The solution must remain perfectly clear. If turbidity or a milky appearance occurs, the localized concentration of OAH-HCl exceeded the solubility limit during addition. Discard and repeat with slower, dropwise addition under higher vortex shear.

Step 4: Assay Execution

  • Use the working solution immediately. Do not store the aqueous dilution overnight[5].

Part 4: Decision Workflow Visualization

Use the following decision tree to determine the optimal dissolution strategy based on your assay requirements.

OAH_Solubility Start O-Acetylhomoserine HCl (Solid Powder) Decision1 Target Concentration? Start->Decision1 LowConc Low (< 5 mg/mL) Decision1->LowConc Direct Aqueous HighConc High (> 5 mg/mL) Decision1->HighConc Stock Solution Water Dissolve in DI Water (pH ~4.0) LowConc->Water DMSO Dissolve in 100% DMSO HighConc->DMSO Buffer Dilute into Assay Buffer (e.g., PBS pH 7.2) Water->Buffer Adjust pH if needed DMSO->Buffer Keep DMSO < 5% v/v Use Use Immediately (< 24h stability) Buffer->Use

Workflow for O-Acetylhomoserine HCl dissolution based on assay requirements.

References

  • MiMeDB. Showing metabocard for O-Acetyl-L-homoserine (MMDBc0032931). Retrieved from [Link]

Sources

Optimization

Technical Support Center: O-Acetylhomoserine (OAH) Pathway Flux Analysis

Welcome to the Advanced Applications Support Center. Metabolic Flux Analysis (MFA) of the O-acetylhomoserine (OAH) node presents unique analytical and computational challenges due to the intermediate's high turnover rate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Metabolic Flux Analysis (MFA) of the O-acetylhomoserine (OAH) node presents unique analytical and computational challenges due to the intermediate's high turnover rate, thermal instability, and complex branch-point dynamics. This guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights for researchers engineering methionine biosynthesis or characterizing homoserine O-acetyltransferase (MetX) kinetics.

Core Pathway Dynamics & Diagnostic Hub

Before troubleshooting, it is critical to understand the metabolic topology of the OAH node. OAH is synthesized from L-homoserine and Acetyl-CoA by homoserine O-acetyltransferase [2]. In organisms like Corynebacterium glutamicum, OAH does not merely flow linearly into methionine; it acts as a highly active branch point where flux can be redirected into side reactions, such as the formation of homolanthionine [1].

OAH_Metabolism Homoserine L-Homoserine OAH O-Acetylhomoserine (OAH) Homoserine->OAH MetX (Homoserine O-acetyltransferase) AcetylCoA Acetyl-CoA AcetylCoA->OAH Acetyl donor Homocysteine Homocysteine OAH->Homocysteine MetY (OAH sulfhydrylase) Homolanthionine Homolanthionine OAH->Homolanthionine MetB (Side reaction) Methionine L-Methionine Homocysteine->Methionine MetE/MetH

Metabolic flux map of the O-acetylhomoserine node and its branching pathways.

Diagnostic Decision Tree

If your 13C-MFA data is yielding poor confidence intervals or failing to close the carbon balance around the methionine pathway, use the following workflow to isolate the analytical or computational bottleneck.

Diagnostic decision tree for resolving OAH isotopic labeling discrepancies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my stationary 13C-MFA model fail to accurately estimate flux through the MetX (homoserine O-acetyltransferase) reaction?

Causality & Mechanism: Stationary 13C-MFA relies on the assumption that both metabolic fluxes and isotopic labeling have reached a steady state. However, the acetyl-CoA pool has an extremely rapid turnover rate (often on the order of seconds), and OAH is rapidly consumed by downstream enzymes like MetY or MetB [1]. By the time downstream amino acids (like methionine) reach isotopic steady state, the transient labeling dynamics of the acetyl group transfer are lost. This leads to mathematical underdetermination at the OAH node. Solution: Transition to Isotopic Non-Stationary MFA (INST-MFA). INST-MFA captures the transient incorporation of 13C into intermediate pools, providing the temporal resolution required to calculate fluxes for highly active, low-concentration intermediates like OAH.

Q2: My OAH pool sizes are undetectable or show massive variance between biological replicates. How can I stabilize the extraction?

Causality & Mechanism: OAH is thermally labile and susceptible to rapid enzymatic hydrolysis. If cellular metabolism is not arrested instantaneously, residual intracellular esterases or spontaneous hydrolysis will cleave the acetyl group, artificially deflating the OAH pool and inflating the homoserine pool. Solution: Implement a rapid cold-quenching protocol. Do not use standard boiling ethanol extraction, as the heat will degrade OAH. See Protocol 1 below.

Q3: I am seeing isobaric interferences in my GC-MS data that prevent accurate Mass Isotopomer Distribution (MID) analysis of OAH.

Causality & Mechanism: Gas Chromatography-Mass Spectrometry (GC-MS) requires derivatization (e.g., using TMS or TBDMS). The high temperatures in the GC inlet often cause thermal degradation of the O-acetyl ester bond in OAH, converting it back to homoserine during the run. Solution: Avoid GC-MS for OAH. Utilize Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS). HILIC provides excellent retention for polar amino acids without the need for thermal derivatization.

Self-Validating Experimental Protocols

Protocol 1: Rapid Cold-Quenching and Extraction of OAH

Objective: Instantaneously arrest metabolism and extract intracellular OAH without thermal degradation.

Step-by-Step Methodology:

  • Preparation: Pre-chill a quenching solution of 60% (v/v) aqueous methanol to -40°C using a dry ice/ethanol bath.

  • Sampling: Rapidly withdraw 1 mL of culture broth (targeting ~1-2 mg dry cell weight) and immediately inject it into 5 mL of the -40°C quenching solution.

  • Internal Standard Addition (Self-Validation Checkpoint): Immediately spike the quenched mixture with a known concentration of U-13C, 15N-labeled OAH (or a structural analog if unavailable). Validation logic: Calculating the recovery rate of this heavy standard post-extraction ensures that any degradation occurring during sample processing is mathematically accounted for.

  • Separation: Centrifuge at 10,000 x g for 3 minutes at -9°C to pellet the cells. Discard the supernatant.

  • Extraction: Resuspend the pellet in 1 mL of extraction buffer (50% methanol, 50% water, 0.1% formic acid) pre-chilled to -20°C.

  • Lysis: Perform mechanical lysis using a bead beater for 3 cycles of 30 seconds, keeping the tubes on ice between cycles.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the supernatant for LC-MS/MS analysis.

Protocol 2: HILIC-LC-MS/MS Analysis for OAH MID

Objective: Chromatographically resolve OAH from homoserine and acetyl-CoA to measure accurate isotopologue distributions.

Step-by-Step Methodology:

  • Column Selection: Utilize an amide-based HILIC column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phases:

    • Buffer A: 20 mM ammonium formate in water (pH 3.0, adjusted with formic acid).

    • Buffer B: 0.1% formic acid in 100% Acetonitrile.

  • Gradient Elution: Start at 90% B, hold for 2 minutes, then ramp down to 40% B over 10 minutes to elute polar metabolites.

  • MS Parameters: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the precursor-to-product ion transitions.

  • Self-Validation Checkpoint: Run a standard curve of unlabeled OAH alongside a blank matrix. Validation logic: Ensure the retention time of OAH (typically eluting around 6-7 minutes) is completely baseline-separated from L-homoserine (eluting later due to higher polarity). Check for in-source fragmentation by monitoring the homoserine mass channel at the OAH retention time; if a peak appears, reduce the declustering potential/fragmentor voltage.

Quantitative Data Summaries

To illustrate the necessity of optimizing analytical approaches for OAH, the table below summarizes typical quantitative differences observed when analyzing the methionine biosynthesis pathway [3] using traditional versus optimized MFA techniques.

Table 1: Quantitative Comparison of MFA Techniques for OAH Pathway Resolution

ParameterStationary 13C-MFA (Standard)INST-MFA (Optimized)Impact on OAH Resolution
Labeling Timeframe 4 - 6 hours (Steady State)10 - 120 seconds (Transient)INST-MFA captures the rapid acetyl-CoA turnover before isotopic saturation.
OAH Pool Size Estimate < 0.05 µmol/gDCW (Degraded)0.8 - 1.2 µmol/gDCWCold quenching preserves the labile O-acetyl ester bond.
MetX Flux Confidence Interval ± 45% (Underdetermined)± 8% (High Precision)Transient data provides sufficient mathematical constraints for the MetX node.
Homolanthionine Detection Often missed (grouped with Met)Accurately quantifiedAllows mapping of side-reactions (e.g., MetB activity) diverting flux from Methionine [1].

References

  • Accumulation of Homolanthionine and Activation of a Novel Pathway for Isoleucine Biosynthesis in Corynebacterium glutamicum McbR Deletion Strains. ASM Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfZ4U2SZRnSOykk4l1xuNvV2w6Z2Ayy2P163KnlU1M_a3XkZ6XhHNjgA17pAs1pcnEIydOw7E0D9rvSmHm-vCThLpad0I4DMqwTo_ppB4-F1vzqxur7kZRidUq-Edkdrc-nMqV6NzjIPr11KKvCUpirXylJg==]
  • Structural and Functional Characterization of Mycobacterium tuberculosis Homoserine Transacetylase. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv7UtblEESZl1BQwv9x8-COrf9DFo6GA4EEEyWAgFpgIJdvaHBw4JQDwWeP5FDNOziJ3SqUGHvYydX8u3y55mM3lVSzg7XO2z4lYzUy-6SiQj-IqBpvlV-fzf7G79LDR8hLf8=]
  • O-Acetyl-L-homoserine production enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuIVp90jtnMPc0dlcLtF9NZLid8CluOwrkV2n2KjRBjGC7yyD5I9Z0Pev8gXAekdCzI85E5GwprBZNEsSUDzhoHD3Nl4GxTdWS1paVrsMfY25-idhGUG70SoAI-pGpoPAVYoVbMRJg5bUs8A==]
Troubleshooting

optimizing fermentation conditions for enhanced O-Acetylhomoserine yield

Welcome to the Technical Support Center for O-Acetylhomoserine (OAH) Fermentation. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot meta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-Acetylhomoserine (OAH) Fermentation. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot metabolic bottlenecks, optimize bioreactor conditions, and scale up OAH production in Escherichia coli and Corynebacterium glutamicum.

Below, you will find mechanistic pathway analyses, targeted troubleshooting FAQs, self-validating protocols, and quantitative benchmarks.

Core Metabolic Architecture & Engineering Targets

To effectively troubleshoot OAH fermentation, we must first understand the stoichiometric requirements of its biosynthesis. OAH production relies on the convergence of two distinct metabolic pools: L-homoserine (derived from the aspartate pathway) and Acetyl-CoA (derived from glycolysis/pyruvate).

OAH_Metabolism Carbon Glucose / Glycerol Pyr Pyruvate Carbon->Pyr Glycolysis / glpD AcCoA Acetyl-CoA Pyr->AcCoA PDH Asp L-Aspartate Pyr->Asp TCA Flux (gltA) OAH O-Acetylhomoserine (OAH) AcCoA->OAH metX Hom L-Homoserine Asp->Hom thrA / hom Hom->OAH metX Met L-Methionine OAH->Met metB / metY Acetate Exogenous Acetate Acetate->AcCoA ACS

Metabolic flux map for OAH biosynthesis highlighting engineering targets and competitive pathways.

Troubleshooting FAQs

Q1: Why is my OAH titer plateauing despite high L-homoserine accumulation and high biomass? Causality: OAH biosynthesis requires equimolar amounts of L-homoserine and Acetyl-CoA. In highly engineered strains, the carbon flux naturally favors L-homoserine over Acetyl-CoA, creating a stoichiometric bottleneck. The native pyruvate dehydrogenase (PDH) complex is heavily regulated and often fails to supply sufficient Acetyl-CoA during high-density growth. Solution: Implement an exogenous acetate feeding strategy to bypass PDH. Acetate is directly converted to Acetyl-CoA via Acetyl-CoA synthetase (ACS). In C. glutamicum, pulsing 5 g/L of acetic acid every 12 hours starting at the 24-hour mark has been shown to increase OAH titers to 25.9 g/L 1. Alternatively, overexpressing heterogeneous ACS and NADP-dependent PDH in E. coli has yielded up to 62.7 g/L [[2]]().

Q2: How can I prevent the degradation of OAH during late-stage fermentation? Causality: Both E. coli and C. glutamicum possess native pathways that consume OAH to synthesize L-methionine. Specifically, in C. glutamicum, the metY gene encodes O-acetylhomoserine sulfhydrylase, an enzyme that catalyzes the direct sulfhydrylation of OAH into homocysteine or methionine 3. Solution: You must knock out the degradation pathways. Deleting metB (cystathionine γ-synthase) and metY prevents both the transsulfuration and direct sulfhydrylation of OAH 3. Note: This will induce methionine auxotrophy, requiring trace methionine supplementation during the initial seed train phase to build biomass.

Q3: We are switching to crude glycerol to reduce feedstock costs, but yields have plummeted. How do we optimize this? Causality: Crude glycerol assimilation is bottlenecked by the glycerol-oxidative pathway, specifically the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP). Solution: Overexpress the glpD gene (glycerol-3-phosphate dehydrogenase). Higher transcription levels of glpD directly correlate with improved OAH production from glycerol 4. Additionally, utilize Response Surface Methodology (RSM) to optimize the C/N ratio. Balancing crude glycerol, ammonium chloride, and yeast extract has been shown to recover yields up to 7.01 g/L in shake flasks 4.

Standardized Experimental Protocols

Protocol A: Acetate-Supplemented Fed-Batch Fermentation (C. glutamicum)

This protocol utilizes a dynamic dual-feeding strategy to maintain the stoichiometric balance between L-homoserine and Acetyl-CoA.

FedBatch_Workflow Seed Seed Train (OD600 ~15) Batch Batch Phase (0-24h) Seed->Batch FedBatch Fed-Batch Phase (24-72h) Batch->FedBatch Glc Depletion GlcFeed Glucose Feed (Maintain 10-20 g/L) FedBatch->GlcFeed Continuous AcFeed Acetate Pulse (5 g/L per 12h) FedBatch->AcFeed Pulsed Harvest Harvest & HPLC Quantification GlcFeed->Harvest 72h AcFeed->Harvest 72h

Fed-batch fermentation workflow detailing dynamic glucose and acetate feeding strategies.

Step-by-Step Methodology:

  • Seed Cultivation: Inoculate engineered C. glutamicum into 50 mL of CGXII medium. Cultivate at 30°C, 220 rpm until OD600 reaches ~15.

  • Bioreactor Initialization: Transfer the seed to a 5-L bioreactor containing 2 L of basal medium. Set parameters: 30°C, pH 7.0 (maintained automatically via NH4OH), and Dissolved Oxygen (DO) > 30% (cascade control linked to agitation).

  • Primary Feeding (Glucose): Once the initial batch glucose is depleted, initiate a 500 g/L glucose feed.

    • Validation Checkpoint: Monitor residual glucose via an offline biochemistry analyzer. Adjust the feed rate to maintain residual glucose strictly between 10–20 g/L to prevent Crabtree-like overflow metabolism 1.

  • Secondary Feeding (Acetate): At the 24-hour mark, begin pulsing 5 g/L of acetic acid every 12 hours 1.

    • Validation Checkpoint: Measure residual acetate via HPLC prior to each pulse. If residual acetate exceeds 2 g/L, delay the pulse to prevent cellular toxicity and pH spikes.

  • Nitrogen Shift: After 100 g/L of total glucose is consumed, switch the primary feed to a mixture of 500 g/L glucose and 120 g/L ammonium sulfate to sustain late-stage amino acid synthesis 1.

  • Harvest: Terminate the run at 72 hours when OAH accumulation plateaus.

Protocol B: Plackett-Burman & RSM Optimization for Crude Glycerol (E. coli)
  • Strain Preparation: Ensure the E. coli strain overexpresses glpD to handle the glycerol oxidation bottleneck 4.

  • Variable Screening: Set up a Plackett-Burman matrix testing variables such as crude glycerol, NH4Cl, yeast extract, KH2PO4, and MgSO4. Cultivate in 250 mL shake flasks (50 mL working volume) at 37°C, 200 rpm for 48 hours.

  • RSM Design: Identify the top 3 significant factors (typically Glycerol, NH4Cl, Yeast Extract). Execute a Box-Behnken Design with these factors at 3 levels (-1, 0, +1) 4.

  • Model Validation: Generate the quadratic regression equation. Perform a verification run at the predicted optimal concentrations.

    • Validation Checkpoint: The theoretical yield should match empirical results (target ~7.01 g/L for crude glycerol) 4. If empirical yield is >15% lower, investigate impurities in the specific batch of crude glycerol inhibiting cell growth.

Quantitative Data Summary

Compare your current yields against these established benchmarks to determine if your process is operating at peak efficiency:

Host OrganismCarbon SourceKey Engineering StrategyFermentation ModeMax OAH Titer (g/L)YieldReference
E. coliGlucosemetX mutation, ACS/PDH overexpressionFed-batch (7.5 L)62.70.45 g/g[2]
C. glutamicumGlucose + AcetategltA regulation, Acetate feedingFed-batch (5 L)25.9N/A[1]
E. coliPure GlycerolglpD overexpression, RSM optimizationShake flask9.42N/A[4]
E. coliCrude GlycerolglpD overexpression, RSM optimizationShake flask7.01N/A[4]

Sources

Optimization

Technical Support Center: Overcoming Feedback Inhibition in Methionine Biosynthesis

Welcome to the Technical Support Center for metabolic engineering and microbial fermentation. This guide is designed for researchers, scientists, and drug development professionals actively engineering Escherichia coli o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for metabolic engineering and microbial fermentation. This guide is designed for researchers, scientists, and drug development professionals actively engineering Escherichia coli or Corynebacterium glutamicum for high-titer L-methionine production.

Below, you will find an in-depth analysis of the regulatory bottlenecks in the aspartate-derived amino acid pathway, followed by field-proven troubleshooting guides, self-validating protocols, and quantitative benchmarks.

Pathway Architecture & Regulatory Bottlenecks

To engineer high-yield strains, one must first understand the allosteric regulation governing the pathway. The diagram below illustrates the critical nodes where end-products exert feedback inhibition on upstream enzymes.

Pathway Asp Aspartate LysC LysC (Aspartokinase) Asp->LysC ASA Aspartate Semialdehyde Thr Threonine ASA->Thr thrB/C HomDH Hom (Homoserine DH) ASA->HomDH Hom Homoserine MetA MetA (Homoserine succinyltransferase) Hom->MetA OSH O-Succinylhomoserine Met Methionine OSH->Met Multiple steps Met->MetA Feedback Inhibition MetK MetK (SAM synthetase) Met->MetK SAM S-adenosylmethionine (SAM) SAM->MetA Synergistic Inhibition Thr->LysC Concerted Inhibition Thr->HomDH Inhibition LysC->ASA HomDH->Hom MetA->OSH MetK->SAM

Methionine biosynthesis pathway highlighting key feedback inhibition nodes by Met, SAM, and Thr.

Part 1: FAQs on Mechanism and Causality

Q1: Why does methionine accumulation plateau even when I overexpress the entire met biosynthetic operon in E. coli? A: Overexpression alone cannot overcome allosteric regulation. The primary bottleneck is MetA (homoserine O-succinyltransferase). MetA is subject to severe synergistic feedback inhibition by both Methionine and S-adenosylmethionine (SAM) 1[1]. Because the downstream enzyme MetK rapidly converts synthesized methionine into SAM, the intracellular SAM pool spikes, completely shutting down MetA activity regardless of its expression level. You must introduce a feedback-resistant (fbr) metA allele.

Q2: How do structural analogues like α -methylmethionine ( α -MM) help in selecting feedback-resistant mutants? A: Causality dictates that to find a mutant immune to feedback inhibition, you must artificially trigger the inhibition without providing the nutritional benefit of the metabolite. α -MM binds to the allosteric inhibitory site of MetA (mimicking methionine) but cannot be efficiently incorporated into proteins or converted to SAM. This creates artificial methionine starvation. Only cells that have acquired a structural mutation in the MetA allosteric pocket—preventing the analogue from binding—will survive and form colonies.

Q3: In C. glutamicum, why is deleting the thrB gene a standard prerequisite for methionine overproduction? A: C. glutamicum uses a bifurcating pathway where homoserine is the branch point for both threonine and methionine synthesis. Because the flux towards threonine is naturally favored, deleting thrB (homoserine kinase) forces the accumulated homoserine down the methionine branch 2[2]. However, this makes the strain a threonine auxotroph, requiring precise threonine feeding during fermentation to maintain cell viability without triggering LysC/Hom inhibition.

Part 2: Troubleshooting Guides

Issue: High accumulation of homoserine, but low methionine titer.

  • Cause: The flux is choking at the MetA step (in E. coli) or you are losing precursors to competing pathways. Furthermore, hyperactive MetK might be draining your methionine pool into SAM.

  • Solution: Introduce a metK mutation (e.g., metK2 or metK32) to reduce SAM synthetase activity 1[1]. This prevents SAM accumulation, thereby relieving the synergistic inhibition on MetA and preventing the drain of the final product.

Issue: Severe growth defects and culture crash when scaling up metA(fbr) strains in bioreactors at 37°C.

  • Cause: MetA acts as a biological "thermal fuse" 3[3]. The wild-type enzyme is inherently unstable and degrades rapidly at elevated temperatures to halt growth during heat stress. Mutations that alter the allosteric site (fbr mutations) frequently destabilize the protein's tertiary structure even further, leading to complete MetA degradation and methionine auxotrophy in dense cultures.

  • Solution: Lower the fermentation temperature to 30°C. Alternatively, perform directed evolution on your metA(fbr) variant specifically screening for thermostability.

Issue: Transient methionine accumulation followed by rapid depletion in C. glutamicum batch fermentation.

  • Cause: Re-assimilation of methionine or repression of the pathway upon carbon source depletion. Accumulation of the intermediate homocysteine can also impair growth 4[4].

  • Solution: Delete the metD gene (methionine uptake system) to prevent the re-import of excreted methionine 5[5]. Ensure continuous fed-batch feeding of glucose to prevent starvation-induced reassimilation.

Part 3: Quantitative Benchmarks

The following table summarizes the quantitative impact of specific genetic interventions on methionine titers across different hosts.

Organism / StrainKey Genetic InterventionsTarget Enzyme(s)Fold-Change in ActivityMax Met Titer (g/L)Reference
E. coli W3110 Δ metJ, Δ thrBC, metK mut, metA(fbr)Repressor, MetK, MetA>5-fold (MetA)0.24Usuda et al.1[1]
C. glutamicum MH20-22Bhom(FBR), Δ thrBHomDHN/A2.90Park et al.4[4]
C. glutamicum LY-5 Δ metD, Δ thrB, lysC(C932T), pyc mutUptake, LysC, Pyc>10-fold (LysC)6.85Li et al.2[2]
C. glutamicum ZBW014 Δ metD, lysC, hom(G378S), Δ pyk2LysC, HomDH, Pyk2N/A7.06Yin et al.5[5]

Part 4: Self-Validating Experimental Protocols

Protocol A: Isolation of Feedback-Resistant (fbr) Mutants via Analogue Selection

This protocol utilizes a tripartite plating system to ensure that cell death is specifically due to pathway inhibition, not general toxicity.

Step 1: Preparation & Mutagenesis

  • Grow the parent strain in M9 minimal media to an OD600 of 0.8.

  • Subject the cells to UV mutagenesis or chemical mutagenesis (e.g., NTG) to achieve a ~10% survival rate. Wash cells twice in sterile PBS.

Step 2: Self-Validating Plating Strategy Prepare three types of M9 agar plates (supplemented with 10 g/L glucose):

  • Plate 1 (Viability Control): Standard M9 minimal media.

  • Plate 2 (Selection): M9 + 10 mg/mL α -methylmethionine ( α -MM).

  • Plate 3 (Mechanism Validation): M9 + 10 mg/mL α -MM + 5 mM L-Methionine.

Step 3: Execution & Causal Verification

  • Plate 107 cells on all three plates. Incubate at 30°C for 48-72 hours.

  • Validation Logic:

    • Plate 1 establishes the baseline mutation library size.

    • Plate 3 must show lawn growth. Because exogenous L-methionine rescues the α -MM induced starvation, this proves the analogue's toxicity is strictly targeting the methionine pathway. If Plate 3 shows no growth, your analogue concentration is causing non-specific lethal toxicity.

    • Colonies growing on Plate 2 are your true fbr candidates.

Protocol B: In Vitro Validation of MetA Feedback Resistance

An enzymatic assay to quantify the relief of synergistic inhibition.

Step 1: Extract Preparation

  • Culture the fbr candidates and a Wild-Type (WT) control strain to mid-log phase.

  • Lyse cells via sonication in 50 mM Tris-HCl (pH 7.5), 1 mM DTT. Centrifuge at 15,000 x g to obtain the crude extract.

Step 2: Reaction Setup (DTNB Assay)

  • Prepare a reaction mix containing: 100 mM Tris-HCl (pH 7.5), 2 mM L-homoserine, 0.5 mM Succinyl-CoA, and 0.1 mM DTNB (Ellman's reagent).

  • Self-Validating Condition Matrix: For both WT and Mutant extracts, set up three parallel reactions:

    • Condition A: No inhibitors (Baseline activity).

    • Condition B: + 10 mM L-Methionine.

    • Condition C: + 10 mM L-Methionine + 1 mM SAM.

Step 3: Kinetic Measurement & Validation

  • Initiate the reaction by adding 10 µg of crude extract protein.

  • Monitor absorbance at 412 nm (measuring the release of free CoA) continuously for 10 minutes.

  • Validation Logic: The WT extract in Condition C must show >90% reduction in velocity compared to Condition A. If this synergistic inhibition is absent in the WT control, the SAM reagent has likely degraded, and the assay must be voided. A successful fbr mutant will retain >50% of its baseline velocity in Condition C.

Workflow Step1 1. Mutagenesis (metA / lysC targets) Step2 2. Analogue Selection (α-MM / Ethionine) Step1->Step2 Step3 3. Enzymatic Assay (Validate fbr in vitro) Step2->Step3 Step3->Step1 Low Activity Step4 4. Fermentation (HPLC Titer Check) Step3->Step4

Iterative workflow for isolating and validating feedback-resistant methionine biosynthesis mutants.

References
  • Usuda, Y., et al. "Effects of Deregulation of Methionine Biosynthesis on Methionine Excretion in Escherichia coli." Applied and Environmental Microbiology. Available at: 1

  • Li, Y., et al. "Metabolic engineering of Corynebacterium glutamicum for methionine production by removing feedback inhibition and increasing NADPH level." Antonie van Leeuwenhoek. Available at: 2

  • Schink, S., et al. "MetA is a 'thermal fuse' that inhibits growth and protects Escherichia coli at elevated temperatures." Molecular Microbiology. Available at: 3

  • Park, S.D., et al. "Characteristics of methionine production by an engineered Corynebacterium glutamicum strain." Metabolic Engineering. Available at:4

  • Yin, Z., et al. "Multi-step metabolic engineering Corynebacterium glutamicum ATCC13032 to produce L-methionine." Frontiers of Chemical Science and Engineering. Available at:5

Sources

Troubleshooting

Technical Support Center: O-Acetylhomoserine Hydrochloride Stability &amp; Handling

Welcome to the Technical Support Center for O-Acetylhomoserine hydrochloride (OAH·HCl) . As a critical platform chemical and intermediate in the biosynthesis of L-methionine and other organosulfur compounds[1], maintaini...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-Acetylhomoserine hydrochloride (OAH·HCl) . As a critical platform chemical and intermediate in the biosynthesis of L-methionine and other organosulfur compounds[1], maintaining the structural integrity of OAH in aqueous solutions is paramount.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the fundamental thermodynamic and kinetic vulnerabilities of the OAH molecule, providing you with the mechanistic causality behind our troubleshooting protocols.

Mechanistic Overview of Aqueous Instability

O-Acetyl-L-homoserine is highly susceptible to two primary degradation pathways in aqueous environments: Spontaneous Hydrolysis and the O-N Acyl Shift .

The ester bond at the γ -carbon is intrinsically labile. However, the most aggressive degradation pathway is pH-dependent. At alkaline pH (> 7.0), the α -amino group deprotonates. This free amine acts as a potent intramolecular nucleophile, attacking the γ -ester carbonyl carbon. This results in an irreversible O-to-N acyl migration, yielding N-acetyl-L-homoserine—a byproduct that is completely inactive as a substrate for O-acetylhomoserine sulfhydrylase[2].

OAH_Stability OAH O-Acetyl-L-homoserine (Protonated Amine, Stable) OAH_deprot O-Acetyl-L-homoserine (Deprotonated Amine, Reactive) OAH->OAH_deprot pH > 7.0 (Amine Deprotonation) HYDRO L-Homoserine + Acetate (Spontaneous Hydrolysis) OAH->HYDRO Elevated Temp / H2O (Ester Cleavage) MET L-Methionine (Enzymatic Conversion) OAH->MET OAH Sulfhydrylase + Methanethiol (pH 7.0-7.5) NAH N-Acetyl-L-homoserine (Irreversible O-N Shift) OAH_deprot->NAH Intramolecular Nucleophilic Attack

Figure 1: Mechanistic pathways of O-Acetyl-L-homoserine degradation and conversion.

Quantitative Data: Stability & Solubility Profiles

To optimize your experimental design, consult the quantitative parameters governing OAH·HCl stability. Note that OAH is only sparingly soluble in standard aqueous buffers (1-10 mg/mL) due to the hydrophobic nature of the acetyl group[3].

ParameterValue / ObservationMechanistic Rationale
Aqueous Solubility 1 - 10 mg/mLThe γ -acetyl group reduces hydrogen bonding capacity compared to unmodified L-homoserine, limiting hydration[3].
Optimal Storage (Solid) -20°C, desiccatedPrevents ambient moisture from initiating slow, spontaneous ester hydrolysis over time.
Optimal Storage (Liquid) pH 5.0 - 6.0 at -80°CAcidic pH keeps the α -amine fully protonated ( NH3+​ ), neutralizing its nucleophilicity and preventing the O-N shift.
Enzymatic Half-life (pH 7.0) ~ 100 minutes (at 30°C)At neutral pH and elevated assay temperatures, the substrate steadily degrades, limiting the operational window of batch reactions[4].

Troubleshooting Guide & FAQs

Q: Why does my OAH·HCl precipitate or show poor solubility in standard assay buffers? Root Cause: OAH·HCl exists near its solubility limit at concentrations approaching 10 mg/mL[3]. Furthermore, introducing the salt into highly concentrated phosphate or Tris buffers can cause "salting out" effects, leading to rapid crystallization. Solution: Never prepare stock solutions exceeding 5 mg/mL. Dissolve the powder in mildly acidified, ultra-pure water first, and spike it into your complex assay buffer only at the final step. If precipitation occurs upon thawing, gently warm the aliquot to 30°C and vortex until clear.

Q: Why is my enzymatic yield of L-methionine dropping rapidly over time? Root Cause: You are likely running your O-acetylhomoserine sulfhydrylase (OAHS) assay at a pH that is too alkaline. While some enzymes prefer pH 8.0, OAH undergoes a rapid O-N acyl shift at pH > 7.5, converting the active ester into an inactive amide[2]. Solution: Lower your reaction buffer to pH 7.0–7.2. This provides a thermodynamic compromise: it maintains sufficient OAHS catalytic activity while significantly extending the half-life of your OAH substrate[2].

Q: My negative controls (no enzyme) are showing high levels of free acetate. What is happening? Root Cause: Spontaneous ester hydrolysis. The ester bond in OAH is thermally labile in water. Extended pre-incubation of the substrate in a heated assay buffer (e.g., 37°C) will cleave the acetyl group, releasing L-homoserine and acetate. Solution: Keep all OAH stock solutions on ice. Initiate your enzymatic reactions by adding the OAH substrate last, immediately before transferring the plate or tube to the incubator.

Validated Protocol: Preparation and Self-Validating Analysis of OAH Stocks

To ensure trustworthiness in your assays, you must utilize a self-validating system. The following protocol details how to prepare stable OAH·HCl stocks and includes a forced-degradation HPLC step to verify that your analytical method can accurately detect the O-N acyl shift.

Phase 1: Acidified Solvent Preparation
  • Prepare the Solvent: Dispense 10 mL of sterile, ultra-pure water into a clean conical tube.

  • pH Adjustment: Carefully adjust the pH to 5.5 using dilute HCl (0.1 M).

    • Causality: Maintaining a pH of 5.5 ensures the α -amino group remains fully protonated ( pKa​≈9.0 ). A protonated amine cannot act as a nucleophile, completely arresting the O-N acyl shift during storage.

Phase 2: Stock Formulation
  • Dissolution: Weigh exactly 25 mg of OAH·HCl powder on an analytical balance. Transfer to the acidified water to achieve a final concentration of 2.5 mg/mL.

    • Causality: Staying well below the 10 mg/mL solubility limit prevents spontaneous precipitation and concentration gradients during freeze-thaw cycles[3].

  • Storage: Aliquot the solution into 100 µL single-use microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C.

Phase 3: HPLC-UV Validation (Self-Validating System)

To trust your experimental outputs, you must prove your HPLC method can distinguish active OAH from its degraded byproduct (N-acetylhomoserine).

  • Control Sample: Thaw one aliquot of your pH 5.5 stock on ice.

  • Degradation Sample: Take a second aliquot, adjust the pH to 8.5 using 1 M NaOH, and incubate at 37°C for 2 hours to force the O-N acyl shift[2].

  • Chromatography: Inject both samples onto a C18 Reverse-Phase column using a 0.1% TFA in Water / Acetonitrile gradient.

  • Validation Criteria: The Control Sample must show a single, sharp peak (OAH). The Degradation Sample must show a heavily diminished OAH peak and the emergence of an earlier-eluting peak. Because the amide bond in N-acetylhomoserine is more polar than the ester bond in OAH, it will elute earlier on a reverse-phase column. If this shift is observed, your system is validated.

References

  • Synthesis of Selenocystine and Selenohomocystine with O-Acetylhomoserine Sulfhydrylase Source: Taylor & Francis Online URL
  • O-Acetyl-L-Homoserine (hydrochloride) (CAS Number: 250736-84-6)
  • Source: National Institutes of Health (PMC)
  • Production of l-Methionine from 3-Methylthiopropionaldehyde and O-Acetylhomoserine by Catalysis of the Yeast O-Acetylhomoserine Sulfhydrylase Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Minimizing Racemization of O-Acetylhomoserine in SPPS

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the incorporation of highly sensitive, non-proteinogenic amino acids like Fmoc-O-Acetylhomoserine (Fmoc-OAH-OH) without compromising chiral integrity.

This guide moves beyond basic protocols by explaining the underlying chemical causality of racemization and providing self-validating workflows to ensure absolute confidence in your synthesized therapeutics.

Mechanistic Insight: The Causality of O-Acetylhomoserine Racemization

To troubleshoot racemization, we must first understand the chemical pathways that cause it. During the activation of the α -carboxyl group of Fmoc-OAH-OH, the acidity of the α -proton drastically increases.

If strong, non-sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are present, they can abstract this proton, leading to direct enolization. More commonly, the activated carbonyl is attacked by the oxygen of the adjacent Fmoc carbamate group, forming an oxazolone (azlactone) intermediate. This intermediate is planar and achiral at the α -carbon. Subsequent aminolysis by the resin-bound peptide yields a mixture of L- and D-epimers.

Furthermore, homoserine derivatives carry a unique structural risk: lactonization . While the O-acetyl group protects the γ -hydroxyl, exposure to strong bases or extended coupling times can cause premature acetyl cleavage. The liberated γ -hydroxyl then rapidly attacks the activated α -carboxyl, forming a stable, unreactive homoserine lactone, which terminates the peptide chain [[1]]().

Mechanism OAH Fmoc-O-Acetylhomoserine (L-Enantiomer) Activated O-Acylurea / Active Ester (Highly Reactive) OAH->Activated DIC/Oxyma or HATU Oxazolone Oxazolone Intermediate (Chirality Lost) Activated->Oxazolone Base / Heat (Slow Coupling) Product Desired Peptide (L-Enantiomer) Activated->Product Amine (Fast) Oxazolone->Product Amine Attack Racemic Epimerized Peptide (D-Enantiomer) Oxazolone->Racemic Amine Attack

Mechanistic pathway of O-Acetylhomoserine activation and oxazolone-mediated racemization.

Quantitative Data: Coupling Reagent Comparison

Choosing the correct coupling environment is the single most critical decision in minimizing OAH racemization. The table below summarizes the empirical performance of various coupling systems.

Coupling SystemBase RequiredRacemization RiskLactonization RiskRelative EfficiencyRecommendation
HATU / DIPEA 2.0 eq DIPEAHigh (>5%)ModerateVery HighNot Recommended
DIC / OxymaPure None (Base-Free)Very Low (<0.5%)LowHighFirst-Line Choice
DEPBT / TMP 1.0 eq TMPLow (<1%)LowModerateFor Sensitive Sequences
DIC / HOBt None (Base-Free)Low (<1%)LowModerateLegacy Alternative

Troubleshooting Workflow

If you detect epimerization in your final cleavage product, follow this logical diagnostic tree to isolate and eliminate the root cause.

Troubleshooting A High Racemization in O-Acetylhomoserine B1 Check Coupling Reagent A->B1 B2 Check Base Usage A->B2 B3 Check Temperature A->B3 C1 Using HATU/HBTU? (Forms Oxazolone) B1->C1 C2 Using DIPEA/TEA? (Promotes Enolization) B2->C2 C3 Microwave / >25°C? (Accelerates Kinetics) B3->C3 D1 Switch to DIC/OxymaPure (Base-Free) C1->D1 Yes D2 Switch to TMP (Collidine) or Base-Free C2->D2 Yes D3 Reduce to Room Temp or 0°C C3->D3 Yes

Troubleshooting workflow for O-Acetylhomoserine racemization during SPPS.

Self-Validating Experimental Protocols

To guarantee structural integrity, protocols must include built-in validation steps. Do not proceed to subsequent synthesis cycles without confirming the success of the OAH coupling.

Protocol A: Base-Free Coupling with DIC/OxymaPure (Standard Optimization)

Causality: By eliminating the tertiary base entirely, we prevent base-catalyzed enolization. OxymaPure forms a highly reactive ester that undergoes aminolysis much faster than it can rearrange into an oxazolone, significantly reducing racemization rates compared to traditional additives 2.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 times).

  • Pre-activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-OAH-OH and 3.0 equivalents of OxymaPure in minimal DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Incubation: Allow the mixture to pre-activate for exactly 2 minutes at room temperature 3.

  • Coupling: Transfer the activated mixture to the resin. Shake gently at room temperature (20-25°C) for 60 to 90 minutes. Do not apply microwave heating.

  • Self-Validation System (Quality Control):

    • Primary Check: Perform a Kaiser test. A yellow/colorless result confirms complete primary amine acylation.

    • Secondary Check: Extract a 5 mg aliquot of resin. Perform a rapid micro-cleavage (TFA/TIS/H2O 95:2.5:2.5) for 30 minutes. Analyze the crude supernatant via LC-MS to confirm the target mass and verify the absence of a -18 Da byproduct (indicating lactone formation).

Protocol B: Low-Temperature Coupling with DEPBT/TMP (For Highly Sensitive Sequences)

Causality: DEPBT is an organophosphorus reagent that mediates amide bond formation with remarkable resistance to racemization . When combined with 2,4,6-trimethylpyridine (TMP/collidine)—a sterically hindered base—it prevents α -proton abstraction while facilitating the coupling of highly sensitive amino acids.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 3.0 equivalents of Fmoc-OAH-OH and 3.0 equivalents of DEPBT in DMF.

  • Chilled Activation: Cool the mixture to 0°C in an ice bath. Add 3.0 equivalents of TMP. Stir for 5 minutes.

  • Coupling: Add the chilled mixture to the resin. Shake at 0°C for 1 hour, then allow the reaction vessel to slowly warm to room temperature for an additional 2 hours.

  • Self-Validation System: Due to the slower kinetics of DEPBT, rigorous validation via the Chloranil test (for secondary amines) or Kaiser test (for primary amines) is mandatory before proceeding to the next Fmoc deprotection cycle.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a mass corresponding to a loss of 42 Da or 18 Da in my final peptide? A: A mass loss of 42 Da indicates the loss of the O-acetyl group (deacetylation), likely due to extended exposure to piperidine during standard Fmoc deprotection steps. A subsequent loss of 18 Da (from the deacetylated mass) indicates that the exposed γ -hydroxyl has attacked the carboxyl group, resulting in homoserine lactone formation 1. To mitigate this, minimize Fmoc deprotection times or switch to a milder deprotection base, such as 20% piperazine.

Q: Can I use microwave-assisted SPPS (MW-SPPS) for the O-Acetylhomoserine coupling step? A: It is highly discouraged. Elevated temperatures exponentially increase the rate of oxazolone formation and subsequent base-catalyzed racemization 3. MW-SPPS also increases the risk of O-acetyl cleavage. Perform this specific coupling at room temperature or lower.

Q: Is HOBt an acceptable substitute for OxymaPure? A: While DIC/HOBt is a classic base-free method that minimizes racemization [[4]](), OxymaPure is vastly superior in both coupling efficiency and safety. OxymaPure is non-explosive and consistently provides lower racemization rates and higher yields than traditional benzotriazole-based additives like HOBt or HOAt 2.

Q: How do I definitively detect racemization of OAH in my final product? A: Standard Reverse-Phase HPLC (RP-HPLC) will often resolve diastereomers if the peptide is short, but it is not foolproof. The gold standard validation requires Chiral HPLC or co-injection of your product with a purposefully synthesized D-OAH peptide standard to verify peak separation and integration.

References

  • PeptideChemistry.org. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Available at: [Link]

  • D-NB.info. Studies of redox and exchange reactions of (seleno)cysteine peptides and model compounds. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Enzyme Kinetics for the O-Acetylhomoserine Pathway

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in characterizing and optimizing the O-acetylhomoserine (OAH) pathway.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in characterizing and optimizing the O-acetylhomoserine (OAH) pathway. This pathway, governed primarily by Homoserine O-acetyltransferase (MetX) and O-acetylhomoserine sulfhydrylase (MetY), is a cornerstone of direct sulfhydrylation in bacterial and fungal methionine biosynthesis.

Rather than just listing generic assay conditions, this guide explores the causality behind experimental failures—such as product inhibition, cofactor dissociation, and reagent cross-reactivity—and provides self-validating protocols to ensure your kinetic data is robust and reproducible.

Pathway Overview

OAH_Pathway L_Homoserine L-Homoserine MetX MetX (O-acetyltransferase) L_Homoserine->MetX Acetyl_CoA Acetyl-CoA Acetyl_CoA->MetX OAH O-Acetyl-L-homoserine (OAH) MetY MetY (OAH sulfhydrylase) OAH->MetY H2S H2S / Bisulfide H2S->MetY L_Homocysteine L-Homocysteine MetX->OAH CoA release MetY->L_Homocysteine Acetate release

Caption: Direct sulfhydrylation pathway: MetX and MetY catalyze L-homocysteine formation.

Module 1: MetX (Homoserine O-acetyltransferase) Troubleshooting & Kinetics

Q1: My MetX progress curves are non-linear after the first 2 minutes. What is causing this rapid deceleration? Expert Insight: MetX operates via a ping-pong kinetic mechanism. It transfers the acetyl group from acetyl-CoA to an active-site serine (e.g., Ser163 in Schizosaccharomyces pombe) to form a covalent acyl-enzyme intermediate before transferring it to L-homoserine [4]. Non-linear progress curves typically indicate product inhibition by Coenzyme A (CoA). CoA strongly competes with acetyl-CoA for the free enzyme state. Solution: To maintain linearity, ensure your substrate conversion stays below 10%. For a self-validating system, implement a coupled enzyme assay (e.g., using α -ketoglutarate dehydrogenase) to continuously deplete CoA. This acts as a thermodynamic sink that pulls the reaction forward and prevents competitive inhibition.

Q2: I am using Ellman's reagent (DTNB) to continuously monitor MetX activity via CoA release, but my background noise is unacceptably high. How can I fix this? Expert Insight: DTNB reacts with any free thiol. If your recombinant MetX preparation contains reducing agents (like DTT or β -mercaptoethanol) carried over from purification buffers, they will rapidly reduce DTNB, saturating the absorbance signal at 412 nm before the reaction even begins. Solution: Desalt your enzyme into a buffer containing non-thiol reducing agents like TCEP (Tris(2-carboxyethyl)phosphine). TCEP maintains enzyme stability but does not react significantly with DTNB at pH 7.5, preserving the integrity of your continuous assay.

Standardized Protocol: Continuous DTNB Assay for MetX Activity

Causality: This protocol relies on the stoichiometric release of the free thiol (CoA-SH) upon acetylation of homoserine, which reacts with DTNB to form TNB ( ϵ=14,150 M−1cm−1 at 412 nm).

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 100 mM NaCl, and 0.5 mM TCEP.

  • Reagent Setup: Add 0.2 mM DTNB and 0.5 mM Acetyl-CoA to the buffer.

  • Baseline Establishment (Self-Validation): Aliquot 190 µL of the reaction mixture into a 96-well UV-transparent plate. Read absorbance at 412 nm for 2 minutes to establish a stable background. If the baseline drifts, thiol contamination is present.

  • Initiation: Add 10 µL of purified MetX (final concentration ~50 nM).

  • Substrate Titration: Initiate the reaction by adding varying concentrations of L-homoserine (10 µM to 2 mM).

  • Data Acquisition: Monitor A412​ continuously for 5 minutes at 25°C. Calculate initial velocities ( v0​ ) from the linear portion of the curve.

Table 1: Reference Kinetic Parameters for MetX across Species
Species kcat​ ( s−1 ) Km​ L-Homoserine ( μM ) Km​ Acetyl-CoA ( μM )Mechanism
Haemophilus influenzae92.0130140Ping-pong [1]
Schizosaccharomyces pombe~45.0210180Ping-pong [4]
Bacillus cereus38.5155110Ping-pong [5]

Module 2: MetY (O-Acetylhomoserine Sulfhydrylase) Assay Optimization

Q3: My MetY enzyme shows very low specific activity when using bisulfide as a substrate. Is the enzyme denatured? Expert Insight: Not necessarily. MetY is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme [2]. PLP can easily dissociate during purification (especially during size-exclusion chromatography or dialysis), leaving the apo-enzyme inactive. Furthermore, MetY from different species has strict pH dependencies; for instance, Lactobacillus plantarum MetY (LpOAHS) exhibits optimal catalytic activity under weakly acidic conditions (pH 5-6), where it adopts a closed, active conformation[3]. Solution: Always supplement your lysis and storage buffers with 20-50 µM PLP. Before the assay, incubate the enzyme with 100 µM PLP for 15 minutes at room temperature to ensure full holo-enzyme reconstitution. Verify your assay pH matches the extremophilic or mesophilic nature of your specific MetY source.

Q4: How do I accurately measure MetY kinetics if H2​S gas is volatile and difficult to quantify? Expert Insight: The volatility and rapid oxidation of bisulfide/H2S make steady-state substrate depletion kinetics highly erratic. Solution: Instead of measuring substrate depletion, measure product formation. Directly derivatize the newly formed homocysteine with monobromobimane (mBBr) for HPLC-fluorescence detection. This method is highly sensitive and unaffected by the UV absorbance of PLP or OAH.

MetY_Workflow Prep 1. Holo-enzyme Reconstitution (Add 50 µM PLP) Reaction 2. Reaction Initiation (OAH + NaHS) Prep->Reaction Quench 3. Quench & Derivatize (mBBr addition) Reaction->Quench Timed aliquots Detect 4. HPLC-Fluorescence Detection (Homocysteine) Quench->Detect Analyze 5. Michaelis-Menten Non-linear Regression Detect->Analyze

Caption: Step-by-step workflow for quantifying MetY kinetics using pre-column derivatization.

Standardized Protocol: Endpoint HPLC Assay for MetY Kinetics

Causality: Pre-column derivatization with mBBr specifically tags the free thiol of the synthesized homocysteine, allowing for highly sensitive fluorescent detection.

  • Reaction Setup: In a sealed 1.5 mL vial, mix 100 mM HEPES (pH 7.5), 0.1 mM PLP, 5 mM NaHS (freshly prepared to prevent oxidation), and varying concentrations of OAH (0.1 - 10 mM).

  • Initiation: Add 10 nM purified MetY. Incubate at the enzyme's optimal temperature (e.g., 70°C for Thermotoga maritima MetY [2]).

  • Quenching: At specific time intervals (e.g., 30s, 60s, 90s), withdraw 50 µL and immediately mix with 50 µL of 0.1 M HCl to denature the enzyme and stop the reaction.

  • Derivatization: Neutralize with 50 µL of 0.2 M CHES buffer (pH 9.0). Add 10 µL of 20 mM mBBr (in acetonitrile). Incubate in the dark for 15 minutes.

  • Stabilization: Add 10 µL of 100 mM methanesulfonic acid to stabilize the fluorescent adduct.

  • HPLC Analysis: Inject 20 µL onto a C18 reverse-phase column. Detect fluorescence at Ex: 390 nm / Em: 478 nm. Quantify against a homocysteine standard curve.

Table 2: Reference Kinetic Parameters for MetY across Species
SpeciesOptimal Temp (°C)Apparent kcat​ ( s−1 ) Km​ OAH (mM)Notes
Thermotoga maritima70900.01.2Extremely high turnover [2]
Lactobacillus plantarum37~15.50.8Acidophilic optimum (pH 5-6) [3]
Saccharomyces cerevisiae30~25.02.5Bifunctional (Met17)[6]

Module 3: System-Level Troubleshooting

Q5: I am trying to reconstitute the entire pathway (MetX + MetY) in vitro, but the overall yield of homocysteine is abysmal. What is the limiting factor? Expert Insight: Pathway bottlenecking in vitro often stems from thermodynamic imbalances or intermediate instability. While O-acetylhomoserine is relatively stable, the accumulation of CoA from the MetX reaction can shift the equilibrium or competitively inhibit MetX. Furthermore, if the ratio of MetX to MetY is 1:1, MetY might be starved for substrate if MetX has a significantly lower kcat​ (as seen when comparing T. maritima MetY to standard MetX enzymes). Solution:

  • Ratio Optimization: Adjust the molar ratio of the enzymes. Since MetY often has a higher turnover number, use a 5:1 or 10:1 molar excess of MetX to ensure a steady pool of OAH.

  • Sulfide Toxicity: High concentrations of bisulfide (NaHS) required for MetY can reduce disulfide bonds in MetX, leading to its unfolding and aggregation. Ensure your MetX construct does not rely on critical surface-exposed disulfides, or engineer cysteine-free MetX mutants if necessary.

References
  • UniProt Consortium. "metXA - Homoserine O-acetyltransferase - Haemophilus influenzae." UniProtKB. Available at:[Link]

  • Zscherp, R., et al. "Structures and kinetics of Thermotoga maritima MetY reveal new insights into the predominant sulfurylation enzyme of bacterial methionine biosynthesis." Journal of Biological Chemistry, 2021. Available at:[Link]

  • Yamagata, S., et al. "pH-dependent regulation of an acidophilic O-acetylhomoserine sulfhydrylase from Lactobacillus plantarum." Applied and Environmental Microbiology, 2024. Available at:[Link]

  • Ejim, L., et al. "Catalytic mechanism of fungal homoserine transacetylase." Biochemistry, 2005. Available at:[Link]

  • Zubieta, C., et al. "Crystal Structure of Homoserine O-acetyltransferase (metA) from Bacillus Cereus." RCSB Protein Data Bank, 2008. Available at: [Link]

  • Wang, Y., et al. "Production of l-Methionine from 3-Methylthiopropionaldehyde and O-Acetylhomoserine by Catalysis of the Yeast O-Acetylhomoserine Sulfhydrylase." Journal of Agricultural and Food Chemistry, 2021. Available at:[Link]

Optimization

Technical Support Center: Handling O-Acetylhomoserine Hydrochloride

Welcome to the Technical Support Center for O-Acetyl-L-homoserine (OAH) hydrochloride . As a critical intermediate in methionine biosynthesis and a versatile substrate for synthesizing non-canonical amino acids (e.g., az...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-Acetyl-L-homoserine (OAH) hydrochloride . As a critical intermediate in methionine biosynthesis and a versatile substrate for synthesizing non-canonical amino acids (e.g., azidohomoalanine), OAH is widely used in enzymatic assays and drug development. However, its chemical structure—specifically the ester linkage and its hygroscopic hydrochloride salt form—makes it highly susceptible to environmental degradation.

This guide is designed for researchers and scientists to troubleshoot common pitfalls, understand the mechanistic causality behind degradation, and implement self-validating protocols to ensure experimental integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my O-Acetylhomoserine stock solution losing efficacy over time, even when stored at 4°C? Causality: OAH contains an O-acetyl ester bond that is thermodynamically susceptible to spontaneous hydrolysis in aqueous solutions. Furthermore, the hydrochloride salt is highly hygroscopic. If the lyophilized powder absorbs atmospheric moisture during storage, pre-dissolution solid-state degradation initiates. When dissolved in water or basic buffers, the rate of ester hydrolysis accelerates, cleaving the molecule into L-homoserine and acetate. Resolution: Never store OAH in aqueous solutions at 4°C for extended periods. Reconstitute the powder in weakly acidic buffers (pH 5.0–6.0) where the ester bond is most stable, aliquot immediately into single-use volumes, and flash-freeze at -80°C.

Q2: We attempted to stop our enzymatic reaction using a high-pH quenching buffer, but our OAH substrate completely disappeared in the HPLC chromatogram. Why? Causality: OAH is extremely sensitive to alkaline conditions. Base-catalyzed ester hydrolysis occurs rapidly because hydroxide ions strongly attack the carbonyl carbon of the acetyl group. Research has demonstrated that at pH ≥ 11, OAH is completely destroyed and converted into L-homoserine and acetic acid within just 5 minutes . Using NaOH, CAPS, or carbonate buffers to quench reactions will artificially deplete your remaining substrate, skewing kinetic calculations. Resolution: Quench reactions using mild acidic conditions (e.g., 1% Formic acid or Trichloroacetic acid) or use organic solvent precipitation (e.g., 1:3 ratio of cold methanol), which denatures the enzyme without hydrolyzing the substrate.

Q3: My enzymatic assay using a PLP-dependent enzyme (e.g., OAH sulfhydrylase) shows high background levels of L-homoserine even without adding the nucleophile. What is happening? Causality: Pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as O-acetylhomoserine sulfhydrylase (OAHSS), can exhibit promiscuous hydrolase activity. In the absence of the primary nucleophile (like methanethiol or sodium azide), the enzyme slowly utilizes water as a nucleophile, catalyzing the hydrolysis of OAH into L-homoserine and acetate . Resolution: Always run a negative control (Enzyme + OAH, no nucleophile) to subtract background enzymatic hydrolysis. To minimize this side reaction, pre-incubate the enzyme with the nucleophile before adding the OAH substrate.

Q4: I added hydroxylamine to my assay buffer to prevent microbial growth, but my OAHSS enzymatic activity dropped to zero. Why? Causality: OAH sulfhydrylase is a PLP-dependent enzyme. Hydroxylamine hydrochloride is a potent, irreversible inhibitor of PLP-dependent enzymes. It acts as a strong nucleophile that attacks the aldehyde group of the PLP cofactor, forming a highly stable oxime (Schiff base) complex. This permanently strips the cofactor from the active site, rendering the enzyme catalytically dead . Resolution: Never use hydroxylamine or hydrazine derivatives in assays involving PLP-dependent enzymes. If a preservative is needed, use 0.02% sodium azide (Note: Azide is a nucleophile and will react with OAH to form azidohomoalanine; use only if this is the intended product).

Part 2: Mechanistic Workflows & Visualizations

OAH_Pathways cluster_0 Non-Enzymatic Degradation cluster_1 Enzymatic Reactions (PLP-Dependent) OAH O-Acetyl-L-homoserine (OAH) Alk Alkaline Conditions (pH ≥ 11) OAH->Alk Rapid Hydrolysis Acid Strong Acid + Heat (e.g., 4N HCl, 100°C) OAH->Acid Slow Hydrolysis Enz OAH Sulfhydrylase + Nucleophile (e.g., Methanethiol) OAH->Enz Target Reaction Side OAH Sulfhydrylase (No Nucleophile) OAH->Side Promiscuous Activity DegProd L-Homoserine + Acetate Alk->DegProd Acid->DegProd Met L-Methionine + Acetate Enz->Met Side->DegProd Slow Cleavage

O-Acetylhomoserine degradation and enzymatic reaction pathways.

Quantitative Stability Data

Table 1: Stability Profile of O-Acetyl-L-homoserine under Various Conditions

Environmental ConditionEffect on OAH SubstrateMechanistic CausalityRecommended Action
pH ≥ 11 Complete degradation (< 5 mins)Base-catalyzed ester hydrolysisAvoid alkaline quenchants; maintain assay pH 7.0–7.8.
4N HCl, 100°C Complete degradation (2 hours)Acid-catalyzed ester hydrolysisUse mild acids (e.g., 1% Formic acid) for quenching.
Aqueous (pH 7.0, 25°C) Slow degradation (~5-10% per day)Spontaneous water-mediated hydrolysisPrepare fresh daily or store aliquots at -80°C.
Solid State (Air exposed) Clumping, pre-dissolution decayHygroscopic nature of the HCl saltStore sealed at 2-8°C with active desiccant.

Part 3: Experimental Protocols

Protocol A: Preparation of Self-Validating OAH Stock Solutions

To prevent moisture-induced degradation and ensure accurate molarity, follow this standardized workflow.

Workflow Step1 Equilibrate vial to RT (Prevent condensation) Step2 Weigh in low humidity (Hygroscopic HCl salt) Step1->Step2 Step3 Dissolve in pH 6.0 buffer (Minimize ester hydrolysis) Step2->Step3 Step4 Filter sterilize (0.22 µm) (Prevent microbial growth) Step3->Step4 Step5 Aliquot & Store at -80°C (Avoid freeze-thaw) Step4->Step5

Step-by-step workflow for preparing stable O-Acetylhomoserine stock solutions.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of OAH HCl from 4°C storage and equilibrate to room temperature for 30 minutes. Causality: Opening cold vials causes immediate atmospheric condensation on the hygroscopic powder, ruining the stock.

  • Weighing: Weigh the required amount using an analytical balance in a low-humidity environment (<40% RH).

  • Reconstitution: Dissolve the powder in a weakly acidic buffer (e.g., 50 mM MES, pH 6.0) to a concentration of 100 mM. Causality: The ester bond is most stable at slightly acidic pH. Avoid primary amine buffers like Tris, which can act as weak nucleophiles over time.

  • Sterilization: Filter-sterilize the solution using a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot into single-use volumes (e.g., 50–100 µL) in sterile microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C.

  • Self-Validation Check: Before running a large-scale assay, thaw one aliquot and run a blank HPLC injection. The L-homoserine peak area must be <2% of the OAH peak area. If >2%, discard the batch.

Protocol B: Standardized PLP-Enzyme Assay with OAH

Step-by-Step Methodology:

  • Enzyme Pre-incubation: In a reaction tube, combine 50 mM HEPES (pH 7.5), 10 µM PLP, the target nucleophile (e.g., 5 mM methanethiol or sodium azide), and the purified PLP-dependent enzyme (e.g., OAHSS). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding OAH to a final concentration of 5 mM.

  • Quenching: At designated time points, extract 50 µL of the reaction mixture and immediately mix with 150 µL of ice-cold methanol to precipitate the enzyme. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Self-Validation Controls (Mandatory):

    • Control 1 (Substrate Stability): Buffer + OAH + Nucleophile (No Enzyme). Validates that the substrate is not spontaneously degrading under assay conditions.

    • Control 2 (Enzyme Promiscuity): Buffer + Enzyme + OAH (No Nucleophile). Quantifies the background hydrolase activity of the enzyme. True nucleophilic substitution activity = (Total Product) - (Product from Control 2).

References

  • Accumulation of O-Acetyl-L-homoserine, an Intermediate in Methionine Biosynthesis, by Methionine Auxotrophs of Arthrobacter and Bacillus. Agricultural and Biological Chemistry. URL:[Link]

  • Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins. Molecules (MDPI). URL:[Link]

  • Cloning and overexpression of the oah1 gene encoding O-acetyl-L-homoserine sulfhydrylase of Thermus thermophilus HB8 and characterization of the gene product. PubMed (NIH). URL:[Link]

Troubleshooting

improving the efficiency of O-Acetylhomoserine production in E. coli

Welcome to the Technical Support Center for Metabolic Engineering. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to assist researchers and drug development professionals in m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Metabolic Engineering. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to assist researchers and drug development professionals in maximizing the fermentative yield of O-Acetylhomoserine (OAH) in Escherichia coli.

OAH is a highly valuable platform intermediate for the synthesis of L-methionine and other downstream pharmaceuticals. However, achieving industrial-scale titers requires precise balancing of bi-substrate pools (L-homoserine and Acetyl-CoA) and overcoming severe catalytic bottlenecks.

Core Metabolic Pathway & Bottleneck Analysis

To effectively troubleshoot your engineered strains, you must first understand the topological flow of carbon. OAH biosynthesis is not a linear pathway; it is a convergence of central carbon metabolism (Acetyl-CoA) and the aspartate amino acid family pathway (L-homoserine).

Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate pykA/pykF OAA Oxaloacetate (OAA) PEP->OAA ppc (Overexpress) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH (Overexpress) Aspartate L-Aspartate OAA->Aspartate aspC Homoserine L-Homoserine Aspartate->Homoserine thrA/metL/lysC (Overexpress) OAH O-Acetylhomoserine (OAH) Homoserine->OAH MetX (Mutant) Threonine L-Threonine (Byproduct) Homoserine->Threonine thrB (Knockout) AcetylCoA->OAH Acetyl donor Methionine L-Methionine (Byproduct) OAH->Methionine metB (Knockout)

Engineered OAH biosynthesis pathway in E. coli highlighting key enzymatic bottlenecks.

Frequently Asked Questions (FAQs) & Troubleshooting

Strain Engineering & Precursor Supply

Q1: My OAH titer is plateauing despite overexpressing the homoserine O-acetyltransferase (MetX). What is limiting my yield? A1: OAH synthesis is a bi-substrate reaction requiring equimolar amounts of L-homoserine and Acetyl-CoA. If MetX is saturated, precursor supply is the bottleneck. You must increase the carbon flux from Phosphoenolpyruvate (PEP) to Oxaloacetate (OAA) by overexpressing phosphoenolpyruvate carboxylase (ppc). Subsequently, driving OAA to L-homoserine requires the overexpression of aspartate kinase I (thrA) to overcome native feedback inhibition [1].

Q2: How do I prevent the degradation of synthesized L-homoserine before it can be acetylated? A2: Wild-type E. coli rapidly channels L-homoserine into L-threonine (via homoserine kinase, thrB) and L-methionine (via cystathionine gamma-synthase, metB). Deleting thrB and metB is a mandatory foundational step to create a metabolic sink for OAH, preventing carbon loss to competing pathways[2].

Q3: The wild-type E. coli MetX enzyme has poor catalytic efficiency. Are there better alternatives? A3: Yes. The native MetX suffers from low turnover rates. A highly effective strategy is to utilize a heterologous MetX from Leptospira meyeri (MetXlm)[3]. Furthermore, applying structure-guided protein engineering to create the F147L-M182I-M240A triple mutant increases specific activity by 12.15-fold [2]. Mechanistically, MetX utilizes a ping-pong kinetic mechanism [4]; these mutations stabilize the acetyl-enzyme intermediate, drastically accelerating the transfer of the acetyl group to L-homoserine.

Fermentation & Process Optimization

Q4: During fed-batch fermentation, my cells accumulate acetate and stop producing OAH. How can I balance Acetyl-CoA flux? A4: Acetate spillover occurs when the glycolytic flux exceeds the TCA cycle's capacity to oxidize Acetyl-CoA. Because OAH production acts as a massive Acetyl-CoA sink, you must replenish this pool without causing acetate toxicity. Overexpressing Acetyl-CoA synthetase (acs) scavenges secreted acetate and converts it back into Acetyl-CoA, simultaneously detoxifying the medium and feeding the OAH pathway [2].

Quantitative Data Summary

The following table summarizes the causal relationship between specific genetic modifications and their quantitative impact on OAH production, providing a benchmark for your own strain engineering efforts.

Engineering StrategyGenetic ModificationMechanistic PurposeQuantitative Impact on OAH
Pathway Isolation ΔthrB, ΔmetBBlocks L-homoserine conversion to L-threonine and L-methionine.Establishes baseline accumulation (1.68 g/L)[2]
Precursor Push Overexpress ppc, thrAIncreases flux from PEP to L-aspartate and L-homoserine.1.79-fold increase in titer[2]
Enzyme Optimization MetXlm (F147L-M182I-M240A)Overcomes the rate-limiting homoserine acetylation step.12.15-fold higher specific activity; 57.14% titer increase[2]
Acetyl-CoA Recycling Overexpress acs, pdhRecycles acetate into Acetyl-CoA, balancing the bi-substrate pool.Peak production of 62.7 g/L (Yield: 0.45 g/g)[2]

Standardized Experimental Protocols

Protocol A: In Vitro MetX Specific Activity Assay

Purpose: To validate the catalytic efficiency of engineered MetX variants before integrating them into production strains.

  • Cell Lysis & Purification: Express His-tagged MetX variants in E. coli BL21(DE3). Lyse cells via sonication in 20 mM Na₂HPO₄ buffer (pH 7.5). Purify using Ni-NTA affinity chromatography. Causality: Purification is required to remove native E. coli thioesterases that would cause false-positive background hydrolysis of Acetyl-CoA.

  • Reaction Setup: In a 96-well plate, combine 1 mM Acetyl-CoA, 10 mM L-homoserine, and 0.5 mM DTNB (Ellman's reagent) in 20 mM Na₂HPO₄ buffer (pH 7.5).

  • Initiation & Measurement: Add 5 µg of purified MetX enzyme to initiate the reaction. Measure absorbance continuously at 412 nm for 5 minutes. Causality: DTNB reacts with the free CoA-SH released during acetylation, producing TNB which absorbs strongly at 412 nm, allowing real-time colorimetric tracking of reaction kinetics.

  • Self-Validation System: Run a parallel negative control lacking L-homoserine. Because MetX utilizes a ping-pong mechanism, minor background hydrolysis of Acetyl-CoA can occur. The ΔOD412​ must be strictly dependent on L-homoserine addition. If the negative control shows high activity, your cell extract contains non-specific thioesterases, and you must increase the stringency of your Ni-NTA wash steps (e.g., increase imidazole to 40 mM).

Protocol B: DO-Stat Fed-Batch Fermentation for High-Titer OAH

Purpose: To scale up OAH production while preventing acetate accumulation and carbon overflow.

  • Seed Cultivation: Grow the engineered E. coli strain in LB medium at 37°C until the OD₆₀₀ reaches 2.0–3.0.

  • Bioreactor Inoculation: Inoculate at 10% (v/v) into a 7.5 L fermenter containing defined minimal medium with an initial 20 g/L glucose concentration.

  • DO-Stat Feeding Strategy: Set the bioreactor to maintain Dissolved Oxygen (DO) at 10-15%. Causality: When glucose is depleted, cellular respiration slows, causing a sharp DO spike. Program the bioreactor to automatically trigger the feeding pump (e.g., 800 g/L glucose + yeast extract) only when DO > 15%. This prevents carbon overfeeding, which would otherwise overflow into the acetate pathway, lowering pH and inhibiting growth.

  • Self-Validation System: Continuously monitor the Respiratory Quotient (RQ = Carbon Evolution Rate / Oxygen Uptake Rate). A healthy oxidative state for OAH production maintains an RQ between 0.9 and 1.0. If the RQ exceeds 1.1, the cells have shifted to fermentative metabolism (acetate spillover). The system must self-correct by automatically pausing the glucose feed until the RQ drops back below 1.0, validating that the carbon flux is realigned with the TCA cycle capacity.

Troubleshooting Logic Tree

Use the following decision matrix to diagnose and resolve low OAH fermentation yields rapidly.

Troubleshooting Start Low OAH Titer Detected CheckPrec Perform HPLC/GC-MS: Are precursors accumulating? Start->CheckPrec HighHomoserine High L-Homoserine, Low OAH CheckPrec->HighHomoserine Yes LowHomoserine Low L-Homoserine CheckPrec->LowHomoserine No MetXIssue MetX Bottleneck: Introduce MetXlm mutant or enhance Acetyl-CoA (ACS) HighHomoserine->MetXIssue CheckByprod Are byproducts (Thr/Met) high? LowHomoserine->CheckByprod HighByprod Yes: Incomplete Knockout CheckByprod->HighByprod Yes LowByprod No: Upstream Bottleneck CheckByprod->LowByprod No FixKO Verify thrB/metB deletions via PCR/Sequencing HighByprod->FixKO FixUpstream Overexpress ppc & thrA; Optimize DO-stat feeding LowByprod->FixUpstream

Decision matrix for diagnosing and resolving low OAH fermentation yields.

References

  • Wei, L., et al. (2019). "Combining Protein and Metabolic Engineering Strategies for High-Level Production of O-Acetylhomoserine in Escherichia coli." ACS Synthetic Biology, 8(5), 1153–1167. URL:[Link]

  • Cai, Y., et al. (2024). "Metabolic Engineering of Escherichia coli for the Production of l-Homoserine." ACS Synthetic Biology. URL:[Link]

  • UniProt Consortium (2024). "metXA - Homoserine O-acetyltransferase - Leptospira interrogans (strain 56601)." UniProtKB. URL:[Link]

  • Bourhy, P., et al. (1997). "Homoserine O-acetyltransferase, involved in the Leptospira meyeri methionine biosynthetic pathway, is not feedback inhibited." Journal of Bacteriology, 179(13), 4396–4398. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Enzymatic Cross-Reactivity with O-Acetylhomoserine and its Analogs

Executive Overview In microbial and plant amino acid metabolism, the activation of L-homoserine is a critical divergence point. Depending on the evolutionary lineage of the organism, homoserine is activated via acetylati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In microbial and plant amino acid metabolism, the activation of L-homoserine is a critical divergence point. Depending on the evolutionary lineage of the organism, homoserine is activated via acetylation to O-Acetylhomoserine (OAH) , succinylation to O-Succinylhomoserine (OSH) , or phosphorylation to O-Phosphohomoserine (OPH) [1]. Because mammals lack these specific biosynthetic routes, the enzymes processing these intermediates—such as O-acetylhomoserine sulfhydrylase (MetY) and cystathionine γ -synthase (MetB)—are prime targets for novel antimicrobial drug development. Furthermore, the inherent substrate promiscuity (cross-reactivity) of these enzymes makes them highly valuable tools in industrial biocatalysis for the synthesis of non-canonical amino acids.

This guide provides an objective, data-driven comparison of how key pyridoxal 5'-phosphate (PLP)-dependent enzymes cross-react with OAH, OSH, and their functional analogs.

Pathway Homoserine L-Homoserine OAH O-Acetylhomoserine (OAH) Homoserine->OAH MetA / HTA OSH O-Succinylhomoserine (OSH) Homoserine->OSH MetA / HTS Homocysteine L-Homocysteine OAH->Homocysteine MetY (Direct) Cystathionine L-Cystathionine OAH->Cystathionine MetB (Transsulfuration) OSH->Homocysteine MetZ OSH->Cystathionine MetB (E. coli)

Divergent microbial methionine biosynthesis routes via OAH and OSH intermediates.

Mechanistic Foundations of Acylhomoserine Recognition

The enzymes processing OAH and OSH are predominantly PLP-dependent. The catalytic cycle begins with the substrate's α -amino group displacing an active-site lysine to form an external aldimine with the PLP cofactor[2][3]. This intermediate stabilizes a carbanion, facilitating the γ -elimination of the acyl leaving group (acetate or succinate) and subsequent γ -replacement by a nucleophile (e.g., sulfide or cysteine)[3].

The Causality of Cross-Reactivity: Substrate specificity is dictated by the steric constraints of the acyl-binding pocket.

  • MetY (OAH Sulfhydrylase): Structural analyses of MetY from Thermotoga maritima reveal a highly restricted active site optimized for the compact acetate leaving group of OAH; it sterically clashes with the extended succinyl chain of OSH, resulting in strict substrate specificity[4].

  • γ -Lyases/Synthases: Conversely, enzymes evolved to accommodate larger substrates (like cystathionine or OSH) often possess bulkier active sites. For example, Saccharomyces cerevisiae cystathionine γ -lyase exhibits γ -synthase activity when presented with OSH, because the bulkier succinyl group mimics the spatial occupancy of cystathionine. However, it shows zero cross-reactivity with the smaller OAH molecule[5].

Comparative Kinetic Profiling

The table below summarizes the steady-state kinetic parameters and cross-reactivity profiles of key enzymes when challenged with OAH, OSH, and related analogs.

EnzymeSource OrganismPrimary Substrate Km​ Cross-Reactivity / Promiscuity ProfileRef
MetY (OAHS)Brevibacterium flavumOAH2.0 mMStrict specificity; 0% activity with OSH or homoserine.[6]
MetY (OAHS)Thermotoga maritimaOAH-Strong preference for OAH; structurally excludes bulkier OSH.[4]
MetY (OAHS)Corynebacterium acetophilumOAH-Promiscuous nucleophile acceptance; synthesizes O-alkylhomoserines with alcohols.[7]
MetB (CGS)Corynebacterium glutamicumCys + OAH260 µM (Cys)Cross-reacts with homocysteine ( Km​ = 540 µM) to form homolanthionine.[8]
γ -Lyase Saccharomyces cerevisiaeCystathionine-Exhibits γ -synthase activity with OSH, but completely inactive with OAH.[5]
Biocatalytic Applications: Exploiting Promiscuity

While the acyl-binding pocket of MetY is strict regarding the leaving group (requiring OAH over OSH), its nucleophile-binding pocket is remarkably promiscuous. MetY from Corynebacterium acetophilum can utilize various alcohols (ethyl, propyl, butyl, and pentyl alcohol) instead of sulfide to catalyze the synthesis of non-canonical O-alkylhomoserines [7]. This cross-reactivity is highly leveraged in drug development and industrial biocatalysis to engineer custom amino acid derivatives.

Validated Experimental Protocol: Assessing Substrate Promiscuity

Rationale: While colorimetric assays (e.g., using DTNB to monitor CoA-SH release in upstream MetA/HTS reactions[9][10]) are high-throughput, they are fundamentally flawed for downstream sulfhydrylases due to severe background interference from the thiol nucleophiles (e.g., H2​S , cysteine) required for the reaction. To ensure a self-validating system , the protocol below utilizes pre-column derivatization and High-Performance Liquid Chromatography (HPLC) to physically separate the thiol substrates from the specific amino acid products, ensuring unambiguous initial rate kinetics[8].

Workflow Step1 1. Enzyme Purification Step2 2. Substrate Incubation Step1->Step2 Step3 3. HPLC Quantification Step2->Step3 Step4 4. Kinetic Analysis Step3->Step4

Step-by-step workflow for evaluating enzyme cross-reactivity and steady-state kinetics.

Step-by-Step Methodology
  • Recombinant Expression & Purification: Express the target enzyme (e.g., MetY or MetB) with an N-terminal His-tag in E. coli BL21(DE3). Purify via Ni-NTA affinity chromatography. Validate purity via SDS-PAGE (>95% homogeneity is required to prevent background transaminase activity).

  • Reaction Assembly: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.5) and 20 µM PLP to maintain cofactor saturation. Add the acyl donor (titrate OAH or OSH from 0.1 mM to 10 mM) and the nucleophile (2 mM sodium sulfide for MetY, or 2 mM L-cysteine for MetB).

  • Initiation & Quenching (Self-Validation): Initiate the reaction by adding 50 nM of the purified enzyme at 37°C. Extract 50 µL aliquots at precise intervals (1, 2, 5, and 10 minutes) and immediately quench by mixing with an equal volume of 10% Trichloroacetic acid (TCA).

    • Control: Always run a parallel "no-enzyme" control to account for the spontaneous, non-enzymatic hydrolysis of OAH/OSH.

  • Pre-Column Derivatization: Centrifuge the quenched samples to remove precipitated protein. Derivatize the supernatant with o-phthalaldehyde (OPA) and 2-mercaptoethanol for 2 minutes at room temperature.

  • HPLC Quantification: Inject the derivatized sample onto a C18 reverse-phase column. Elute using a gradient of sodium acetate buffer and methanol. Detect the fluorescent adducts (Excitation: 340 nm, Emission: 450 nm). Quantify homocysteine or cystathionine peaks against standard curves.

  • Kinetic Analysis: Plot the initial velocities ( V0​ ) against substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression to derive Km​ , kcat​ , and the specificity constant ( kcat​/Km​ ).

References

  • Methionine biosynthesis in Brevibacterium flavum: properties and essential role of O-acetylhomoserine sulfhydrylase. PubMed (NIH).
  • Enzyme-Catalyzed Acylation of Homoserine: Mechanistic Characterization of the Escherichia coli metA-Encoded Homoserine Transsuccinylase.
  • Essential roles of methionine and S-adenosylmethionine in the autarkic lifestyle of Mycobacterium tuberculosis. PNAS.
  • Structures and kinetics of Thermotoga maritima MetY reveal new insights into the predominant sulfurylation enzyme of bacterial methionine biosynthesis. Diva-portal.
  • Accumulation of Homolanthionine and Activation of a Novel Pathway for Isoleucine Biosynthesis in Corynebacterium glutamicum McbR Deletion Strains. ASM Journals.
  • O-alkylhomoserine synthesis catalyzed by O-acetylhomoserine sulfhydrylase in microorganisms. PubMed (NIH).
  • Annotated Plant Genes.
  • Cystathionine gamma-lyase of Saccharomyces cerevisiae: structural gene and cystathionine gamma-synthase activity. PubMed (NIH).
  • The Pyridoxal-5′-Phosphate-Dependent Enzymes of Mycobacterium tuberculosis. PMC (NIH).
  • The Pyridoxal-5′-Phosphate-Dependent Enzymes of Mycobacterium tuberculosis.

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Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of O-Acetylhomoserine Metabolic Pathways

Introduction: O-Acetylhomoserine as a Critical Metabolic Crossroads In the intricate network of microbial metabolism, certain molecules stand out as pivotal hubs, directing the flow of essential building blocks into dive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: O-Acetylhomoserine as a Critical Metabolic Crossroads

In the intricate network of microbial metabolism, certain molecules stand out as pivotal hubs, directing the flow of essential building blocks into diverse biosynthetic routes. O-Acetylhomoserine (OAH) is one such critical branch-point intermediate, primarily known for its role in the biosynthesis of the essential amino acid methionine.[1] Derived from the aspartate family of amino acids, the formation of OAH from homoserine represents a key activation step, preparing the molecule for the incorporation of a sulfur atom.

However, the strategies that different microorganisms employ to utilize OAH are remarkably diverse. These variations are not merely academic curiosities; they have profound implications for microbial physiology, antimicrobial drug development, and metabolic engineering.[1][2] For researchers in these fields, understanding how to dissect and compare these pathways is fundamental. This guide provides a framework for the comparative analysis of OAH-centric metabolic pathways, blending established biochemical principles with actionable experimental protocols. We will explore the primary routes of OAH metabolism, the enzymes that govern them, and a validated workflow to elucidate which pathway is dominant in a given organism.

The Divergence of Pathways: Strategic Choices in Sulfur Assimilation

Once synthesized from homoserine and acetyl-CoA, OAH is poised for sulfurylation. The central comparison lies in how different organisms introduce this sulfur atom to the carbon backbone, primarily leading to the synthesis of homocysteine, the direct precursor to methionine. There are two canonical pathways that diverge from OAH.

The Direct Sulfhydrylation Pathway

This pathway represents the most direct route from OAH to homocysteine. It involves a single enzymatic step where a reduced sulfur source, typically hydrogen sulfide (H₂S), is directly incorporated into OAH to yield L-homocysteine and acetate. This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme O-acetylhomoserine sulfhydrylase (OAHS), commonly encoded by the metY gene.[3][4][5][6] This pathway is widespread across various bacteria and fungi.[3][4]

A less common variant of this direct mechanism involves the reaction of OAH with methanethiol (CH₃SH) to produce methionine directly, a reaction that can also be catalyzed by certain OAHS enzymes.[2][7][8]

Fig. 1: The Direct Sulfhydrylation Pathway for Methionine Biosynthesis.
The Transsulfuration Pathway

In contrast to the direct incorporation of inorganic sulfide, the transsulfuration pathway utilizes an organic sulfur donor: the amino acid L-cysteine. In this route, OAH reacts with L-cysteine to form the intermediate L-cystathionine. This initial condensation is catalyzed by cystathionine γ-synthase (CGS), an enzyme encoded by the metB gene.[7] Subsequently, cystathionine is cleaved by cystathionine β-lyase (metC) to produce L-homocysteine, pyruvate, and ammonia.[7] The net result is the transfer of the thiol group from cysteine to the four-carbon backbone derived from OAH. While this pathway is famously initiated by O-succinylhomoserine (OSH) in Escherichia coli, the ability of some CGS enzymes to utilize OAH makes this a relevant comparative route.[9][10][11]

Fig. 2: The Transsulfuration Pathway Involving O-Acetylhomoserine.

An Experimental Guide for Pathway Elucidation

Determining which of these pathways is physiologically relevant in a target organism requires a multi-faceted approach that integrates bioinformatics, genetics, enzymology, and analytical chemistry. The following workflow provides a robust and self-validating system for this purpose.

G cluster_workflow Experimental Workflow for Pathway Analysis start Organism of Interest genomics Step 1: In Silico Genomic Analysis (BLAST for metY, metB, etc.) start->genomics hypothesis Formulate Hypothesis: Dominant Pathway Prediction genomics->hypothesis genetics Step 2: Genetic Validation (Gene Knockouts & Phenotyping) hypothesis->genetics biochem Step 3: Enzymatic Characterization (Protein Expression & Activity Assays) genetics->biochem Validate Gene Function metabolomics Step 4: Metabolite Profiling (LC-MS/MS Analysis) genetics->metabolomics Analyze Metabolic Perturbation biochem->metabolomics Confirm Enzyme Activity conclusion Pathway Elucidation & Model Refinement metabolomics->conclusion

Fig. 3: A logical workflow for the comparative analysis of OAH pathways.
Protocol 1: In Silico Genomic and Phylogenetic Analysis

Rationale: The starting point for any pathway analysis is to survey the organism's genetic blueprint. The presence or absence of key genes provides the first and most crucial clue to the operative metabolic routes. A comparative genomic approach allows for robust functional annotation.[9][12]

Methodology:

  • Obtain Genome Sequence: Secure the complete or draft genome sequence of the microorganism under investigation.

  • Identify Homologs: Use protein BLAST (BLASTp) to search the organism's predicted proteome for homologs of well-characterized enzymes from the OAH pathways.

    • Queries: Use reference protein sequences for MetY (OAHS) and MetB (CGS) from organisms like Wolinella succinogenes[3][4], Corynebacterium glutamicum[9], and Saccharomyces cerevisiae[9].

  • Analyze Genomic Context: Examine the genes neighboring the identified homologs. In bacteria, genes involved in the same pathway are often organized into operons. The presence of other methionine biosynthesis genes (metC, metE, metH) in the vicinity of a metY or metB homolog strengthens the functional assignment.[12]

  • Phylogenetic Analysis: Construct a phylogenetic tree to understand the evolutionary relationship of the identified enzymes with known CGSs and OAHSs. This can help distinguish between the two enzyme families, which share a common fold.[11]

Protocol 2: Genetic Validation via Gene Deletion and Complementation

Rationale: Bioinformatics predictions must be validated experimentally. Creating targeted gene knockouts and observing the resulting phenotype (e.g., auxotrophy) is the gold standard for confirming gene function in vivo.

Methodology:

  • Construct Deletion Mutants: Using an appropriate genetic tool for your organism (e.g., CRISPR-Cas9, homologous recombination), create precise, in-frame deletions of the candidate genes (e.g., ΔmetY, ΔmetB).

  • Phenotypic Analysis (Growth Assays):

    • Prepare a defined minimal medium (M9 or similar) lacking any sulfur-containing amino acids.

    • Prepare variants of this medium supplemented with specific sulfur sources:

      • Medium A: No sulfur-containing amino acid (negative control).

      • Medium B: Supplemented with Sodium Sulfide (Na₂S) (tests direct sulfhydrylation).

      • Medium C: Supplemented with L-Cysteine (tests transsulfuration).

      • Medium D: Supplemented with L-Methionine (positive control for viability).

    • Inoculate the wild-type (WT) and mutant strains (ΔmetY, ΔmetB) into each medium type in a microplate reader.

    • Incubate at the optimal growth temperature and monitor optical density (e.g., OD₆₀₀) over 24-72 hours.

  • Data Interpretation: The growth pattern of the mutants will reveal the primary pathway used.

StrainGrowth on Sulfide (Na₂S)Growth on CysteineInterpretation
Wild-Type++Organism is prototrophic.
ΔmetY (OAHS)+The direct sulfhydrylation pathway is essential for utilizing sulfide.
ΔmetB (CGS)+The transsulfuration pathway is essential for utilizing cysteine as the sulfur source.
ΔmetY ΔmetBBoth pathways are present, or one is essential and the other provides a minor contribution.
Table 1: Expected growth phenotypes for knockout mutants to determine pathway dependence.
Protocol 3: Biochemical Characterization of Key Enzymes

Rationale: While genetic data points to a gene's necessity, biochemical assays directly measure its function and substrate preference. Characterizing the kinetic properties of the purified enzymes provides quantitative proof of their role.

Methodology:

  • Gene Cloning and Protein Expression:

    • Clone the coding sequences of the candidate metY and metB genes into an expression vector (e.g., pET series with an N-terminal His₆-tag).

    • Transform the plasmid into an expression host like E. coli BL21(DE3).

    • Induce protein expression with IPTG and purify the recombinant proteins using nickel-affinity chromatography (Ni-NTA).

  • O-Acetylhomoserine Sulfhydrylase (OAHS) Assay:

    • Principle: This continuous spectrophotometric assay measures the production of homocysteine by its reaction with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), which releases the yellow-colored TNB²⁻ anion (ε₄₁₂ = 14,150 M⁻¹cm⁻¹).

    • Reaction Mixture (1 mL): 100 mM Potassium Phosphate buffer (pH 7.8), 10 mM O-Acetyl-L-homoserine, 5 mM Sodium Sulfide (Na₂S), 1 mM DTNB, 50 µM Pyridoxal 5'-phosphate (PLP).

    • Procedure:

      • Assemble the reaction mixture without the enzyme in a cuvette and obtain a baseline reading at 412 nm.

      • Initiate the reaction by adding a known amount of purified OAHS (e.g., 1-5 µg).

      • Monitor the increase in absorbance at 412 nm for 5 minutes.

      • Calculate the specific activity (µmol/min/mg) based on the rate of absorbance change.

  • Cystathionine γ-Synthase (CGS) Assay:

    • Principle: This assay is similar to the OAHS assay, measuring the thiol consumption of cysteine upon its condensation with OAH.

    • Reaction Mixture (1 mL): 100 mM Potassium Phosphate buffer (pH 7.8), 10 mM O-Acetyl-L-homoserine, 5 mM L-Cysteine, 1 mM DTNB, 50 µM PLP.

    • Procedure:

      • Assemble the mixture without the enzyme. Cysteine will react slowly with DTNB, so monitor this background rate.

      • Initiate the reaction by adding the purified CGS enzyme. The rate of DTNB reaction will decrease as cysteine is consumed.

      • The enzyme activity is proportional to the decrease in the rate of color formation compared to the background rate. Alternatively, HPLC-based methods can be used to directly measure the formation of cystathionine.

EnzymeSubstratesKm (OAH)kcatkcat/Km
Purified MetYOAH + H₂SExperimental ValueExperimental ValueExperimental Value
Purified MetBOAH + CysteineExperimental ValueExperimental ValueExperimental Value
Table 2: Comparative table for summarizing kinetic parameters of purified enzymes.
Protocol 4: In Vivo Metabolite Profiling by LC-MS/MS

Rationale: The ultimate proof of a metabolic pathway's activity is the direct detection and quantification of its intermediates in vivo. Comparing metabolite pools between wild-type and mutant strains under different conditions can reveal pathway flux and identify metabolic bottlenecks.[13]

Methodology:

  • Sample Collection and Metabolite Extraction:

    • Grow WT, ΔmetY, and ΔmetB strains in minimal medium to mid-log phase.

    • Rapidly harvest the cells by centrifugation through silicone oil to separate them from the medium and quench metabolism.[13]

    • Immediately extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge to pellet cell debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Use a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify key pathway intermediates.

    • Analytes of Interest: O-Acetylhomoserine, Homocysteine, Cystathionine, Methionine.

    • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

    • Method: Develop a Multiple Reaction Monitoring (MRM) method using authentic chemical standards for each metabolite to establish specific parent-fragment ion transitions and retention times.

  • Data Interpretation:

    • Compare the relative abundance of OAH, cystathionine, and homocysteine across the strains.

    • Expected Result: In a ΔmetY mutant grown with sulfide, an accumulation of OAH would be expected, as its primary consumption route is blocked. In a ΔmetB mutant grown with cysteine, one might also see an accumulation of OAH if this is a viable substrate for the CGS enzyme. The absence of cystathionine in the ΔmetB mutant would confirm the enzyme's role.

Conclusion and Broader Implications

The metabolic fate of O-Acetylhomoserine is a classic example of evolutionary divergence in core biosynthetic pathways. By systematically applying the integrated workflow of genomics, genetics, biochemistry, and metabolomics described here, researchers can definitively map the flow of sulfur in their organism of interest. This knowledge is not merely foundational but also highly applicable. For drug development professionals, enzymes unique to a pathogen's essential methionine biosynthesis pathway, such as OAHS, represent promising targets for novel antibiotics. For metabolic engineers, understanding and manipulating these pathways can redirect metabolic flux toward the overproduction of valuable compounds, including OAH itself, which serves as a precursor for various chemicals.[1] This comparative guide provides the scientific rationale and a validated experimental blueprint to empower such investigations.

References

  • Tran, T. H., Krishnamoorthy, K., Begley, T. P., & Ealick, S. E. (2011). A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes. Acta Crystallographica Section D: Biological Crystallography, 67(10), 831-838. [Link]

  • Rodionov, D. A., Vitreschak, A. G., Mironov, A. A., & Gelfand, M. S. (2004). Comparative genomics of the methionine metabolism in Gram-positive bacteria: a variety of regulatory systems. Nucleic Acids Research, 32(11), 3340-3353. [Link]

  • Tran, T. H., Krishnamoorthy, K., Begley, T. P., & Ealick, S. E. (2011). A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes. IUCr Journals, 67(10), 831-838. [Link]

  • Rodionov, D. A., Vitreschak, A. G., Mironov, A. A., & Gelfand, M. S. (2004). Comparative genomics of the methionine metabolism in Gram-positive bacteria: a variety of regulatory systems. PubMed, 15215329. [Link]

  • Wikipedia contributors. (2023). Methionine. Wikipedia. [Link]

  • ResearchGate. (2025). O-Acetylhomoserine Sulfhydrylase as a Key Enzyme of Direct Sulfhydrylation in Microbial Methionine Biosynthesis. ResearchGate. [Link]

  • Tran, T. H., Krishnamoorthy, K., Begley, T. P., & Ealick, S. E. (2011). A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes. PubMed, 21931214. [Link]

  • Li, B., Yang, Y., Chen, Y., Zhang, X., Liu, L., & Zhou, Z. (2023). Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli. Bioresources and Bioprocessing, 10(1), 28. [Link]

  • ResearchGate. (2025). O-Acetylhomoserine Sulfhydrylase As a Key Enzyme of Direct Sulfhydrylation in Microbial Methionine Biosynthesis (A Review). ResearchGate. [Link]

  • Savin, M. A., & Flavin, M. (1972). Cystathionine synthesis in yeast: an alternative pathway for homocysteine biosynthesis. Journal of Bacteriology, 112(1), 299-303. [Link]

  • Zhu, Y., Wang, Y., Zhang, Y., & Xu, Q. (2021). Production of l-Methionine from 3-Methylthiopropionaldehyde and O-Acetylhomoserine by Catalysis of the Yeast O-Acetylhomoserine Sulfhydrylase. Journal of Agricultural and Food Chemistry, 69(28), 7939-7946. [Link]

  • Mindt, M., Nentwich, M., & Eikmanns, B. J. (2019). Visualization of Imbalances in Sulfur Assimilation and Synthesis of Sulfur-Containing Amino Acids at the Single-Cell Level. Applied and Environmental Microbiology, 85(13), e00551-19. [Link]

  • Hacham, Y., Gophna, U., & Amir, R. (2003). In vivo analysis of various substrates utilized by cystathionine γ-synthase and O-acetylhomoserine sulfhydrylase in methionine biosynthesis. Molecular Biology and Evolution, 20(9), 1513-1520. [Link]

Sources

Validation

Validating the Inhibitory Effect of Compounds on O-Acetylhomoserine Sulfhydrylase (OAHS): A Comprehensive Assay Comparison Guide

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Content Type: Technical Comparison Guide & Validated Protocol Mechanistic Rationale: Why Target OAHS? O-acetylhomoserine sulfhydrylase (OAHS,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Content Type: Technical Comparison Guide & Validated Protocol

Mechanistic Rationale: Why Target OAHS?

O-acetylhomoserine sulfhydrylase (OAHS, also known as MetY; EC 2.5.1.49) is a pyridoxal 5′-phosphate (PLP)-dependent enzyme that plays a critical role in the direct sulfhydrylation pathway of microbial methionine biosynthesis[1]. OAHS catalyzes the conversion of O-acetyl-L-homoserine (OAH) and hydrogen sulfide (H₂S) into L-homocysteine and acetate.

Because mammals rely exclusively on the transsulfuration pathway and lack the direct sulfhydrylation machinery, OAHS represents a highly selective, unexploited target for novel antibacterial and antifungal therapeutics[2]. Validating inhibitors against this target requires robust, interference-free biochemical assays that can accurately distinguish between competitive, allosteric, and mechanism-based (suicide) inhibition[3].

Pathway OAH O-acetyl-L-homoserine (OAH) OAHS OAHS (MetY) Target Enzyme OAH->OAHS H2S Hydrogen Sulfide (H2S) H2S->OAHS Hcy L-homocysteine Met L-methionine Hcy->Met Downstream Enzymes OAHS->Hcy Direct Sulfhydrylation

Figure 1: Direct sulfhydrylation pathway catalyzed by OAHS, a key target in microbial metabolism.

Comparative Analysis of OAHS Assay Methodologies

When screening compounds against OAHS, assay selection is dictated by the chemical nature of the substrates. The use of H₂S as a substrate introduces significant challenges for traditional thiol-detection assays (e.g., Ellman’s reagent/DTNB), as the substrate itself will react with the detection reagent, creating an unmanageable background signal.

To circumvent this, assay developers must choose between discontinuous thiol-purging assays, continuous coupled-enzyme assays, or direct spectroscopic monitoring of the PLP cofactor.

Table 1: Objective Comparison of OAHS Validation Assays
Assay MethodologyDetection PrincipleAdvantagesLimitationsBest Use Case
Acetate-Coupled Enzyme Assay Continuous monitoring of NADH depletion (340 nm) via Acetate Kinase/PK/LDH cascade.High-throughput compatible; continuous kinetic readout; immune to thiol interference.Requires multiple coupling enzymes; susceptible to false positives (coupling enzyme inhibition).Primary HTS screening and steady-state kinetic profiling (IC₅₀/Kᵢ determination).
Colorimetric Thiol Detection (DTNB) Endpoint detection of L-homocysteine (412 nm).Inexpensive; requires no complex coupling enzymes.Requires acidic purging of unreacted H₂S before detection; strictly discontinuous.Low-throughput orthogonal validation of homocysteine formation.
PLP-Spectroscopy Direct continuous monitoring of the PLP internal aldimine peak shift (~412 nm).Direct observation of enzyme-inhibitor covalent adducts; no coupling enzymes needed.Low sensitivity; requires high enzyme concentrations (stoichiometric amounts).Mechanistic validation of suicide inhibitors (e.g., L-propargylglycine)[3].

Self-Validating Experimental Protocol: Continuous Acetate-Coupled Assay

Based on field-proven experience, the Continuous Acetate-Coupled Assay is the most robust method for determining the inhibitory parameters of novel compounds. By measuring the stoichiometric release of acetate, we completely bypass the thiol-interference problem.

Causality in Reagent Selection:
  • Buffer Choice (HEPES vs. Tris): We utilize 50 mM HEPES (pH 7.5). Tris buffers contain primary amines that can form Schiff bases with the PLP cofactor, artificially reducing enzyme activity.

  • Reducing Agent (TCEP vs. DTT): We use 1 mM TCEP. Traditional agents like DTT or 2-mercaptoethanol are thiols and can act as competitive alternative sulfur donors in the OAHS active site, skewing kinetic data.

  • Background Subtraction: OAH preparations often contain trace free acetate due to spontaneous hydrolysis. Establishing a pre-trigger baseline is critical.

Assay Step1 Reaction 1: OAHS OAH + H2S -> Homocysteine + Acetate Step2 Reaction 2: Acetate Kinase (AK) Acetate + ATP -> Acetyl-P + ADP Step1->Step2 Step3 Reaction 3: Pyruvate Kinase (PK) ADP + PEP -> ATP + Pyruvate Step2->Step3 Step4 Reaction 4: Lactate Dehydrogenase (LDH) Pyruvate + NADH -> Lactate + NAD+ Step3->Step4 Readout Optical Readout Measure NADH Depletion at 340 nm Step4->Readout

Figure 2: Logical flow of the acetate-coupled continuous spectrophotometric assay for OAHS.

Step-by-Step Workflow

Step 1: Master Mix Preparation Prepare a reaction master mix containing 50 mM HEPES (pH 7.5), 10 µM PLP, 1 mM TCEP, 2 mM ATP, 2 mM Phosphoenolpyruvate (PEP), 0.4 mM NADH, 5 U/mL Acetate Kinase, 5 U/mL Pyruvate Kinase, and 5 U/mL Lactate Dehydrogenase.

Step 2: Enzyme & Inhibitor Pre-incubation Add purified recombinant OAHS (final concentration 50 nM) to the master mix. Dispense 90 µL per well into a UV-transparent 96-well microplate. Add 5 µL of the test compound (dissolved in DMSO; final DMSO < 2%). Incubate at 25°C for 15 minutes. Note: This pre-incubation is essential for resolving slow-binding or mechanism-based inhibitors.

Step 3: Baseline Establishment Add 5 µL of O-acetyl-L-homoserine (OAH, final concentration 2 mM). Monitor absorbance at 340 nm for 3 minutes. Causality: This step consumes any background acetate present in the OAH stock. A flat baseline confirms the system is ready.

Step 4: Reaction Trigger Initiate the reaction by adding 5 µL of Sodium Sulfide (Na₂S, final concentration 2 mM). Immediately monitor the linear decrease in A₃₄₀ for 10 minutes. Calculate the initial velocity ( V0​ ) from the linear slope.

Step 5: The Self-Validating Counter-Screen (Critical) To ensure trustworthiness, every hit must be run through a counter-screen. Omit OAHS and OAH from the assay. Pre-incubate the test compound with the master mix, then trigger the reaction by spiking in 100 µM sodium acetate. If the compound causes a decrease in the rate of NADH depletion here, it is a false positive (an inhibitor of AK, PK, or LDH) and must be triaged.

Experimental Data Presentation: Inhibitor Profiling

To benchmark your assay, it is highly recommended to profile known reference compounds. Below is representative experimental data comparing a known suicide inhibitor, a competitive inhibitor, and a hypothetical allosteric lead compound.

  • L-Propargylglycine: A well-documented suicide inhibitor of PLP-dependent enzymes, including OAHS[3]. It forms a covalent adduct with the PLP cofactor, resulting in time-dependent, irreversible inhibition.

  • Nγ-acetyl-L-2,4-diaminobutyric acid: A characterized competitive substrate analogue for OAHS[4].

Table 2: Kinetic Profiling of OAHS Inhibitors (Acetate-Coupled Assay)
CompoundInhibition ModalityIC₅₀ (µM)Kᵢ (µM)Counter-Screen Interference
L-Propargylglycine [3]Irreversible / Suicide12.5*N/ANone
Nγ-acetyl-L-2,4-diaminobutyric acid [4]Competitive (vs. OAH)145.040.0None
Lead Compound X Non-competitive (Allosteric)3.21.8None
Gossypol (Known PAINs compound)Assay Artifact0.8N/AHigh (Inhibits LDH)

*Note: IC₅₀ for suicide inhibitors is time-dependent; value represents a 15-minute pre-incubation.

This comparative data highlights the necessity of the counter-screen. Compounds like Gossypol frequently emerge as potent hits in coupled assays due to downstream inhibition of Lactate Dehydrogenase, underscoring why a self-validating protocol is non-negotiable in early drug discovery.

References

  • O-Acetylhomoserine Sulfhydrylase as a Key Enzyme of Direct Sulfhydrylation in Microbial Methionine Biosynthesis. Prikladnaâ biohimiâ i mikrobiologiâ.[Link]

  • O-Acetylhomoserine Sulfhydrylase As a Key Enzyme of Direct Sulfhydrylation in Microbial Methionine Biosynthesis (A Review). ResearchGate.[Link]

  • A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes. Acta Crystallographica Section D Biological Crystallography (PMC - NIH).[Link]

  • Direct Sulfhydrylation for Methionine Biosynthesis in Leptospira meyeri. Journal of Bacteriology (PMC - NIH).[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized O-Acetylhomoserine Hydrochloride

For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific results...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific results. O-Acetylhomoserine hydrochloride, a key building block in peptide synthesis and a versatile synthon, is no exception.[1][2][] The presence of even minute quantities of impurities—be they residual starting materials, by-products, or enantiomeric variants—can confound biological assays, compromise drug efficacy, and introduce unforeseen toxicity.

This guide provides an in-depth comparison of the principal analytical techniques for rigorously assessing the purity of synthesized O-Acetylhomoserine hydrochloride. We move beyond simple protocol recitation to explain the causality behind experimental choices, enabling you to construct a self-validating, orthogonal analytical strategy that ensures the highest degree of confidence in your material.

The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[4][5] For a chiral molecule like O-Acetylhomoserine hydrochloride, we must consider two distinct forms of purity: achiral (or chemical) purity and enantiomeric purity.

Reversed-Phase HPLC (RP-HPLC) for Achiral Purity

RP-HPLC is the premier method for quantifying impurities with different polarities than the main compound.[4] Commercial suppliers often use this technique to report purity levels, which typically range from >95% to over 99%.[2][][4] The principle relies on the partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. More polar impurities will elute earlier, while less polar impurities will be retained longer on the column.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.[4]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape for the amine group.

    • Mobile Phase B: Acetonitrile.[4]

  • Gradient Elution: A linear gradient is employed to resolve compounds with a wide range of polarities.

    • Start at 0% B, increasing linearly to 50% B over 20 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 205 nm is appropriate as the amide and carboxyl groups have some absorbance at lower wavelengths.[4]

  • Sample Preparation: Accurately weigh and dissolve the O-Acetylhomoserine hydrochloride sample in the initial mobile phase composition (e.g., 1 mg/mL).[4]

  • Injection: Inject 10 µL of the sample solution.[4]

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample (1 mg/mL in Mobile Phase A) Injector Inject 10 µL Sample->Injector MobilePhase Prepare Mobile Phases (A: 0.1% TFA in H₂O, B: ACN) Pump Gradient Pump (0-50% B over 20 min) MobilePhase->Pump Column C18 Column Injector->Column Pump->Column Detector UV Detector (205 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity (Area/Total Area * 100) Integration->Calculation

Caption: General workflow for RP-HPLC purity analysis.

Chiral HPLC for Enantiomeric Purity

The biological activity of chiral molecules is often stereospecific. The presence of the undesired enantiomer (O-Acetyl-D-homoserine hydrochloride) is a critical impurity that must be quantified. Chiral HPLC is the gold standard for this task, separating enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[6]

The choice of CSP is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving enantiomers of amino acid derivatives.[6] The method development involves screening different chiral columns and mobile phases (often normal-phase, e.g., hexane/ethanol) to achieve baseline separation. The limit of detection for the minor enantiomer can be as low as 0.05%.[6]

Structural Verification & Purity Confirmation: Spectroscopic Methods

While HPLC is excellent for quantification, it provides limited structural information. Spectroscopic methods are essential for confirming the identity of the main peak and characterizing impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.[7][8] For purity assessment, it serves a dual purpose.

  • Qualitative Analysis (¹H and ¹³C NMR): These spectra provide a fingerprint of the molecule. The chemical shifts, integration (for ¹H), and coupling patterns confirm that the synthesized material is indeed O-Acetylhomoserine hydrochloride. Crucially, unexpected signals can indicate the presence of impurities, such as residual solvents or synthesis by-products. High-field NMR is often a requirement for publication-quality purity evidence.[9]

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that provides a highly accurate and precise determination of absolute purity without the need for a reference standard of the analyte itself.[4] The technique involves adding a known amount of a stable, non-reactive internal standard (with a simple, well-resolved NMR spectrum) to a precisely weighed sample. By comparing the integral of a specific proton signal from the analyte with that of the standard, the absolute mass and thus the purity of the analyte can be calculated.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[10]

  • Internal Standard Selection: Choose a high-purity standard with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the O-Acetylhomoserine hydrochloride sample.

    • Accurately weigh approximately 5-10 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., D₂O), ensuring complete dissolution.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.

  • Analysis:

    • Identify a well-resolved proton signal for both the analyte and the internal standard.

    • Carefully integrate both signals.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Weigh_Analyte Accurately Weigh Analyte (m_analyte) Dissolve Dissolve Both in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Std Accurately Weigh Internal Std (m_std) Weigh_Std->Dissolve Acquire Acquire ¹H Spectrum (Long Relaxation Delay) Dissolve->Acquire Integrate Integrate Analyte & Standard Peaks Acquire->Integrate Calculate Calculate Purity Using Formula Integrate->Calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its identity.[11][12] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying and characterizing unknown impurities by providing their molecular weights, which can be used to deduce their structures. For O-Acetylhomoserine (free base), the expected molecular weight is 161.16 g/mol .[11][12] The hydrochloride salt will have a molecular weight of 197.62 g/mol .[1][2][]

The Classical Confirmation: Elemental Analysis

Elemental analysis, or combustion analysis, is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen (and other elements like oxygen or halogens) in a sample.[7][13] The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₆H₁₂ClNO₄ for the hydrochloride salt).[1]

This method provides a crucial, independent assessment of purity. For a compound to be considered pure, the experimentally determined percentages for C, H, and N should be within ±0.4% of the calculated values.[9] A significant deviation suggests the presence of impurities, such as inorganic salts or residual solvents, that may not be visible by other techniques.

Comparison of Purity Assessment Techniques

The choice of analytical method depends on the specific information required, the stage of research, and available instrumentation. An orthogonal approach, using multiple techniques, provides the most comprehensive and trustworthy purity profile.

FeatureRP-HPLCChiral HPLCNMR Spectroscopy (¹H, ¹³C, qNMR)Mass Spectrometry (MS)Elemental Analysis (EA)
Principle Differential partitioning between stationary and mobile phases.[4]Differential interaction with a chiral stationary phase.[6]Nuclear spin transitions in a magnetic field.[8]Mass-to-charge ratio of ionized molecules.[11]Combustion and detection of elemental gases.[14][15]
Information Achiral purity, quantification of known and unknown impurities.Enantiomeric purity and ratio.Structural confirmation, impurity identification, absolute purity (qNMR).Molecular weight confirmation, impurity identification.Elemental composition, confirmation of empirical formula.
Sensitivity High (ng to pg range).High (can detect <0.1% of undesired enantiomer).[6]Moderate (mg range for routine analysis).[8]Very High (pg to fg range).Low (mg range required).[9]
Pros Robust, reproducible, high-throughput, excellent for quantification.The definitive method for enantiomeric excess determination.Provides rich structural information; qNMR is a primary method.Unambiguous molecular weight data; excellent for impurity ID.Provides fundamental confirmation of composition.
Cons Requires reference standards for impurity identification.Method development can be time-consuming.Lower sensitivity than HPLC/MS; complex mixtures can be hard to interpret.Provides limited quantitative data without extensive calibration.Indirect measure of purity; insensitive to isomeric impurities.

Conclusion: An Integrated, Self-Validating Approach

Assessing the purity of synthesized O-Acetylhomoserine hydrochloride is not a single measurement but a systematic investigation. A robust and trustworthy characterization relies on the intelligent application of orthogonal analytical techniques.

  • For initial synthesis confirmation: ¹H NMR and LC-MS are indispensable. NMR confirms the core structure, while MS verifies the correct molecular weight.

  • For routine purity checks and process optimization: RP-HPLC is the method of choice for its speed, precision, and ability to quantify process-related impurities.

  • For establishing a reference standard or for materials intended for advanced biological studies: A comprehensive analysis is required. This includes high-field ¹H and ¹³C NMR for structural identity, qNMR for absolute purity, chiral HPLC to ensure enantiomeric purity, elemental analysis to confirm the empirical formula, and LC-MS to profile for trace impurities.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528, Acetylhomoserine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439389, O-Acetyl-L-homoserine. [Link]

  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

  • Semantic Scholar. (2012, October 29). Comparison of Chromatographic and Titrimetric Methods for the Determination of the α-amino Nitrogen in Standard Solution and Fish Protein Hydrolysates. [Link]

  • FooDB. (2010, April 8). Showing Compound O-Acetylhomoserine (FDB000523). [Link]

  • Scribd. (n.d.). NMR Spectroscopy As A Characterization Tool Enabling Biologics Formulation Development PDF. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Wikipedia. O-acetylhomoserine aminocarboxypropyltransferase. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. (2025, September 28). Solid-state NMR Spectroscopy in Pharmaceutical Sciences. [Link]

  • Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • alpaipars. (n.d.). NMR spectroscopy in pharmacy. [Link]

  • ACS Publications. (n.d.). Rapid Characterization of Formulated Pharmaceuticals Using Fast MAS H Solid-State NMR Spectroscopy. [Link]

  • SpringerLink. (n.d.). Synthesis and NMR elucidation of novel octa-amino acid resorcin[13]arenes derivatives. [Link]

  • ResearchGate. (n.d.). Direct analysis of N-acyl-L-homoserine lactone using gas chromatography/mass spectrometry. [Link]

  • ResearchGate. (2016, October 7). An Overview of Analytical Methods for the Determinationof Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (2011, March 3). US20110053252A1 - Microorganism producing o-acetyl-homoserine and the method of.
  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Google Patents. (n.d.). EP3042950A1 - Microorganism producing o-acetyl-homoserine and the method of.
  • Rasayan Journal of Chemistry. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]

Sources

Validation

A Comparative Guide to Metabolic Engineering Strategies for O-Acetylhomoserine Production

Introduction O-Acetyl-L-homoserine (OAH) is a pivotal platform chemical and a key metabolic intermediate. Its significance lies primarily in its role as a direct precursor for the industrial synthesis of L-methionine, an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

O-Acetyl-L-homoserine (OAH) is a pivotal platform chemical and a key metabolic intermediate. Its significance lies primarily in its role as a direct precursor for the industrial synthesis of L-methionine, an essential amino acid with a global demand exceeding 1.6 million tons annually for use in feed, food, and pharmaceutical industries[1][2]. Beyond methionine, OAH can be converted into other valuable compounds such as homoserine lactone, 1,4-butanediol, and the herbicide glyphosate[1][3]. Traditional chemical synthesis routes for these compounds often involve harsh conditions and environmental concerns, making microbial fermentation a highly attractive, sustainable alternative.

However, the natural production of OAH in microorganisms is tightly regulated and generally low, necessitating advanced metabolic engineering to develop high-yield production strains[4][5]. This guide provides an in-depth comparison of various metabolic engineering strategies that have been successfully employed to enhance OAH production, primarily in the workhorse organisms Escherichia coli and Corynebacterium glutamicum. We will explore the causality behind experimental choices, present comparative performance data, and provide actionable protocols for researchers in the field.

The O-Acetylhomoserine Biosynthetic Pathway: A Primer

The biosynthesis of OAH begins with aspartate, a central metabolite derived from the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate. The pathway involves a series of enzymatic conversions to produce L-homoserine, which is then acetylated using acetyl-CoA to form OAH.

Key Enzymatic Steps:

  • Aspartate Kinase (AK): Phosphorylates aspartate to form aspartyl-4-phosphate. In E. coli, this step is catalyzed by three isozymes, encoded by thrA, metL, and lysC, which are subject to feedback inhibition by threonine, methionine, and lysine, respectively[6].

  • Aspartate-Semialdehyde Dehydrogenase (Asd): Reduces aspartyl-4-phosphate to aspartate-semialdehyde.

  • Homoserine Dehydrogenase (HD): The thrA and metL gene products in E. coli are bifunctional, also possessing homoserine dehydrogenase activity, which reduces aspartate-semialdehyde to L-homoserine[7]. This step is also subject to feedback inhibition by threonine[8].

  • Homoserine Acetyltransferase (HAT): This crucial enzyme, encoded by metX (or metA in some organisms), catalyzes the final step, transferring an acetyl group from acetyl-CoA to L-homoserine to produce OAH[1][9].

A critical point for engineering is that wild-type E. coli lacks a native homoserine acetyltransferase (MetX) and instead produces O-succinylhomoserine via homoserine succinyltransferase (MetA) as a precursor to methionine[6][10]. In contrast, organisms like Corynebacterium glutamicum naturally utilize the OAH pathway for methionine biosynthesis[9][10]. This fundamental difference dictates the initial engineering strategies in these hosts.

OAH_Pathway cluster_main OAH Biosynthesis Pathway cluster_competing Competing Pathways Glucose Glucose OAA Oxaloacetate Glucose->OAA Glycolysis/TCA Aspartate L-Aspartate OAA->Aspartate aspC ASP_P Aspartyl-4-phosphate Aspartate->ASP_P thrA, lysC ASA Aspartate-semialdehyde ASP_P->ASA asd Homoserine L-Homoserine ASA->Homoserine thrA* Lysine L-Lysine ASA->Lysine dap pathway -> lysA OAH O-Acetylhomoserine Homoserine->OAH metX Threonine L-Threonine Homoserine->Threonine thrB ThrA_fbr thrA* (AK-I, HD-I) Threonine->ThrA_fbr Feedback Inhibition LysC_fbr lysC* (AK-III) Lysine->LysC_fbr Feedback Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAH metX Ppc Ppc Asd asd MetX metX (HAT) ThrB thrB LysA lysA Precursor_Enhancement Aspartate L-Aspartate Homoserine L-Homoserine Aspartate->Homoserine Aspartate Pathway Lysine L-Lysine Aspartate->Lysine Lysine Pathway OAH O-Acetylhomoserine Homoserine->OAH metX Threonine L-Threonine Homoserine->Threonine Overexpress_fbr Overexpress Feedback-Resistant thrA* & lysC* Overexpress_fbr->Aspartate Increases flux Delete_thrB Delete thrB Delete_thrB->Threonine Blocks Delete_lysA Delete lysA Delete_lysA->Lysine Blocks CRISPR_Workflow A 1. Design sgRNA (20-nt target sequence) C 3. Clone sgRNA into pTarget plasmid A->C B 2. Synthesize Repair Template (Homology arms flanking deletion) F 6. Co-transform with pTarget-sgRNA and linear repair template B->F C->F D 4. Transform E. coli with pCas plasmid (Expresses Cas9 nuclease) E 5. Prepare Electrocompetent pCas-containing cells D->E E->F G 7. Plate on selective medium (e.g., with antibiotics for both plasmids) F->G H 8. Screen colonies by PCR to verify deletion G->H I 9. Cure plasmids (e.g., by growing without selection) H->I

Sources

Comparative

validation of O-Acetylhomoserine as a biomarker in metabolic studies

Strategic Validation of O-Acetylhomoserine: A Comparative Guide to Analytical Methodologies in Metabolic Biomarker Studies As metabolic profiling transitions from broad discovery to targeted clinical and bioprocessing ap...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Validation of O-Acetylhomoserine: A Comparative Guide to Analytical Methodologies in Metabolic Biomarker Studies

As metabolic profiling transitions from broad discovery to targeted clinical and bioprocessing applications, the rigorous validation of specific pathway intermediates is paramount. O-Acetylhomoserine (OAH), an acetate ester of L-homoserine[1], has emerged as a critical node in sulfur amino acid metabolism and a high-value biomarker across diverse pathophysiological states.

Historically recognized as the immediate precursor to L-homocysteine in the bacterial and fungal methionine biosynthesis pathways (catalyzed by O-acetylhomoserine sulfhydrylase, or MetY)[2], OAH is now being leveraged as a biomarker for muscular dystrophy progression[3], intramuscular adipogenic capacity[4], and chemotherapy-induced gut microbiome dysbiosis[5].

As a Senior Application Scientist, I have compiled this guide to objectively compare the analytical platforms used to quantify OAH. This document provides researchers and drug development professionals with the mechanistic rationale and self-validating protocols required to accurately measure OAH while avoiding common analytical pitfalls such as isobaric interference.

Mechanistic Context: Why O-Acetylhomoserine?

To design a robust assay, one must first understand the biological routing and physicochemical properties of the target. OAH is a highly polar, non-proteinogenic α-amino acid[1]. In microbial systems, it is synthesized from L-homoserine by homoserine O-acetyltransferase and subsequently converted to homocysteine[6].

In mammalian metabolic studies, OAH serves as a sensitive indicator of metabolic dysregulation:

  • Muscular Dystrophy: Global metabolic profiling reveals that OAH significantly accumulates in the skeletal muscle of mdx mice (a model for Duchenne muscular dystrophy), serving as a chronological marker for disease severity[3].

  • Ectopic Fat Deposition: OAH is a differentiating biomarker in intramuscular adipose tissue, showing significantly altered levels when comparing high-adipogenic Wagyu cattle to Holstein cattle, linking it to localized lipid synthesis and metabolic syndrome risk[4].

  • Microbiome Toxicity: The abundance of OAH thiol-lyase (MetY) pathways in the gut microbiome is directly modulated by chemotherapeutic toxicity (e.g., camptothecin), making OAH a proxy for microbiome metabolic homeostasis[5].

OAH_Pathway Asp L-Aspartate Hom L-Homoserine Asp->Hom Multiple Steps OAH O-Acetylhomoserine (Biomarker) Hom->OAH Homoserine O-acetyltransferase Hcy L-Homocysteine OAH->Hcy OAHS / MetY (+ Sulfide) Met L-Methionine Hcy->Met Methionine Synthase

Metabolic routing of O-Acetylhomoserine in the methionine biosynthesis pathway.

Comparative Analysis of Detection Platforms

The primary challenge in quantifying OAH (exact mass: 161.0688 Da)[7] is its structural similarity to other endogenous metabolites. High-Resolution/Accurate-Mass (HR/AM) LC-MS/MS studies have demonstrated that OAH is strictly isobaric with 2-aminoadipic acid and glutamate methyl ester[8].

Below is an objective comparison of the three primary analytical methodologies used for OAH validation.

Analytical PlatformResolution of IsobarsLimit of Detection (LOD)Matrix SusceptibilityBest Application
HR/AM LC-MS/MS (HILIC) Excellent. Chromatographically separates OAH from 2-aminoadipic acid[8].Low nMLow (with Isotopic Internal Standards)Clinical biomarker discovery, complex tissue metabolomics.
Enzymatic Assay (MetY-Coupled) Moderate. Relies on the substrate specificity of the MetY enzyme[9].Low µMHigh (Background NADH oxidation risk)High-throughput screening, microbial bioprocessing.
GC-MS (Derivatized) Poor. Acetyl ester bonds are prone to thermal degradation/deacetylation.Mid nMMediumBroad volatile metabolomics (Not recommended for targeted OAH).

Causality behind platform selection: While Reversed-Phase Liquid Chromatography (RPLC) is standard in many labs, polar metabolites like OAH elute near the void volume, co-eluting with isobaric interferences[8]. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve baseline separation between OAH and 2-aminoadipic acid isomers prior to MS/MS fragmentation[8].

Validated Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. Below are two detailed, step-by-step methodologies tailored for different research needs.

Protocol A: HR/AM LC-MS/MS utilizing IROA (Isotopic Ratio Outlier Analysis)

This protocol utilizes a 95% 13 C-labeled biological internal standard to correct for matrix effects and ion suppression, ensuring absolute quantitative trust[8].

Step 1: Sample Preparation & Quenching

  • Aliquot 50 µL of plasma or homogenized tissue extract (e.g., skeletal muscle).

  • Spike in 10 µL of the IROA 95% 13 C-labeled internal standard matrix[8]. Rationale: The 13 C envelope perfectly mirrors the endogenous 12 C OAH, allowing for exact isotopic ratio quantification.

  • Add 200 µL of ice-cold Acetonitrile/Methanol (1:1, v/v) to precipitate proteins and quench metabolism.

  • Vortex for 30 seconds and centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: HILIC Chromatographic Separation

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water (pH 3.0 with formic acid).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, linearly decrease to 50% B over 7 mins. Rationale: HILIC retains the polar OAH, eluting it well after the void volume, resolving it from 2-aminoadipic acid which elutes at a different retention time (e.g., ~4.92 min vs 5.32 min)[8].

Step 3: Mass Spectrometry (Orbitrap / Q-TOF)

  • Operate in Positive Electrospray Ionization (+ESI) mode.

  • Set resolution to at least 70,000 FWHM to easily mass-resolve the 13 C isotopes from the IROA labeling[8].

  • Monitor the precursor ion m/z 162.0766[7] and characteristic MS/MS fragments (e.g., m/z 102.0549, 74.0603)[7].

Self-validating LC-MS/MS workflow utilizing 13C-IROA standards for OAH quantification.

Protocol B: High-Throughput Enzymatic Spectrophotometric Assay

For bioprocessing or rapid screening where LC-MS/MS is inaccessible, a coupled enzymatic assay utilizing recombinant MetY (O-acetylhomoserine sulfhydrylase) provides a viable alternative[9].

Step 1: Reagent Preparation

  • Prepare Assay Buffer: 100 mM Potassium phosphate buffer (pH 6.7), containing 0.2 mM Pyridoxal 5'-phosphate (PLP) and 1 mM EDTA. Rationale: PLP is an essential cofactor for MetY activity[2].

  • Prepare the secondary coupling reagents (e.g., Diazyme Homocysteine Assay Kit reagents) which link homocysteine production to NADH oxidation[9].

Step 2: Reaction Execution

  • In a quartz cuvette, combine 150 µL of Assay Buffer with 10 µL of the biological sample.

  • Add purified MetY enzyme (e.g., from Thermotoga maritima or Wolinella succinogenes)[2][9] and 1 mM sodium sulfide to initiate the conversion of OAH to L-homocysteine.

  • Incubate at the enzyme's optimal temperature (e.g., 37°C for mesophilic variants, up to 70°C for thermophilic variants like T. maritima)[9].

Step 3: Spectrophotometric Detection

  • Add the NADH-coupled secondary reagents.

  • Monitor the decrease in absorbance at 340 nm using a UV-visible spectrophotometer over 5 minutes[9]. The rate of NADH oxidation is directly proportional to the initial OAH concentration.

Data Interpretation & Quality Control

When evaluating OAH data, analytical scientists must implement strict quality control (QC) gates:

  • Blank Subtraction: Acetylated amino acids can sometimes form non-enzymatically in extraction solvents containing acetate/acetic acid. Always run solvent blanks.

  • Isomeric Verification: If using LC-MS/MS without IROA, you must run pure synthetic standards of OAH, 2-aminoadipic acid, and glutamate methyl ester to confirm retention time locking. Relying solely on accurate mass will lead to false positives due to their isobaric nature[8].

By understanding the biochemical origins of O-Acetylhomoserine and applying the rigorous, physics-based separation techniques outlined above, researchers can confidently validate this metabolite as a biomarker for complex metabolic and muscular disorders.

References

  • A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes. IUCr Journals.[Link]

  • Acetylhomoserine | C6H11NO4 | CID 528. PubChem - NIH.[Link]

  • O-Acetyl-L-homoserine | C6H11NO4 | CID 439389. PubChem - NIH.[Link]

  • Characterization of disease-specific alterations in metabolites and effects of mesenchymal stromal cells on dystrophic muscles. Frontiers in Physiology.[Link]

  • Camptothecin-PHA nanoparticles attenuate drug-induced gut microbiome dysbiosis and metabolic toxicity. Frontiers in Microbiology.[Link]

  • Metabolomic analysis of plasma and intramuscular adipose tissue between Wagyu and Holstein cattle. PMC - NIH.[Link]

  • Structures and kinetics of Thermotoga maritima MetY reveal new insights into the predominant sulfurylation enzyme of bacterial methionine biosynthesis. Diva-portal.org.[Link]

  • Structure of homoserine O-acetyltransferase from Staphylococcus aureus: the first Gram-positive ortholog structure. PMC - NIH.[Link]

Sources

Validation

comparative transcriptomics of engineered strains for O-Acetylhomoserine production

Comparative Transcriptomics of Engineered Strains for O-Acetylhomoserine Production: A Comprehensive Guide O-Acetyl-L-homoserine (OAH) is a highly versatile platform chemical and a critical intermediate in the biosynthes...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Transcriptomics of Engineered Strains for O-Acetylhomoserine Production: A Comprehensive Guide

O-Acetyl-L-homoserine (OAH) is a highly versatile platform chemical and a critical intermediate in the biosynthesis of L-methionine, 1,4-butanediol, and various high-value lactones[1]. Historically, the industrial production of OAH has been constrained by low fermentation yields, precursor imbalances, and metabolic bottlenecks[2]. To overcome these limitations, metabolic engineering has been extensively applied to industrial chassis strains, predominantly Escherichia coli and Corynebacterium glutamicum[1][3].

However, engineering a high-titer OAH strain requires more than just introducing heterologous genes; it necessitates a holistic understanding of cellular metabolism. Comparative transcriptomics provides a system-wide lens to identify transcriptional reprogramming, precursor imbalances (e.g., acetyl-CoA and L-homoserine supply), and stress responses[4][5]. This guide objectively compares the performance of leading engineered strains and details the transcriptomic workflows used to decode and optimize their metabolic architectures.

Mechanistic Divergence: Trans-sulfurylation vs. Direct-Sulfurylation

The rationale behind strain selection and engineering lies in their native methionine biosynthesis pathways. E. coli naturally employs a three-step trans-sulfurylation pathway catalyzed by L-homoserine O-succinyltransferase (MetA), cystathionine gamma-synthase (MetB), and cystathionine beta-lyase (MetC)[6][7]. It inherently lacks homoserine acetyltransferase (MetX), the enzyme required for OAH synthesis[1].

Conversely, most other bacteria, including C. glutamicum, utilize a more efficient two-step direct-sulfurylation pathway involving MetX and O-acetylhomoserine sulfhydrylase (MetY)[6][7]. Therefore, engineering E. coli for OAH production requires the heterologous expression of metX (often sourced from C. glutamicum or Bacillus cereus) and the disruption of native competing pathways (e.g., metA and metB)[4][7].

Pathway Asp L-Aspartate Hser L-Homoserine Asp->Hser metL / thrA (Aspartate kinase) OAH O-Acetyl-L-homoserine (OAH) Hser->OAH metX (Homoserine acetyltransferase) Met L-Methionine OAH->Met metY (OAH sulfhydrylase) AcCoA Acetyl-CoA AcCoA->OAH Acetyl donor

Figure 1: Engineered OAH biosynthesis pathway highlighting the critical role of MetX and precursor supply.

Comparative Performance of Engineered Strains

Recent advancements have significantly boosted OAH titers. A comparative analysis of leading engineered strains reveals that optimizing the carbon flux toward acetyl-CoA and L-homoserine is universally critical[1][4]. For instance, an engineered E. coli W3110 strain achieved an impressive 66.25 g/L of OAH by coupling the non-oxidative glycolysis (NOG) pathway with enhanced glucose transport to minimize carbon loss[1]. In contrast, C. glutamicum strains heavily rely on acetate supplementation to replenish the acetyl-CoA pool, achieving up to 17.4 g/L in standard fed-batch fermentations[2][3].

Table 1: Performance Comparison of Engineered OAH-Producing Strains

Host StrainKey Genetic ModificationsCarbon Source / SupplementsMax Titer (g/L)Yield (g/g)
E. coli W3110 (OAH23) Heterologous metX, NOG pathway integration, enhanced glucose transport.Glucose66.250.41
E. coli (BA14) metX from B. cereus, metL overexpression, central carbon flux redistribution.Glucose24.330.23
C. glutamicum (Cg-Hser) metX overexpression, metY deletion, L-homoserine pathway strengthened.Glucose + Acetate17.40N/A

Transcriptomic Insights into OAH Overproduction

Comparative transcriptomics (RNA-seq) between wild-type and high-producing strains elucidates the causality behind metabolic bottlenecks, guiding the rational design of the strains listed above:

  • Acetyl-CoA Depletion & Supplementation: Transcriptomic profiling often reveals the upregulation of the glyoxylate shunt and acetate assimilation pathways in engineered C. glutamicum[3]. This indicates severe intracellular acetyl-CoA depletion during OAH synthesis, justifying the experimental choice of acetate feeding to restore precursor balance and drive the MetX-catalyzed reaction forward[2][3].

  • Carbon Flux Redistribution: In high-yielding E. coli strains, RNA-seq data shows significant differential expression in central carbon metabolism (glycolysis and the TCA cycle)[4]. The strategic upregulation of non-oxidative glycolysis (NOG) genes minimizes carbon loss as CO₂, directly correlating with improved OAH yields[1].

  • Stress Responses & Cellular Robustness: The accumulation of non-native intermediates can trigger cellular toxicity. Transcriptomics frequently highlights the upregulation of efflux pumps, oxidative stress mitigation genes, and nitrogen metabolism adjustments, providing a roadmap for further engineering to improve strain robustness[3][5].

Experimental Protocol: Self-Validating Transcriptomics Workflow

To ensure high-fidelity comparative transcriptomics, the following self-validating protocol must be strictly adhered to. This workflow guarantees that RNA snapshots accurately reflect the metabolic state without degradation artifacts.

Step 1: Rapid Quenching and Cell Harvesting

  • Causality: Bacterial mRNA has an extremely short half-life (often < 5 minutes). Slow harvesting alters the transcriptome, leading to false-positive stress responses.

  • Action: Extract 2 mL of culture during the exponential and stationary production phases. Immediately inject into 4 mL of RNAprotect Bacteria Reagent or a pre-chilled 60% methanol solution (-40°C). Centrifuge at 5,000 × g for 5 min at 4°C. Flash-freeze the pellet in liquid nitrogen.

Step 2: Total RNA Extraction and Quality Control

  • Action: Lyse cells using lysozyme (for E. coli) or mutanolysin combined with bead-beating (required for the thicker peptidoglycan layer of C. glutamicum). Extract RNA using the standard TRIzol-chloroform method.

  • Validation: Quantify using a Qubit Fluorometer. Assess integrity via an Agilent 2100 Bioanalyzer. Proceed to library preparation only if the RNA Integrity Number (RIN) is ≥ 8.0.

Step 3: rRNA Depletion and Library Preparation

  • Causality: Unlike eukaryotes, prokaryotes lack poly-A tails. Standard poly-A selection will fail to capture bacterial mRNA.

  • Action: Use a prokaryotic-specific rRNA depletion kit (e.g., Ribo-Zero Plus) to remove 16S and 23S rRNA. Construct cDNA libraries using a Directional RNA Library Prep Kit to maintain strand specificity.

Step 4: Sequencing and Bioinformatics Pipeline

  • Action: Sequence on an Illumina NovaSeq platform (PE150). Trim adapters and low-quality bases using Trimmomatic. Map reads to the respective reference genomes (E. coli W3110 or C. glutamicum ATCC 13032) using Bowtie2.

  • Analysis: Quantify gene expression (FPKM/TPM) using featureCounts. Identify Differentially Expressed Genes (DEGs) using DESeq2 (Threshold: |log2FoldChange| ≥ 1, adjusted p-value < 0.05).

Step 5: RT-qPCR Validation

  • Causality: RNA-seq is prone to amplification and computational biases. Orthogonal validation ensures the trustworthiness of the transcriptomic claims.

  • Action: Select 8-10 key DEGs (e.g., metX, metL, gltA). Design specific primers and perform RT-qPCR using the 2^-ΔΔCt method, normalizing against a stable housekeeping gene (e.g., 16S rRNA or rpoB).

Workflow S1 1. Rapid Quenching & Harvesting (RNAprotect / -40°C Methanol) S2 2. RNA Extraction & QC (Bioanalyzer RIN ≥ 8.0) S1->S2 S3 3. rRNA Depletion (Prokaryotic Ribo-Zero) S2->S3 S4 4. Illumina Sequencing (NovaSeq PE150) S3->S4 S5 5. Bioinformatics Pipeline (Bowtie2 Mapping, DESeq2) S4->S5 S6 6. Pathway Enrichment (KEGG/GO Analysis) S5->S6 S7 7. RT-qPCR Validation (Orthogonal Verification) S6->S7

Figure 2: Self-validating transcriptomics workflow for engineered bacterial strains.

Conclusion

Comparative transcriptomics bridges the gap between empirical strain engineering and rational metabolic design. By integrating transcriptomic data with metabolic flux analysis, researchers can pinpoint precise genetic interventions—such as balancing the acetyl-CoA pool, deleting competing pathways, or enhancing glucose transport—to push OAH production toward theoretical maximums[1][4].

References

  • Construction and regulation of microbial cell factories for enhancing the biosynthesis of O-acetyl-l-homoserine in Escherichia coli W3110. Biochemical Journal.[Link]

  • O-Acetyl-L-homoserine production enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology (PMC).[Link]

  • Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli. Microbial Cell Factories (PMC).[Link]

  • Engineering of methionine-auxotroph Escherichia coli via parallel evolution of two enzymes from Corynebacterium glutamicum's direct-sulfurylation pathway enables its recovery in minimal medium. bioRxiv.[Link]

  • Transcriptomic Changes in Response to Putrescine Production in Metabolically Engineered Corynebacterium glutamicum. Frontiers in Microbiology.[Link]

Sources

Safety & Regulatory Compliance

Safety

O-Acetylhomoserine hydrochloride proper disposal procedures

O-Acetylhomoserine Hydrochloride: Comprehensive Guide to Safety, Handling, and Disposal Protocols For researchers, metabolic engineers, and drug development professionals, O-Acetyl-L-homoserine hydrochloride is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

O-Acetylhomoserine Hydrochloride: Comprehensive Guide to Safety, Handling, and Disposal Protocols

For researchers, metabolic engineers, and drug development professionals, O-Acetyl-L-homoserine hydrochloride is a highly valuable biochemical reagent. It serves as a pivotal intermediate in microbial L-methionine biosynthesis and acts as a primary substrate—or in some screening contexts, a targeted inhibitor—for pyridoxal 5'-phosphate (PLP)-dependent enzymes like O-acetylhomoserine sulfhydrylase (OAHS)[1][2]. However, managing this compound at an operational scale requires stringent safety and disposal protocols to mitigate environmental contamination and laboratory hazards[3].

This guide synthesizes field-proven handling procedures with the mechanistic rationale required to maintain a self-validating, uncompromising safety culture in your laboratory.

Chemical Profile & Mechanistic Context

Understanding the biological and chemical nature of O-Acetylhomoserine hydrochloride is essential for predicting its behavior during experimental workflows, accidental spills, or final disposal. In microbial pathways, it is synthesized from L-homoserine and subsequently converted to homocysteine via direct sulfhydrylation[4][5].

Biosynthesis HSer L-Homoserine HAT Homoserine O-acetyltransferase HSer->HAT OAH O-Acetyl-L-homoserine (Target Compound) HAT->OAH OAHS O-Acetylhomoserine sulfhydrylase (OAHS) OAH->OAHS HCys L-Homocysteine OAHS->HCys MS Methionine synthase HCys->MS Met L-Methionine MS->Met

Fig 1: O-Acetyl-L-homoserine as a critical intermediate in microbial L-methionine biosynthesis.

Because it is supplied as a hydrochloride salt, it is highly hygroscopic and can release acidic byproducts upon dissolution or combustion.

Table 1: Operational & Hazard Profile

ParameterSpecification / RequirementOperational Rationale
Target Enzyme O-acetylhomoserine sulfhydrylaseKey target for antifungal drug screening and metabolic engineering[2][6].
Physical State Solid (Hygroscopic Powder)Prone to aerosolization; poses a severe dust explosion and inhalation risk[3].
Storage Conditions -20°C (Long-term), Dry, Inert AtmosphereMoisture degrades the compound; centrifuge vials before opening to maximize yield[7].
Incompatibilities Strong oxidizing agentsHigh risk of exothermic reactions and toxic gas release[3].

Operational Safety & Handling Procedures

Laboratory safety is not merely about compliance; it is about controlling the physical variables that lead to accidents. When handling O-Acetylhomoserine hydrochloride, the primary risk vectors are dust inhalation and electrostatic discharge[3].

Personal Protective Equipment (PPE) Requirements: To establish a self-validating safety barrier, personnel must equip the following before handling the raw powder[3]:

  • Ocular: Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved).

  • Dermal: Chemical-impermeable gloves (EN 374 compliant). Gloves must be inspected for micro-tears prior to use.

  • Respiratory: If local exhaust ventilation is insufficient or aerosol formation is observed, a full-face respirator is mandatory.

  • Clothing: Fire/flame-resistant and impervious lab coats to prevent skin contact and static buildup.

Engineering Controls: Always handle the chemical in a well-ventilated fume hood. Because fine organic powders can form explosive mixtures in the air, the use of non-sparking tools and explosion-proof equipment is strictly required to prevent ignition via electrostatic discharge[3].

Step-by-Step Spill Containment & Disposal Workflows

Disposal of O-Acetylhomoserine hydrochloride cannot be routed through standard aqueous waste streams. Discharge into the environment or municipal drains must be strictly avoided[3].

DisposalWorkflow Start O-Acetylhomoserine HCl Waste Generated Assess Material State Start->Assess Solid Solid Powder/Spill Assess->Solid Dry Liquid Aqueous Solution Assess->Liquid Wet Collect Collect via Spark-Proof Tools in Sealed Container Solid->Collect Absorb Absorb with Inert Material (e.g., Vermiculite) Liquid->Absorb Incineration Controlled Incineration (Flue Gas Scrubbing) Collect->Incineration Destruction Licensed Chemical Destruction Plant Collect->Destruction Absorb->Collect

Fig 2: Standard operating procedure for the containment and disposal of O-Acetylhomoserine waste.

Protocol A: Immediate Spill Containment

  • Evacuation & Isolation: Immediately evacuate non-essential personnel from the spill area. Keep personnel upwind of the spill to avoid inhaling aerosolized dust[3].

  • Ignition Control: Remove all potential sources of ignition. Ensure that all recovery equipment is grounded[3].

  • Collection (Dry Spill): Using spark-proof tools, carefully sweep up the adhered or collected material. Causality note: Standard brooms or vacuums can generate static electricity and aerosolize the powder, increasing inhalation and explosion risks[3].

  • Collection (Wet Spill): If the material has dissolved, absorb the liquid using an inert, non-combustible material (e.g., vermiculite or dry sand).

  • Containment: Transfer the collected waste into a suitable, tightly closed, and clearly labeled chemical waste container[3].

Protocol B: Final Chemical Disposal The destruction of the collected waste must neutralize both the organic framework and the hydrochloride salt.

  • Method 1 - Controlled Incineration (Preferred): The material can be destroyed via controlled incineration. Causality note: Because the compound is a hydrochloride salt, combustion will release toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx). Therefore, the incinerator must be equipped with a flue gas scrubber to neutralize these acidic emissions before atmospheric release[3].

  • Method 2 - Licensed Chemical Destruction: If on-site incineration is unavailable, arrange for the sealed containers to be transported to a licensed chemical destruction plant in accordance with local environmental regulations[3].

Protocol C: Contaminated Packaging Management Empty containers retain chemical residue and must be treated as hazardous waste.

  • Triple Rinsing: Triply rinse the empty containers with a compatible solvent (e.g., water, which is then collected as hazardous aqueous waste)[3].

  • Physical Destruction: Puncture or crush the rinsed packaging to render it unusable for any other purpose[3].

  • Final Routing: Dispose of the punctured containers in a sanitary landfill or route combustible packaging to the controlled incinerator[3].

References

  • Antifungal Effect of Penicillamine Due to the Selective Targeting of L-Homoserine O-Acetyltransferase. MDPI. Available at: [Link]

  • O-Acetylhomoserine Sulfhydrylase As a Key Enzyme of Direct Sulfhydrylation in Microbial Methionine Biosynthesis. ResearchGate. Available at: [Link]

  • Methionine Biosynthesis in Brevibacterium flavum: Properties and Essential Role of O-Acetylhomoserine Sulfhydrylase. Oxford Academic. Available at: [Link]

  • A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes. IUCr Journals. Available at: [Link]

Sources

Handling

Personal protective equipment for handling O-Acetylhomoserine hydrochloride

Comprehensive Safety and Operational Guide for Handling O-Acetylhomoserine Hydrochloride As a Senior Application Scientist, I frequently observe laboratories overlooking the specific handling nuances of amino acid deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling O-Acetylhomoserine Hydrochloride

As a Senior Application Scientist, I frequently observe laboratories overlooking the specific handling nuances of amino acid derivatives. O-Acetyl-L-homoserine hydrochloride (CAS: 250736-84-6 for the hydrochloride salt; 7540-67-2 for the free base) is a critical metabolic intermediate in methionine and cysteine biosynthesis, widely utilized in enzymatic assays and metabolic engineering research[1].

While it is not highly volatile, its hydrochloride salt form presents specific irritant risks—particularly dust inhalation and mucosal membrane irritation—that demand rigorous operational controls. This guide provides a self-validating system of protocols, ensuring that every layer of your safety and handling strategy is grounded in chemical causality.

Toxicological Profile & The Causality of Risk

Understanding the chemical's hazard profile is the foundation of our safety strategy. According to authoritative Safety Data Sheets (SDS), O-Acetyl-L-homoserine hydrochloride is classified under the Globally Harmonized System (GHS) with specific hazard statements[2]:

  • H302 (Harmful if swallowed): Dictates strict hygiene protocols and the absolute prohibition of food or drink in the handling area.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The hydrochloride salt increases aqueous solubility but also renders the dry powder highly hygroscopic. When micro-dust contacts the natural moisture of your skin or eyes, it dissolves to create a localized acidic environment, causing acute irritation.

  • H335 (May cause respiratory irritation): Inhalation of the fine powder directly impacts the mucous membranes of the respiratory tract.

Data Summary: Chemical & Hazard Matrix

Property / Hazard CodeValue / ClassificationScientific Rationale & Operational Impact
Molecular Weight 161.16 g/mol (Base)[1]Essential for accurate molarity calculations during stock solution preparation.
CAS Number 250736-84-6 (HCl salt)[2]Ensures correct catalog procurement and precise SDS matching.
H315 & H319 Skin & Eye Irritation 2/2A[2]Necessitates EN 374-compliant gloves and EN 166/NIOSH-approved goggles.
H335 STOT SE 3 (Respiratory)[2]Strictly requires handling the dry powder inside a certified chemical fume hood.

Core Personal Protective Equipment (PPE) Requirements

To mitigate these risks, a layered PPE system must be employed. Each piece of equipment is chosen not just for compliance, but to actively neutralize the chemical's specific mechanisms of exposure[3].

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. Expert Insight: Standard safety glasses leave gaps at the top and bottom; goggles are mandatory to prevent settling dust from reaching the ocular mucosa.

  • Skin & Body Protection: A fire/flame-resistant and impervious laboratory coat. Ensure cuffs are tucked into gloves to prevent wrist exposure.

  • Hand Protection: Chemical impermeable nitrile gloves. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374[3]. Expert Insight: Inspect gloves for micro-tears prior to use, as the hygroscopic powder will aggressively seek moisture from sweat if the barrier is breached.

  • Respiratory Protection: Under normal conditions, engineering controls (a fume hood) are sufficient. However, if exposure limits are exceeded, or if a spill occurs outside a ventilated area, a full-face respirator or an N95/P100 particulate mask is required[3].

Operational Workflow: Step-by-Step Handling Methodology

The following protocol ensures that O-Acetylhomoserine hydrochloride is handled without generating hazardous aerosols.

Protocol 1: Safe Preparation of Stock Solutions

  • Environmental Setup: Verify the face velocity of the chemical fume hood (standard: 80-100 fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination and ensure smooth airflow.

  • PPE Donning: Equip standard laboratory attire: long pants, closed-toe shoes, lab coat, safety goggles, and nitrile gloves.

  • Static Control & Weighing: Dry amino acid salts are highly susceptible to static cling. Use an anti-static weighing boat or pass an ionizing bar over the equipment to prevent the powder from aerosolizing and repelling off the spatula.

  • Transfer & Dissolution: Transfer the weighed solid into a pre-labeled, sealable volumetric flask or conical tube. Add the desired solvent (e.g., purified water or biological buffer) inside the fume hood. Cap the vessel securely before vortexing. Expert Insight: Because this is a hydrochloride salt, expect the pH of unbuffered solutions to drop slightly upon dissolution; adjust your buffer capacity accordingly.

  • Decontamination: Wipe down the balance and surrounding fume hood surfaces with a damp paper towel to capture any invisible micro-dust. Dispose of the towel in the hazardous solid waste container.

G Start Pre-Operation Hazard Assessment PPE Don Core PPE (Nitrile, Goggles, Lab Coat) Start->PPE Ventilation Engineering Controls (Fume Hood / Biosafety Cabinet) PPE->Ventilation Handling Handling & Weighing O-Acetylhomoserine HCl Ventilation->Handling Spill Spill Detected? Handling->Spill CleanUp Spill Response Protocol (Wet Containment & Collection) Spill->CleanUp Yes Decon Surface Decontamination & PPE Doffing Spill->Decon No Disposal Hazardous Waste Disposal (Sealed Containers) CleanUp->Disposal Decon->Disposal

Logical workflow for handling O-Acetylhomoserine HCl, from risk assessment to disposal.

Spill Response and Disposal Plan

In the event of a spill, the primary objective is to prevent the generation of airborne dust.

Protocol 2: Solid Spill Containment and Disposal

  • Immediate Isolation: If a spill occurs outside the fume hood, immediately halt work, evacuate personnel from the immediate vicinity, and restrict access to prevent tracking the powder.

  • PPE Verification: Ensure respiratory protection is adequate. If the spill is large, upgrade to a particulate respirator before approaching the spill zone[3].

  • Wet Collection Method (Critical Step): Do not dry sweep or use compressed air, as this generates hazardous dust and exacerbates H335 respiratory risks. Gently cover the spilled powder with absorbent paper towels. Lightly dampen the towels with water to bind the dust into a manageable matrix.

  • Physical Removal: Carefully scoop the dampened towels and absorbed chemical using a non-sparking tool or disposable plastic scraper. Place the materials into a heavy-duty, sealable hazardous waste bag.

  • Final Surface Decontamination: Wash the spill area thoroughly with soap and water to remove any acidic residue left by the hydrochloride salt.

  • Compliant Disposal: Label the waste container clearly as "Hazardous Chemical Waste - Contains O-Acetylhomoserine HCl." This chemical must not be disposed of together with household garbage or allowed to reach the municipal sewage system[2]. Arrange for collection by your institution's Environmental Health and Safety (EHS) department in accordance with local regulations.

References

  • PubChem. "O-Acetyl-L-homoserine | C6H11NO4 | CID 439389" National Center for Biotechnology Information. Available at:[Link]

Sources

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